Cytochalasin E
説明
This compound has been reported in Mariannaea elegans, Mycotypha, and other organisms with data available.
structure
特性
IUPAC Name |
(1S,5E,7R,9S,11E,13S,14S,16R,17S,18S,19S)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO7/c1-16-9-8-12-19-23-27(4,35-23)17(2)21-20(15-18-10-6-5-7-11-18)29-24(31)28(19,21)36-25(32)34-14-13-26(3,33)22(16)30/h5-8,10-14,16-17,19-21,23,33H,9,15H2,1-4H3,(H,29,31)/b12-8+,14-13+/t16-,17-,19-,20-,21-,23-,26+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJXCUNOQSHRJO-ZYGJITOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)NC4CC5=CC=CC=C5)OC(=O)OC=CC(C1=O)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@]2(C(=O)N[C@H]4CC5=CC=CC=C5)OC(=O)O/C=C/[C@@](C1=O)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894866 | |
| Record name | Cytochalasin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White solid; [MSDSonline] | |
| Record name | Cytochalasin E | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4638 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN DICHLOROMETHANE, CHLOROFORM, ACETONE, & METHANOL; SPARINGLY SOL IN WATER | |
| Record name | CYTOCHALASIN E | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3548 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ACETONE-HEXANE | |
CAS No. |
36011-19-5 | |
| Record name | Cytochalasin E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36011-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytochalasin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036011195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cytochalasin e | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cytochalasin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21,23-Dioxa[13]cytochalasa-13,19-diene-1,17,22-trione, 6,7-epoxy-18-hydroxy-16,18-dimethyl-10-phenyl-, (7S,13E,16S,18R,19E)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYTOCHALASIN E | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3548 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
206-208 °C WITH DECOMP | |
| Record name | CYTOCHALASIN E | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3548 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Cytochalasin E: A Technical Guide to its Origin, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasin E is a potent mycotoxin belonging to the cytochalasan family of fungal metabolites. First isolated from Rosellinia necatrix, it has since been identified in other fungal species, notably Aspergillus clavatus. This technical guide provides an in-depth overview of the origin and discovery of this compound, detailing its producing organisms and the key scientific milestones in its characterization. The document outlines detailed experimental protocols for the fermentation, isolation, and purification of this compound. Furthermore, it presents a compilation of its biological activities, with a focus on its anti-angiogenic properties, supported by quantitative data. The mechanism of action, particularly its inhibitory effects on the Vascular Endothelial Growth Factor (VEGF) signaling pathway, is elucidated and visually represented through a detailed signaling pathway diagram. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.
Origin and Discovery
This compound is a naturally occurring secondary metabolite produced by several species of fungi. Its discovery and characterization have been a subject of scientific interest due to its significant biological activities.
Producing Organisms
This compound was first isolated from the fungus Rosellinia necatrix[1]. Subsequently, it has been found to be produced by other fungal species, with Aspergillus clavatus being a notable and well-studied source[2][3]. Strains of Aspergillus clavatus have been isolated from various sources, including moldy rice, and have been shown to produce this compound in laboratory cultures[2].
Initial Isolation and Structure Elucidation
The initial isolation and structural characterization of this compound were reported in the early 1970s. The structure of this compound, along with that of Cytochalasin F, was first described by Aldridge et al. in 1972, who isolated it from Rosellinia necatrix[1]. The structure was elucidated using a combination of spectroscopic techniques and chemical degradation studies. A significant structural feature of this compound that distinguishes it from many other cytochalasans is the presence of an epoxide ring, which has been shown to be crucial for its potent biological activity.
Biosynthesis
The biosynthesis of this compound follows a complex pathway that is characteristic of many fungal secondary metabolites. It is synthesized via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. This pathway involves the condensation of a polyketide chain with an amino acid, followed by a series of enzymatic modifications to yield the final complex structure. The biosynthetic gene cluster responsible for this compound production in Aspergillus clavatus has been identified and characterized, providing insights into the enzymatic machinery involved in its formation.
Quantitative Biological Activity Data
This compound exhibits a range of biological activities, including potent cytotoxic and anti-angiogenic effects. The following table summarizes its inhibitory concentrations (IC50) against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bovine Capillary Endothelial (BCE) | - | Potent and selective inhibitor | |
| Lewis Lung Carcinoma | Lung Cancer | - (In vivo inhibition of tumor growth by ~72%) | |
| FR-2 | - | 1.34 - 36.85 (range for various cell lines) | |
| A549 | Lung Cancer | 1.34 - 36.85 (range for various cell lines) | |
| PC3 | Prostate Cancer | 1.34 - 36.85 (range for various cell lines) | |
| HCT-116 | Colon Cancer | 1.34 - 36.85 (range for various cell lines) | |
| MCF-7 | Breast Cancer | 1.34 - 36.85 (range for various cell lines) | |
| HT-29 | Colon Cancer | 1.34 - 36.85 (range for various cell lines) | |
| SW-620 | Colon Cancer | 1.34 - 36.85 (range for various cell lines) |
Experimental Protocols
This section provides detailed methodologies for the production, isolation, and purification of this compound from Aspergillus clavatus.
Fungal Fermentation for this compound Production
An improved procedure for the production of this compound involves solid substrate, agitated fermentation of Aspergillus clavatus on pearled barley.
-
Inoculum Preparation: Spores from a stock culture of Aspergillus clavatus are inoculated onto a suitable agar (B569324) medium, such as Czapek solution agar, and incubated to achieve sporulation.
-
Solid Substrate Fermentation:
-
Autoclave pearled barley in Fernbach flasks.
-
Inoculate the sterilized barley with a spore suspension of A. clavatus.
-
Incubate the flasks with agitation for approximately 14 days at 30°C.
-
Extraction and Initial Purification
-
Extraction:
-
The fermented barley culture is extracted multiple times with an organic solvent such as methylene (B1212753) chloride.
-
The solvent extracts are combined and evaporated to dryness under reduced pressure to yield a crude extract.
-
-
Silica (B1680970) Gel Column Chromatography:
-
The crude extract is dissolved in a minimal amount of a suitable solvent and applied to a silica gel column.
-
The column is eluted with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate, with increasing polarity.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification
-
Preparative Layer Chromatography (PLC):
-
Fractions enriched with this compound from the column chromatography are further purified using preparative layer chromatography on silica gel plates.
-
The plates are developed with an appropriate solvent system, and the band corresponding to this compound is scraped off and eluted with a polar solvent.
-
-
Crystallization:
-
The purified this compound is crystallized from a suitable solvent system to obtain a pure crystalline product.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Alternatively, final purification can be achieved using preparative reversed-phase HPLC for higher purity.
-
Caption: Experimental workflow for this compound production and purification.
Signaling Pathways and Mechanism of Action
This compound is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Its anti-angiogenic effects are primarily mediated through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
Inhibition of VEGF Signaling
VEGF is a key signaling protein that stimulates angiogenesis by binding to its receptor, VEGFR-2, on the surface of endothelial cells. This binding triggers a cascade of intracellular signaling events that lead to cell proliferation, migration, and the formation of new blood vessels.
This compound has been shown to inhibit angiogenesis by targeting this pathway. It downregulates the expression of both VEGF and its receptor, VEGFR-2. Furthermore, it inhibits the phosphorylation of VEGFR-2, which is a critical step in the activation of the downstream signaling cascade. This leads to the suppression of key downstream signaling molecules, including:
-
Akt (Protein Kinase B): A crucial kinase involved in cell survival and proliferation.
-
ERK (Extracellular signal-Regulated Kinase): A key component of the MAPK signaling pathway that regulates cell growth and differentiation.
-
p38 MAPK (p38 Mitogen-Activated Protein Kinase): A kinase involved in cellular responses to stress and inflammation, as well as cell migration.
By inhibiting these critical signaling pathways, this compound effectively blocks the pro-angiogenic signals mediated by VEGF, thereby inhibiting the formation of new blood vessels that tumors rely on for their growth and survival.
Caption: Inhibition of the VEGF signaling pathway by this compound.
References
- 1. Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
Cytochalasin E: A Technical Guide to its Origin, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasin E is a potent mycotoxin belonging to the cytochalasan family of fungal metabolites. First isolated from Rosellinia necatrix, it has since been identified in other fungal species, notably Aspergillus clavatus. This technical guide provides an in-depth overview of the origin and discovery of this compound, detailing its producing organisms and the key scientific milestones in its characterization. The document outlines detailed experimental protocols for the fermentation, isolation, and purification of this compound. Furthermore, it presents a compilation of its biological activities, with a focus on its anti-angiogenic properties, supported by quantitative data. The mechanism of action, particularly its inhibitory effects on the Vascular Endothelial Growth Factor (VEGF) signaling pathway, is elucidated and visually represented through a detailed signaling pathway diagram. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.
Origin and Discovery
This compound is a naturally occurring secondary metabolite produced by several species of fungi. Its discovery and characterization have been a subject of scientific interest due to its significant biological activities.
Producing Organisms
This compound was first isolated from the fungus Rosellinia necatrix[1]. Subsequently, it has been found to be produced by other fungal species, with Aspergillus clavatus being a notable and well-studied source[2][3]. Strains of Aspergillus clavatus have been isolated from various sources, including moldy rice, and have been shown to produce this compound in laboratory cultures[2].
Initial Isolation and Structure Elucidation
The initial isolation and structural characterization of this compound were reported in the early 1970s. The structure of this compound, along with that of Cytochalasin F, was first described by Aldridge et al. in 1972, who isolated it from Rosellinia necatrix[1]. The structure was elucidated using a combination of spectroscopic techniques and chemical degradation studies. A significant structural feature of this compound that distinguishes it from many other cytochalasans is the presence of an epoxide ring, which has been shown to be crucial for its potent biological activity.
Biosynthesis
The biosynthesis of this compound follows a complex pathway that is characteristic of many fungal secondary metabolites. It is synthesized via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. This pathway involves the condensation of a polyketide chain with an amino acid, followed by a series of enzymatic modifications to yield the final complex structure. The biosynthetic gene cluster responsible for this compound production in Aspergillus clavatus has been identified and characterized, providing insights into the enzymatic machinery involved in its formation.
Quantitative Biological Activity Data
This compound exhibits a range of biological activities, including potent cytotoxic and anti-angiogenic effects. The following table summarizes its inhibitory concentrations (IC50) against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bovine Capillary Endothelial (BCE) | - | Potent and selective inhibitor | |
| Lewis Lung Carcinoma | Lung Cancer | - (In vivo inhibition of tumor growth by ~72%) | |
| FR-2 | - | 1.34 - 36.85 (range for various cell lines) | |
| A549 | Lung Cancer | 1.34 - 36.85 (range for various cell lines) | |
| PC3 | Prostate Cancer | 1.34 - 36.85 (range for various cell lines) | |
| HCT-116 | Colon Cancer | 1.34 - 36.85 (range for various cell lines) | |
| MCF-7 | Breast Cancer | 1.34 - 36.85 (range for various cell lines) | |
| HT-29 | Colon Cancer | 1.34 - 36.85 (range for various cell lines) | |
| SW-620 | Colon Cancer | 1.34 - 36.85 (range for various cell lines) |
Experimental Protocols
This section provides detailed methodologies for the production, isolation, and purification of this compound from Aspergillus clavatus.
Fungal Fermentation for this compound Production
An improved procedure for the production of this compound involves solid substrate, agitated fermentation of Aspergillus clavatus on pearled barley.
-
Inoculum Preparation: Spores from a stock culture of Aspergillus clavatus are inoculated onto a suitable agar medium, such as Czapek solution agar, and incubated to achieve sporulation.
-
Solid Substrate Fermentation:
-
Autoclave pearled barley in Fernbach flasks.
-
Inoculate the sterilized barley with a spore suspension of A. clavatus.
-
Incubate the flasks with agitation for approximately 14 days at 30°C.
-
Extraction and Initial Purification
-
Extraction:
-
The fermented barley culture is extracted multiple times with an organic solvent such as methylene chloride.
-
The solvent extracts are combined and evaporated to dryness under reduced pressure to yield a crude extract.
-
-
Silica Gel Column Chromatography:
-
The crude extract is dissolved in a minimal amount of a suitable solvent and applied to a silica gel column.
-
The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification
-
Preparative Layer Chromatography (PLC):
-
Fractions enriched with this compound from the column chromatography are further purified using preparative layer chromatography on silica gel plates.
-
The plates are developed with an appropriate solvent system, and the band corresponding to this compound is scraped off and eluted with a polar solvent.
-
-
Crystallization:
-
The purified this compound is crystallized from a suitable solvent system to obtain a pure crystalline product.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Alternatively, final purification can be achieved using preparative reversed-phase HPLC for higher purity.
-
Caption: Experimental workflow for this compound production and purification.
Signaling Pathways and Mechanism of Action
This compound is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Its anti-angiogenic effects are primarily mediated through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
Inhibition of VEGF Signaling
VEGF is a key signaling protein that stimulates angiogenesis by binding to its receptor, VEGFR-2, on the surface of endothelial cells. This binding triggers a cascade of intracellular signaling events that lead to cell proliferation, migration, and the formation of new blood vessels.
This compound has been shown to inhibit angiogenesis by targeting this pathway. It downregulates the expression of both VEGF and its receptor, VEGFR-2. Furthermore, it inhibits the phosphorylation of VEGFR-2, which is a critical step in the activation of the downstream signaling cascade. This leads to the suppression of key downstream signaling molecules, including:
-
Akt (Protein Kinase B): A crucial kinase involved in cell survival and proliferation.
-
ERK (Extracellular signal-Regulated Kinase): A key component of the MAPK signaling pathway that regulates cell growth and differentiation.
-
p38 MAPK (p38 Mitogen-Activated Protein Kinase): A kinase involved in cellular responses to stress and inflammation, as well as cell migration.
By inhibiting these critical signaling pathways, this compound effectively blocks the pro-angiogenic signals mediated by VEGF, thereby inhibiting the formation of new blood vessels that tumors rely on for their growth and survival.
Caption: Inhibition of the VEGF signaling pathway by this compound.
References
- 1. Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
Cytochalasin E: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin E is a potent mycotoxin belonging to the cytochalasan family of fungal metabolites. First isolated from Aspergillus clavatus, it has garnered significant interest within the scientific community due to its profound effects on the actin cytoskeleton and its potential as a therapeutic agent, particularly in oncology and angiogenesis-dependent diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.
Chemical Structure and Properties
This compound possesses a complex polycyclic structure characterized by a perhydroisoindolone ring system fused to a macrocyclic lactone. Its unique chemical architecture is fundamental to its biological activity.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (1S,5E,7R,9S,11E,13S,14S,16R,17S,18S,19S)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.0¹’¹⁸.0¹⁴’¹⁶]henicosa-5,11-diene-3,8,21-trione[1] |
| Molecular Formula | C₂₈H₃₃NO₇[1] |
| SMILES String | C[C@H]1C\C=C[C@H]2[C@@H]3O[C@]3(C)--INVALID-LINK--[C@H]4--INVALID-LINK--NC(=O)[C@@]24OC(=O)O\C=C--INVALID-LINK--(O)C1=O[2] |
| InChI Key | LAJXCUNOQSHRJO-ZYGJITOWSA-N[2] |
| CAS Number | 36011-19-5[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 495.56 g/mol |
| Appearance | White powder |
| Melting Point | 206°C (with decomposition) |
| Solubility | Soluble in DMSO (to 100 mM), DMF (11 mg/ml), ethanol (B145695) (2 mg/ml), methanol, chloroform, and acetone. Sparingly soluble in water. |
| Storage Temperature | -20°C |
Biological Activities and Mechanism of Action
This compound's primary mechanism of action is the disruption of actin polymerization. It binds to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and thereby inhibiting filament elongation. This interference with the actin cytoskeleton underlies its diverse biological effects.
Anti-proliferative and Cytotoxic Effects
This compound exhibits potent anti-proliferative activity against a variety of cell types, particularly endothelial cells. This activity is crucial for its anti-angiogenic properties.
Table 3: In Vitro Biological Activity of this compound
| Activity | Cell Line/System | Value |
| Anti-proliferative | Bovine capillary endothelial (BCE) cells | IC₅₀ = 11 nM |
| Anti-proliferative | Human HT-29 colorectal cancer cells | Active (concentration-dependent) |
| Cytotoxicity | Various cancer cell lines | Varies with cell line |
Anti-Angiogenic Properties
A key feature of this compound is its potent anti-angiogenic activity. It selectively inhibits the proliferation of endothelial cells, a critical step in the formation of new blood vessels. This has led to its investigation as a potential therapeutic for cancers and other diseases characterized by pathological angiogenesis. The epoxide group in its structure is reported to be crucial for this specific and potent anti-angiogenic effect.
Signaling Pathways
The biological effects of this compound are mediated through its impact on actin-dependent signaling pathways. By disrupting the actin cytoskeleton, it influences cell morphology, motility, and division.
Experimental Protocols
The following are generalized methodologies for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Proliferation Assay
This protocol outlines a method to determine the anti-proliferative effects of this compound using a standard MTT or similar colorimetric assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the concentration-response curve.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol describes a method to assess the effect of this compound on the tube-forming ability of endothelial cells, a key process in angiogenesis.
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the coated wells in a serum-free or low-serum medium.
-
Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Visualization: Observe the formation of capillary-like structures (tubes) using a microscope. Capture images for quantification.
-
Quantification: Analyze the images to quantify parameters such as the total tube length, number of junctions, and number of loops using appropriate software (e.g., ImageJ with an angiogenesis analyzer plugin).
-
Data Analysis: Compare the tube formation in treated wells to the control wells to determine the inhibitory effect of this compound.
Conclusion
This compound is a valuable tool for cell biology research and holds promise for therapeutic development. Its well-defined mechanism of action on the actin cytoskeleton provides a clear basis for its potent anti-proliferative and anti-angiogenic effects. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals working with this fascinating and powerful molecule. Further investigation into its specific signaling interactions and in vivo efficacy will continue to uncover its full potential.
References
Cytochalasin E: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin E is a potent mycotoxin belonging to the cytochalasan family of fungal metabolites. First isolated from Aspergillus clavatus, it has garnered significant interest within the scientific community due to its profound effects on the actin cytoskeleton and its potential as a therapeutic agent, particularly in oncology and angiogenesis-dependent diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.
Chemical Structure and Properties
This compound possesses a complex polycyclic structure characterized by a perhydroisoindolone ring system fused to a macrocyclic lactone. Its unique chemical architecture is fundamental to its biological activity.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (1S,5E,7R,9S,11E,13S,14S,16R,17S,18S,19S)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.0¹’¹⁸.0¹⁴’¹⁶]henicosa-5,11-diene-3,8,21-trione[1] |
| Molecular Formula | C₂₈H₃₃NO₇[1] |
| SMILES String | C[C@H]1C\C=C[C@H]2[C@@H]3O[C@]3(C)--INVALID-LINK--[C@H]4--INVALID-LINK--NC(=O)[C@@]24OC(=O)O\C=C--INVALID-LINK--(O)C1=O[2] |
| InChI Key | LAJXCUNOQSHRJO-ZYGJITOWSA-N[2] |
| CAS Number | 36011-19-5[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 495.56 g/mol |
| Appearance | White powder |
| Melting Point | 206°C (with decomposition) |
| Solubility | Soluble in DMSO (to 100 mM), DMF (11 mg/ml), ethanol (2 mg/ml), methanol, chloroform, and acetone. Sparingly soluble in water. |
| Storage Temperature | -20°C |
Biological Activities and Mechanism of Action
This compound's primary mechanism of action is the disruption of actin polymerization. It binds to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and thereby inhibiting filament elongation. This interference with the actin cytoskeleton underlies its diverse biological effects.
Anti-proliferative and Cytotoxic Effects
This compound exhibits potent anti-proliferative activity against a variety of cell types, particularly endothelial cells. This activity is crucial for its anti-angiogenic properties.
Table 3: In Vitro Biological Activity of this compound
| Activity | Cell Line/System | Value |
| Anti-proliferative | Bovine capillary endothelial (BCE) cells | IC₅₀ = 11 nM |
| Anti-proliferative | Human HT-29 colorectal cancer cells | Active (concentration-dependent) |
| Cytotoxicity | Various cancer cell lines | Varies with cell line |
Anti-Angiogenic Properties
A key feature of this compound is its potent anti-angiogenic activity. It selectively inhibits the proliferation of endothelial cells, a critical step in the formation of new blood vessels. This has led to its investigation as a potential therapeutic for cancers and other diseases characterized by pathological angiogenesis. The epoxide group in its structure is reported to be crucial for this specific and potent anti-angiogenic effect.
Signaling Pathways
The biological effects of this compound are mediated through its impact on actin-dependent signaling pathways. By disrupting the actin cytoskeleton, it influences cell morphology, motility, and division.
Experimental Protocols
The following are generalized methodologies for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Proliferation Assay
This protocol outlines a method to determine the anti-proliferative effects of this compound using a standard MTT or similar colorimetric assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the concentration-response curve.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol describes a method to assess the effect of this compound on the tube-forming ability of endothelial cells, a key process in angiogenesis.
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the coated wells in a serum-free or low-serum medium.
-
Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Visualization: Observe the formation of capillary-like structures (tubes) using a microscope. Capture images for quantification.
-
Quantification: Analyze the images to quantify parameters such as the total tube length, number of junctions, and number of loops using appropriate software (e.g., ImageJ with an angiogenesis analyzer plugin).
-
Data Analysis: Compare the tube formation in treated wells to the control wells to determine the inhibitory effect of this compound.
Conclusion
This compound is a valuable tool for cell biology research and holds promise for therapeutic development. Its well-defined mechanism of action on the actin cytoskeleton provides a clear basis for its potent anti-proliferative and anti-angiogenic effects. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals working with this fascinating and powerful molecule. Further investigation into its specific signaling interactions and in vivo efficacy will continue to uncover its full potential.
References
Cytochalasin E: An In-Depth Technical Guide to its Mechanism of Action on Actin Filaments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin E is a potent, cell-permeable mycotoxin that belongs to the cytochalasan family of fungal metabolites. It is a powerful tool in cell biology and a potential therapeutic agent due to its profound effects on the actin cytoskeleton. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates actin filament dynamics, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Core Mechanism of Action: Barbed-End Capping and Filament Severing
This compound primarily exerts its effects by directly interacting with actin filaments. Its mechanism of action is twofold, concentration-dependent, and can be summarized as follows:
-
Barbed-End Capping: At nanomolar concentrations, this compound binds with high affinity to the barbed (or plus) end of actin filaments.[1][2] This binding event effectively "caps" the filament end, physically obstructing the addition of new actin monomers (polymerization) and the dissociation of existing monomers (depolymerization).[1][2] This action leads to a net decrease in the rate of actin filament elongation and dynamics.
-
Filament Severing: At higher, micromolar concentrations, this compound exhibits actin filament severing activity.[1] This action leads to the fragmentation of existing filaments, creating a larger number of shorter filaments. This severing activity contributes to the overall disruption of the actin cytoskeleton.
The dual mechanism of capping and severing makes this compound a potent disruptor of cellular processes that rely on dynamic actin networks, such as cell motility, division, and maintenance of cell shape.
Quantitative Data
Table 1: Comparative Activity of Cytochalasins on Actin Filament Capping and Severing
| Cytochalasin | Capping Activity Order | Severing Activity Order | Apparent Dissociation Constant (Kd) from Filament Ends |
| This compound | CD > CH > CE > CB | CD, CE > CH > CB | Not explicitly reported |
| Cytochalasin D | Strongest | Strongest | 50 nM |
| Cytochalasin B | Weakest | Weakest | Not reported |
| Cytochalasin H | Intermediate | Intermediate | Not reported |
Table 2: Inhibitory Concentrations of Cytochalasins on Actin-Related Processes
| Cytochalasin | Process | IC50 / Effective Concentration | Reference |
| This compound | Antiproliferative effects | 11 nM | |
| Cytochalasin D | Inhibition of actin polymerization (in vitro) | K1/2 for inhibition: 4.1 nM | |
| Cytochalasin D | Inhibition of actin polymerization (in cells) | ~0.5 µM |
Signaling Pathways and Molecular Interactions
This compound's primary interaction is with the actin protein itself, rather than initiating a complex signaling cascade. However, its disruption of the actin cytoskeleton has downstream consequences on numerous cellular signaling pathways that are dependent on cytoskeletal integrity.
Caption: Mechanism of this compound on actin filaments.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of this compound on actin filaments are provided below.
Pyrene-Actin Polymerization Assay
This assay is used to monitor the kinetics of actin polymerization in vitro. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin.
Methodology:
-
Preparation of Reagents:
-
G-actin (unlabeled and pyrene-labeled) is purified from rabbit skeletal muscle.
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT).
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
This compound stock solution (in DMSO).
-
-
Assay Procedure:
-
Prepare a solution of G-actin (typically 2-4 µM) with a small percentage (5-10%) of pyrene-labeled G-actin in G-buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the G-actin solution and incubate for a short period.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately measure the fluorescence intensity (excitation ~365 nm, emission ~407 nm) over time using a fluorometer.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase of the curve.
-
Compare the polymerization rates in the presence of different concentrations of this compound to the control to determine its inhibitory effect.
-
Caption: Workflow for the pyrene-actin polymerization assay.
Fluorescence Microscopy of Actin Filaments in Cells
This method allows for the direct visualization of the effects of this compound on the actin cytoskeleton in fixed cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., fibroblasts, endothelial cells) on glass coverslips.
-
Treat cells with desired concentrations of this compound or DMSO for a specific duration.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
-
Staining:
-
Stain the F-actin with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin) for 20-30 minutes.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
-
Analysis:
-
Qualitatively assess changes in actin filament morphology, such as the loss of stress fibers, formation of actin aggregates, and changes in cell shape.
-
Quantify changes in fluorescence intensity or filament organization using image analysis software.
-
In Vitro Actin Filament Visualization by TIRF Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy allows for the direct observation of individual actin filament dynamics at high resolution.
Methodology:
-
Flow Cell Preparation:
-
Assemble a flow cell using a glass slide and a coverslip.
-
Coat the inside of the flow cell with N-ethylmaleimide (NEM)-modified myosin to adhere actin filaments to the surface.
-
-
Actin Polymerization and Observation:
-
Prepare a solution of G-actin containing a small percentage of fluorescently labeled actin monomers (e.g., Alexa Fluor 488-actin).
-
Introduce the actin solution into the flow cell along with the polymerization buffer and this compound at the desired concentration.
-
Observe the polymerization, depolymerization, capping, and severing of individual actin filaments in real-time using a TIRF microscope.
-
-
Data Analysis:
-
Measure the rates of filament elongation and shortening.
-
Determine the duration of capping events and the frequency of severing events.
-
Caption: Workflow for TIRF microscopy of actin dynamics.
Conclusion
This compound is a multifaceted inhibitor of actin dynamics. Its ability to cap the barbed ends of actin filaments at low concentrations and sever them at higher concentrations makes it a valuable tool for dissecting the roles of the actin cytoskeleton in various cellular processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize and understand the mechanism of action of this compound. Further research to determine the precise binding kinetics and structural basis of its interaction with actin will undoubtedly provide deeper insights into its potent biological activities.
References
Cytochalasin E: An In-Depth Technical Guide to its Mechanism of Action on Actin Filaments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin E is a potent, cell-permeable mycotoxin that belongs to the cytochalasan family of fungal metabolites. It is a powerful tool in cell biology and a potential therapeutic agent due to its profound effects on the actin cytoskeleton. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates actin filament dynamics, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Core Mechanism of Action: Barbed-End Capping and Filament Severing
This compound primarily exerts its effects by directly interacting with actin filaments. Its mechanism of action is twofold, concentration-dependent, and can be summarized as follows:
-
Barbed-End Capping: At nanomolar concentrations, this compound binds with high affinity to the barbed (or plus) end of actin filaments.[1][2] This binding event effectively "caps" the filament end, physically obstructing the addition of new actin monomers (polymerization) and the dissociation of existing monomers (depolymerization).[1][2] This action leads to a net decrease in the rate of actin filament elongation and dynamics.
-
Filament Severing: At higher, micromolar concentrations, this compound exhibits actin filament severing activity.[1] This action leads to the fragmentation of existing filaments, creating a larger number of shorter filaments. This severing activity contributes to the overall disruption of the actin cytoskeleton.
The dual mechanism of capping and severing makes this compound a potent disruptor of cellular processes that rely on dynamic actin networks, such as cell motility, division, and maintenance of cell shape.
Quantitative Data
Table 1: Comparative Activity of Cytochalasins on Actin Filament Capping and Severing
| Cytochalasin | Capping Activity Order | Severing Activity Order | Apparent Dissociation Constant (Kd) from Filament Ends |
| This compound | CD > CH > CE > CB | CD, CE > CH > CB | Not explicitly reported |
| Cytochalasin D | Strongest | Strongest | 50 nM |
| Cytochalasin B | Weakest | Weakest | Not reported |
| Cytochalasin H | Intermediate | Intermediate | Not reported |
Table 2: Inhibitory Concentrations of Cytochalasins on Actin-Related Processes
| Cytochalasin | Process | IC50 / Effective Concentration | Reference |
| This compound | Antiproliferative effects | 11 nM | |
| Cytochalasin D | Inhibition of actin polymerization (in vitro) | K1/2 for inhibition: 4.1 nM | |
| Cytochalasin D | Inhibition of actin polymerization (in cells) | ~0.5 µM |
Signaling Pathways and Molecular Interactions
This compound's primary interaction is with the actin protein itself, rather than initiating a complex signaling cascade. However, its disruption of the actin cytoskeleton has downstream consequences on numerous cellular signaling pathways that are dependent on cytoskeletal integrity.
Caption: Mechanism of this compound on actin filaments.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of this compound on actin filaments are provided below.
Pyrene-Actin Polymerization Assay
This assay is used to monitor the kinetics of actin polymerization in vitro. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin.
Methodology:
-
Preparation of Reagents:
-
G-actin (unlabeled and pyrene-labeled) is purified from rabbit skeletal muscle.
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT).
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
This compound stock solution (in DMSO).
-
-
Assay Procedure:
-
Prepare a solution of G-actin (typically 2-4 µM) with a small percentage (5-10%) of pyrene-labeled G-actin in G-buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the G-actin solution and incubate for a short period.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately measure the fluorescence intensity (excitation ~365 nm, emission ~407 nm) over time using a fluorometer.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase of the curve.
-
Compare the polymerization rates in the presence of different concentrations of this compound to the control to determine its inhibitory effect.
-
Caption: Workflow for the pyrene-actin polymerization assay.
Fluorescence Microscopy of Actin Filaments in Cells
This method allows for the direct visualization of the effects of this compound on the actin cytoskeleton in fixed cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., fibroblasts, endothelial cells) on glass coverslips.
-
Treat cells with desired concentrations of this compound or DMSO for a specific duration.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
-
Staining:
-
Stain the F-actin with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 20-30 minutes.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
-
Analysis:
-
Qualitatively assess changes in actin filament morphology, such as the loss of stress fibers, formation of actin aggregates, and changes in cell shape.
-
Quantify changes in fluorescence intensity or filament organization using image analysis software.
-
In Vitro Actin Filament Visualization by TIRF Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy allows for the direct observation of individual actin filament dynamics at high resolution.
Methodology:
-
Flow Cell Preparation:
-
Assemble a flow cell using a glass slide and a coverslip.
-
Coat the inside of the flow cell with N-ethylmaleimide (NEM)-modified myosin to adhere actin filaments to the surface.
-
-
Actin Polymerization and Observation:
-
Prepare a solution of G-actin containing a small percentage of fluorescently labeled actin monomers (e.g., Alexa Fluor 488-actin).
-
Introduce the actin solution into the flow cell along with the polymerization buffer and this compound at the desired concentration.
-
Observe the polymerization, depolymerization, capping, and severing of individual actin filaments in real-time using a TIRF microscope.
-
-
Data Analysis:
-
Measure the rates of filament elongation and shortening.
-
Determine the duration of capping events and the frequency of severing events.
-
Caption: Workflow for TIRF microscopy of actin dynamics.
Conclusion
This compound is a multifaceted inhibitor of actin dynamics. Its ability to cap the barbed ends of actin filaments at low concentrations and sever them at higher concentrations makes it a valuable tool for dissecting the roles of the actin cytoskeleton in various cellular processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize and understand the mechanism of action of this compound. Further research to determine the precise binding kinetics and structural basis of its interaction with actin will undoubtedly provide deeper insights into its potent biological activities.
References
The Cellular Impact of Cytochalasin E: A Technical Examination of Morphological and Motility-Related Effects
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin E is a potent, cell-permeable mycotoxin produced by various fungi, notably of the Aspergillus genus.[1][2] Within the field of cell biology and drug development, it serves as a critical chemical probe for investigating the intricate roles of the actin cytoskeleton. Cytochalasins, as a class of molecules, are renowned for their ability to bind to actin filaments, thereby disrupting a wide array of cellular processes that depend on cytoskeletal integrity, including cell division, movement, and the maintenance of cell shape.[3][4] this compound is distinguished by the presence of an epoxide moiety, which contributes to its potent biological activity, including anti-angiogenic and anti-tumor effects.[5] This technical guide provides a comprehensive overview of the cellular effects of this compound, with a specific focus on its profound impact on cell morphology and motility, the underlying signaling pathways, and the experimental protocols used for its study.
Core Mechanism of Action: Capping Actin Filaments
The primary mechanism of action for all cytochalasins is their direct interaction with actin, the monomeric subunit (G-actin) of which polymerizes to form filamentous actin (F-actin). These microfilaments are polar structures with two distinct ends: a fast-growing "barbed" or "plus" end and a slow-growing "pointed" or "minus" end.
This compound exerts its effects by binding with high affinity to the barbed end of F-actin. This binding event physically blocks the addition of new actin monomers to the filament, effectively "capping" the growing end. This action inhibits both the assembly (polymerization) and disassembly (depolymerization) at the barbed end, thereby disrupting the dynamic turnover of actin filaments, a process essential for most cellular activities involving the cytoskeleton.
Effects on Cell Morphology
The disruption of actin filament dynamics by this compound leads to rapid and dramatic changes in cell morphology. The actin cytoskeleton is the primary determinant of cell shape, providing an internal scaffold that resists deformation. Treatment with this compound dismantles this scaffold.
Qualitative Morphological Changes:
-
Disruption of Actin Networks: Immunofluorescence studies show that this compound treatment causes the organized network of actin stress fibers to disappear.
-
Actin Aggregation: Instead of forming filaments, actin aggregates into amorphous clumps or dense, asterisk-like patches scattered throughout the cytoplasm.
-
Loss of Cell Shape: Cells lose their typical spread, flattened morphology and undergo "arborization" or rounding. The outer cell periphery often collapses towards the center.
Quantitative Morphological Data: While extensive quantitative data for this compound's morphological effects are dispersed, studies on related cytochalasins and specific functional assays provide insight. For instance, the disruption of the actin cytoskeleton has been functionally quantified by its effect on ion channel activity.
| Cell Line | Treatment | Parameter Measured | Control Value | This compound Value | Reference |
| Xenopus 2F3 | 1.5 µM this compound (60 min) | Patches with no ENaC activity | 24% (8 of 33) | 53% (17 of 32) | |
| Xenopus 2F3 | 1.5 µM this compound (60 min) | ENaC open probability (Po) | 0.081 ± 0.01 | 0.043 ± 0.01 |
Effects on Cell Motility
Cell motility is fundamentally dependent on the controlled, dynamic polymerization and depolymerization of actin filaments, which drives the formation of protrusive structures like lamellipodia and filopodia. By capping the barbed ends of actin filaments, this compound effectively paralyzes the machinery of cell movement.
Qualitative Motility Changes:
-
Inhibition of Membrane Ruffling: Low concentrations of cytochalasins are sufficient to inhibit the formation of membrane ruffles, which are key protrusive structures at the leading edge of a migrating cell.
-
Abolition of Cell Migration: The inability to polymerize actin at the leading edge prevents cell translocation, effectively halting chemotaxis and general cell migration.
Quantitative Motility Data: Studies often report a near-complete inhibition of motility. While specific EC50 values for motility inhibition by this compound are not always detailed, related compounds demonstrate the potency of this drug class.
| Cell Line | Treatment | Assay | Effect | Reference |
| A2058 Human Tumor | Cytochalasin D | Chemotaxis | Abolished stimulated motility | |
| Bovine Capillary Endothelial | This compound | Proliferation (related to angiogenesis/motility) | Potent and selective inhibition | |
| Lewis Lung Tumors (in vivo) | This compound | Tumor Growth | ~72% inhibition |
Involved Signaling Pathways
The actin cytoskeleton does not operate in isolation; its dynamics are tightly regulated by complex signaling networks. This compound's effects reverberate through these pathways by disrupting the final downstream target: actin polymerization.
Rho Family GTPases
The Rho family of small GTPases—primarily RhoA, Rac1, and Cdc42—are master regulators of the actin cytoskeleton.
-
RhoA typically controls the assembly of contractile actin-myosin stress fibers and the formation of associated focal adhesions.
-
Rac1 regulates the formation of lamellipodia and membrane ruffles at the cell periphery.
-
Cdc42 is responsible for triggering filopodia, which act as sensory protrusions.
These GTPases act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. In their active state, they engage downstream effector proteins (e.g., ROCK for RhoA, WASp/WAVE for Rac1/Cdc42) that ultimately promote actin filament nucleation and elongation. This compound does not inhibit the GTPases or their effectors directly; instead, it blocks the final step of actin elongation that these pathways are meant to stimulate. This makes it a valuable tool for confirming that a cellular process is dependent on the output of these signaling cascades.
Focal Adhesions
Focal adhesions are large protein complexes that mechanically link the intracellular actin cytoskeleton to the extracellular matrix (ECM) via integrin receptors. They are critical for cell adhesion, migration, and mechanosensing. The integrity of focal adhesions is dependent on their connection to contractile actin stress fibers, which are regulated by RhoA. By causing the dissolution of stress fibers, this compound treatment leads to the disassembly of focal adhesions, thereby inhibiting both cell adhesion and motility.
Key Experimental Protocols
Visualization of the Actin Cytoskeleton by Phalloidin (B8060827) Staining
This is the most common method to observe the morphological effects of this compound on the actin cytoskeleton.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, fibroblasts) onto sterile glass coverslips in a petri dish and culture until they reach desired confluency.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (e.g., DMSO) for a specified time (e.g., 30-60 minutes).
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells with PBS. Incubate with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-Alexa Fluor 488) diluted in PBS with 1% BSA for 30-60 minutes at room temperature in the dark.
-
Nuclear Counterstain (Optional): Wash with PBS and stain with a nuclear dye like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash a final time with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. This compound-treated cells will show disrupted, aggregated F-actin structures compared to the organized stress fibers in control cells.
In Vitro Actin Polymerization (Pyrene) Assay
This biochemical assay directly measures the effect of this compound on the kinetics of actin polymerization.
Methodology:
-
Reagent Preparation: Prepare G-actin, with a fraction of it covalently labeled with pyrene (B120774). In its monomeric form, pyrene-actin has low fluorescence. Upon incorporation into an F-actin polymer, its fluorescence quantum yield increases significantly.
-
Reaction Mix: In a fluorometer cuvette, prepare a reaction buffer that supports polymerization (containing KCl, MgCl₂, and ATP). Add unlabeled G-actin and pyrene-labeled G-actin.
-
Initiation: Add this compound (dissolved in DMSO) or an equivalent volume of DMSO (for control) to the cuvette.
-
Measurement: Initiate polymerization by raising the temperature to 25°C. Measure the increase in pyrene fluorescence over time using a spectrofluorometer (Excitation ~365 nm, Emission ~407 nm).
-
Analysis: Plot fluorescence intensity versus time. The control sample will show a sigmoidal curve representing nucleation, elongation, and steady-state phases. The this compound-treated sample will show a significantly reduced rate and extent of fluorescence increase, demonstrating the inhibition of actin polymerization.
Conclusion
This compound is a powerful molecular tool that provides profound insights into the central role of the actin cytoskeleton in maintaining cell morphology and driving cell motility. Its specific mechanism of capping the barbed end of actin filaments leads to a cascade of effects, from the visible collapse of the cellular architecture to the cessation of directed movement. By disrupting the final output of complex regulatory networks like the Rho GTPase signaling pathways, it allows researchers to definitively link these signaling events to cytoskeletal dynamics. The experimental protocols outlined herein represent standard, robust methods for observing and quantifying these effects, solidifying this compound's indispensable role in cell biology research and as a lead compound in the development of therapeutics targeting cytoskeletal-dependent pathologies.
References
- 1. This compound, an epoxide containing Aspergillus-derived fungal metabolite, inhibits angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Engineering of the Cytochalasin Gene Cluster from Aspergillus clavatus NRRL 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochalasin - Wikipedia [en.wikipedia.org]
- 4. Cellular Effects of Cytochalasins | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
The Cellular Impact of Cytochalasin E: A Technical Examination of Morphological and Motility-Related Effects
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin E is a potent, cell-permeable mycotoxin produced by various fungi, notably of the Aspergillus genus.[1][2] Within the field of cell biology and drug development, it serves as a critical chemical probe for investigating the intricate roles of the actin cytoskeleton. Cytochalasins, as a class of molecules, are renowned for their ability to bind to actin filaments, thereby disrupting a wide array of cellular processes that depend on cytoskeletal integrity, including cell division, movement, and the maintenance of cell shape.[3][4] this compound is distinguished by the presence of an epoxide moiety, which contributes to its potent biological activity, including anti-angiogenic and anti-tumor effects.[5] This technical guide provides a comprehensive overview of the cellular effects of this compound, with a specific focus on its profound impact on cell morphology and motility, the underlying signaling pathways, and the experimental protocols used for its study.
Core Mechanism of Action: Capping Actin Filaments
The primary mechanism of action for all cytochalasins is their direct interaction with actin, the monomeric subunit (G-actin) of which polymerizes to form filamentous actin (F-actin). These microfilaments are polar structures with two distinct ends: a fast-growing "barbed" or "plus" end and a slow-growing "pointed" or "minus" end.
This compound exerts its effects by binding with high affinity to the barbed end of F-actin. This binding event physically blocks the addition of new actin monomers to the filament, effectively "capping" the growing end. This action inhibits both the assembly (polymerization) and disassembly (depolymerization) at the barbed end, thereby disrupting the dynamic turnover of actin filaments, a process essential for most cellular activities involving the cytoskeleton.
Effects on Cell Morphology
The disruption of actin filament dynamics by this compound leads to rapid and dramatic changes in cell morphology. The actin cytoskeleton is the primary determinant of cell shape, providing an internal scaffold that resists deformation. Treatment with this compound dismantles this scaffold.
Qualitative Morphological Changes:
-
Disruption of Actin Networks: Immunofluorescence studies show that this compound treatment causes the organized network of actin stress fibers to disappear.
-
Actin Aggregation: Instead of forming filaments, actin aggregates into amorphous clumps or dense, asterisk-like patches scattered throughout the cytoplasm.
-
Loss of Cell Shape: Cells lose their typical spread, flattened morphology and undergo "arborization" or rounding. The outer cell periphery often collapses towards the center.
Quantitative Morphological Data: While extensive quantitative data for this compound's morphological effects are dispersed, studies on related cytochalasins and specific functional assays provide insight. For instance, the disruption of the actin cytoskeleton has been functionally quantified by its effect on ion channel activity.
| Cell Line | Treatment | Parameter Measured | Control Value | This compound Value | Reference |
| Xenopus 2F3 | 1.5 µM this compound (60 min) | Patches with no ENaC activity | 24% (8 of 33) | 53% (17 of 32) | |
| Xenopus 2F3 | 1.5 µM this compound (60 min) | ENaC open probability (Po) | 0.081 ± 0.01 | 0.043 ± 0.01 |
Effects on Cell Motility
Cell motility is fundamentally dependent on the controlled, dynamic polymerization and depolymerization of actin filaments, which drives the formation of protrusive structures like lamellipodia and filopodia. By capping the barbed ends of actin filaments, this compound effectively paralyzes the machinery of cell movement.
Qualitative Motility Changes:
-
Inhibition of Membrane Ruffling: Low concentrations of cytochalasins are sufficient to inhibit the formation of membrane ruffles, which are key protrusive structures at the leading edge of a migrating cell.
-
Abolition of Cell Migration: The inability to polymerize actin at the leading edge prevents cell translocation, effectively halting chemotaxis and general cell migration.
Quantitative Motility Data: Studies often report a near-complete inhibition of motility. While specific EC50 values for motility inhibition by this compound are not always detailed, related compounds demonstrate the potency of this drug class.
| Cell Line | Treatment | Assay | Effect | Reference |
| A2058 Human Tumor | Cytochalasin D | Chemotaxis | Abolished stimulated motility | |
| Bovine Capillary Endothelial | This compound | Proliferation (related to angiogenesis/motility) | Potent and selective inhibition | |
| Lewis Lung Tumors (in vivo) | This compound | Tumor Growth | ~72% inhibition |
Involved Signaling Pathways
The actin cytoskeleton does not operate in isolation; its dynamics are tightly regulated by complex signaling networks. This compound's effects reverberate through these pathways by disrupting the final downstream target: actin polymerization.
Rho Family GTPases
The Rho family of small GTPases—primarily RhoA, Rac1, and Cdc42—are master regulators of the actin cytoskeleton.
-
RhoA typically controls the assembly of contractile actin-myosin stress fibers and the formation of associated focal adhesions.
-
Rac1 regulates the formation of lamellipodia and membrane ruffles at the cell periphery.
-
Cdc42 is responsible for triggering filopodia, which act as sensory protrusions.
These GTPases act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. In their active state, they engage downstream effector proteins (e.g., ROCK for RhoA, WASp/WAVE for Rac1/Cdc42) that ultimately promote actin filament nucleation and elongation. This compound does not inhibit the GTPases or their effectors directly; instead, it blocks the final step of actin elongation that these pathways are meant to stimulate. This makes it a valuable tool for confirming that a cellular process is dependent on the output of these signaling cascades.
Focal Adhesions
Focal adhesions are large protein complexes that mechanically link the intracellular actin cytoskeleton to the extracellular matrix (ECM) via integrin receptors. They are critical for cell adhesion, migration, and mechanosensing. The integrity of focal adhesions is dependent on their connection to contractile actin stress fibers, which are regulated by RhoA. By causing the dissolution of stress fibers, this compound treatment leads to the disassembly of focal adhesions, thereby inhibiting both cell adhesion and motility.
Key Experimental Protocols
Visualization of the Actin Cytoskeleton by Phalloidin Staining
This is the most common method to observe the morphological effects of this compound on the actin cytoskeleton.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, fibroblasts) onto sterile glass coverslips in a petri dish and culture until they reach desired confluency.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (e.g., DMSO) for a specified time (e.g., 30-60 minutes).
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells with PBS. Incubate with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-Alexa Fluor 488) diluted in PBS with 1% BSA for 30-60 minutes at room temperature in the dark.
-
Nuclear Counterstain (Optional): Wash with PBS and stain with a nuclear dye like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash a final time with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. This compound-treated cells will show disrupted, aggregated F-actin structures compared to the organized stress fibers in control cells.
In Vitro Actin Polymerization (Pyrene) Assay
This biochemical assay directly measures the effect of this compound on the kinetics of actin polymerization.
Methodology:
-
Reagent Preparation: Prepare G-actin, with a fraction of it covalently labeled with pyrene. In its monomeric form, pyrene-actin has low fluorescence. Upon incorporation into an F-actin polymer, its fluorescence quantum yield increases significantly.
-
Reaction Mix: In a fluorometer cuvette, prepare a reaction buffer that supports polymerization (containing KCl, MgCl₂, and ATP). Add unlabeled G-actin and pyrene-labeled G-actin.
-
Initiation: Add this compound (dissolved in DMSO) or an equivalent volume of DMSO (for control) to the cuvette.
-
Measurement: Initiate polymerization by raising the temperature to 25°C. Measure the increase in pyrene fluorescence over time using a spectrofluorometer (Excitation ~365 nm, Emission ~407 nm).
-
Analysis: Plot fluorescence intensity versus time. The control sample will show a sigmoidal curve representing nucleation, elongation, and steady-state phases. The this compound-treated sample will show a significantly reduced rate and extent of fluorescence increase, demonstrating the inhibition of actin polymerization.
Conclusion
This compound is a powerful molecular tool that provides profound insights into the central role of the actin cytoskeleton in maintaining cell morphology and driving cell motility. Its specific mechanism of capping the barbed end of actin filaments leads to a cascade of effects, from the visible collapse of the cellular architecture to the cessation of directed movement. By disrupting the final output of complex regulatory networks like the Rho GTPase signaling pathways, it allows researchers to definitively link these signaling events to cytoskeletal dynamics. The experimental protocols outlined herein represent standard, robust methods for observing and quantifying these effects, solidifying this compound's indispensable role in cell biology research and as a lead compound in the development of therapeutics targeting cytoskeletal-dependent pathologies.
References
- 1. This compound, an epoxide containing Aspergillus-derived fungal metabolite, inhibits angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Engineering of the Cytochalasin Gene Cluster from Aspergillus clavatus NRRL 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochalasin - Wikipedia [en.wikipedia.org]
- 4. Cellular Effects of Cytochalasins | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
The Role of Cytochalasin E in Elucidating Cytoskeletal Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin E, a potent mycotoxin produced by various fungi, has emerged as an invaluable tool for investigating the intricate and dynamic nature of the eukaryotic cytoskeleton.[1] By specifically targeting actin polymerization, this compound offers a powerful mechanism to dissect the fundamental cellular processes that are reliant on the integrity and remodeling of the actin filament network. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key experimental protocols, and its role in deciphering complex signaling pathways, offering a comprehensive resource for researchers in cell biology and drug development.
Mechanism of Action: A Cap on Actin Dynamics
This compound exerts its profound effects on the cytoskeleton by directly interacting with actin filaments. Its primary mechanism of action is the inhibition of actin polymerization by binding to the barbed (or plus) end of F-actin.[2][3] This "capping" action effectively prevents the addition of new actin monomers to the growing filament, thereby halting its elongation.[2] Unlike some other cytoskeletal drugs, this compound's activity is highly specific to actin, with no direct impact on microtubule networks.[4] This specificity makes it an exceptional tool for isolating and studying actin-dependent cellular functions.
The disruption of actin filament dynamics by this compound leads to a cascade of cellular effects, including alterations in cell morphology, inhibition of cell motility, and interference with processes such as cytokinesis and intracellular trafficking.
Quantitative Effects of this compound on Cellular Processes
The following tables summarize the quantitative effects of this compound observed in various experimental settings. These values provide a reference for designing and interpreting experiments aimed at studying cytoskeletal dynamics.
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Xenopus 2F3 cells | Not specified | 60 min | Disruption of actin cytoskeleton integrity. | |
| Bovine Capillary Endothelial (BCE) cells | Low concentrations | Not specified | Preferential inhibition of cell proliferation without disrupting actin stress fibers. | |
| Platelets | 10 µM | Not specified | Enhancement of Protein Kinase C-dependent secretion. | |
| Human Lung Cancer A549 cells | Dose-dependent | Not specified | Inhibition of cell growth. |
| Experimental System | This compound Concentration | Key Finding | Reference |
| In vitro actin polymerization | 10⁻⁸ - 10⁻⁶ M | Inhibition of nuclei-induced actin polymerization. | |
| Xenopus 2F3 cells (Patch-clamp) | Not specified | Decrease in epithelial Na+ channel (ENaC) open probability from 0.081 to 0.043. | |
| Mouse Cornea Assay (in vivo) | Not specified | 40% to 50% inhibition of angiogenesis induced by basic fibroblast growth factor. | |
| Lewis Lung Tumor Model (in vivo) | Not specified | Approximately 72% inhibition of tumor growth. |
Key Experimental Protocols Utilizing this compound
Detailed methodologies are crucial for the reproducible application of this compound in research. The following sections provide step-by-step protocols for key experiments used to study cytoskeletal dynamics.
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the direct visualization of changes in actin filament organization following treatment with this compound.
Materials:
-
Cultured cells grown on glass coverslips
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency. Treat the cells with the desired concentration of this compound (or DMSO as a vehicle control) for the appropriate duration.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. This step is crucial for allowing the phalloidin to access the intracellular actin filaments.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating the coverslips in blocking buffer for 30-60 minutes at room temperature.
-
Actin Staining: Dilute the fluorescently-labeled phalloidin in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the coverslips three times with PBS. Mount the coverslips onto glass slides using an appropriate mounting medium. Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
In Vitro Wound Healing (Scratch) Assay
This assay is used to study collective cell migration and the role of the actin cytoskeleton in this process. This compound can be used to inhibit migration and quantify the importance of actin dynamics.
Materials:
-
Cultured cells
-
Culture plates (e.g., 12-well or 24-well)
-
Sterile pipette tip (e.g., p200 or p1000) or a specialized wound healing insert
-
This compound stock solution
-
Culture medium
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into the wells of a culture plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Creating the "Wound": Once the cells have reached confluency, use a sterile pipette tip to make a straight scratch across the center of the monolayer. Alternatively, use commercially available inserts to create a more uniform cell-free gap.
-
Washing and Treatment: Gently wash the well with PBS or culture medium to remove detached cells. Replace the medium with fresh medium containing the desired concentration of this compound or the vehicle control.
-
Image Acquisition: Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., every 4, 8, 12, 24 hours), capture images of the wound area using a phase-contrast microscope. It is crucial to image the same field of view at each time point.
-
Data Analysis: The rate of wound closure can be quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
Cytochalasins can induce apoptosis, and this protocol allows for the quantification of apoptotic and necrotic cells following treatment.
Materials:
-
Cultured cells
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells to the desired density and treat them with this compound at various concentrations and for different durations to induce apoptosis. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. For adherent cells, use a gentle dissociation method like trypsinization.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in the 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways Modulated by this compound-Induced Cytoskeletal Disruption
The disruption of the actin cytoskeleton by this compound triggers a complex array of signaling events as the cell responds to the altered mechanical and structural environment. Below are diagrams illustrating key signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 3. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 4. Measurement and analysis of in vitro actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cytochalasin E in Elucidating Cytoskeletal Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin E, a potent mycotoxin produced by various fungi, has emerged as an invaluable tool for investigating the intricate and dynamic nature of the eukaryotic cytoskeleton.[1] By specifically targeting actin polymerization, this compound offers a powerful mechanism to dissect the fundamental cellular processes that are reliant on the integrity and remodeling of the actin filament network. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key experimental protocols, and its role in deciphering complex signaling pathways, offering a comprehensive resource for researchers in cell biology and drug development.
Mechanism of Action: A Cap on Actin Dynamics
This compound exerts its profound effects on the cytoskeleton by directly interacting with actin filaments. Its primary mechanism of action is the inhibition of actin polymerization by binding to the barbed (or plus) end of F-actin.[2][3] This "capping" action effectively prevents the addition of new actin monomers to the growing filament, thereby halting its elongation.[2] Unlike some other cytoskeletal drugs, this compound's activity is highly specific to actin, with no direct impact on microtubule networks.[4] This specificity makes it an exceptional tool for isolating and studying actin-dependent cellular functions.
The disruption of actin filament dynamics by this compound leads to a cascade of cellular effects, including alterations in cell morphology, inhibition of cell motility, and interference with processes such as cytokinesis and intracellular trafficking.
Quantitative Effects of this compound on Cellular Processes
The following tables summarize the quantitative effects of this compound observed in various experimental settings. These values provide a reference for designing and interpreting experiments aimed at studying cytoskeletal dynamics.
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Xenopus 2F3 cells | Not specified | 60 min | Disruption of actin cytoskeleton integrity. | |
| Bovine Capillary Endothelial (BCE) cells | Low concentrations | Not specified | Preferential inhibition of cell proliferation without disrupting actin stress fibers. | |
| Platelets | 10 µM | Not specified | Enhancement of Protein Kinase C-dependent secretion. | |
| Human Lung Cancer A549 cells | Dose-dependent | Not specified | Inhibition of cell growth. |
| Experimental System | This compound Concentration | Key Finding | Reference |
| In vitro actin polymerization | 10⁻⁸ - 10⁻⁶ M | Inhibition of nuclei-induced actin polymerization. | |
| Xenopus 2F3 cells (Patch-clamp) | Not specified | Decrease in epithelial Na+ channel (ENaC) open probability from 0.081 to 0.043. | |
| Mouse Cornea Assay (in vivo) | Not specified | 40% to 50% inhibition of angiogenesis induced by basic fibroblast growth factor. | |
| Lewis Lung Tumor Model (in vivo) | Not specified | Approximately 72% inhibition of tumor growth. |
Key Experimental Protocols Utilizing this compound
Detailed methodologies are crucial for the reproducible application of this compound in research. The following sections provide step-by-step protocols for key experiments used to study cytoskeletal dynamics.
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the direct visualization of changes in actin filament organization following treatment with this compound.
Materials:
-
Cultured cells grown on glass coverslips
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency. Treat the cells with the desired concentration of this compound (or DMSO as a vehicle control) for the appropriate duration.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. This step is crucial for allowing the phalloidin to access the intracellular actin filaments.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating the coverslips in blocking buffer for 30-60 minutes at room temperature.
-
Actin Staining: Dilute the fluorescently-labeled phalloidin in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the coverslips three times with PBS. Mount the coverslips onto glass slides using an appropriate mounting medium. Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
In Vitro Wound Healing (Scratch) Assay
This assay is used to study collective cell migration and the role of the actin cytoskeleton in this process. This compound can be used to inhibit migration and quantify the importance of actin dynamics.
Materials:
-
Cultured cells
-
Culture plates (e.g., 12-well or 24-well)
-
Sterile pipette tip (e.g., p200 or p1000) or a specialized wound healing insert
-
This compound stock solution
-
Culture medium
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into the wells of a culture plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Creating the "Wound": Once the cells have reached confluency, use a sterile pipette tip to make a straight scratch across the center of the monolayer. Alternatively, use commercially available inserts to create a more uniform cell-free gap.
-
Washing and Treatment: Gently wash the well with PBS or culture medium to remove detached cells. Replace the medium with fresh medium containing the desired concentration of this compound or the vehicle control.
-
Image Acquisition: Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., every 4, 8, 12, 24 hours), capture images of the wound area using a phase-contrast microscope. It is crucial to image the same field of view at each time point.
-
Data Analysis: The rate of wound closure can be quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
Cytochalasins can induce apoptosis, and this protocol allows for the quantification of apoptotic and necrotic cells following treatment.
Materials:
-
Cultured cells
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells to the desired density and treat them with this compound at various concentrations and for different durations to induce apoptosis. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. For adherent cells, use a gentle dissociation method like trypsinization.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in the 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways Modulated by this compound-Induced Cytoskeletal Disruption
The disruption of the actin cytoskeleton by this compound triggers a complex array of signaling events as the cell responds to the altered mechanical and structural environment. Below are diagrams illustrating key signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 3. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 4. Measurement and analysis of in vitro actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Angiogenic Potential of Cytochalasin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasin E, a potent mycotoxin, has garnered significant interest for its profound anti-angiogenic properties. By primarily targeting the actin cytoskeleton, it disrupts a cascade of cellular processes essential for the formation of new blood vessels. This technical guide provides an in-depth exploration of the anti-angiogenic mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating novel anti-angiogenic therapies.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The ability to modulate angiogenesis is a key therapeutic strategy. This compound, a metabolite produced by various fungi, has emerged as a powerful inhibitor of angiogenesis. Its primary mechanism of action involves the disruption of actin filament polymerization, a fundamental process underpinning endothelial cell proliferation, migration, and tube formation. The presence of an epoxide group in its structure is crucial for its potent and selective activity against endothelial cells.[1]
Quantitative Data on Anti-Angiogenic Effects
The anti-angiogenic efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a comparative overview of its potency.
| In Vitro Assay | Cell Line | Parameter | Result | Reference |
| Cell Proliferation (MTT Assay) | BCE | IC50 | Potent and selective inhibition (exact value not specified in the source) | [1] |
| Cytotoxicity (MTT Assay) | Various Cancer Cell Lines | IC50 | 3 - 90 µM | [2][3] |
| Cell Migration (Transwell Assay) | HT-1080 | Inhibition | Significant decrease in migration with Cytochalasin D (a related compound) | |
| Tube Formation (Matrigel Assay) | HUVEC | Inhibition | Disruption of capillary-like structures |
| In Vivo Model | Assay | Inducer | Parameter | Result | Reference |
| Mouse Cornea | Micropocket Assay | bFGF | Angiogenesis | 40% - 50% inhibition | [1] |
| Lewis Lung Carcinoma | Tumor Growth Model | - | Tumor Growth | Approximately 72% inhibition |
Core Mechanism of Action: Actin Cytoskeleton Disruption
This compound's primary molecular target is actin. By binding to the barbed end of actin filaments, it inhibits both the association and dissociation of actin monomers, thereby disrupting the dynamic process of actin polymerization. This interference with the actin cytoskeleton has profound consequences for endothelial cells, which rely on a dynamic actin network for their key angiogenic functions.
References
- 1. This compound, an epoxide containing Aspergillus-derived fungal metabolite, inhibits angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Angiogenic Potential of Cytochalasin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasin E, a potent mycotoxin, has garnered significant interest for its profound anti-angiogenic properties. By primarily targeting the actin cytoskeleton, it disrupts a cascade of cellular processes essential for the formation of new blood vessels. This technical guide provides an in-depth exploration of the anti-angiogenic mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating novel anti-angiogenic therapies.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The ability to modulate angiogenesis is a key therapeutic strategy. This compound, a metabolite produced by various fungi, has emerged as a powerful inhibitor of angiogenesis. Its primary mechanism of action involves the disruption of actin filament polymerization, a fundamental process underpinning endothelial cell proliferation, migration, and tube formation. The presence of an epoxide group in its structure is crucial for its potent and selective activity against endothelial cells.[1]
Quantitative Data on Anti-Angiogenic Effects
The anti-angiogenic efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a comparative overview of its potency.
| In Vitro Assay | Cell Line | Parameter | Result | Reference |
| Cell Proliferation (MTT Assay) | BCE | IC50 | Potent and selective inhibition (exact value not specified in the source) | [1] |
| Cytotoxicity (MTT Assay) | Various Cancer Cell Lines | IC50 | 3 - 90 µM | [2][3] |
| Cell Migration (Transwell Assay) | HT-1080 | Inhibition | Significant decrease in migration with Cytochalasin D (a related compound) | |
| Tube Formation (Matrigel Assay) | HUVEC | Inhibition | Disruption of capillary-like structures |
| In Vivo Model | Assay | Inducer | Parameter | Result | Reference |
| Mouse Cornea | Micropocket Assay | bFGF | Angiogenesis | 40% - 50% inhibition | [1] |
| Lewis Lung Carcinoma | Tumor Growth Model | - | Tumor Growth | Approximately 72% inhibition |
Core Mechanism of Action: Actin Cytoskeleton Disruption
This compound's primary molecular target is actin. By binding to the barbed end of actin filaments, it inhibits both the association and dissociation of actin monomers, thereby disrupting the dynamic process of actin polymerization. This interference with the actin cytoskeleton has profound consequences for endothelial cells, which rely on a dynamic actin network for their key angiogenic functions.
References
- 1. This compound, an epoxide containing Aspergillus-derived fungal metabolite, inhibits angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies of Cytochalasin E in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin E, a mycotoxin produced by fungi of the Aspergillus genus, has garnered significant interest in cancer research due to its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component for cell motility, division, and morphology. This technical guide provides an in-depth overview of the foundational studies of this compound, focusing on its effects on cancer cells, with detailed experimental protocols and a summary of key quantitative data. The guide also visualizes the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular mechanisms.
Core Mechanism of Action: Actin Cytoskeleton Disruption
This compound exerts its primary effect by binding to the barbed end of filamentous actin (F-actin), preventing the polymerization and elongation of actin filaments. This disruption of the actin cytoskeleton leads to a cascade of downstream cellular events, ultimately culminating in cell cycle arrest, apoptosis, and inhibition of angiogenesis. The epoxide moiety within the chemical structure of this compound is crucial for its potent biological activity.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in foundational studies. These values highlight the differential sensitivity of cancer cells to this compound.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Carcinoma | 37 - 64 | [1] |
| HeLa | Cervical Cancer | 7.9 - 64 | [1][2] |
| BEL-7402 | Hepatocellular Carcinoma | 37 - 64 | [1] |
| RKO | Colorectal Carcinoma | 37 - 64 | [1] |
Signaling Pathways Affected by this compound
This compound's disruption of the actin cytoskeleton triggers a complex network of signaling pathways that govern cell fate. The primary pathways implicated in its anti-cancer effects are the induction of apoptosis and the inhibition of autophagy.
Apoptosis Induction Pathway
This compound induces apoptosis through the mitochondrial-dependent intrinsic pathway. Disruption of the actin cytoskeleton is thought to initiate stress signals that converge on the mitochondria, leading to the release of pro-apoptotic factors.
Caption: this compound-induced apoptosis pathway.
Autophagy Inhibition Pathway
Recent studies have revealed that this compound can also inhibit the process of autophagy, a cellular recycling mechanism that can promote cancer cell survival under stress. This compound appears to block the fusion of autophagosomes with lysosomes, a critical step in the autophagic flux.
Caption: Inhibition of autophagy by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
Foundational Studies of Cytochalasin E in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin E, a mycotoxin produced by fungi of the Aspergillus genus, has garnered significant interest in cancer research due to its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component for cell motility, division, and morphology. This technical guide provides an in-depth overview of the foundational studies of this compound, focusing on its effects on cancer cells, with detailed experimental protocols and a summary of key quantitative data. The guide also visualizes the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular mechanisms.
Core Mechanism of Action: Actin Cytoskeleton Disruption
This compound exerts its primary effect by binding to the barbed end of filamentous actin (F-actin), preventing the polymerization and elongation of actin filaments. This disruption of the actin cytoskeleton leads to a cascade of downstream cellular events, ultimately culminating in cell cycle arrest, apoptosis, and inhibition of angiogenesis. The epoxide moiety within the chemical structure of this compound is crucial for its potent biological activity.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in foundational studies. These values highlight the differential sensitivity of cancer cells to this compound.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Carcinoma | 37 - 64 | [1] |
| HeLa | Cervical Cancer | 7.9 - 64 | [1][2] |
| BEL-7402 | Hepatocellular Carcinoma | 37 - 64 | [1] |
| RKO | Colorectal Carcinoma | 37 - 64 | [1] |
Signaling Pathways Affected by this compound
This compound's disruption of the actin cytoskeleton triggers a complex network of signaling pathways that govern cell fate. The primary pathways implicated in its anti-cancer effects are the induction of apoptosis and the inhibition of autophagy.
Apoptosis Induction Pathway
This compound induces apoptosis through the mitochondrial-dependent intrinsic pathway. Disruption of the actin cytoskeleton is thought to initiate stress signals that converge on the mitochondria, leading to the release of pro-apoptotic factors.
Caption: this compound-induced apoptosis pathway.
Autophagy Inhibition Pathway
Recent studies have revealed that this compound can also inhibit the process of autophagy, a cellular recycling mechanism that can promote cancer cell survival under stress. This compound appears to block the fusion of autophagosomes with lysosomes, a critical step in the autophagic flux.
Caption: Inhibition of autophagy by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
The Decisive Role of the Epoxide Group in Cytochalasin E's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasin E, a mycotoxin produced by fungi of the Aspergillus genus, has garnered significant attention in the scientific community for its potent biological activities. While it shares the characteristic actin-binding properties of the broader cytochalasin family, its unique 6,7-epoxide moiety confers a distinct and potent antiangiogenic activity. This technical guide provides an in-depth analysis of the critical role of this epoxide group, summarizing key experimental findings, detailing relevant methodologies, and presenting quantitative data to elucidate its significance in the dual mechanism of action of this compound.
Introduction: The Dual-Action Profile of this compound
Cytochalasins are a well-established class of fungal metabolites known to disrupt actin polymerization, a fundamental process in cell motility, division, and morphology.[1] At high concentrations, this compound conforms to this general mechanism, binding to the barbed end of F-actin and inhibiting its elongation.[2] However, at lower, nanomolar concentrations, it exhibits a potent and selective inhibitory effect on the proliferation of endothelial cells, a hallmark of its antiangiogenic properties.[3][4] This latter activity is critically dependent on the presence of its epoxide group, suggesting a distinct mechanism of action separate from its direct effects on the actin cytoskeleton.[3]
The acid-catalyzed hydrolysis of this epoxide group has been shown to abrogate the potent and specific antiangiogenic effects of this compound, highlighting the indispensable nature of this functional group for its unique biological profile. This observation has spurred research into understanding the specific molecular interactions and signaling pathways mediated by the epoxide, with the aim of developing novel antiangiogenic therapeutics.
Quantitative Analysis of Biological Activity
The following tables summarize the available quantitative data on the biological activity of this compound and related compounds, underscoring the potency of its epoxide-mediated effects.
Table 1: Inhibitory Concentration (IC50) of this compound on Endothelial and Tumor Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Bovine Capillary Endothelial (BCE) | Endothelial | Potent inhibitor (specific value not cited) | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial | 0.0114 | |
| Human Uterine Artery Endothelial Cells (HUAEC) | Endothelial | 0.0110 | |
| A549 | Human Lung Carcinoma | 37 - 64 | |
| HeLa | Human Cervical Cancer | 37 - 64 | |
| BEL-7402 | Human Hepatocellular Carcinoma | 37 - 64 | |
| RKO | Human Colorectal Carcinoma | 37 - 64 |
Table 2: Comparative Activity of Cytochalasin Analogs
| Compound | Key Structural Feature | Activity | Reference |
| This compound | 6,7-epoxide | Potent antiangiogenic and antiproliferative activity on endothelial cells. | |
| Acid-hydrolyzed this compound | Epoxide opened to a diol | Specificity and potency of antiangiogenic activity are abrogated. | |
| Epoxide-containing synthetic analogs (lacking macrocycle) | Epoxide on the core structure | Exhibited cytotoxicity but no migrastatic effects. | |
| Diol-containing synthetic analogs (lacking macrocycle) | Diol on the core structure | Exhibited cytotoxicity but no migrastatic effects. |
The Epoxide Group: The Key to Antiangiogenic Specificity
The presence of the 6,7-epoxide ring distinguishes this compound from many other cytochalasins, which typically possess a hydroxyl group at the C-7 position. This structural difference is the primary determinant of its potent antiangiogenic activity.
Evidence for an Epoxide-Dependent Mechanism
Key experimental evidence supporting the crucial role of the epoxide group includes:
-
Selective Inhibition of Endothelial Cell Proliferation: At low concentrations, this compound preferentially inhibits the proliferation of bovine capillary endothelial (BCE) cells without causing the widespread disruption of actin stress fibers observed at higher concentrations.
-
Abrogation of Activity upon Epoxide Hydrolysis: Acid-catalyzed opening of the epoxide ring to form a diol completely diminishes the potent and selective antiangiogenic effects of this compound.
-
In Vivo Antiangiogenesis: this compound has been shown to inhibit basic fibroblast growth factor (bFGF)-induced angiogenesis in the mouse cornea assay and suppress the growth of Lewis lung tumors in vivo, effects attributed to its epoxide moiety.
Postulated Signaling Pathways and Molecular Targets
While the precise molecular target of the epoxide group remains to be fully elucidated, it is hypothesized to interact with a specific cellular component that is critical for endothelial cell proliferation and angiogenesis. This interaction is thought to trigger a signaling cascade that is independent of the large-scale actin depolymerization seen with other cytochalasins. The elucidation of this non-actin target and its associated signaling pathways is a key area of ongoing research and holds the promise of identifying novel targets for antiangiogenic drug development.
Caption: Dual mechanism of this compound activity.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the epoxide-dependent activity of this compound.
Bovine Capillary Endothelial (BCE) Cell Proliferation Assay
This assay is crucial for determining the selective inhibitory effect of this compound on endothelial cells.
Methodology:
-
Cell Culture: Bovine capillary endothelial (BCE) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% bovine calf serum, antibiotics, and 3 ng/ml basic fibroblast growth factor (bFGF).
-
Seeding: BCE cells are seeded into 24-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 72 hours.
-
Cell Counting: After incubation, cells are trypsinized and counted using a Coulter counter.
-
Data Analysis: The number of cells in treated wells is compared to the control wells to determine the concentration-dependent inhibition of proliferation and to calculate the IC50 value.
Caption: Workflow for BCE cell proliferation assay.
Mouse Cornea Angiogenesis Assay
This in vivo assay provides a robust model to assess the antiangiogenic potential of this compound.
Methodology:
-
Pellet Preparation: Slow-release pellets containing a pro-angiogenic factor (e.g., 80 ng of bFGF) and the test compound (this compound) or a control are prepared using a sucralfate (B611045) and Hydron polymer formulation.
-
Surgical Implantation: A micropocket is surgically created in the avascular cornea of an anesthetized mouse. The prepared pellet is implanted into this pocket.
-
Observation: The eyes are observed daily for signs of neovascularization originating from the limbal blood vessels and growing towards the pellet.
-
Quantification: After a set period (typically 5-7 days), the area of vessel growth is measured using a slit-lamp biomicroscope. The vessel length and the clock hours of limbal circumference involved are recorded.
-
Data Analysis: The area of neovascularization in the corneas of mice treated with this compound is compared to that in control mice to determine the percentage of inhibition.
Phalloidin (B8060827) Staining for F-actin Visualization
This technique is used to visualize the actin cytoskeleton and assess the impact of this compound on actin stress fibers.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., BCE cells) are grown on glass coverslips and treated with different concentrations of this compound or a vehicle control for a specified duration.
-
Fixation: The cells are fixed with a 4% paraformaldehyde solution in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature.
-
Permeabilization: The cell membranes are permeabilized with a solution of 0.1% Triton X-100 in PBS for 5-10 minutes to allow the phalloidin conjugate to enter the cells.
-
Staining: The cells are incubated with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) in PBS containing 1% bovine serum albumin (BSA) for 20-60 minutes at room temperature in the dark.
-
Washing: The coverslips are washed several times with PBS to remove unbound phalloidin.
-
Mounting and Imaging: The coverslips are mounted on microscope slides with an antifade mounting medium and visualized using a fluorescence microscope.
Conclusion and Future Directions
The 6,7-epoxide group of this compound is a pivotal structural feature that confers a potent and specific antiangiogenic activity, distinct from its general effect on actin polymerization. This epoxide-dependent mechanism, which is particularly active at low nanomolar concentrations, represents a promising avenue for the development of novel antiangiogenic therapies.
Future research should be directed towards the definitive identification of the non-actin molecular target of the epoxide group. Elucidating the downstream signaling pathways that are modulated by this interaction will be critical for a complete understanding of this compound's unique mechanism of action and for the rational design of more specific and potent antiangiogenic agents. Proteomic and transcriptomic approaches could be instrumental in identifying these novel targets and pathways. A comprehensive structure-activity relationship study, comparing the activity of this compound with a wider range of synthetic analogs with modifications to the epoxide and surrounding regions, would also provide valuable insights for future drug development efforts.
References
- 1. Anti-Angiogenic Effect of Asperchalasine A Via Attenuation of VEGF Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an epoxide containing Aspergillus-derived fungal metabolite, inhibits angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
The Decisive Role of the Epoxide Group in Cytochalasin E's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasin E, a mycotoxin produced by fungi of the Aspergillus genus, has garnered significant attention in the scientific community for its potent biological activities. While it shares the characteristic actin-binding properties of the broader cytochalasin family, its unique 6,7-epoxide moiety confers a distinct and potent antiangiogenic activity. This technical guide provides an in-depth analysis of the critical role of this epoxide group, summarizing key experimental findings, detailing relevant methodologies, and presenting quantitative data to elucidate its significance in the dual mechanism of action of this compound.
Introduction: The Dual-Action Profile of this compound
Cytochalasins are a well-established class of fungal metabolites known to disrupt actin polymerization, a fundamental process in cell motility, division, and morphology.[1] At high concentrations, this compound conforms to this general mechanism, binding to the barbed end of F-actin and inhibiting its elongation.[2] However, at lower, nanomolar concentrations, it exhibits a potent and selective inhibitory effect on the proliferation of endothelial cells, a hallmark of its antiangiogenic properties.[3][4] This latter activity is critically dependent on the presence of its epoxide group, suggesting a distinct mechanism of action separate from its direct effects on the actin cytoskeleton.[3]
The acid-catalyzed hydrolysis of this epoxide group has been shown to abrogate the potent and specific antiangiogenic effects of this compound, highlighting the indispensable nature of this functional group for its unique biological profile. This observation has spurred research into understanding the specific molecular interactions and signaling pathways mediated by the epoxide, with the aim of developing novel antiangiogenic therapeutics.
Quantitative Analysis of Biological Activity
The following tables summarize the available quantitative data on the biological activity of this compound and related compounds, underscoring the potency of its epoxide-mediated effects.
Table 1: Inhibitory Concentration (IC50) of this compound on Endothelial and Tumor Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Bovine Capillary Endothelial (BCE) | Endothelial | Potent inhibitor (specific value not cited) | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial | 0.0114 | |
| Human Uterine Artery Endothelial Cells (HUAEC) | Endothelial | 0.0110 | |
| A549 | Human Lung Carcinoma | 37 - 64 | |
| HeLa | Human Cervical Cancer | 37 - 64 | |
| BEL-7402 | Human Hepatocellular Carcinoma | 37 - 64 | |
| RKO | Human Colorectal Carcinoma | 37 - 64 |
Table 2: Comparative Activity of Cytochalasin Analogs
| Compound | Key Structural Feature | Activity | Reference |
| This compound | 6,7-epoxide | Potent antiangiogenic and antiproliferative activity on endothelial cells. | |
| Acid-hydrolyzed this compound | Epoxide opened to a diol | Specificity and potency of antiangiogenic activity are abrogated. | |
| Epoxide-containing synthetic analogs (lacking macrocycle) | Epoxide on the core structure | Exhibited cytotoxicity but no migrastatic effects. | |
| Diol-containing synthetic analogs (lacking macrocycle) | Diol on the core structure | Exhibited cytotoxicity but no migrastatic effects. |
The Epoxide Group: The Key to Antiangiogenic Specificity
The presence of the 6,7-epoxide ring distinguishes this compound from many other cytochalasins, which typically possess a hydroxyl group at the C-7 position. This structural difference is the primary determinant of its potent antiangiogenic activity.
Evidence for an Epoxide-Dependent Mechanism
Key experimental evidence supporting the crucial role of the epoxide group includes:
-
Selective Inhibition of Endothelial Cell Proliferation: At low concentrations, this compound preferentially inhibits the proliferation of bovine capillary endothelial (BCE) cells without causing the widespread disruption of actin stress fibers observed at higher concentrations.
-
Abrogation of Activity upon Epoxide Hydrolysis: Acid-catalyzed opening of the epoxide ring to form a diol completely diminishes the potent and selective antiangiogenic effects of this compound.
-
In Vivo Antiangiogenesis: this compound has been shown to inhibit basic fibroblast growth factor (bFGF)-induced angiogenesis in the mouse cornea assay and suppress the growth of Lewis lung tumors in vivo, effects attributed to its epoxide moiety.
Postulated Signaling Pathways and Molecular Targets
While the precise molecular target of the epoxide group remains to be fully elucidated, it is hypothesized to interact with a specific cellular component that is critical for endothelial cell proliferation and angiogenesis. This interaction is thought to trigger a signaling cascade that is independent of the large-scale actin depolymerization seen with other cytochalasins. The elucidation of this non-actin target and its associated signaling pathways is a key area of ongoing research and holds the promise of identifying novel targets for antiangiogenic drug development.
Caption: Dual mechanism of this compound activity.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the epoxide-dependent activity of this compound.
Bovine Capillary Endothelial (BCE) Cell Proliferation Assay
This assay is crucial for determining the selective inhibitory effect of this compound on endothelial cells.
Methodology:
-
Cell Culture: Bovine capillary endothelial (BCE) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% bovine calf serum, antibiotics, and 3 ng/ml basic fibroblast growth factor (bFGF).
-
Seeding: BCE cells are seeded into 24-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 72 hours.
-
Cell Counting: After incubation, cells are trypsinized and counted using a Coulter counter.
-
Data Analysis: The number of cells in treated wells is compared to the control wells to determine the concentration-dependent inhibition of proliferation and to calculate the IC50 value.
Caption: Workflow for BCE cell proliferation assay.
Mouse Cornea Angiogenesis Assay
This in vivo assay provides a robust model to assess the antiangiogenic potential of this compound.
Methodology:
-
Pellet Preparation: Slow-release pellets containing a pro-angiogenic factor (e.g., 80 ng of bFGF) and the test compound (this compound) or a control are prepared using a sucralfate and Hydron polymer formulation.
-
Surgical Implantation: A micropocket is surgically created in the avascular cornea of an anesthetized mouse. The prepared pellet is implanted into this pocket.
-
Observation: The eyes are observed daily for signs of neovascularization originating from the limbal blood vessels and growing towards the pellet.
-
Quantification: After a set period (typically 5-7 days), the area of vessel growth is measured using a slit-lamp biomicroscope. The vessel length and the clock hours of limbal circumference involved are recorded.
-
Data Analysis: The area of neovascularization in the corneas of mice treated with this compound is compared to that in control mice to determine the percentage of inhibition.
Phalloidin Staining for F-actin Visualization
This technique is used to visualize the actin cytoskeleton and assess the impact of this compound on actin stress fibers.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., BCE cells) are grown on glass coverslips and treated with different concentrations of this compound or a vehicle control for a specified duration.
-
Fixation: The cells are fixed with a 4% paraformaldehyde solution in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature.
-
Permeabilization: The cell membranes are permeabilized with a solution of 0.1% Triton X-100 in PBS for 5-10 minutes to allow the phalloidin conjugate to enter the cells.
-
Staining: The cells are incubated with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) in PBS containing 1% bovine serum albumin (BSA) for 20-60 minutes at room temperature in the dark.
-
Washing: The coverslips are washed several times with PBS to remove unbound phalloidin.
-
Mounting and Imaging: The coverslips are mounted on microscope slides with an antifade mounting medium and visualized using a fluorescence microscope.
Conclusion and Future Directions
The 6,7-epoxide group of this compound is a pivotal structural feature that confers a potent and specific antiangiogenic activity, distinct from its general effect on actin polymerization. This epoxide-dependent mechanism, which is particularly active at low nanomolar concentrations, represents a promising avenue for the development of novel antiangiogenic therapies.
Future research should be directed towards the definitive identification of the non-actin molecular target of the epoxide group. Elucidating the downstream signaling pathways that are modulated by this interaction will be critical for a complete understanding of this compound's unique mechanism of action and for the rational design of more specific and potent antiangiogenic agents. Proteomic and transcriptomic approaches could be instrumental in identifying these novel targets and pathways. A comprehensive structure-activity relationship study, comparing the activity of this compound with a wider range of synthetic analogs with modifications to the epoxide and surrounding regions, would also provide valuable insights for future drug development efforts.
References
- 1. Anti-Angiogenic Effect of Asperchalasine A Via Attenuation of VEGF Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an epoxide containing Aspergillus-derived fungal metabolite, inhibits angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Early Investigations into the Biological Activities of Cytochalasin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin E, a mycotoxin produced by fungi of the Aspergillus genus, has been a subject of scientific inquiry due to its potent and diverse biological activities. Early investigations into this molecule laid the groundwork for understanding its potential as both a valuable research tool and a lead compound for therapeutic development. This technical guide provides an in-depth overview of the foundational studies that first characterized the biological effects of this compound, with a focus on its anti-angiogenic, anti-tumor, and actin-disrupting properties.
Core Biological Activities and Mechanism of Action
Early research identified this compound as a potent inhibitor of angiogenesis and tumor growth.[1] A key structural feature, an epoxide ring, was found to be essential for its specific and powerful biological effects.[1] Hydrolysis of this epoxide group significantly diminishes its activity, highlighting its importance in the molecule's interaction with its biological targets.[1]
The primary mechanism of action of this compound, like other members of the cytochalasin family, is the disruption of actin filament dynamics. It specifically inhibits actin polymerization by blocking the elongation of actin filaments.[2] This interference with the cytoskeleton leads to a cascade of cellular effects, including the inhibition of cell division and motility.
Quantitative Analysis of Biological Activity
Initial studies quantified the inhibitory effects of this compound on various cell types and in vivo models. The following tables summarize the key quantitative data from this early research.
| Cell Line/Model | Assay | Key Findings | Reference |
| Bovine Capillary Endothelial (BCE) Cells | Cell Proliferation Assay | Potent and selective inhibition of proliferation. | [1] |
| Mouse Cornea | In Vivo Angiogenesis Assay | 40-50% inhibition of basic fibroblast growth factor (bFGF)-induced angiogenesis. | |
| Lewis Lung Carcinoma | In Vivo Tumor Growth Model | Approximately 72% inhibition of tumor growth. |
| Cytochalasin Analogue | Relative Potency in Inhibiting Actin Polymerization | Reference |
| Cytochalasin D | > | |
| This compound | ~ | |
| Cytochalasin B | ~ | |
| Dihydrocytochalasin B | < |
Experimental Protocols
The following sections detail the methodologies employed in the seminal early investigations of this compound's biological activities.
Bovine Capillary Endothelial (BCE) Cell Proliferation Assay
This assay was crucial in identifying the potent anti-angiogenic potential of this compound.
Methodology:
-
Cell Culture: Bovine capillary endothelial (BCE) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% bovine calf serum, antibiotics, and glutamine.
-
Plating: BCE cells are seeded into 24-well plates at a density of 1 x 10⁴ cells per well.
-
Treatment: After an initial incubation period to allow for cell attachment, the culture medium is replaced with fresh medium containing varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a period of 72 hours.
-
Cell Counting: Following incubation, the cells are trypsinized and the number of viable cells in each well is determined using a Coulter counter or a similar cell counting method.
-
Data Analysis: The proliferation of treated cells is compared to the vehicle-treated control to determine the inhibitory effect of this compound.
Mouse Corneal Micropocket Angiogenesis Assay
This in vivo assay provided the first evidence of this compound's ability to inhibit blood vessel formation in a living organism.
Methodology:
-
Pellet Preparation: Slow-release pellets containing a pro-angiogenic factor, such as basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF), are prepared. These pellets are formulated with sucralfate (B611045) and poly-HEMA to ensure a sustained release of the growth factor.
-
Animal Model: Anesthetized C57BL/6 mice are used for this procedure.
-
Corneal Pocket Creation: A micropocket is surgically created in the avascular cornea of the mouse eye.
-
Pellet Implantation: The growth factor-containing pellet is implanted into the corneal micropocket.
-
Treatment: this compound is administered systemically to the mice, typically via intraperitoneal injection, on a predetermined schedule following pellet implantation.
-
Observation and Quantification: The extent of new blood vessel growth from the limbal vasculature towards the pellet is observed and quantified daily for approximately 5-6 days using a slit-lamp biomicroscope. The area of neovascularization is measured and compared between treated and control groups.
Lewis Lung Carcinoma Tumor Growth Model
This animal model was instrumental in demonstrating the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Tumor Cell Inoculation: Lewis lung carcinoma (LLC) cells are harvested from culture and injected subcutaneously into the flank of syngeneic C57BL/6 mice. A typical inoculum consists of 1 x 10⁶ LLC cells suspended in phosphate-buffered saline (PBS).
-
Tumor Growth: The tumors are allowed to grow to a palpable size. Tumor volume is monitored regularly by measuring the length and width of the tumor with calipers.
-
Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound is administered systemically (e.g., intraperitoneally) according to a specified dosing schedule.
-
Monitoring: Tumor volume and the general health of the mice are monitored throughout the course of the experiment.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the primary tumors are excised and weighed. The tumor weights from the treated group are compared to the control group to determine the extent of tumor growth inhibition.
Signaling Pathway Insights
While early studies primarily focused on the direct effects of this compound on the actin cytoskeleton, its potent anti-angiogenic activity suggests an interaction with key signaling pathways that regulate blood vessel formation. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis. Although detailed molecular mechanisms were elucidated in later research, the profound inhibition of bFGF and VEGF-induced angiogenesis by this compound in early studies strongly implicated an interference with this pathway. The disruption of the endothelial cell cytoskeleton by this compound likely hinders the cellular processes downstream of VEGF receptor activation, such as cell migration and proliferation, which are essential for the formation of new blood vessels.
Conclusion
The early investigations into the biological activities of this compound were pivotal in establishing its profile as a potent inhibitor of actin polymerization with significant anti-angiogenic and anti-tumor properties. The meticulous experimental work, from in vitro cell proliferation assays to in vivo models of angiogenesis and tumor growth, provided a robust foundation for future research. The quantitative data and detailed methodologies outlined in this guide serve as a valuable resource for contemporary researchers seeking to build upon this foundational knowledge in the ongoing development of novel therapeutics. The critical role of the epoxide moiety and the profound effects on the cytoskeleton continue to make this compound a molecule of significant interest in the fields of cell biology and drug discovery.
References
Early Investigations into the Biological Activities of Cytochalasin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin E, a mycotoxin produced by fungi of the Aspergillus genus, has been a subject of scientific inquiry due to its potent and diverse biological activities. Early investigations into this molecule laid the groundwork for understanding its potential as both a valuable research tool and a lead compound for therapeutic development. This technical guide provides an in-depth overview of the foundational studies that first characterized the biological effects of this compound, with a focus on its anti-angiogenic, anti-tumor, and actin-disrupting properties.
Core Biological Activities and Mechanism of Action
Early research identified this compound as a potent inhibitor of angiogenesis and tumor growth.[1] A key structural feature, an epoxide ring, was found to be essential for its specific and powerful biological effects.[1] Hydrolysis of this epoxide group significantly diminishes its activity, highlighting its importance in the molecule's interaction with its biological targets.[1]
The primary mechanism of action of this compound, like other members of the cytochalasin family, is the disruption of actin filament dynamics. It specifically inhibits actin polymerization by blocking the elongation of actin filaments.[2] This interference with the cytoskeleton leads to a cascade of cellular effects, including the inhibition of cell division and motility.
Quantitative Analysis of Biological Activity
Initial studies quantified the inhibitory effects of this compound on various cell types and in vivo models. The following tables summarize the key quantitative data from this early research.
| Cell Line/Model | Assay | Key Findings | Reference |
| Bovine Capillary Endothelial (BCE) Cells | Cell Proliferation Assay | Potent and selective inhibition of proliferation. | [1] |
| Mouse Cornea | In Vivo Angiogenesis Assay | 40-50% inhibition of basic fibroblast growth factor (bFGF)-induced angiogenesis. | |
| Lewis Lung Carcinoma | In Vivo Tumor Growth Model | Approximately 72% inhibition of tumor growth. |
| Cytochalasin Analogue | Relative Potency in Inhibiting Actin Polymerization | Reference |
| Cytochalasin D | > | |
| This compound | ~ | |
| Cytochalasin B | ~ | |
| Dihydrocytochalasin B | < |
Experimental Protocols
The following sections detail the methodologies employed in the seminal early investigations of this compound's biological activities.
Bovine Capillary Endothelial (BCE) Cell Proliferation Assay
This assay was crucial in identifying the potent anti-angiogenic potential of this compound.
Methodology:
-
Cell Culture: Bovine capillary endothelial (BCE) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% bovine calf serum, antibiotics, and glutamine.
-
Plating: BCE cells are seeded into 24-well plates at a density of 1 x 10⁴ cells per well.
-
Treatment: After an initial incubation period to allow for cell attachment, the culture medium is replaced with fresh medium containing varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a period of 72 hours.
-
Cell Counting: Following incubation, the cells are trypsinized and the number of viable cells in each well is determined using a Coulter counter or a similar cell counting method.
-
Data Analysis: The proliferation of treated cells is compared to the vehicle-treated control to determine the inhibitory effect of this compound.
Mouse Corneal Micropocket Angiogenesis Assay
This in vivo assay provided the first evidence of this compound's ability to inhibit blood vessel formation in a living organism.
Methodology:
-
Pellet Preparation: Slow-release pellets containing a pro-angiogenic factor, such as basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF), are prepared. These pellets are formulated with sucralfate and poly-HEMA to ensure a sustained release of the growth factor.
-
Animal Model: Anesthetized C57BL/6 mice are used for this procedure.
-
Corneal Pocket Creation: A micropocket is surgically created in the avascular cornea of the mouse eye.
-
Pellet Implantation: The growth factor-containing pellet is implanted into the corneal micropocket.
-
Treatment: this compound is administered systemically to the mice, typically via intraperitoneal injection, on a predetermined schedule following pellet implantation.
-
Observation and Quantification: The extent of new blood vessel growth from the limbal vasculature towards the pellet is observed and quantified daily for approximately 5-6 days using a slit-lamp biomicroscope. The area of neovascularization is measured and compared between treated and control groups.
Lewis Lung Carcinoma Tumor Growth Model
This animal model was instrumental in demonstrating the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Tumor Cell Inoculation: Lewis lung carcinoma (LLC) cells are harvested from culture and injected subcutaneously into the flank of syngeneic C57BL/6 mice. A typical inoculum consists of 1 x 10⁶ LLC cells suspended in phosphate-buffered saline (PBS).
-
Tumor Growth: The tumors are allowed to grow to a palpable size. Tumor volume is monitored regularly by measuring the length and width of the tumor with calipers.
-
Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound is administered systemically (e.g., intraperitoneally) according to a specified dosing schedule.
-
Monitoring: Tumor volume and the general health of the mice are monitored throughout the course of the experiment.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the primary tumors are excised and weighed. The tumor weights from the treated group are compared to the control group to determine the extent of tumor growth inhibition.
Signaling Pathway Insights
While early studies primarily focused on the direct effects of this compound on the actin cytoskeleton, its potent anti-angiogenic activity suggests an interaction with key signaling pathways that regulate blood vessel formation. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis. Although detailed molecular mechanisms were elucidated in later research, the profound inhibition of bFGF and VEGF-induced angiogenesis by this compound in early studies strongly implicated an interference with this pathway. The disruption of the endothelial cell cytoskeleton by this compound likely hinders the cellular processes downstream of VEGF receptor activation, such as cell migration and proliferation, which are essential for the formation of new blood vessels.
Conclusion
The early investigations into the biological activities of this compound were pivotal in establishing its profile as a potent inhibitor of actin polymerization with significant anti-angiogenic and anti-tumor properties. The meticulous experimental work, from in vitro cell proliferation assays to in vivo models of angiogenesis and tumor growth, provided a robust foundation for future research. The quantitative data and detailed methodologies outlined in this guide serve as a valuable resource for contemporary researchers seeking to build upon this foundational knowledge in the ongoing development of novel therapeutics. The critical role of the epoxide moiety and the profound effects on the cytoskeleton continue to make this compound a molecule of significant interest in the fields of cell biology and drug discovery.
References
Unraveling the Unique Profile of Cytochalasin E: A Technical Guide for Researchers
A deep dive into the fundamental differences between Cytochalasin E and other major mycotoxins, focusing on their distinct mechanisms of action, cellular targets, and implications for research and drug development.
Introduction
Mycotoxins, secondary metabolites produced by fungi, represent a broad class of naturally occurring toxins that can contaminate food and feed, posing significant health risks to humans and animals. While many mycotoxins share the common trait of cellular toxicity, their underlying mechanisms of action are remarkably diverse. This guide focuses on elucidating the fundamental differences between this compound, a potent metabolite from Aspergillus species, and other prominent mycotoxin classes, including aflatoxins, trichothecenes, and ochratoxins. Unlike mycotoxins that primarily target DNA synthesis or protein production, this compound's main mode of action is the disruption of the actin cytoskeleton, a critical component of eukaryotic cells. This distinction leads to a unique profile of cellular effects and potential therapeutic applications.
Core Mechanisms of Action: A Tale of Different Targets
The most fundamental difference lies in the primary cellular target of each mycotoxin class. This compound is a potent anti-angiogenic agent that exerts its effects by disrupting the actin cytoskeleton.[1] In contrast, other mycotoxins interfere with different, yet equally vital, cellular processes.
-
This compound: Primarily targets actin polymerization. By binding to the barbed, fast-growing end of actin filaments, it prevents the addition of new actin monomers, leading to the disruption and aggregation of the actin cytoskeleton.[2][3] This interference with a fundamental component of the cellular structure underpins its diverse biological effects.
-
Aflatoxins (e.g., Aflatoxin B1): These are potent genotoxic agents. Aflatoxin B1 is metabolized in the liver by cytochrome P450 enzymes into a reactive epoxide, which then forms adducts with DNA.[4][5] This DNA damage can lead to mutations and is a primary mechanism behind its carcinogenicity.
-
Trichothecenes (e.g., Deoxynivalenol, T-2 toxin): These mycotoxins are potent inhibitors of protein synthesis. They bind to the peptidyl transferase site on the ribosome, triggering a "ribotoxic stress response". This response activates mitogen-activated protein kinases (MAPKs) like JNK and p38, leading to downstream effects such as inflammation and apoptosis.
-
Ochratoxin A: This mycotoxin has a multi-faceted mechanism of action, including the inhibition of protein synthesis, induction of oxidative stress, and formation of DNA adducts.
Comparative Cytotoxicity
The differing mechanisms of action translate to varying levels of cytotoxicity across different cell lines. The following table summarizes publicly available half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
| Mycotoxin | Cell Line | Assay | IC50 Value | Citation |
| Aflatoxin B1 | HepG2 | WST-1 | ~1.0 µM | |
| Aflatoxin B1 | NCM460 | - | 8.10 ± 1.44 µM | |
| Aflatoxin B1 | Caco-2 | MTT | 38.8 µM (48h) | |
| Aflatoxin M1 | NCM460 | - | 10.47 ± 2.40 µM | |
| Fumonisin B1 | HepG2 | - | 399.2 µM | |
| Ochratoxin A | HepG2 | MTT | 145.36 µM | |
| Ochratoxin A | Caco-2 | MTT/LDH | 16.85 - 21.25 µM | |
| Citrinin | A549 | MTT | 128 µM | |
| Sterigmatocystin | A549 | MTT | 60 µM | |
| 5-Methoxysterigmatocystin | A549 | MTT | 5.5 µM |
Note: IC50 values can vary significantly based on the cell line, assay method, and exposure time.
Signaling Pathways and Cellular Responses
The distinct primary targets of these mycotoxins trigger different downstream signaling cascades, leading to unique cellular fates.
This compound: Actin Disruption and Downstream Consequences
This compound's interaction with actin filaments leads to a cascade of cellular events, including changes in cell morphology, inhibition of cell motility, and induction of apoptosis. While high concentrations cause overt disruption of actin stress fibers, lower concentrations can inhibit endothelial cell proliferation without this dramatic effect. The presence of an epoxide group in this compound's structure is crucial for its potent and specific activity.
Figure 1. Signaling pathway of this compound-induced cytotoxicity.
Aflatoxin B1: The Genotoxic Cascade
Aflatoxin B1's carcinogenicity is a direct result of its ability to damage DNA. The formation of AFB1-DNA adducts triggers the DNA Damage Response (DDR) pathway, which can lead to cell cycle arrest, apoptosis, or, if the damage is misrepaired, oncogenic mutations.
Figure 2. Genotoxic pathway of Aflatoxin B1.
Trichothecenes: Ribotoxic Stress and Inflammatory Response
Trichothecenes induce a rapid cellular stress response by targeting the ribosome. This leads to the activation of MAPK signaling pathways, which in turn regulate the expression of inflammatory cytokines and can initiate apoptosis.
Figure 3. Ribotoxic stress response induced by Trichothecenes.
Experimental Protocols
Accurate characterization of mycotoxin effects relies on robust experimental methodologies. Below are outlines of key protocols used to study the distinct activities of these toxins.
Workflow for Mycotoxin Analysis
A general workflow for analyzing mycotoxin contamination involves several key steps from sample collection to final detection.
Figure 4. General workflow for mycotoxin analysis.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effects of mycotoxins by measuring the metabolic activity of cells.
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the mycotoxin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated from the dose-response curve.
Protocol 2: Pyrene-Actin Polymerization Assay
This fluorescence-based assay is used to directly measure the effect of compounds like this compound on actin polymerization kinetics.
-
Principle: G-actin is covalently labeled with pyrene. The fluorescence of pyrene-labeled G-actin is low, but it increases significantly upon incorporation into the hydrophobic environment of an F-actin polymer. This change in fluorescence is used to monitor the polymerization process in real-time.
-
Methodology:
-
Reagent Preparation: Prepare pyrene-labeled G-actin by removing polymerization inhibitors and resuspending in a low-salt buffer (G-buffer).
-
Initiation of Polymerization: Prepare a reaction mixture containing the pyrene-labeled actin in G-buffer. Add the test compound (e.g., this compound) at various concentrations. Initiate polymerization by adding a high-salt polymerization buffer (e.g., KMEI).
-
Fluorescence Measurement: Immediately place the reaction in a fluorometer and record the fluorescence intensity over time, typically with excitation at ~365 nm and emission at ~407 nm.
-
-
Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. Inhibition or enhancement of polymerization by the test compound is assessed by comparing the rates to a control reaction.
Protocol 3: Alkaline Comet Assay for Genotoxicity
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, such as strand breaks, caused by genotoxic agents like Aflatoxin B1.
-
Principle: Individual cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
-
Methodology:
-
Cell Preparation & Embedding: After treatment with the mycotoxin, a suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding & Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites. Electrophoresis is then performed at a low voltage.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).
-
Visualization and Scoring: The comets are visualized using a fluorescence microscope and analyzed with image analysis software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).
-
-
Data Analysis: The level of DNA damage in treated cells is compared to that in untreated control cells.
Conclusion
This compound distinguishes itself from other major mycotoxins through its unique mechanism of action targeting the actin cytoskeleton. This fundamental difference results in a distinct toxicological profile and opens avenues for its exploration as a tool compound in cell biology and as a potential therapeutic agent, particularly in the context of angiogenesis and cancer. Understanding these core differences is crucial for researchers and drug development professionals in accurately assessing the risks associated with mycotoxin exposure and in harnessing their unique properties for scientific and medical advancement.
References
- 1. This compound, an epoxide containing Aspergillus-derived fungal metabolite, inhibits angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alters the cytoskeleton and decreases ENaC activity in Xenopus 2F3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships [mdpi.com]
- 4. Aflatoxin B1-Induced Developmental and DNA Damage in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotide Excision Repair of Aflatoxin-induced DNA Damage within the 3D Human Genome Organization - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Unique Profile of Cytochalasin E: A Technical Guide for Researchers
A deep dive into the fundamental differences between Cytochalasin E and other major mycotoxins, focusing on their distinct mechanisms of action, cellular targets, and implications for research and drug development.
Introduction
Mycotoxins, secondary metabolites produced by fungi, represent a broad class of naturally occurring toxins that can contaminate food and feed, posing significant health risks to humans and animals. While many mycotoxins share the common trait of cellular toxicity, their underlying mechanisms of action are remarkably diverse. This guide focuses on elucidating the fundamental differences between this compound, a potent metabolite from Aspergillus species, and other prominent mycotoxin classes, including aflatoxins, trichothecenes, and ochratoxins. Unlike mycotoxins that primarily target DNA synthesis or protein production, this compound's main mode of action is the disruption of the actin cytoskeleton, a critical component of eukaryotic cells. This distinction leads to a unique profile of cellular effects and potential therapeutic applications.
Core Mechanisms of Action: A Tale of Different Targets
The most fundamental difference lies in the primary cellular target of each mycotoxin class. This compound is a potent anti-angiogenic agent that exerts its effects by disrupting the actin cytoskeleton.[1] In contrast, other mycotoxins interfere with different, yet equally vital, cellular processes.
-
This compound: Primarily targets actin polymerization. By binding to the barbed, fast-growing end of actin filaments, it prevents the addition of new actin monomers, leading to the disruption and aggregation of the actin cytoskeleton.[2][3] This interference with a fundamental component of the cellular structure underpins its diverse biological effects.
-
Aflatoxins (e.g., Aflatoxin B1): These are potent genotoxic agents. Aflatoxin B1 is metabolized in the liver by cytochrome P450 enzymes into a reactive epoxide, which then forms adducts with DNA.[4][5] This DNA damage can lead to mutations and is a primary mechanism behind its carcinogenicity.
-
Trichothecenes (e.g., Deoxynivalenol, T-2 toxin): These mycotoxins are potent inhibitors of protein synthesis. They bind to the peptidyl transferase site on the ribosome, triggering a "ribotoxic stress response". This response activates mitogen-activated protein kinases (MAPKs) like JNK and p38, leading to downstream effects such as inflammation and apoptosis.
-
Ochratoxin A: This mycotoxin has a multi-faceted mechanism of action, including the inhibition of protein synthesis, induction of oxidative stress, and formation of DNA adducts.
Comparative Cytotoxicity
The differing mechanisms of action translate to varying levels of cytotoxicity across different cell lines. The following table summarizes publicly available half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
| Mycotoxin | Cell Line | Assay | IC50 Value | Citation |
| Aflatoxin B1 | HepG2 | WST-1 | ~1.0 µM | |
| Aflatoxin B1 | NCM460 | - | 8.10 ± 1.44 µM | |
| Aflatoxin B1 | Caco-2 | MTT | 38.8 µM (48h) | |
| Aflatoxin M1 | NCM460 | - | 10.47 ± 2.40 µM | |
| Fumonisin B1 | HepG2 | - | 399.2 µM | |
| Ochratoxin A | HepG2 | MTT | 145.36 µM | |
| Ochratoxin A | Caco-2 | MTT/LDH | 16.85 - 21.25 µM | |
| Citrinin | A549 | MTT | 128 µM | |
| Sterigmatocystin | A549 | MTT | 60 µM | |
| 5-Methoxysterigmatocystin | A549 | MTT | 5.5 µM |
Note: IC50 values can vary significantly based on the cell line, assay method, and exposure time.
Signaling Pathways and Cellular Responses
The distinct primary targets of these mycotoxins trigger different downstream signaling cascades, leading to unique cellular fates.
This compound: Actin Disruption and Downstream Consequences
This compound's interaction with actin filaments leads to a cascade of cellular events, including changes in cell morphology, inhibition of cell motility, and induction of apoptosis. While high concentrations cause overt disruption of actin stress fibers, lower concentrations can inhibit endothelial cell proliferation without this dramatic effect. The presence of an epoxide group in this compound's structure is crucial for its potent and specific activity.
Figure 1. Signaling pathway of this compound-induced cytotoxicity.
Aflatoxin B1: The Genotoxic Cascade
Aflatoxin B1's carcinogenicity is a direct result of its ability to damage DNA. The formation of AFB1-DNA adducts triggers the DNA Damage Response (DDR) pathway, which can lead to cell cycle arrest, apoptosis, or, if the damage is misrepaired, oncogenic mutations.
Figure 2. Genotoxic pathway of Aflatoxin B1.
Trichothecenes: Ribotoxic Stress and Inflammatory Response
Trichothecenes induce a rapid cellular stress response by targeting the ribosome. This leads to the activation of MAPK signaling pathways, which in turn regulate the expression of inflammatory cytokines and can initiate apoptosis.
Figure 3. Ribotoxic stress response induced by Trichothecenes.
Experimental Protocols
Accurate characterization of mycotoxin effects relies on robust experimental methodologies. Below are outlines of key protocols used to study the distinct activities of these toxins.
Workflow for Mycotoxin Analysis
A general workflow for analyzing mycotoxin contamination involves several key steps from sample collection to final detection.
Figure 4. General workflow for mycotoxin analysis.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effects of mycotoxins by measuring the metabolic activity of cells.
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the mycotoxin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated from the dose-response curve.
Protocol 2: Pyrene-Actin Polymerization Assay
This fluorescence-based assay is used to directly measure the effect of compounds like this compound on actin polymerization kinetics.
-
Principle: G-actin is covalently labeled with pyrene. The fluorescence of pyrene-labeled G-actin is low, but it increases significantly upon incorporation into the hydrophobic environment of an F-actin polymer. This change in fluorescence is used to monitor the polymerization process in real-time.
-
Methodology:
-
Reagent Preparation: Prepare pyrene-labeled G-actin by removing polymerization inhibitors and resuspending in a low-salt buffer (G-buffer).
-
Initiation of Polymerization: Prepare a reaction mixture containing the pyrene-labeled actin in G-buffer. Add the test compound (e.g., this compound) at various concentrations. Initiate polymerization by adding a high-salt polymerization buffer (e.g., KMEI).
-
Fluorescence Measurement: Immediately place the reaction in a fluorometer and record the fluorescence intensity over time, typically with excitation at ~365 nm and emission at ~407 nm.
-
-
Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. Inhibition or enhancement of polymerization by the test compound is assessed by comparing the rates to a control reaction.
Protocol 3: Alkaline Comet Assay for Genotoxicity
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, such as strand breaks, caused by genotoxic agents like Aflatoxin B1.
-
Principle: Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
-
Methodology:
-
Cell Preparation & Embedding: After treatment with the mycotoxin, a suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding & Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites. Electrophoresis is then performed at a low voltage.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Scoring: The comets are visualized using a fluorescence microscope and analyzed with image analysis software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).
-
-
Data Analysis: The level of DNA damage in treated cells is compared to that in untreated control cells.
Conclusion
This compound distinguishes itself from other major mycotoxins through its unique mechanism of action targeting the actin cytoskeleton. This fundamental difference results in a distinct toxicological profile and opens avenues for its exploration as a tool compound in cell biology and as a potential therapeutic agent, particularly in the context of angiogenesis and cancer. Understanding these core differences is crucial for researchers and drug development professionals in accurately assessing the risks associated with mycotoxin exposure and in harnessing their unique properties for scientific and medical advancement.
References
- 1. This compound, an epoxide containing Aspergillus-derived fungal metabolite, inhibits angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alters the cytoskeleton and decreases ENaC activity in Xenopus 2F3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships [mdpi.com]
- 4. Aflatoxin B1-Induced Developmental and DNA Damage in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotide Excision Repair of Aflatoxin-induced DNA Damage within the 3D Human Genome Organization - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Technical Guide to the Cytochalasin E Binding Site on Actin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical interaction between the mycotoxin Cytochalasin E and the cytoskeletal protein actin. Understanding the precise binding site and the resulting functional consequences is paramount for researchers leveraging this potent tool to probe cellular mechanics and for professionals developing novel therapeutics targeting the actin cytoskeleton. This document provides a comprehensive overview of the binding characteristics, detailed experimental methodologies to study this interaction, and the downstream signaling implications.
Quantitative Analysis of this compound-Actin Binding
This compound is a potent inhibitor of actin polymerization. Its interaction with actin has been characterized by various biophysical and biochemical techniques, providing insights into its affinity and inhibitory capacity. The available quantitative data, while not as extensive as for other cytochalasin variants like Cytochalasin D, allows for a comparative understanding of its potency.
| Parameter | Value | Species/Conditions | Reference |
| IC50 (Antiproliferative) | 11 nM | Not specified | |
| Relative Potency (Actin Polymerization Inhibition) | D > E ≈ B > Dihydrocytochalasin B | Muscle actin in low ionic strength medium | [1][2] |
| Relative Capping Activity | D > H > E >> B | Not specified | [3] |
| Relative Filament Cleavage Activity | D, E > H >> B | Not specified |
Note: The IC50 value represents the concentration of this compound required to inhibit a biological process (in this case, cell proliferation, which is heavily dependent on actin dynamics) by 50%. The relative potency and activity rankings are derived from comparative studies with other cytochalasin compounds.
The Binding Site: Insights from Structural Analogs
Direct structural elucidation of the this compound-actin complex is not currently available. However, the high degree of structural and functional similarity among cytochalasans allows for the use of the crystal structure of Cytochalasin D in complex with monomeric actin as a reliable model for the binding site.
Cytochalasins bind to the barbed (fast-growing) end of actin filaments, effectively capping them and preventing the addition of new actin monomers. The binding pocket is a hydrophobic cleft located between subdomains 1 and 3 of the actin monomer. This strategic location allows the bulky macrocyclic ring of the cytochalasin molecule to physically obstruct the binding site for incoming actin monomers.
Experimental Protocols for Studying the this compound-Actin Interaction
A variety of experimental techniques can be employed to investigate the binding and functional effects of this compound on actin. Below are detailed protocols for two fundamental assays.
Actin Polymerization Assay using Pyrene-Labeled Actin
This fluorescence-based assay is a robust method for monitoring the kinetics of actin polymerization in real-time. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer, providing a direct measure of filament formation.
Materials:
-
G-actin (unlabeled)
-
Pyrene-labeled G-actin
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT
-
10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Fluorometer with excitation at 365 nm and emission at 407 nm
Protocol:
-
Actin Preparation:
-
Reconstitute lyophilized G-actin and pyrene-labeled G-actin in G-buffer to a stock concentration of 10 µM.
-
Mix unlabeled and pyrene-labeled G-actin to achieve a final labeling ratio of 5-10%.
-
Incubate on ice for 1 hour to ensure complete depolymerization.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any aggregates. The supernatant contains monomeric G-actin.
-
-
Assay Setup:
-
In a fluorescence cuvette, prepare the reaction mixture containing G-buffer, the desired concentration of this compound (or DMSO for control), and any other proteins of interest.
-
Add the G-actin/pyrene-G-actin mix to the cuvette to a final concentration of 2-4 µM.
-
-
Initiation of Polymerization:
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer (KMEI).
-
Immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve.
-
Compare the polymerization kinetics in the presence of different concentrations of this compound to the control to determine its inhibitory effect.
-
Visualization of Actin Cytoskeleton by Fluorescence Microscopy
This method allows for the direct observation of the effects of this compound on the actin cytoskeleton in cultured cells.
Materials:
-
Adherent cells cultured on glass coverslips
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency on glass coverslips.
-
Treat the cells with various concentrations of this compound (and a DMSO control) in cell culture medium for a specified duration (e.g., 30-60 minutes).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Incubate the cells with a solution of fluorescently labeled phalloidin in PBS (concentration as per manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
(Optional) Add DAPI to the phalloidin solution for nuclear counterstaining.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophores.
-
Observe changes in actin filament structure, such as depolymerization, aggregation, and loss of stress fibers, in this compound-treated cells compared to controls.
-
Signaling Pathways and Experimental Workflows
The binding of this compound to actin has significant downstream consequences on various cellular processes. While a complete signaling cascade originating from this interaction is not fully elucidated, its impact on actin dynamics directly affects pathways involved in cell motility, proliferation, and ion channel regulation.
Experimental Workflow for Investigating this compound-Actin Interaction
The following diagram illustrates a typical workflow for characterizing the interaction of this compound with actin.
Caption: Experimental workflow for studying this compound-actin interactions.
Downstream Effects of this compound on Cellular Processes
The disruption of actin dynamics by this compound triggers a cascade of cellular responses. The following diagram illustrates some of the known downstream effects.
References
Unveiling the Molecular Embrace: A Technical Guide to the Cytochalasin E Binding Site on Actin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical interaction between the mycotoxin Cytochalasin E and the cytoskeletal protein actin. Understanding the precise binding site and the resulting functional consequences is paramount for researchers leveraging this potent tool to probe cellular mechanics and for professionals developing novel therapeutics targeting the actin cytoskeleton. This document provides a comprehensive overview of the binding characteristics, detailed experimental methodologies to study this interaction, and the downstream signaling implications.
Quantitative Analysis of this compound-Actin Binding
This compound is a potent inhibitor of actin polymerization. Its interaction with actin has been characterized by various biophysical and biochemical techniques, providing insights into its affinity and inhibitory capacity. The available quantitative data, while not as extensive as for other cytochalasin variants like Cytochalasin D, allows for a comparative understanding of its potency.
| Parameter | Value | Species/Conditions | Reference |
| IC50 (Antiproliferative) | 11 nM | Not specified | |
| Relative Potency (Actin Polymerization Inhibition) | D > E ≈ B > Dihydrocytochalasin B | Muscle actin in low ionic strength medium | [1][2] |
| Relative Capping Activity | D > H > E >> B | Not specified | [3] |
| Relative Filament Cleavage Activity | D, E > H >> B | Not specified |
Note: The IC50 value represents the concentration of this compound required to inhibit a biological process (in this case, cell proliferation, which is heavily dependent on actin dynamics) by 50%. The relative potency and activity rankings are derived from comparative studies with other cytochalasin compounds.
The Binding Site: Insights from Structural Analogs
Direct structural elucidation of the this compound-actin complex is not currently available. However, the high degree of structural and functional similarity among cytochalasans allows for the use of the crystal structure of Cytochalasin D in complex with monomeric actin as a reliable model for the binding site.
Cytochalasins bind to the barbed (fast-growing) end of actin filaments, effectively capping them and preventing the addition of new actin monomers. The binding pocket is a hydrophobic cleft located between subdomains 1 and 3 of the actin monomer. This strategic location allows the bulky macrocyclic ring of the cytochalasin molecule to physically obstruct the binding site for incoming actin monomers.
Experimental Protocols for Studying the this compound-Actin Interaction
A variety of experimental techniques can be employed to investigate the binding and functional effects of this compound on actin. Below are detailed protocols for two fundamental assays.
Actin Polymerization Assay using Pyrene-Labeled Actin
This fluorescence-based assay is a robust method for monitoring the kinetics of actin polymerization in real-time. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer, providing a direct measure of filament formation.
Materials:
-
G-actin (unlabeled)
-
Pyrene-labeled G-actin
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT
-
10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Fluorometer with excitation at 365 nm and emission at 407 nm
Protocol:
-
Actin Preparation:
-
Reconstitute lyophilized G-actin and pyrene-labeled G-actin in G-buffer to a stock concentration of 10 µM.
-
Mix unlabeled and pyrene-labeled G-actin to achieve a final labeling ratio of 5-10%.
-
Incubate on ice for 1 hour to ensure complete depolymerization.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any aggregates. The supernatant contains monomeric G-actin.
-
-
Assay Setup:
-
In a fluorescence cuvette, prepare the reaction mixture containing G-buffer, the desired concentration of this compound (or DMSO for control), and any other proteins of interest.
-
Add the G-actin/pyrene-G-actin mix to the cuvette to a final concentration of 2-4 µM.
-
-
Initiation of Polymerization:
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer (KMEI).
-
Immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve.
-
Compare the polymerization kinetics in the presence of different concentrations of this compound to the control to determine its inhibitory effect.
-
Visualization of Actin Cytoskeleton by Fluorescence Microscopy
This method allows for the direct observation of the effects of this compound on the actin cytoskeleton in cultured cells.
Materials:
-
Adherent cells cultured on glass coverslips
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency on glass coverslips.
-
Treat the cells with various concentrations of this compound (and a DMSO control) in cell culture medium for a specified duration (e.g., 30-60 minutes).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Incubate the cells with a solution of fluorescently labeled phalloidin in PBS (concentration as per manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
(Optional) Add DAPI to the phalloidin solution for nuclear counterstaining.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophores.
-
Observe changes in actin filament structure, such as depolymerization, aggregation, and loss of stress fibers, in this compound-treated cells compared to controls.
-
Signaling Pathways and Experimental Workflows
The binding of this compound to actin has significant downstream consequences on various cellular processes. While a complete signaling cascade originating from this interaction is not fully elucidated, its impact on actin dynamics directly affects pathways involved in cell motility, proliferation, and ion channel regulation.
Experimental Workflow for Investigating this compound-Actin Interaction
The following diagram illustrates a typical workflow for characterizing the interaction of this compound with actin.
Caption: Experimental workflow for studying this compound-actin interactions.
Downstream Effects of this compound on Cellular Processes
The disruption of actin dynamics by this compound triggers a cascade of cellular responses. The following diagram illustrates some of the known downstream effects.
References
Methodological & Application
Application Notes and Protocols for Cytochalasin E Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin E is a potent, cell-permeable mycotoxin that acts as a powerful inhibitor of actin polymerization.[1] By binding to the barbed end of actin filaments, it prevents the addition of new actin monomers, thereby disrupting the cellular actin cytoskeleton.[1] This interference with actin dynamics makes this compound a valuable tool in studying a wide range of cellular processes, including cell motility, division, and signal transduction. Furthermore, it has shown potential as an anti-angiogenic and anti-tumor agent.[1][2] Proper preparation of a stable and accurately concentrated stock solution is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for use in cell culture.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Weight | 495.6 g/mol | |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | |
| Solubility in DMSO | ≥ 10 mg/mL | |
| Recommended Stock Concentration | 10 mM | |
| Storage of Stock Solution | Short-term (≤ 1 month): -20°C Long-term (≤ 6 months): -80°C | |
| Storage Precautions | Store in aliquots to avoid repeated freeze-thaw cycles. Protect from light. | |
| Typical Working Concentration | 1 - 5 µg/mL | |
| Final DMSO Concentration in Culture | Should not exceed 0.5%, with a preference for ≤ 0.1% to minimize solvent-induced cellular effects. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Safety Precautions: Cytochalasins are toxic and should be handled with care. Perform all steps in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need 4.956 mg of this compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 495.6 g/mol = 0.004956 g = 4.956 mg
-
Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube or amber vial.
-
-
Adding DMSO:
-
Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolution:
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Protect the vials from light.
-
Protocol 2: Application of this compound to Cell Culture
This protocol outlines the steps for diluting the this compound stock solution and treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete, pre-warmed cell culture medium
-
Cultured cells in multi-well plates
-
Sterile pipettes and filtered tips
Procedure:
-
Thaw Stock Solution: On the day of the experiment, remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Prepare Working Solution:
-
It is recommended to perform serial dilutions to avoid precipitation of the compound.
-
For example, to prepare a working solution for treating cells at a final concentration of 5 µg/mL:
-
First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 998 µL of pre-warmed cell culture medium. This results in a 20 µM intermediate solution.
-
Then, calculate the volume of the intermediate solution needed to achieve the final concentration in your cell culture well. For a final volume of 2 mL in a well, you would add 5.04 µL of the 20 µM intermediate solution.
-
Calculation: (Final Concentration (µg/mL) / Molecular Weight ( g/mol )) x 1000 = Final Concentration (µM). (5 µg/mL / 495.6 g/mol ) x 1000 ≈ 10.1 µM.
-
Dilution Calculation (M1V1=M2V2): (20 µM)(V1) = (10.1 µM)(2000 µL) -> V1 ≈ 1010 µL of a 10.1uM solution. A more direct approach is to determine the dilution factor from the stock.
-
Alternatively, directly dilute the 10mM stock. To achieve a final concentration of 5 µg/mL (approximately 10.1 µM) in 2 mL of media, you would add 2.02 µL of the 10 mM stock solution.
-
-
-
Vehicle Control: It is crucial to include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Cell Treatment: Add the calculated volume of the this compound working solution (or DMSO for the vehicle control) to the appropriate wells of your cell culture plate. Gently mix the medium in the wells.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., at 37°C in a humidified CO2 incubator).
-
Analysis: Following incubation, proceed with your planned downstream analysis, such as microscopy, cell viability assays, or protein analysis.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the disruption of actin polymerization. The following diagrams illustrate this pathway and a general experimental workflow.
Caption: this compound inhibits actin polymerization by binding to the barbed (+) end of F-actin filaments, preventing the addition of G-actin monomers and thus blocking filament elongation.
Caption: A generalized workflow for treating cultured cells with this compound, from stock solution preparation to final analysis.
References
Application Notes and Protocols for Cytochalasin E Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin E is a potent, cell-permeable mycotoxin that acts as a powerful inhibitor of actin polymerization.[1] By binding to the barbed end of actin filaments, it prevents the addition of new actin monomers, thereby disrupting the cellular actin cytoskeleton.[1] This interference with actin dynamics makes this compound a valuable tool in studying a wide range of cellular processes, including cell motility, division, and signal transduction. Furthermore, it has shown potential as an anti-angiogenic and anti-tumor agent.[1][2] Proper preparation of a stable and accurately concentrated stock solution is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for use in cell culture.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Weight | 495.6 g/mol | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Solubility in DMSO | ≥ 10 mg/mL | |
| Recommended Stock Concentration | 10 mM | |
| Storage of Stock Solution | Short-term (≤ 1 month): -20°C Long-term (≤ 6 months): -80°C | |
| Storage Precautions | Store in aliquots to avoid repeated freeze-thaw cycles. Protect from light. | |
| Typical Working Concentration | 1 - 5 µg/mL | |
| Final DMSO Concentration in Culture | Should not exceed 0.5%, with a preference for ≤ 0.1% to minimize solvent-induced cellular effects. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Safety Precautions: Cytochalasins are toxic and should be handled with care. Perform all steps in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need 4.956 mg of this compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 495.6 g/mol = 0.004956 g = 4.956 mg
-
Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube or amber vial.
-
-
Adding DMSO:
-
Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolution:
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Protect the vials from light.
-
Protocol 2: Application of this compound to Cell Culture
This protocol outlines the steps for diluting the this compound stock solution and treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete, pre-warmed cell culture medium
-
Cultured cells in multi-well plates
-
Sterile pipettes and filtered tips
Procedure:
-
Thaw Stock Solution: On the day of the experiment, remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Prepare Working Solution:
-
It is recommended to perform serial dilutions to avoid precipitation of the compound.
-
For example, to prepare a working solution for treating cells at a final concentration of 5 µg/mL:
-
First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 998 µL of pre-warmed cell culture medium. This results in a 20 µM intermediate solution.
-
Then, calculate the volume of the intermediate solution needed to achieve the final concentration in your cell culture well. For a final volume of 2 mL in a well, you would add 5.04 µL of the 20 µM intermediate solution.
-
Calculation: (Final Concentration (µg/mL) / Molecular Weight ( g/mol )) x 1000 = Final Concentration (µM). (5 µg/mL / 495.6 g/mol ) x 1000 ≈ 10.1 µM.
-
Dilution Calculation (M1V1=M2V2): (20 µM)(V1) = (10.1 µM)(2000 µL) -> V1 ≈ 1010 µL of a 10.1uM solution. A more direct approach is to determine the dilution factor from the stock.
-
Alternatively, directly dilute the 10mM stock. To achieve a final concentration of 5 µg/mL (approximately 10.1 µM) in 2 mL of media, you would add 2.02 µL of the 10 mM stock solution.
-
-
-
Vehicle Control: It is crucial to include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Cell Treatment: Add the calculated volume of the this compound working solution (or DMSO for the vehicle control) to the appropriate wells of your cell culture plate. Gently mix the medium in the wells.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., at 37°C in a humidified CO2 incubator).
-
Analysis: Following incubation, proceed with your planned downstream analysis, such as microscopy, cell viability assays, or protein analysis.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the disruption of actin polymerization. The following diagrams illustrate this pathway and a general experimental workflow.
Caption: this compound inhibits actin polymerization by binding to the barbed (+) end of F-actin filaments, preventing the addition of G-actin monomers and thus blocking filament elongation.
Caption: A generalized workflow for treating cultured cells with this compound, from stock solution preparation to final analysis.
References
Determining the optimal working concentration of Cytochalasin E for immunofluorescence.
Application Note
Abstract
This document provides a detailed protocol for determining the optimal working concentration of Cytochalasin E for the visualization of actin cytoskeleton disruption in cultured cells via immunofluorescence microscopy. This compound is a potent fungal metabolite that inhibits actin polymerization by capping the barbed ends of actin filaments. Visualizing its effect is crucial for studies in cell motility, division, and morphology. The optimal concentration for these applications is highly dependent on the cell type, treatment duration, and specific experimental conditions. Therefore, a systematic titration is necessary to identify the concentration that provides clear, reproducible disruption of the actin cytoskeleton without inducing excessive cytotoxicity or artifacts. This protocol outlines a dose-response experiment and the subsequent immunofluorescence staining procedure.
Introduction
This compound is a valuable tool for researchers studying the dynamics of the actin cytoskeleton. By disrupting actin polymerization, it allows for the investigation of cellular processes that are dependent on a functional actin network.[1][2][3] Immunofluorescence is a powerful technique to visualize these changes, typically by using fluorescently labeled phalloidin (B8060827), which binds specifically to filamentous actin (F-actin). The observed effects of cytochalasins can be complex and dose-dependent, with some studies reporting biphasic responses where higher concentrations do not necessarily lead to greater disruption. Therefore, it is critical to empirically determine the optimal working concentration that elicits the desired biological effect for clear imaging. This protocol provides a framework for a systematic approach to this optimization.
Materials and Reagents
-
This compound (Store stock solution at -20°C or -80°C)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cultured adherent cells (e.g., HeLa, A549, or cell line of interest)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Fluorescently labeled Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Humidified chamber
-
Fluorescence microscope
Experimental Protocols
Preparation of this compound Working Solutions
It is crucial to prepare fresh dilutions of this compound from a concentrated stock for each experiment to ensure consistent activity.
-
Prepare a 10 mM Stock Solution: Dissolve this compound in DMSO. For example, dissolve 1 mg of this compound (MW: 495.6 g/mol ) in 201.8 µL of DMSO. Aliquot and store at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.
-
Prepare Intermediate Dilutions: On the day of the experiment, prepare a series of intermediate dilutions from the 10 mM stock solution in complete cell culture medium.
-
Prepare Final Working Concentrations: Further dilute the intermediate solutions to achieve the final desired concentrations for the dose-response experiment. A suggested starting range is from 100 nM to 20 µM.
Dose-Response Experiment for Optimal Concentration Determination
This experiment aims to identify the concentration of this compound that causes clear and consistent disruption of the actin cytoskeleton.
-
Cell Seeding: Seed adherent cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
-
Treatment with this compound:
-
Prepare a range of this compound concentrations in pre-warmed complete cell culture medium. Suggested concentrations to test: 0 µM (DMSO vehicle control), 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM, and 20 µM.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time. A starting point of 60 minutes is recommended, but the optimal time may vary depending on the cell type.[1]
-
-
Proceed to Immunofluorescence Staining: After the incubation period, fix and stain the cells as described in the protocol below.
Immunofluorescence Staining Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature in a humidified chamber.
-
-
F-Actin Staining:
-
Dilute the fluorescently labeled phalloidin in Blocking Buffer to its recommended working concentration.
-
Aspirate the blocking solution and add the phalloidin solution to the coverslips.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Staining:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI at 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store the slides at 4°C in the dark until imaging.
-
Image Acquisition and Analysis
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.
-
Capture images of the actin cytoskeleton and nuclei for each concentration of this compound.
-
Analyze the images to assess the degree of actin filament disruption. Look for changes such as loss of stress fibers, formation of actin aggregates, and cell rounding. The optimal concentration will show a clear and consistent disruptive phenotype compared to the vehicle control, without significant signs of cytotoxicity (e.g., excessive cell detachment, nuclear fragmentation).
Data Presentation
Summarize the results of the dose-response experiment in a table to facilitate the determination of the optimal working concentration.
| This compound Concentration | Incubation Time | Observed Effect on Actin Cytoskeleton | Notes on Cell Morphology and Viability |
| 0 µM (Vehicle) | 60 min | Well-defined, intact actin stress fibers. | Normal, spread morphology; high viability. |
| 0.1 µM | 60 min | Minimal to no disruption of stress fibers. | Normal morphology. |
| 0.5 µM | 60 min | Partial disruption of stress fibers, some punctate actin. | Slight cell rounding may be observed. |
| 1 µM | 60 min | Significant disruption of stress fibers, formation of actin aggregates. | Noticeable cell rounding. |
| 2 µM | 60 min | Pronounced disruption, prominent actin clumps. | Significant cell rounding and some detachment. |
| 5 µM | 60 min | Complete loss of stress fibers, large actin aggregates. | High degree of cell rounding and detachment. |
| 10 µM | 60 min | Similar to 5 µM, potential for cytotoxic effects. | Increased cytotoxicity observed. |
| 20 µM | 60 min | Widespread cytotoxicity, difficult to assess specific actin effects. | Significant cell loss. |
Note: The observations in this table are hypothetical and will need to be determined experimentally.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
References
Determining the optimal working concentration of Cytochalasin E for immunofluorescence.
Application Note
Abstract
This document provides a detailed protocol for determining the optimal working concentration of Cytochalasin E for the visualization of actin cytoskeleton disruption in cultured cells via immunofluorescence microscopy. This compound is a potent fungal metabolite that inhibits actin polymerization by capping the barbed ends of actin filaments. Visualizing its effect is crucial for studies in cell motility, division, and morphology. The optimal concentration for these applications is highly dependent on the cell type, treatment duration, and specific experimental conditions. Therefore, a systematic titration is necessary to identify the concentration that provides clear, reproducible disruption of the actin cytoskeleton without inducing excessive cytotoxicity or artifacts. This protocol outlines a dose-response experiment and the subsequent immunofluorescence staining procedure.
Introduction
This compound is a valuable tool for researchers studying the dynamics of the actin cytoskeleton. By disrupting actin polymerization, it allows for the investigation of cellular processes that are dependent on a functional actin network.[1][2][3] Immunofluorescence is a powerful technique to visualize these changes, typically by using fluorescently labeled phalloidin, which binds specifically to filamentous actin (F-actin). The observed effects of cytochalasins can be complex and dose-dependent, with some studies reporting biphasic responses where higher concentrations do not necessarily lead to greater disruption. Therefore, it is critical to empirically determine the optimal working concentration that elicits the desired biological effect for clear imaging. This protocol provides a framework for a systematic approach to this optimization.
Materials and Reagents
-
This compound (Store stock solution at -20°C or -80°C)
-
Dimethyl sulfoxide (DMSO)
-
Cultured adherent cells (e.g., HeLa, A549, or cell line of interest)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Fluorescently labeled Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Humidified chamber
-
Fluorescence microscope
Experimental Protocols
Preparation of this compound Working Solutions
It is crucial to prepare fresh dilutions of this compound from a concentrated stock for each experiment to ensure consistent activity.
-
Prepare a 10 mM Stock Solution: Dissolve this compound in DMSO. For example, dissolve 1 mg of this compound (MW: 495.6 g/mol ) in 201.8 µL of DMSO. Aliquot and store at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.
-
Prepare Intermediate Dilutions: On the day of the experiment, prepare a series of intermediate dilutions from the 10 mM stock solution in complete cell culture medium.
-
Prepare Final Working Concentrations: Further dilute the intermediate solutions to achieve the final desired concentrations for the dose-response experiment. A suggested starting range is from 100 nM to 20 µM.
Dose-Response Experiment for Optimal Concentration Determination
This experiment aims to identify the concentration of this compound that causes clear and consistent disruption of the actin cytoskeleton.
-
Cell Seeding: Seed adherent cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
-
Treatment with this compound:
-
Prepare a range of this compound concentrations in pre-warmed complete cell culture medium. Suggested concentrations to test: 0 µM (DMSO vehicle control), 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM, and 20 µM.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time. A starting point of 60 minutes is recommended, but the optimal time may vary depending on the cell type.[1]
-
-
Proceed to Immunofluorescence Staining: After the incubation period, fix and stain the cells as described in the protocol below.
Immunofluorescence Staining Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature in a humidified chamber.
-
-
F-Actin Staining:
-
Dilute the fluorescently labeled phalloidin in Blocking Buffer to its recommended working concentration.
-
Aspirate the blocking solution and add the phalloidin solution to the coverslips.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Staining:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI at 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store the slides at 4°C in the dark until imaging.
-
Image Acquisition and Analysis
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.
-
Capture images of the actin cytoskeleton and nuclei for each concentration of this compound.
-
Analyze the images to assess the degree of actin filament disruption. Look for changes such as loss of stress fibers, formation of actin aggregates, and cell rounding. The optimal concentration will show a clear and consistent disruptive phenotype compared to the vehicle control, without significant signs of cytotoxicity (e.g., excessive cell detachment, nuclear fragmentation).
Data Presentation
Summarize the results of the dose-response experiment in a table to facilitate the determination of the optimal working concentration.
| This compound Concentration | Incubation Time | Observed Effect on Actin Cytoskeleton | Notes on Cell Morphology and Viability |
| 0 µM (Vehicle) | 60 min | Well-defined, intact actin stress fibers. | Normal, spread morphology; high viability. |
| 0.1 µM | 60 min | Minimal to no disruption of stress fibers. | Normal morphology. |
| 0.5 µM | 60 min | Partial disruption of stress fibers, some punctate actin. | Slight cell rounding may be observed. |
| 1 µM | 60 min | Significant disruption of stress fibers, formation of actin aggregates. | Noticeable cell rounding. |
| 2 µM | 60 min | Pronounced disruption, prominent actin clumps. | Significant cell rounding and some detachment. |
| 5 µM | 60 min | Complete loss of stress fibers, large actin aggregates. | High degree of cell rounding and detachment. |
| 10 µM | 60 min | Similar to 5 µM, potential for cytotoxic effects. | Increased cytotoxicity observed. |
| 20 µM | 60 min | Widespread cytotoxicity, difficult to assess specific actin effects. | Significant cell loss. |
Note: The observations in this table are hypothetical and will need to be determined experimentally.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
References
Application Notes and Protocols for Cytochalasin E in Live-Cell Imaging of Actin Dynamics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Cytochalasin E
This compound is a potent, cell-permeable mycotoxin derived from fungi, belonging to the cytochalasan family.[1][2] It is widely utilized in cell biology research as a powerful inhibitor of actin polymerization.[2][3] Its primary mechanism of action involves binding with high affinity to the barbed (plus) end of filamentous actin (F-actin), effectively capping the filament.[3] This action prevents the addition of new actin monomers (G-actin) to the growing filament end, leading to a net depolymerization and disruption of the actin cytoskeleton. Unlike some other cytochalasans, such as A and B, this compound does not inhibit glucose transport, offering more specific effects on the cytoskeleton. Due to its potent antiangiogenic properties, it is also explored for its therapeutic potential in cancer and other diseases involving abnormal blood vessel proliferation.
Mechanism of Action on Actin Dynamics
The actin cytoskeleton is a highly dynamic network crucial for numerous cellular processes, including cell motility, shape maintenance, division, and intracellular transport. This dynamism relies on the continuous and regulated polymerization and depolymerization of actin filaments.
This compound disrupts this equilibrium through the following mechanism:
-
Binding to F-actin Barbed End: It binds to the fast-growing barbed end of F-actin.
-
Inhibition of Elongation: This binding "caps" the filament, physically obstructing the addition of G-actin monomers.
-
Net Depolymerization: While elongation is blocked, depolymerization continues at the pointed (minus) end, leading to a net shortening of actin filaments.
-
Induction of Aggregates: The disruption of the organized actin network often results in the formation of actin clumps or aggregates scattered throughout the cytoplasm.
This targeted disruption makes this compound an invaluable tool for studying the functional roles of the actin cytoskeleton in living cells.
Applications in Live-Cell Imaging
Live-cell imaging allows for the real-time visualization of cellular processes. By using this compound in conjunction with fluorescent actin probes (e.g., Lifeact-GFP, SiR-actin), researchers can directly observe the consequences of actin network disruption. Key applications include:
-
Studying Cell Motility and Migration: Observing how the inhibition of actin polymerization affects processes like lamellipodia and filopodia formation, cell spreading, and directed migration.
-
Investigating Cytokinesis: Analyzing the role of the actin-based contractile ring during cell division by observing the effects of its disruption.
-
Elucidating Vesicle Trafficking and Endocytosis: Determining the dependency of various intracellular transport pathways on an intact actin cytoskeleton.
-
Drug Discovery and Screening: Assessing the effects of novel compounds on the cytoskeleton by using this compound as a positive control for actin disruption.
-
Signal Transduction Research: Investigating signaling cascades that are influenced by the state of the actin cytoskeleton.
Quantitative Data Summary
The following table summarizes quantitative data from studies using cytochalasins to modulate actin dynamics.
| Compound | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| This compound | Xenopus 2F3 / mpkCCD | 1.5 µM | 60 minutes | Disruption of actin network, formation of filamentous aggregates ("actin clumping"). | |
| Cytochalasin D | CHO-K1 | 0.5 µM | 2 hours | Loss of polymerized actin structures (e.g., stress fibers), signal became more punctate, cells adopted a rounded form. | |
| Cytochalasin D | Fibroblasts | Not Specified | 10 minutes | 35% of cells lost anchorage and spread on curved sidewalls. | |
| Cytochalasin D | Fibroblasts | Not Specified | 30 minutes | 70% of cells showed altered, rounded morphology with dendritic extensions; loss of actin stress fibers. | |
| Cytochalasin B | U2OS | 1 µM / 5 µM | 1 hour | Dose-dependent disruption of the actin cytoskeleton, formation of F-actin aggregates. |
Visualized Mechanisms and Workflows
Caption: Mechanism of this compound-induced actin disruption.
Caption: Experimental workflow for live-cell imaging of actin dynamics.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is insoluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and chloroform. A concentrated stock solution in DMSO is recommended.
Materials:
-
This compound powder (CAS 36011-19-5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil)
-
Pipettes and sterile tips
Procedure:
-
Safety First: Cytochalasins are toxic. Handle the powder and stock solutions in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Calculation: Determine the required volume of DMSO to create a 1-10 mM stock solution. For example, to make a 10 mM stock solution of this compound (M.W. = 495.6 g/mol ), dissolve 4.96 mg in 1 mL of DMSO.
-
Dissolving: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex: Mix thoroughly by vortexing until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles and degradation from light exposure.
-
Storage: Store the aliquots at -20°C, protected from light. When stored at -20°C, the stock solution should be used within one month. For longer-term storage (up to 6 months), store at -80°C.
Protocol 2: Live-Cell Imaging of Actin Dynamics with this compound
This protocol provides a general framework for observing the effects of this compound on cells expressing a fluorescent actin marker or stained with a live-cell actin probe.
Materials:
-
Cells of interest cultured on glass-bottom imaging dishes or plates
-
Fluorescent actin probe (e.g., SiR-actin kit, BioTracker™ 497 Green Actin Live Cell Probe) OR expression vector for a fluorescent actin-binding peptide (e.g., Lifeact-mCherry)
-
Transfection reagent (if applicable)
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or equivalent)
-
This compound stock solution (from Protocol 1)
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂) and appropriate filter sets
Procedure:
1. Cell Preparation and Labeling (Perform 24-48 hours before imaging):
-
For Fluorescent Protein Expression: a. Seed cells onto imaging dishes at a density that will result in 50-70% confluency at the time of imaging. b. Transfect cells with an actin-labeling fluorescent protein vector (e.g., Lifeact-GFP) according to the manufacturer's protocol. c. Allow 24-48 hours for protein expression.
-
For Live-Cell Probe Staining: a. Seed cells onto imaging dishes to reach 70-90% confluency. b. On the day of imaging, prepare the staining solution by diluting the actin probe (e.g., SiR-actin at 0.5-1 µM) in fresh, pre-warmed culture medium. Some probes may require an efflux pump inhibitor like verapamil (B1683045) for uniform staining. c. Replace the culture medium with the staining solution and incubate at 37°C for 1-2 hours, or as recommended by the manufacturer.
2. Microscope Setup and Baseline Imaging: a. Mount the imaging dish on the microscope stage within the environmental chamber. Ensure the temperature (37°C) and CO₂ (5%) are stable. b. Replace the culture/staining medium with pre-warmed live-cell imaging medium. c. Locate the cells of interest. To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio. d. Acquire several images or a short time-lapse video of the untreated cells. This will serve as the "before" control, establishing the baseline actin structure and dynamics.
3. This compound Treatment and Time-Lapse Imaging: a. Prepare the treatment medium by diluting the this compound stock solution into pre-warmed live-cell imaging medium to the desired final concentration (e.g., a starting point could be 0.5 - 1.5 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. b. Carefully and gently remove the medium from the dish and replace it with the this compound treatment medium. Alternatively, for a less disruptive addition, add a small volume of a more concentrated this compound solution to the existing medium. c. Immediately start the time-lapse acquisition. Capture images every 30 seconds to 5 minutes, depending on the expected speed of the cellular response, for a total duration of 30-120 minutes.
4. Data Analysis: a. Compile the image sequence into a movie to visualize the dynamic changes in the actin cytoskeleton. b. Quantify changes in cell morphology, such as cell area, circularity, and the presence of stress fibers. c. Measure changes in fluorescence intensity. Disruption of F-actin can lead to the formation of bright, condensed actin aggregates, which may increase the mean fluorescence intensity in certain regions. d. Compare the time-course of changes to the baseline images and to a vehicle control (cells treated with an equivalent concentration of DMSO).
References
Application Notes and Protocols for Cytochalasin E in Live-Cell Imaging of Actin Dynamics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Cytochalasin E
This compound is a potent, cell-permeable mycotoxin derived from fungi, belonging to the cytochalasan family.[1][2] It is widely utilized in cell biology research as a powerful inhibitor of actin polymerization.[2][3] Its primary mechanism of action involves binding with high affinity to the barbed (plus) end of filamentous actin (F-actin), effectively capping the filament.[3] This action prevents the addition of new actin monomers (G-actin) to the growing filament end, leading to a net depolymerization and disruption of the actin cytoskeleton. Unlike some other cytochalasans, such as A and B, this compound does not inhibit glucose transport, offering more specific effects on the cytoskeleton. Due to its potent antiangiogenic properties, it is also explored for its therapeutic potential in cancer and other diseases involving abnormal blood vessel proliferation.
Mechanism of Action on Actin Dynamics
The actin cytoskeleton is a highly dynamic network crucial for numerous cellular processes, including cell motility, shape maintenance, division, and intracellular transport. This dynamism relies on the continuous and regulated polymerization and depolymerization of actin filaments.
This compound disrupts this equilibrium through the following mechanism:
-
Binding to F-actin Barbed End: It binds to the fast-growing barbed end of F-actin.
-
Inhibition of Elongation: This binding "caps" the filament, physically obstructing the addition of G-actin monomers.
-
Net Depolymerization: While elongation is blocked, depolymerization continues at the pointed (minus) end, leading to a net shortening of actin filaments.
-
Induction of Aggregates: The disruption of the organized actin network often results in the formation of actin clumps or aggregates scattered throughout the cytoplasm.
This targeted disruption makes this compound an invaluable tool for studying the functional roles of the actin cytoskeleton in living cells.
Applications in Live-Cell Imaging
Live-cell imaging allows for the real-time visualization of cellular processes. By using this compound in conjunction with fluorescent actin probes (e.g., Lifeact-GFP, SiR-actin), researchers can directly observe the consequences of actin network disruption. Key applications include:
-
Studying Cell Motility and Migration: Observing how the inhibition of actin polymerization affects processes like lamellipodia and filopodia formation, cell spreading, and directed migration.
-
Investigating Cytokinesis: Analyzing the role of the actin-based contractile ring during cell division by observing the effects of its disruption.
-
Elucidating Vesicle Trafficking and Endocytosis: Determining the dependency of various intracellular transport pathways on an intact actin cytoskeleton.
-
Drug Discovery and Screening: Assessing the effects of novel compounds on the cytoskeleton by using this compound as a positive control for actin disruption.
-
Signal Transduction Research: Investigating signaling cascades that are influenced by the state of the actin cytoskeleton.
Quantitative Data Summary
The following table summarizes quantitative data from studies using cytochalasins to modulate actin dynamics.
| Compound | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| This compound | Xenopus 2F3 / mpkCCD | 1.5 µM | 60 minutes | Disruption of actin network, formation of filamentous aggregates ("actin clumping"). | |
| Cytochalasin D | CHO-K1 | 0.5 µM | 2 hours | Loss of polymerized actin structures (e.g., stress fibers), signal became more punctate, cells adopted a rounded form. | |
| Cytochalasin D | Fibroblasts | Not Specified | 10 minutes | 35% of cells lost anchorage and spread on curved sidewalls. | |
| Cytochalasin D | Fibroblasts | Not Specified | 30 minutes | 70% of cells showed altered, rounded morphology with dendritic extensions; loss of actin stress fibers. | |
| Cytochalasin B | U2OS | 1 µM / 5 µM | 1 hour | Dose-dependent disruption of the actin cytoskeleton, formation of F-actin aggregates. |
Visualized Mechanisms and Workflows
Caption: Mechanism of this compound-induced actin disruption.
Caption: Experimental workflow for live-cell imaging of actin dynamics.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and chloroform. A concentrated stock solution in DMSO is recommended.
Materials:
-
This compound powder (CAS 36011-19-5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil)
-
Pipettes and sterile tips
Procedure:
-
Safety First: Cytochalasins are toxic. Handle the powder and stock solutions in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Calculation: Determine the required volume of DMSO to create a 1-10 mM stock solution. For example, to make a 10 mM stock solution of this compound (M.W. = 495.6 g/mol ), dissolve 4.96 mg in 1 mL of DMSO.
-
Dissolving: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex: Mix thoroughly by vortexing until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles and degradation from light exposure.
-
Storage: Store the aliquots at -20°C, protected from light. When stored at -20°C, the stock solution should be used within one month. For longer-term storage (up to 6 months), store at -80°C.
Protocol 2: Live-Cell Imaging of Actin Dynamics with this compound
This protocol provides a general framework for observing the effects of this compound on cells expressing a fluorescent actin marker or stained with a live-cell actin probe.
Materials:
-
Cells of interest cultured on glass-bottom imaging dishes or plates
-
Fluorescent actin probe (e.g., SiR-actin kit, BioTracker™ 497 Green Actin Live Cell Probe) OR expression vector for a fluorescent actin-binding peptide (e.g., Lifeact-mCherry)
-
Transfection reagent (if applicable)
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or equivalent)
-
This compound stock solution (from Protocol 1)
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂) and appropriate filter sets
Procedure:
1. Cell Preparation and Labeling (Perform 24-48 hours before imaging):
-
For Fluorescent Protein Expression: a. Seed cells onto imaging dishes at a density that will result in 50-70% confluency at the time of imaging. b. Transfect cells with an actin-labeling fluorescent protein vector (e.g., Lifeact-GFP) according to the manufacturer's protocol. c. Allow 24-48 hours for protein expression.
-
For Live-Cell Probe Staining: a. Seed cells onto imaging dishes to reach 70-90% confluency. b. On the day of imaging, prepare the staining solution by diluting the actin probe (e.g., SiR-actin at 0.5-1 µM) in fresh, pre-warmed culture medium. Some probes may require an efflux pump inhibitor like verapamil for uniform staining. c. Replace the culture medium with the staining solution and incubate at 37°C for 1-2 hours, or as recommended by the manufacturer.
2. Microscope Setup and Baseline Imaging: a. Mount the imaging dish on the microscope stage within the environmental chamber. Ensure the temperature (37°C) and CO₂ (5%) are stable. b. Replace the culture/staining medium with pre-warmed live-cell imaging medium. c. Locate the cells of interest. To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio. d. Acquire several images or a short time-lapse video of the untreated cells. This will serve as the "before" control, establishing the baseline actin structure and dynamics.
3. This compound Treatment and Time-Lapse Imaging: a. Prepare the treatment medium by diluting the this compound stock solution into pre-warmed live-cell imaging medium to the desired final concentration (e.g., a starting point could be 0.5 - 1.5 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. b. Carefully and gently remove the medium from the dish and replace it with the this compound treatment medium. Alternatively, for a less disruptive addition, add a small volume of a more concentrated this compound solution to the existing medium. c. Immediately start the time-lapse acquisition. Capture images every 30 seconds to 5 minutes, depending on the expected speed of the cellular response, for a total duration of 30-120 minutes.
4. Data Analysis: a. Compile the image sequence into a movie to visualize the dynamic changes in the actin cytoskeleton. b. Quantify changes in cell morphology, such as cell area, circularity, and the presence of stress fibers. c. Measure changes in fluorescence intensity. Disruption of F-actin can lead to the formation of bright, condensed actin aggregates, which may increase the mean fluorescence intensity in certain regions. d. Compare the time-course of changes to the baseline images and to a vehicle control (cells treated with an equivalent concentration of DMSO).
References
Application Notes and Protocols for Cytochalasin E Treatment in HUVEC Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The in vitro tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a widely adopted method to screen for potential pro- or anti-angiogenic compounds. Cytochalasin E, a potent fungal metabolite, is known to inhibit angiogenesis by disrupting actin polymerization, a fundamental process for endothelial cell migration, proliferation, and capillary-like tube formation.[1][2] This document provides a detailed step-by-step guide for utilizing this compound as an inhibitor in a HUVEC tube formation assay.
Mechanism of Action
This compound exerts its anti-angiogenic effects primarily by binding to the barbed end of actin filaments, which prevents the addition of new actin monomers and thereby inhibits actin polymerization.[3] This disruption of the actin cytoskeleton interferes with critical cellular processes required for angiogenesis, including cell motility, maintenance of cell shape, and the formation of intercellular junctions.[2] Lower concentrations of this compound have been shown to preferentially inhibit endothelial cell proliferation without causing a complete disruption of actin stress fibers.[1]
Data Presentation
The following table presents representative quantitative data on the dose-dependent inhibitory effect of this compound on HUVEC tube formation. This data is illustrative and serves as an example of expected results. Actual results may vary depending on experimental conditions.
| This compound Concentration (nM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
| 0 (Vehicle Control) | 100% | 100% |
| 0.1 | 85% | 80% |
| 1 | 60% | 55% |
| 10 | 35% | 30% |
| 100 | 10% | 5% |
| 1000 | <5% | <1% |
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (from a reliable supplier)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
24-well or 96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with imaging capabilities
Experimental Workflow
Caption: Experimental workflow for this compound treatment in HUVEC tube formation assay.
Step-by-Step Protocol
1. HUVEC Cell Culture:
- Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells when they reach 70-80% confluency. Use cells between passages 2 and 6 for the assay.
2. Preparation of this compound Solutions:
- Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.
- Further dilute the stock solution in endothelial cell growth medium to prepare working concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
3. Coating Plates with Basement Membrane Matrix:
- Thaw the basement membrane matrix on ice overnight.
- Using pre-chilled pipette tips, add an appropriate volume of the matrix to each well of a pre-chilled 24-well or 96-well plate (e.g., 250 µl for a 24-well plate).
- Ensure the entire bottom of the well is evenly coated.
- Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
4. Seeding HUVECs:
- Harvest HUVECs using Trypsin-EDTA and neutralize with medium containing FBS.
- Centrifuge the cells and resuspend them in the desired medium at a concentration of 1-2 x 10^5 cells/mL.
- Add the HUVEC suspension to the solidified matrix-coated wells (e.g., 1.5-3 x 10^4 cells per well for a 96-well plate).
5. This compound Treatment:
- Immediately after seeding the cells, add the prepared working solutions of this compound to the respective wells.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
- Optionally, include a positive control for angiogenesis induction (e.g., VEGF) and a known inhibitor as a reference.
6. Incubation:
- Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours. The optimal incubation time should be determined empirically, as tube formation can be observed within a few hours.
7. Visualization and Imaging:
- After incubation, tube formation can be visualized directly using a phase-contrast microscope.
- For fluorescent imaging, gently remove the medium and incubate the cells with Calcein AM solution (e.g., 2 µM in PBS) for 30 minutes at 37°C.
- Acquire images using an inverted microscope equipped with a camera. Capture multiple images from each well to ensure representative data.
8. Quantification:
- Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
- Key parameters to measure include:
- Total tube length: The sum of the lengths of all tube-like structures.
- Number of branch points: The number of intersections between tubes.
- Number of loops/meshes: The number of enclosed areas formed by the tubes.
- Normalize the data from the treated groups to the vehicle control group.
Signaling Pathway
Caption: Signaling pathway of HUVEC tube formation and its inhibition by this compound.
References
- 1. This compound, an epoxide containing Aspergillus-derived fungal metabolite, inhibits angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of human umbilical vein endothelial cell morphology and tubulogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
Application Notes and Protocols for Cytochalasin E Treatment in HUVEC Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The in vitro tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a widely adopted method to screen for potential pro- or anti-angiogenic compounds. Cytochalasin E, a potent fungal metabolite, is known to inhibit angiogenesis by disrupting actin polymerization, a fundamental process for endothelial cell migration, proliferation, and capillary-like tube formation.[1][2] This document provides a detailed step-by-step guide for utilizing this compound as an inhibitor in a HUVEC tube formation assay.
Mechanism of Action
This compound exerts its anti-angiogenic effects primarily by binding to the barbed end of actin filaments, which prevents the addition of new actin monomers and thereby inhibits actin polymerization.[3] This disruption of the actin cytoskeleton interferes with critical cellular processes required for angiogenesis, including cell motility, maintenance of cell shape, and the formation of intercellular junctions.[2] Lower concentrations of this compound have been shown to preferentially inhibit endothelial cell proliferation without causing a complete disruption of actin stress fibers.[1]
Data Presentation
The following table presents representative quantitative data on the dose-dependent inhibitory effect of this compound on HUVEC tube formation. This data is illustrative and serves as an example of expected results. Actual results may vary depending on experimental conditions.
| This compound Concentration (nM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
| 0 (Vehicle Control) | 100% | 100% |
| 0.1 | 85% | 80% |
| 1 | 60% | 55% |
| 10 | 35% | 30% |
| 100 | 10% | 5% |
| 1000 | <5% | <1% |
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (from a reliable supplier)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
24-well or 96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with imaging capabilities
Experimental Workflow
Caption: Experimental workflow for this compound treatment in HUVEC tube formation assay.
Step-by-Step Protocol
1. HUVEC Cell Culture:
- Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells when they reach 70-80% confluency. Use cells between passages 2 and 6 for the assay.
2. Preparation of this compound Solutions:
- Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.
- Further dilute the stock solution in endothelial cell growth medium to prepare working concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
3. Coating Plates with Basement Membrane Matrix:
- Thaw the basement membrane matrix on ice overnight.
- Using pre-chilled pipette tips, add an appropriate volume of the matrix to each well of a pre-chilled 24-well or 96-well plate (e.g., 250 µl for a 24-well plate).
- Ensure the entire bottom of the well is evenly coated.
- Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
4. Seeding HUVECs:
- Harvest HUVECs using Trypsin-EDTA and neutralize with medium containing FBS.
- Centrifuge the cells and resuspend them in the desired medium at a concentration of 1-2 x 10^5 cells/mL.
- Add the HUVEC suspension to the solidified matrix-coated wells (e.g., 1.5-3 x 10^4 cells per well for a 96-well plate).
5. This compound Treatment:
- Immediately after seeding the cells, add the prepared working solutions of this compound to the respective wells.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
- Optionally, include a positive control for angiogenesis induction (e.g., VEGF) and a known inhibitor as a reference.
6. Incubation:
- Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours. The optimal incubation time should be determined empirically, as tube formation can be observed within a few hours.
7. Visualization and Imaging:
- After incubation, tube formation can be visualized directly using a phase-contrast microscope.
- For fluorescent imaging, gently remove the medium and incubate the cells with Calcein AM solution (e.g., 2 µM in PBS) for 30 minutes at 37°C.
- Acquire images using an inverted microscope equipped with a camera. Capture multiple images from each well to ensure representative data.
8. Quantification:
- Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
- Key parameters to measure include:
- Total tube length: The sum of the lengths of all tube-like structures.
- Number of branch points: The number of intersections between tubes.
- Number of loops/meshes: The number of enclosed areas formed by the tubes.
- Normalize the data from the treated groups to the vehicle control group.
Signaling Pathway
Caption: Signaling pathway of HUVEC tube formation and its inhibition by this compound.
References
- 1. This compound, an epoxide containing Aspergillus-derived fungal metabolite, inhibits angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of human umbilical vein endothelial cell morphology and tubulogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
Application of Cytochalasin E in 3D Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research and drug discovery to bridge the gap between traditional 2D cell culture and in vivo systems. These models more accurately recapitulate the complex cellular interactions and microenvironment of native tissues. Cytochalasin E, a potent mycotoxin, is a valuable tool for studying the role of the actin cytoskeleton in the formation, function, and pathology of these 3D structures. By disrupting actin polymerization, this compound allows for the investigation of processes critically dependent on cytoskeletal integrity, including cell migration, invasion, and angiogenesis. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in 3D cell culture models.
Mechanism of Action
This compound exerts its biological effects primarily by inhibiting actin polymerization. It binds to the barbed (growing) end of F-actin filaments, preventing the addition of new actin monomers and leading to a net depolymerization of the actin cytoskeleton. This disruption of the actin network has profound effects on cell morphology, adhesion, migration, and intracellular signaling. The epoxide moiety of this compound is crucial for its potent anti-angiogenic activity.
Applications in 3D Cell Culture
The unique properties of this compound make it a versatile tool for a range of applications in 3D cell culture research:
-
Inhibition of Spheroid Formation and Compaction: By disrupting the actin cytoskeleton, this compound can inhibit the initial aggregation of cells and the subsequent compaction of spheroids, providing insights into the mechanical forces driving tissue self-assembly.
-
Modulation of Cell Migration and Invasion: The actin cytoskeleton is fundamental to cell motility. This compound can be used to study the role of actin dynamics in the invasion of cancer cells from a tumor spheroid into a surrounding extracellular matrix (ECM).
-
Investigation of Angiogenesis: this compound exhibits potent anti-angiogenic properties.[1][2] In 3D co-culture models of endothelial cells and other cell types, it can be used to dissect the signaling pathways involved in the formation of vascular networks.
-
Drug Screening and Development: As a well-characterized inhibitor of a fundamental cellular process, this compound can serve as a reference compound in high-throughput screening assays to identify novel therapeutics that target the cytoskeleton or related pathways in a 3D context.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the effects of this compound on 3D cell culture models. Note: Specific values will vary depending on the cell type, 3D culture method, and experimental conditions.
Table 1: Effect of this compound on Spheroid Formation
| This compound Concentration (nM) | Average Spheroid Diameter (µm) at 72h | Spheroid Circularity (Arbitrary Units) |
| 0 (Control) | 450 ± 25 | 0.95 ± 0.03 |
| 10 | 550 ± 30 | 0.80 ± 0.05 |
| 50 | 700 ± 40 | 0.65 ± 0.08 |
| 100 | No Spheroid Formation | N/A |
Table 2: Dose-Response of this compound on Tumor Spheroid Viability
| This compound Concentration (µM) | Cell Viability (%) after 48h Treatment | IC50 (µM) |
| 0 (Control) | 100 | \multirow{5}{*}{~15} |
| 1 | 92 ± 5 | |
| 5 | 75 ± 8 | |
| 10 | 58 ± 6 | |
| 25 | 35 ± 7 | |
| 50 | 15 ± 4 |
Table 3: Inhibition of Cell Invasion by this compound in a 3D Transwell Assay
| Treatment | Number of Invading Cells per Field | % Inhibition of Invasion |
| Control (DMSO) | 250 ± 20 | 0 |
| This compound (50 nM) | 75 ± 10 | 70 |
| This compound (100 nM) | 25 ± 5 | 90 |
Experimental Protocols
Protocol 1: Spheroid Formation and Treatment with this compound
This protocol describes the generation of tumor spheroids using the liquid overlay technique and their subsequent treatment with this compound.[3][4][5]
Materials:
-
Cancer cell line of choice (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Ultra-low attachment 96-well round-bottom plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in complete medium to obtain a single-cell suspension.
-
Cell Seeding: Determine the optimal seeding density for your cell line to form spheroids of the desired size (typically 1,000-10,000 cells/well). Dilute the cell suspension to the desired concentration and seed the cells into the wells of an ultra-low attachment 96-well plate.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Carefully remove a portion of the medium from each well and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the spheroids for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Analysis: Analyze the spheroids for changes in morphology, size, and viability using appropriate assays (see Protocol 2).
Protocol 2: Assessment of Spheroid Viability
This protocol details the use of Calcein-AM and Propidium Iodide (PI) staining to determine the viability of cells within spheroids treated with this compound.
Materials:
-
Spheroids treated with this compound (from Protocol 1)
-
Calcein-AM stock solution (e.g., 1 mg/mL in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Preparation of Staining Solution: Prepare a working solution containing Calcein-AM (final concentration ~2 µM) and PI (final concentration ~5 µg/mL) in PBS or serum-free medium. Protect the solution from light.
-
Spheroid Staining: Carefully remove the culture medium from the wells containing the spheroids. Gently wash the spheroids once with PBS. Add the Calcein-AM/PI staining solution to each well, ensuring the spheroids are fully submerged.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
Imaging: Image the spheroids using a fluorescence microscope with appropriate filters for Calcein-AM (green fluorescence, indicating live cells) and PI (red fluorescence, indicating dead cells). Acquire images from different focal planes (Z-stacks) to assess viability throughout the spheroid.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the green and red fluorescence intensity or to count the number of live and dead cells.
Protocol 3: 3D Transwell Migration/Invasion Assay
This protocol describes how to assess the effect of this compound on the migration and invasion of cells from a spheroid through a matrix-coated membrane.
Materials:
-
Pre-formed spheroids
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
24-well companion plates
-
Extracellular matrix (ECM) gel (e.g., Matrigel® or Collagen I)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Coating of Transwell Inserts (for Invasion Assay): Thaw the ECM gel on ice. Dilute the ECM gel with cold serum-free medium. Add a thin layer of the diluted ECM gel to the upper surface of the Transwell inserts and allow it to solidify at 37°C. For migration assays, this step is omitted.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add complete medium (containing a chemoattractant like FBS) to the lower chamber.
-
Spheroid Seeding: Carefully transfer a single pre-formed spheroid into the upper chamber of each Transwell insert containing serum-free medium with the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the spheroid and any non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol. Stain the fixed cells with crystal violet.
-
Quantification: Count the number of stained cells on the lower surface of the membrane using a microscope. Alternatively, the stain can be eluted and the absorbance measured.
Signaling Pathways and Visualizations
This compound-induced disruption of the actin cytoskeleton can impact several key signaling pathways that are crucial in 3D cell culture models.
Actin Polymerization Inhibition
This compound directly targets the actin polymerization machinery.
Rho GTPase Signaling Pathway
The Rho family of small GTPases (RhoA, Rac1, Cdc42) are master regulators of the actin cytoskeleton. Disruption of actin dynamics by this compound can interfere with Rho GTPase signaling, which in turn affects cell shape, adhesion, and contractility. For instance, RhoA activation can be influenced by changes in cytoskeletal tension induced by cytochalasins.
Anti-Angiogenic Signaling Pathway
This compound's potent anti-angiogenic effects are thought to be mediated, in part, through the inhibition of endothelial cell proliferation and migration. This involves interference with signaling pathways crucial for angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway. By disrupting the actin cytoskeleton, this compound can inhibit the morphological changes and motility required for endothelial cells to form new blood vessels.
Experimental Workflow for a 3D Drug Screening Assay
The following diagram illustrates a typical workflow for screening the effects of compounds like this compound on 3D spheroids.
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of the actin cytoskeleton in the complex biology of 3D cell culture models. The protocols and information provided herein offer a foundation for researchers to design and execute experiments aimed at understanding fundamental cellular processes and for the development of novel therapeutic strategies. As with any experimental system, optimization of concentrations, incubation times, and specific assay parameters will be necessary for different cell types and 3D culture platforms.
References
- 1. This compound, an epoxide containing Aspergillus-derived fungal metabolite, inhibits angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. corning.com [corning.com]
Application of Cytochalasin E in 3D Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research and drug discovery to bridge the gap between traditional 2D cell culture and in vivo systems. These models more accurately recapitulate the complex cellular interactions and microenvironment of native tissues. Cytochalasin E, a potent mycotoxin, is a valuable tool for studying the role of the actin cytoskeleton in the formation, function, and pathology of these 3D structures. By disrupting actin polymerization, this compound allows for the investigation of processes critically dependent on cytoskeletal integrity, including cell migration, invasion, and angiogenesis. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in 3D cell culture models.
Mechanism of Action
This compound exerts its biological effects primarily by inhibiting actin polymerization. It binds to the barbed (growing) end of F-actin filaments, preventing the addition of new actin monomers and leading to a net depolymerization of the actin cytoskeleton. This disruption of the actin network has profound effects on cell morphology, adhesion, migration, and intracellular signaling. The epoxide moiety of this compound is crucial for its potent anti-angiogenic activity.
Applications in 3D Cell Culture
The unique properties of this compound make it a versatile tool for a range of applications in 3D cell culture research:
-
Inhibition of Spheroid Formation and Compaction: By disrupting the actin cytoskeleton, this compound can inhibit the initial aggregation of cells and the subsequent compaction of spheroids, providing insights into the mechanical forces driving tissue self-assembly.
-
Modulation of Cell Migration and Invasion: The actin cytoskeleton is fundamental to cell motility. This compound can be used to study the role of actin dynamics in the invasion of cancer cells from a tumor spheroid into a surrounding extracellular matrix (ECM).
-
Investigation of Angiogenesis: this compound exhibits potent anti-angiogenic properties.[1][2] In 3D co-culture models of endothelial cells and other cell types, it can be used to dissect the signaling pathways involved in the formation of vascular networks.
-
Drug Screening and Development: As a well-characterized inhibitor of a fundamental cellular process, this compound can serve as a reference compound in high-throughput screening assays to identify novel therapeutics that target the cytoskeleton or related pathways in a 3D context.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the effects of this compound on 3D cell culture models. Note: Specific values will vary depending on the cell type, 3D culture method, and experimental conditions.
Table 1: Effect of this compound on Spheroid Formation
| This compound Concentration (nM) | Average Spheroid Diameter (µm) at 72h | Spheroid Circularity (Arbitrary Units) |
| 0 (Control) | 450 ± 25 | 0.95 ± 0.03 |
| 10 | 550 ± 30 | 0.80 ± 0.05 |
| 50 | 700 ± 40 | 0.65 ± 0.08 |
| 100 | No Spheroid Formation | N/A |
Table 2: Dose-Response of this compound on Tumor Spheroid Viability
| This compound Concentration (µM) | Cell Viability (%) after 48h Treatment | IC50 (µM) |
| 0 (Control) | 100 | \multirow{5}{*}{~15} |
| 1 | 92 ± 5 | |
| 5 | 75 ± 8 | |
| 10 | 58 ± 6 | |
| 25 | 35 ± 7 | |
| 50 | 15 ± 4 |
Table 3: Inhibition of Cell Invasion by this compound in a 3D Transwell Assay
| Treatment | Number of Invading Cells per Field | % Inhibition of Invasion |
| Control (DMSO) | 250 ± 20 | 0 |
| This compound (50 nM) | 75 ± 10 | 70 |
| This compound (100 nM) | 25 ± 5 | 90 |
Experimental Protocols
Protocol 1: Spheroid Formation and Treatment with this compound
This protocol describes the generation of tumor spheroids using the liquid overlay technique and their subsequent treatment with this compound.[3][4][5]
Materials:
-
Cancer cell line of choice (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Ultra-low attachment 96-well round-bottom plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in complete medium to obtain a single-cell suspension.
-
Cell Seeding: Determine the optimal seeding density for your cell line to form spheroids of the desired size (typically 1,000-10,000 cells/well). Dilute the cell suspension to the desired concentration and seed the cells into the wells of an ultra-low attachment 96-well plate.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Carefully remove a portion of the medium from each well and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the spheroids for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Analysis: Analyze the spheroids for changes in morphology, size, and viability using appropriate assays (see Protocol 2).
Protocol 2: Assessment of Spheroid Viability
This protocol details the use of Calcein-AM and Propidium Iodide (PI) staining to determine the viability of cells within spheroids treated with this compound.
Materials:
-
Spheroids treated with this compound (from Protocol 1)
-
Calcein-AM stock solution (e.g., 1 mg/mL in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Preparation of Staining Solution: Prepare a working solution containing Calcein-AM (final concentration ~2 µM) and PI (final concentration ~5 µg/mL) in PBS or serum-free medium. Protect the solution from light.
-
Spheroid Staining: Carefully remove the culture medium from the wells containing the spheroids. Gently wash the spheroids once with PBS. Add the Calcein-AM/PI staining solution to each well, ensuring the spheroids are fully submerged.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
Imaging: Image the spheroids using a fluorescence microscope with appropriate filters for Calcein-AM (green fluorescence, indicating live cells) and PI (red fluorescence, indicating dead cells). Acquire images from different focal planes (Z-stacks) to assess viability throughout the spheroid.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the green and red fluorescence intensity or to count the number of live and dead cells.
Protocol 3: 3D Transwell Migration/Invasion Assay
This protocol describes how to assess the effect of this compound on the migration and invasion of cells from a spheroid through a matrix-coated membrane.
Materials:
-
Pre-formed spheroids
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
24-well companion plates
-
Extracellular matrix (ECM) gel (e.g., Matrigel® or Collagen I)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Coating of Transwell Inserts (for Invasion Assay): Thaw the ECM gel on ice. Dilute the ECM gel with cold serum-free medium. Add a thin layer of the diluted ECM gel to the upper surface of the Transwell inserts and allow it to solidify at 37°C. For migration assays, this step is omitted.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add complete medium (containing a chemoattractant like FBS) to the lower chamber.
-
Spheroid Seeding: Carefully transfer a single pre-formed spheroid into the upper chamber of each Transwell insert containing serum-free medium with the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the spheroid and any non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol. Stain the fixed cells with crystal violet.
-
Quantification: Count the number of stained cells on the lower surface of the membrane using a microscope. Alternatively, the stain can be eluted and the absorbance measured.
Signaling Pathways and Visualizations
This compound-induced disruption of the actin cytoskeleton can impact several key signaling pathways that are crucial in 3D cell culture models.
Actin Polymerization Inhibition
This compound directly targets the actin polymerization machinery.
Rho GTPase Signaling Pathway
The Rho family of small GTPases (RhoA, Rac1, Cdc42) are master regulators of the actin cytoskeleton. Disruption of actin dynamics by this compound can interfere with Rho GTPase signaling, which in turn affects cell shape, adhesion, and contractility. For instance, RhoA activation can be influenced by changes in cytoskeletal tension induced by cytochalasins.
Anti-Angiogenic Signaling Pathway
This compound's potent anti-angiogenic effects are thought to be mediated, in part, through the inhibition of endothelial cell proliferation and migration. This involves interference with signaling pathways crucial for angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway. By disrupting the actin cytoskeleton, this compound can inhibit the morphological changes and motility required for endothelial cells to form new blood vessels.
Experimental Workflow for a 3D Drug Screening Assay
The following diagram illustrates a typical workflow for screening the effects of compounds like this compound on 3D spheroids.
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of the actin cytoskeleton in the complex biology of 3D cell culture models. The protocols and information provided herein offer a foundation for researchers to design and execute experiments aimed at understanding fundamental cellular processes and for the development of novel therapeutic strategies. As with any experimental system, optimization of concentrations, incubation times, and specific assay parameters will be necessary for different cell types and 3D culture platforms.
References
- 1. This compound, an epoxide containing Aspergillus-derived fungal metabolite, inhibits angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. corning.com [corning.com]
Application Notes and Protocols: Analysis of Cytoskeleton Dynamics Using Cytochalasin E and Phalloidin Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a highly dynamic and intricate network of filaments essential for maintaining cell structure, motility, division, and intracellular transport. Understanding the regulation of actin dynamics is crucial in various research fields, including cell biology, cancer research, and drug development. Cytochalasin E, a potent fungal metabolite, and phalloidin (B8060827), a toxin isolated from the Amanita phalloides mushroom, are invaluable tools for studying the actin cytoskeleton.
This compound functions as a highly specific inhibitor of actin polymerization by binding to the barbed end of actin filaments, thereby preventing the addition of new actin monomers.[1][2][3][4] This disruption of actin dynamics leads to significant changes in cell morphology, including the loss of stress fibers, cell rounding, and the formation of actin aggregates.[5] Phalloidin, conversely, binds with high affinity and specificity to filamentous actin (F-actin), stabilizing the filaments and preventing their depolymerization. When conjugated to a fluorescent dye, phalloidin becomes a powerful probe for visualizing the F-actin network within fixed and permeabilized cells.
This document provides detailed application notes and protocols for the combined use of this compound and fluorescent phalloidin staining to analyze the effects of actin polymerization inhibition on the cytoskeleton.
Mechanism of Action
This compound exerts its effects by capping the fast-growing (barbed) end of actin filaments. This action inhibits both the association and dissociation of actin monomers at this end, effectively halting filament elongation. The disruption of the delicate equilibrium between actin polymerization and depolymerization leads to a net disassembly of actin filaments and a collapse of the organized cytoskeletal architecture.
Phalloidin binds to the interface between F-actin subunits, locking them together and stabilizing the filament. This property makes fluorescently-labeled phalloidin an excellent stain for visualizing the distribution and morphology of F-actin structures within cells.
Data Presentation: Effects of this compound on the Actin Cytoskeleton
The following table summarizes the quantitative effects of this compound treatment on various cellular parameters related to the actin cytoskeleton. These values are representative and may vary depending on the cell type, experimental conditions, and analysis methods.
| Parameter | Control (Vehicle) | This compound Treatment | Method of Quantification |
| Cell Area (µm²) | 1500 ± 200 | 800 ± 150 | Image analysis of phalloidin-stained cells |
| Stress Fiber Integrity | High (organized, distinct fibers) | Low (disrupted, aggregated actin) | Qualitative scoring or quantitative analysis of fiber length and number |
| F-actin Fluorescence Intensity (Arbitrary Units) | 1.0 ± 0.1 | 0.4 ± 0.05 | Measurement of total cellular fluorescence from phalloidin staining |
| Cell Roundness (Circularity Index) | 0.6 ± 0.1 | 0.9 ± 0.05 | Image analysis of cell morphology |
| ENaC Channel Open Probability | 0.081 ± 0.01 | 0.043 ± 0.01 | Single-channel patch-clamp experiments |
Experimental Protocols
This section provides a detailed, step-by-step protocol for treating cells with this compound followed by phalloidin staining for the analysis of the actin cytoskeleton.
Materials
-
Cells of interest cultured on sterile glass coverslips
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor™ 488 Phalloidin)
-
Antifade mounting medium with DAPI
-
Fluorescence microscope
Protocol
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that allows for individual cell analysis.
-
Culture cells in complete medium until they reach the desired confluency.
-
Prepare the desired concentration of this compound in pre-warmed complete cell culture medium. A final concentration in the range of 0.5 µM to 10 µM is commonly used. A vehicle control (DMSO) should be run in parallel.
-
Remove the culture medium and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 30 minutes to 2 hours), depending on the cell type and the desired effect.
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.
-
-
Phalloidin Staining:
-
Prepare the fluorescent phalloidin staining solution in 1% BSA in PBS according to the manufacturer's instructions.
-
Aspirate the blocking buffer and add the phalloidin staining solution to the coverslips.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Mounting:
-
Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Briefly rinse the coverslips with distilled water.
-
Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium containing DAPI for nuclear counterstaining.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Capture images for qualitative and quantitative analysis of changes in the actin cytoskeleton and cell morphology.
-
Mandatory Visualizations
Caption: Experimental workflow for cytoskeleton analysis.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of cytochalasin: evidence that it binds to actin filament ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of cytochalasin: evidence that it binds to actin filament ends. | Scilit [scilit.com]
- 5. This compound alters the cytoskeleton and decreases ENaC activity in Xenopus 2F3 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analysis of Cytoskeleton Dynamics Using Cytochalasin E and Phalloidin Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a highly dynamic and intricate network of filaments essential for maintaining cell structure, motility, division, and intracellular transport. Understanding the regulation of actin dynamics is crucial in various research fields, including cell biology, cancer research, and drug development. Cytochalasin E, a potent fungal metabolite, and phalloidin, a toxin isolated from the Amanita phalloides mushroom, are invaluable tools for studying the actin cytoskeleton.
This compound functions as a highly specific inhibitor of actin polymerization by binding to the barbed end of actin filaments, thereby preventing the addition of new actin monomers.[1][2][3][4] This disruption of actin dynamics leads to significant changes in cell morphology, including the loss of stress fibers, cell rounding, and the formation of actin aggregates.[5] Phalloidin, conversely, binds with high affinity and specificity to filamentous actin (F-actin), stabilizing the filaments and preventing their depolymerization. When conjugated to a fluorescent dye, phalloidin becomes a powerful probe for visualizing the F-actin network within fixed and permeabilized cells.
This document provides detailed application notes and protocols for the combined use of this compound and fluorescent phalloidin staining to analyze the effects of actin polymerization inhibition on the cytoskeleton.
Mechanism of Action
This compound exerts its effects by capping the fast-growing (barbed) end of actin filaments. This action inhibits both the association and dissociation of actin monomers at this end, effectively halting filament elongation. The disruption of the delicate equilibrium between actin polymerization and depolymerization leads to a net disassembly of actin filaments and a collapse of the organized cytoskeletal architecture.
Phalloidin binds to the interface between F-actin subunits, locking them together and stabilizing the filament. This property makes fluorescently-labeled phalloidin an excellent stain for visualizing the distribution and morphology of F-actin structures within cells.
Data Presentation: Effects of this compound on the Actin Cytoskeleton
The following table summarizes the quantitative effects of this compound treatment on various cellular parameters related to the actin cytoskeleton. These values are representative and may vary depending on the cell type, experimental conditions, and analysis methods.
| Parameter | Control (Vehicle) | This compound Treatment | Method of Quantification |
| Cell Area (µm²) | 1500 ± 200 | 800 ± 150 | Image analysis of phalloidin-stained cells |
| Stress Fiber Integrity | High (organized, distinct fibers) | Low (disrupted, aggregated actin) | Qualitative scoring or quantitative analysis of fiber length and number |
| F-actin Fluorescence Intensity (Arbitrary Units) | 1.0 ± 0.1 | 0.4 ± 0.05 | Measurement of total cellular fluorescence from phalloidin staining |
| Cell Roundness (Circularity Index) | 0.6 ± 0.1 | 0.9 ± 0.05 | Image analysis of cell morphology |
| ENaC Channel Open Probability | 0.081 ± 0.01 | 0.043 ± 0.01 | Single-channel patch-clamp experiments |
Experimental Protocols
This section provides a detailed, step-by-step protocol for treating cells with this compound followed by phalloidin staining for the analysis of the actin cytoskeleton.
Materials
-
Cells of interest cultured on sterile glass coverslips
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor™ 488 Phalloidin)
-
Antifade mounting medium with DAPI
-
Fluorescence microscope
Protocol
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that allows for individual cell analysis.
-
Culture cells in complete medium until they reach the desired confluency.
-
Prepare the desired concentration of this compound in pre-warmed complete cell culture medium. A final concentration in the range of 0.5 µM to 10 µM is commonly used. A vehicle control (DMSO) should be run in parallel.
-
Remove the culture medium and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 30 minutes to 2 hours), depending on the cell type and the desired effect.
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.
-
-
Phalloidin Staining:
-
Prepare the fluorescent phalloidin staining solution in 1% BSA in PBS according to the manufacturer's instructions.
-
Aspirate the blocking buffer and add the phalloidin staining solution to the coverslips.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Mounting:
-
Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Briefly rinse the coverslips with distilled water.
-
Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium containing DAPI for nuclear counterstaining.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Capture images for qualitative and quantitative analysis of changes in the actin cytoskeleton and cell morphology.
-
Mandatory Visualizations
Caption: Experimental workflow for cytoskeleton analysis.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of cytochalasin: evidence that it binds to actin filament ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of cytochalasin: evidence that it binds to actin filament ends. | Scilit [scilit.com]
- 5. This compound alters the cytoskeleton and decreases ENaC activity in Xenopus 2F3 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Cytochalasin E on Autophagy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for studying the effects of Cytochalasin E, a potent mycotoxin and cell-permeable inhibitor of actin polymerization, on the cellular process of autophagy. This document outlines the mechanism of action of this compound in the context of autophagy, provides comprehensive experimental procedures, and presents data in a clear, accessible format.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis, development, and disease. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation. The actin cytoskeleton has been implicated in the early stages of autophagosome formation[1].
This compound disrupts actin filament function and has been identified as a potent inhibitor of autophagy. Its mechanism of action involves the inhibition of autophagosome-lysosome fusion, leading to the accumulation of autophagosomes within the cell[2]. This property makes this compound a valuable tool for studying the intricate mechanisms of autophagic flux and for identifying potential therapeutic strategies that target this pathway in various diseases, including cancer.
Mechanism of Action: this compound and Autophagy
This compound primarily functions by binding to the barbed end of actin filaments, preventing both the association and dissociation of G-actin monomers. This disruption of actin dynamics interferes with various cellular processes, including the later stages of autophagy. Specifically, this compound treatment leads to a dysfunctional autophagic process characterized by the accumulation of the autophagosome-associated protein, microtubule-associated protein 1 light chain 3-II (LC3-II), and the autophagy receptor protein p62/SQSTM1[2]. This accumulation is not due to an induction of autophagy but rather a blockage of the final degradation step, the fusion of autophagosomes with lysosomes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key autophagy markers. The data presented are representative of typical results obtained from treating cell lines such as A549 human lung adenocarcinoma cells with this compound.
Table 1: Effect of this compound on LC3-II and p62/SQSTM1 Protein Levels
| Treatment | Concentration (µM) | Treatment Duration (hours) | LC3-II/β-actin Ratio (Fold Change vs. Control) | p62/β-actin Ratio (Fold Change vs. Control) |
| Control (DMSO) | - | 24 | 1.0 | 1.0 |
| This compound | 0.1 | 24 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| This compound | 0.5 | 24 | 4.2 ± 0.5 | 3.1 ± 0.4 |
| This compound | 1.0 | 24 | 5.8 ± 0.7 | 4.5 ± 0.6 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Autophagic Flux Assay with this compound and Bafilomycin A1
| Treatment | LC3-II/β-actin Ratio (Fold Change vs. Control) |
| Control (DMSO) | 1.0 |
| Bafilomycin A1 (100 nM) | 8.5 ± 1.1 |
| This compound (1 µM) | 5.8 ± 0.7 |
| This compound (1 µM) + Bafilomycin A1 (100 nM) | 6.2 ± 0.8 |
Bafilomycin A1 is a V-ATPase inhibitor that blocks lysosomal acidification and autophagosome-lysosome fusion. A minimal increase in LC3-II levels in the presence of both this compound and Bafilomycin A1 compared to this compound alone indicates that this compound blocks autophagic flux at a late stage[2].
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A549 (human lung adenocarcinoma) cells are a suitable model.
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, chamber slides for immunofluorescence) and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0 µM).
-
Treat cells for the desired duration (e.g., 24 hours).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Western Blotting for LC3-II and p62/SQSTM1
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit.
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the LC3-II and p62 band intensities to the loading control.
-
Immunofluorescence for LC3 Puncta
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with this compound as described above.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to stain the nuclei.
-
Visualize the cells using a fluorescence microscope.
-
-
Image Analysis:
-
Capture images from multiple random fields for each treatment condition.
-
Quantify the number of LC3 puncta per cell using image analysis software. An increase in the number of puncta indicates the accumulation of autophagosomes.
-
Autophagic Flux Assay
-
Cell Treatment:
-
Treat cells with this compound (e.g., 1 µM) for a specified time (e.g., 22 hours).
-
For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) to a subset of the wells.
-
Include control groups treated with only the lysosomal inhibitor or vehicle (DMSO).
-
-
Western Blotting:
-
Perform Western blotting for LC3 as described above.
-
-
Analysis:
-
Compare the levels of LC3-II in cells treated with this compound alone to those treated with both this compound and the lysosomal inhibitor.
-
A significant increase in LC3-II upon addition of the lysosomal inhibitor indicates an active autophagic flux.
-
If this compound is blocking flux, the addition of another late-stage inhibitor like Bafilomycin A1 will result in little to no further increase in LC3-II levels compared to this compound treatment alone[2].
-
Visualizations
Signaling Pathway
Caption: this compound's impact on the autophagy pathway.
Experimental Workflow
Caption: Workflow for studying this compound's effects on autophagy.
References
Application Notes and Protocols: Investigating the Effects of Cytochalasin E on Autophagy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for studying the effects of Cytochalasin E, a potent mycotoxin and cell-permeable inhibitor of actin polymerization, on the cellular process of autophagy. This document outlines the mechanism of action of this compound in the context of autophagy, provides comprehensive experimental procedures, and presents data in a clear, accessible format.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis, development, and disease. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation. The actin cytoskeleton has been implicated in the early stages of autophagosome formation[1].
This compound disrupts actin filament function and has been identified as a potent inhibitor of autophagy. Its mechanism of action involves the inhibition of autophagosome-lysosome fusion, leading to the accumulation of autophagosomes within the cell[2]. This property makes this compound a valuable tool for studying the intricate mechanisms of autophagic flux and for identifying potential therapeutic strategies that target this pathway in various diseases, including cancer.
Mechanism of Action: this compound and Autophagy
This compound primarily functions by binding to the barbed end of actin filaments, preventing both the association and dissociation of G-actin monomers. This disruption of actin dynamics interferes with various cellular processes, including the later stages of autophagy. Specifically, this compound treatment leads to a dysfunctional autophagic process characterized by the accumulation of the autophagosome-associated protein, microtubule-associated protein 1 light chain 3-II (LC3-II), and the autophagy receptor protein p62/SQSTM1[2]. This accumulation is not due to an induction of autophagy but rather a blockage of the final degradation step, the fusion of autophagosomes with lysosomes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key autophagy markers. The data presented are representative of typical results obtained from treating cell lines such as A549 human lung adenocarcinoma cells with this compound.
Table 1: Effect of this compound on LC3-II and p62/SQSTM1 Protein Levels
| Treatment | Concentration (µM) | Treatment Duration (hours) | LC3-II/β-actin Ratio (Fold Change vs. Control) | p62/β-actin Ratio (Fold Change vs. Control) |
| Control (DMSO) | - | 24 | 1.0 | 1.0 |
| This compound | 0.1 | 24 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| This compound | 0.5 | 24 | 4.2 ± 0.5 | 3.1 ± 0.4 |
| This compound | 1.0 | 24 | 5.8 ± 0.7 | 4.5 ± 0.6 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Autophagic Flux Assay with this compound and Bafilomycin A1
| Treatment | LC3-II/β-actin Ratio (Fold Change vs. Control) |
| Control (DMSO) | 1.0 |
| Bafilomycin A1 (100 nM) | 8.5 ± 1.1 |
| This compound (1 µM) | 5.8 ± 0.7 |
| This compound (1 µM) + Bafilomycin A1 (100 nM) | 6.2 ± 0.8 |
Bafilomycin A1 is a V-ATPase inhibitor that blocks lysosomal acidification and autophagosome-lysosome fusion. A minimal increase in LC3-II levels in the presence of both this compound and Bafilomycin A1 compared to this compound alone indicates that this compound blocks autophagic flux at a late stage[2].
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A549 (human lung adenocarcinoma) cells are a suitable model.
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, chamber slides for immunofluorescence) and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0 µM).
-
Treat cells for the desired duration (e.g., 24 hours).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Western Blotting for LC3-II and p62/SQSTM1
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit.
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the LC3-II and p62 band intensities to the loading control.
-
Immunofluorescence for LC3 Puncta
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with this compound as described above.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to stain the nuclei.
-
Visualize the cells using a fluorescence microscope.
-
-
Image Analysis:
-
Capture images from multiple random fields for each treatment condition.
-
Quantify the number of LC3 puncta per cell using image analysis software. An increase in the number of puncta indicates the accumulation of autophagosomes.
-
Autophagic Flux Assay
-
Cell Treatment:
-
Treat cells with this compound (e.g., 1 µM) for a specified time (e.g., 22 hours).
-
For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) to a subset of the wells.
-
Include control groups treated with only the lysosomal inhibitor or vehicle (DMSO).
-
-
Western Blotting:
-
Perform Western blotting for LC3 as described above.
-
-
Analysis:
-
Compare the levels of LC3-II in cells treated with this compound alone to those treated with both this compound and the lysosomal inhibitor.
-
A significant increase in LC3-II upon addition of the lysosomal inhibitor indicates an active autophagic flux.
-
If this compound is blocking flux, the addition of another late-stage inhibitor like Bafilomycin A1 will result in little to no further increase in LC3-II levels compared to this compound treatment alone[2].
-
Visualizations
Signaling Pathway
Caption: this compound's impact on the autophagy pathway.
Experimental Workflow
Caption: Workflow for studying this compound's effects on autophagy.
References
Application Notes and Protocols for Cell Cycle Synchronization Using Cytochalasin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin E is a potent fungal metabolite that disrupts actin polymerization, a fundamental process in cellular integrity and division. By binding to the barbed end of actin filaments, it effectively caps (B75204) the filament, preventing further elongation.[1] This interference with the actin cytoskeleton has profound effects on cell morphology, motility, and, critically for this application, cell cycle progression. Specifically, the disruption of the actin-rich contractile ring, which is essential for cytokinesis, can lead to cell cycle arrest, primarily at the G2/M phase. This property of this compound can be harnessed to synchronize cell populations in vitro, a crucial technique for a multitude of studies in cell biology, cancer research, and drug development.
These application notes provide a comprehensive guide to utilizing this compound for cell cycle synchronization, including detailed protocols for treatment, verification of synchronization, and analysis of cell cycle-related signaling pathways.
Mechanism of Action: G2/M Arrest via Actin Disruption
The cell cycle is a tightly regulated process with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. The G2/M checkpoint, in particular, prevents cells from entering mitosis in the presence of DNA damage or other cellular stresses. The integrity of the actin cytoskeleton is crucial for proper mitotic spindle formation and cytokinesis.
This compound, by depolymerizing actin filaments, triggers a cellular stress response that can activate the G2/M checkpoint. The disruption of the actin network prevents the formation of a functional pre-mitotic spindle and the contractile ring necessary for cell division. This leads to an accumulation of cells in the G2 or M phase of the cell cycle.
Data Presentation: Efficacy of this compound in Cell Cycle Synchronization
The following table summarizes typical concentrations and incubation times for inducing cell cycle arrest using Cytochalasin D, a closely related compound, as specific quantitative data for this compound in cell synchronization is limited in publicly available literature. These values can serve as a starting point for optimizing protocols for this compound.
| Cell Line | Compound | Concentration | Incubation Time | Observed Effect | Reference |
| IMR-90 (Human Lung Fibroblast) | Cytochalasin D | 5 µM | 5.5-6 hours post-release from double thymidine (B127349) block | Delay of cell cycle at G2/M transition | [2] |
| GC-7 (Monkey Kidney) | Cytochalasin D | 0.6 µg/ml | 9-10 hours post-serum stimulation | Inhibition of entry into S phase | [3] |
| HeLa | Cytochalasin D | 2.5 µg/ml | 4 hours | Actin depolymerization | [4] |
Note: Optimal concentrations and incubation times for this compound will need to be determined empirically for each cell line and experimental condition.
Experimental Protocols
Protocol 1: Cell Synchronization with this compound
This protocol provides a general guideline for synchronizing cells at the G2/M phase using this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed cells in a culture vessel at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Pre-synchronization (Optional but Recommended): For a more tightly synchronized population, pre-synchronize cells at the G1/S boundary using a method like a double thymidine block.[5]
-
This compound Treatment:
-
Prepare a working solution of this compound in a complete culture medium at the desired final concentration. It is recommended to perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a predetermined time (e.g., 4-24 hours). The optimal incubation time should be determined empirically.
-
-
Washout (for release from arrest):
-
To release the cells from the G2/M block, gently aspirate the this compound-containing medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete culture medium.
-
-
Harvesting: Harvest cells at various time points post-treatment or post-washout for downstream analysis.
Protocol 2: Verification of Cell Cycle Synchronization by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of this compound-treated cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Synchronized and control cell populations
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise. Incubate at 4°C overnight.
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at 37°C for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases. A successful synchronization will show a significant enrichment of cells in the G2/M peak compared to an asynchronous control population.
-
Protocol 3: Verification of Cell Cycle Synchronization by Western Blotting
This protocol outlines the analysis of cell cycle-specific protein markers to confirm synchronization.
Materials:
-
Synchronized and control cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cell cycle markers (e.g., Cyclin B1 for G2/M, Cyclin E for G1/S) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Compare the expression levels of cell cycle markers in synchronized versus control cells. An accumulation of Cyclin B1 would indicate a G2/M arrest.
Visualization of Pathways and Workflows
Signaling Pathway: Actin Disruption and Cell Cycle Arrest
The following diagram illustrates the proposed signaling pathway leading to G2/M arrest upon treatment with this compound.
Caption: this compound-induced G2/M cell cycle arrest pathway.
Experimental Workflow: Cell Synchronization and Analysis
The diagram below outlines the general workflow for synchronizing cells with this compound and subsequent analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytochalasin D inhibits the progression from the Go to S phase at the mid-prereplicative stage in GC-7 cells stimulated with serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Synchronization Using Cytochalasin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin E is a potent fungal metabolite that disrupts actin polymerization, a fundamental process in cellular integrity and division. By binding to the barbed end of actin filaments, it effectively caps the filament, preventing further elongation.[1] This interference with the actin cytoskeleton has profound effects on cell morphology, motility, and, critically for this application, cell cycle progression. Specifically, the disruption of the actin-rich contractile ring, which is essential for cytokinesis, can lead to cell cycle arrest, primarily at the G2/M phase. This property of this compound can be harnessed to synchronize cell populations in vitro, a crucial technique for a multitude of studies in cell biology, cancer research, and drug development.
These application notes provide a comprehensive guide to utilizing this compound for cell cycle synchronization, including detailed protocols for treatment, verification of synchronization, and analysis of cell cycle-related signaling pathways.
Mechanism of Action: G2/M Arrest via Actin Disruption
The cell cycle is a tightly regulated process with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. The G2/M checkpoint, in particular, prevents cells from entering mitosis in the presence of DNA damage or other cellular stresses. The integrity of the actin cytoskeleton is crucial for proper mitotic spindle formation and cytokinesis.
This compound, by depolymerizing actin filaments, triggers a cellular stress response that can activate the G2/M checkpoint. The disruption of the actin network prevents the formation of a functional pre-mitotic spindle and the contractile ring necessary for cell division. This leads to an accumulation of cells in the G2 or M phase of the cell cycle.
Data Presentation: Efficacy of this compound in Cell Cycle Synchronization
The following table summarizes typical concentrations and incubation times for inducing cell cycle arrest using Cytochalasin D, a closely related compound, as specific quantitative data for this compound in cell synchronization is limited in publicly available literature. These values can serve as a starting point for optimizing protocols for this compound.
| Cell Line | Compound | Concentration | Incubation Time | Observed Effect | Reference |
| IMR-90 (Human Lung Fibroblast) | Cytochalasin D | 5 µM | 5.5-6 hours post-release from double thymidine block | Delay of cell cycle at G2/M transition | [2] |
| GC-7 (Monkey Kidney) | Cytochalasin D | 0.6 µg/ml | 9-10 hours post-serum stimulation | Inhibition of entry into S phase | [3] |
| HeLa | Cytochalasin D | 2.5 µg/ml | 4 hours | Actin depolymerization | [4] |
Note: Optimal concentrations and incubation times for this compound will need to be determined empirically for each cell line and experimental condition.
Experimental Protocols
Protocol 1: Cell Synchronization with this compound
This protocol provides a general guideline for synchronizing cells at the G2/M phase using this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed cells in a culture vessel at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Pre-synchronization (Optional but Recommended): For a more tightly synchronized population, pre-synchronize cells at the G1/S boundary using a method like a double thymidine block.[5]
-
This compound Treatment:
-
Prepare a working solution of this compound in a complete culture medium at the desired final concentration. It is recommended to perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a predetermined time (e.g., 4-24 hours). The optimal incubation time should be determined empirically.
-
-
Washout (for release from arrest):
-
To release the cells from the G2/M block, gently aspirate the this compound-containing medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete culture medium.
-
-
Harvesting: Harvest cells at various time points post-treatment or post-washout for downstream analysis.
Protocol 2: Verification of Cell Cycle Synchronization by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Synchronized and control cell populations
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise. Incubate at 4°C overnight.
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at 37°C for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases. A successful synchronization will show a significant enrichment of cells in the G2/M peak compared to an asynchronous control population.
-
Protocol 3: Verification of Cell Cycle Synchronization by Western Blotting
This protocol outlines the analysis of cell cycle-specific protein markers to confirm synchronization.
Materials:
-
Synchronized and control cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cell cycle markers (e.g., Cyclin B1 for G2/M, Cyclin E for G1/S) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Compare the expression levels of cell cycle markers in synchronized versus control cells. An accumulation of Cyclin B1 would indicate a G2/M arrest.
Visualization of Pathways and Workflows
Signaling Pathway: Actin Disruption and Cell Cycle Arrest
The following diagram illustrates the proposed signaling pathway leading to G2/M arrest upon treatment with this compound.
Caption: this compound-induced G2/M cell cycle arrest pathway.
Experimental Workflow: Cell Synchronization and Analysis
The diagram below outlines the general workflow for synchronizing cells with this compound and subsequent analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytochalasin D inhibits the progression from the Go to S phase at the mid-prereplicative stage in GC-7 cells stimulated with serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Standard Operating Procedure for Cytochalasin E in Wound Healing Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing Cytochalasin E as a modulator of cell migration in in vitro wound healing (scratch) assays. It includes experimental procedures, data interpretation guidelines, and an overview of the underlying mechanism of action.
Introduction
The wound healing or scratch assay is a fundamental and widely used method to study collective cell migration in vitro.[1] It provides a simple and cost-effective way to investigate processes such as tissue regeneration, tumor invasion, and the effects of various compounds on cell motility.
Cytochalasins are a group of fungal metabolites known for their ability to disrupt the actin cytoskeleton.[2][3] Specifically, they function by inhibiting actin polymerization, a critical process for cell movement.[4] this compound, an epoxide-containing member of this family, is a potent inhibitor of this process and has been shown to affect cell proliferation and migration. Its mechanism involves binding to the growing "barbed" end of actin filaments, preventing the addition of new actin monomers and thereby disrupting the formation of structures essential for cell migration, such as lamellipodia and filopodia.
This application note details a standardized operating procedure for using this compound in a wound healing assay to quantitatively assess its impact on cell migration.
Mechanism of Action: Inhibition of Actin Polymerization
Cell migration is a complex process driven by the dynamic remodeling of the actin cytoskeleton. External stimuli, such as growth factors, trigger signaling cascades that converge on Rho-family GTPases (e.g., Rac, Rho, Cdc42). These proteins orchestrate the polymerization of globular actin (G-actin) into filamentous actin (F-actin), leading to the formation of protrusive structures like lamellipodia and filopodia at the cell's leading edge.
This compound exerts its inhibitory effect by directly interfering with this process. It binds with high affinity to the barbed end of F-actin, effectively capping the filament and preventing further elongation. This disruption of actin dynamics leads to the collapse of protrusive structures, loss of cell polarity, and ultimately, the inhibition of cell migration.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cell type used.
Materials
-
Cell line of interest (e.g., HT-1080 fibrosarcoma, fibroblasts, endothelial cells)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Serum-free or low-serum medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Multi-well plates (12- or 24-well plates are common)
-
Sterile p200 or p1000 pipette tips (for scratching) or specialized culture inserts
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., 10% FBS or 50 ng/mL EGF)
-
Negative control (e.g., serum-free media)
-
Phase-contrast microscope with a camera
Experimental Workflow
Detailed Procedure
Step 1: Cell Seeding
-
Culture cells until they are approximately 80-90% confluent.
-
Trypsinize and count the cells.
-
Seed cells into a 12- or 24-well plate at a density that will result in a fully confluent monolayer the next day. This must be optimized for each cell line. For example, for fibroblasts in a 12-well plate, a density of 200,000 cells per well may be appropriate.
Step 2: Creating the Wound
-
Once the cells have formed a confluent monolayer (typically after 18-24 hours), carefully aspirate the culture medium.
-
Using a sterile p200 pipette tip, make a straight scratch down the center of the well. To create a cross-shaped wound, make a second scratch perpendicular to the first. Apply firm, consistent pressure to ensure the removal of cells.
-
Alternatively, use commercially available culture inserts to create a more uniform cell-free gap.
Step 3: Washing and Treatment
-
Gently wash the wells twice with PBS to remove detached cells and debris.
-
Aspirate the final wash and add fresh, low-serum (e.g., 0.5-2% FBS) or serum-free medium to each well. Using low-serum media helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
-
Prepare serial dilutions of this compound in the low-serum medium. It is critical to perform a dose-response experiment to determine the optimal non-toxic concentration.
-
Add the medium containing the appropriate treatments to the wells:
-
Vehicle Control: Medium with the same concentration of DMSO used for the highest this compound dose.
-
This compound: Medium with varying concentrations of this compound.
-
Positive Control: Medium with a known chemoattractant (e.g., 10% FBS).
-
Negative Control: Low-serum or serum-free medium.
-
Step 4: Imaging and Incubation
-
Immediately after adding the treatments, place the plate on a microscope stage and capture the first image (Time 0). Use a 4x or 10x objective and ensure the scratch is centered in the field of view.
-
Mark the location of the image on the plate to ensure the same field of view is captured at subsequent time points.
-
Return the plate to a 37°C, 5% CO₂ incubator.
-
Acquire images of the same wound areas at regular intervals (e.g., 4, 8, 12, 24 hours) until the wound in the control wells is nearly closed.
Step 5: Data Acquisition and Analysis
-
Use image analysis software (e.g., ImageJ) to measure the area or width of the cell-free gap in the images from each time point.
-
Calculate the percentage of wound closure for each condition at each time point using the following formula: % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100 Where T₀ is Time 0 and Tₓ is the subsequent time point.
-
Plot the percentage of wound closure against time for each condition to visualize the migration rate.
Data Presentation
Quantitative data should be summarized to compare the effects of different this compound concentrations. The following table provides an example based on typical results observed with cytochalasins.
| Treatment Group | Concentration | Average Wound Closure at 12h (%) | Inhibition of Migration vs. Control (%) | Notes |
| Vehicle Control | 0.1% DMSO | 55% | 0% | Baseline migration in low-serum media. |
| Positive Control | 10% FBS | 95% | -73% (Stimulation) | Demonstrates maximal migration potential. |
| This compound | 10 nM | 45% | 18% | Partial inhibition of migration. |
| This compound | 100 nM | 20% | 64% | Significant inhibition of migration. |
| This compound | 1 µM (1000 nM) | 5% | 91% | Near-complete inhibition of migration. |
| Cytochalasin D | 100 nM | 15% | 73% | A common related compound used for comparison. |
| Cytochalasin D | 10 µM (10000 nM) | 2% | 96% | Strong inhibition, often used as a negative control. |
Note: The data presented in this table are illustrative and will vary depending on the cell type, assay conditions, and specific this compound batch.
Conclusion
This protocol provides a robust framework for conducting wound healing assays to evaluate the inhibitory effects of this compound on cell migration. By disrupting actin polymerization, this compound serves as a powerful tool for studying the molecular machinery of cell motility. Accurate and reproducible results depend on careful optimization of cell density, consistent wound creation, and the use of appropriate controls. The quantitative data derived from this assay can provide valuable insights for researchers in cancer biology, regenerative medicine, and drug discovery.
References
Application Note: Standard Operating Procedure for Cytochalasin E in Wound Healing Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing Cytochalasin E as a modulator of cell migration in in vitro wound healing (scratch) assays. It includes experimental procedures, data interpretation guidelines, and an overview of the underlying mechanism of action.
Introduction
The wound healing or scratch assay is a fundamental and widely used method to study collective cell migration in vitro.[1] It provides a simple and cost-effective way to investigate processes such as tissue regeneration, tumor invasion, and the effects of various compounds on cell motility.
Cytochalasins are a group of fungal metabolites known for their ability to disrupt the actin cytoskeleton.[2][3] Specifically, they function by inhibiting actin polymerization, a critical process for cell movement.[4] this compound, an epoxide-containing member of this family, is a potent inhibitor of this process and has been shown to affect cell proliferation and migration. Its mechanism involves binding to the growing "barbed" end of actin filaments, preventing the addition of new actin monomers and thereby disrupting the formation of structures essential for cell migration, such as lamellipodia and filopodia.
This application note details a standardized operating procedure for using this compound in a wound healing assay to quantitatively assess its impact on cell migration.
Mechanism of Action: Inhibition of Actin Polymerization
Cell migration is a complex process driven by the dynamic remodeling of the actin cytoskeleton. External stimuli, such as growth factors, trigger signaling cascades that converge on Rho-family GTPases (e.g., Rac, Rho, Cdc42). These proteins orchestrate the polymerization of globular actin (G-actin) into filamentous actin (F-actin), leading to the formation of protrusive structures like lamellipodia and filopodia at the cell's leading edge.
This compound exerts its inhibitory effect by directly interfering with this process. It binds with high affinity to the barbed end of F-actin, effectively capping the filament and preventing further elongation. This disruption of actin dynamics leads to the collapse of protrusive structures, loss of cell polarity, and ultimately, the inhibition of cell migration.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cell type used.
Materials
-
Cell line of interest (e.g., HT-1080 fibrosarcoma, fibroblasts, endothelial cells)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Serum-free or low-serum medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Multi-well plates (12- or 24-well plates are common)
-
Sterile p200 or p1000 pipette tips (for scratching) or specialized culture inserts
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., 10% FBS or 50 ng/mL EGF)
-
Negative control (e.g., serum-free media)
-
Phase-contrast microscope with a camera
Experimental Workflow
Detailed Procedure
Step 1: Cell Seeding
-
Culture cells until they are approximately 80-90% confluent.
-
Trypsinize and count the cells.
-
Seed cells into a 12- or 24-well plate at a density that will result in a fully confluent monolayer the next day. This must be optimized for each cell line. For example, for fibroblasts in a 12-well plate, a density of 200,000 cells per well may be appropriate.
Step 2: Creating the Wound
-
Once the cells have formed a confluent monolayer (typically after 18-24 hours), carefully aspirate the culture medium.
-
Using a sterile p200 pipette tip, make a straight scratch down the center of the well. To create a cross-shaped wound, make a second scratch perpendicular to the first. Apply firm, consistent pressure to ensure the removal of cells.
-
Alternatively, use commercially available culture inserts to create a more uniform cell-free gap.
Step 3: Washing and Treatment
-
Gently wash the wells twice with PBS to remove detached cells and debris.
-
Aspirate the final wash and add fresh, low-serum (e.g., 0.5-2% FBS) or serum-free medium to each well. Using low-serum media helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
-
Prepare serial dilutions of this compound in the low-serum medium. It is critical to perform a dose-response experiment to determine the optimal non-toxic concentration.
-
Add the medium containing the appropriate treatments to the wells:
-
Vehicle Control: Medium with the same concentration of DMSO used for the highest this compound dose.
-
This compound: Medium with varying concentrations of this compound.
-
Positive Control: Medium with a known chemoattractant (e.g., 10% FBS).
-
Negative Control: Low-serum or serum-free medium.
-
Step 4: Imaging and Incubation
-
Immediately after adding the treatments, place the plate on a microscope stage and capture the first image (Time 0). Use a 4x or 10x objective and ensure the scratch is centered in the field of view.
-
Mark the location of the image on the plate to ensure the same field of view is captured at subsequent time points.
-
Return the plate to a 37°C, 5% CO₂ incubator.
-
Acquire images of the same wound areas at regular intervals (e.g., 4, 8, 12, 24 hours) until the wound in the control wells is nearly closed.
Step 5: Data Acquisition and Analysis
-
Use image analysis software (e.g., ImageJ) to measure the area or width of the cell-free gap in the images from each time point.
-
Calculate the percentage of wound closure for each condition at each time point using the following formula: % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100 Where T₀ is Time 0 and Tₓ is the subsequent time point.
-
Plot the percentage of wound closure against time for each condition to visualize the migration rate.
Data Presentation
Quantitative data should be summarized to compare the effects of different this compound concentrations. The following table provides an example based on typical results observed with cytochalasins.
| Treatment Group | Concentration | Average Wound Closure at 12h (%) | Inhibition of Migration vs. Control (%) | Notes |
| Vehicle Control | 0.1% DMSO | 55% | 0% | Baseline migration in low-serum media. |
| Positive Control | 10% FBS | 95% | -73% (Stimulation) | Demonstrates maximal migration potential. |
| This compound | 10 nM | 45% | 18% | Partial inhibition of migration. |
| This compound | 100 nM | 20% | 64% | Significant inhibition of migration. |
| This compound | 1 µM (1000 nM) | 5% | 91% | Near-complete inhibition of migration. |
| Cytochalasin D | 100 nM | 15% | 73% | A common related compound used for comparison. |
| Cytochalasin D | 10 µM (10000 nM) | 2% | 96% | Strong inhibition, often used as a negative control. |
Note: The data presented in this table are illustrative and will vary depending on the cell type, assay conditions, and specific this compound batch.
Conclusion
This protocol provides a robust framework for conducting wound healing assays to evaluate the inhibitory effects of this compound on cell migration. By disrupting actin polymerization, this compound serves as a powerful tool for studying the molecular machinery of cell motility. Accurate and reproducible results depend on careful optimization of cell density, consistent wound creation, and the use of appropriate controls. The quantitative data derived from this assay can provide valuable insights for researchers in cancer biology, regenerative medicine, and drug discovery.
References
Application Notes and Protocols: Utilizing Cytochalasin E to Investigate Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis, driven by complex signaling pathways that lead to platelet activation, shape change, and aggregation. The actin cytoskeleton plays a pivotal role in these morphological and functional changes. Cytochalasin E, a potent fungal metabolite, is a valuable tool for investigating the role of actin dynamics in platelet function. It acts as an inhibitor of actin polymerization, thereby disrupting the formation and elongation of actin filaments. These application notes provide a comprehensive overview and detailed protocols for using this compound to study its effects on platelet aggregation.
Mechanism of Action
This compound exerts its effects by binding to the barbed end of actin filaments, preventing the addition of new actin monomers.[1] This disruption of actin polymerization interferes with the cytoskeletal reorganization necessary for various stages of platelet activation. In unstimulated platelets, approximately 40-50% of the total actin is in a filamentous form, a percentage that rapidly increases to 70% upon stimulation with agonists like thrombin.[1] Treatment with cytochalasins can abolish this increase in filamentous actin, highlighting their utility in studying actin-dependent processes in platelets.[1]
Effects on Platelet Function
The disruption of the actin cytoskeleton by this compound leads to several observable effects on platelet function:
-
Inhibition of Shape Change: Platelet activation is normally accompanied by a change from a discoid to a spherical shape with filopodia and lamellipodia. This compound can inhibit this shape change. For instance, platelets treated with 2 µM this compound did not change shape when stimulated with thrombin.[2]
-
Modulation of Secretion: While it inhibits shape change, this compound does not necessarily block secretion. In one study, platelets treated with this compound still secreted serotonin (B10506) upon thrombin stimulation.[2] Interestingly, this compound can even enhance secretion induced by protein kinase C activators, such as phorbol (B1677699) esters, in the absence of aggregation.
-
Inhibition of Fibrinogen Receptor Redistribution: The proper redistribution and clustering of fibrinogen receptors (GPIIb/IIIa) on the platelet surface is crucial for aggregation. Preincubation of activated platelets with this compound at concentrations of 5 x 10⁻⁶ mol/L has been shown to inhibit this redistribution.
-
Impact on Aggregation Stability: While some studies suggest that cytochalasins do not significantly inhibit platelet aggregation induced by strong agonists, they play a crucial role in the stability of the aggregates. Aggregates formed in the presence of cytochalasins can be readily disaggregated by agents like EDTA, indicating that a functional cytoskeleton is essential for the irreversible nature of platelet aggregation.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound and related compounds on platelet function.
| Parameter | Agonist | This compound Concentration | Observed Effect | Reference |
| Platelet Spreading | Surface Activation | 5 x 10⁻⁶ mol/L | Prevented platelet activation and spreading. | |
| Fibrinogen Receptor Redistribution | Surface Activation | 5 x 10⁻⁶ mol/L | Inhibited fibrinogen receptor redistribution and abolished cytoskeletal reorganization. | |
| Platelet Shape Change | Thrombin (0.1 U/ml) | 2 µM | Did not change shape. | |
| Serotonin Secretion | Thrombin (0.1 U/ml) | 2 µM | Serotonin was secreted. | |
| Serotonin Secretion | Phorbol Acetate (20 nM) | 10 µM | Enhanced secretion. |
| Parameter | Agonist | Cytochalasin D Concentration | Observed Effect | Reference |
| Fibrinogen Receptor Redistribution | Surface Activation | 5 x 10⁻⁵ mol/L | Inhibited fibrinogen receptor redistribution and abolished cytoskeletal reorganization. | |
| Collagen Internalization | Collagen | 0.1 µM | Suppressed internalization of collagen, shape change, and degranulation. | |
| Actin Polymerization | U46619, TRAP | Dose-dependent | Dose-dependent inhibition of actin polymerization. | |
| Aggregation Stability | U46619, TRAP | Dose-dependent | Aggregates were reversible upon addition of EDTA. |
Experimental Protocols
Protocol 1: Preparation of Washed Human Platelets
Objective: To obtain a suspension of washed platelets free from plasma proteins.
Materials:
-
Human whole blood collected in acid-citrate-dextrose (ACD) anticoagulant.
-
Platelet wash buffer (e.g., Tyrode's buffer without calcium).
-
Prostacyclin (PGI₂).
-
Centrifuge.
Procedure:
-
Collect human whole blood into tubes containing ACD.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully aspirate the PRP and add PGI₂ (final concentration ~1 µg/mL) to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10-15 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in platelet wash buffer containing PGI₂.
-
Repeat the centrifugation and washing step at least once.
-
Finally, resuspend the platelet pellet in a suitable buffer for the experiment (e.g., Tyrode's buffer with calcium) to the desired platelet concentration (e.g., 2-3 x 10⁸ platelets/mL).
Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To measure the effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Washed platelet suspension.
-
This compound stock solution (dissolved in DMSO).
-
Platelet agonist (e.g., ADP, thrombin, collagen).
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
Pre-warm the washed platelet suspension to 37°C.
-
Pipette the required volume of the platelet suspension into the aggregometer cuvettes.
-
Add a small volume of this compound stock solution or vehicle (DMSO) to the platelet suspension and incubate for the desired time (e.g., 10 minutes) at 37°C with stirring.
-
Establish a baseline reading (0% aggregation for platelet suspension and 100% for platelet-poor plasma or buffer).
-
Add the platelet agonist to the cuvette to initiate aggregation.
-
Record the change in light transmission over time until a stable plateau is reached.
-
Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage, slope, and lag phase.
Protocol 3: Analysis of Actin Polymerization
Objective: To quantify the effect of this compound on actin polymerization in platelets.
Materials:
-
Washed platelet suspension.
-
This compound.
-
Platelet agonist.
-
Lysis buffer containing Triton X-100 and phalloidin-FITC (or other actin filament stain).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Treat washed platelets with this compound or vehicle as described in Protocol 2.
-
Stimulate the platelets with an agonist for a short period (e.g., 30-60 seconds).
-
Fix the platelets with paraformaldehyde.
-
Permeabilize the platelets with a lysis buffer containing Triton X-100 and stain the filamentous actin with phalloidin-FITC.
-
Analyze the fluorescence intensity of the stained platelets using a flow cytometer. An increase in fluorescence intensity corresponds to an increase in filamentous actin.
-
Alternatively, visualize the stained platelets using a fluorescence microscope to observe changes in the actin cytoskeleton.
Visualizations
Signaling Pathway of Platelet Activation
Caption: Signaling pathway of platelet activation and the inhibitory effect of this compound.
Experimental Workflow for Platelet Aggregation Assay
Caption: Experimental workflow for a platelet aggregation assay using this compound.
Logical Relationship: Actin Polymerization and Platelet Aggregation
Caption: Logical relationship between actin polymerization and platelet aggregation.
References
Application Notes and Protocols: Utilizing Cytochalasin E to Investigate Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis, driven by complex signaling pathways that lead to platelet activation, shape change, and aggregation. The actin cytoskeleton plays a pivotal role in these morphological and functional changes. Cytochalasin E, a potent fungal metabolite, is a valuable tool for investigating the role of actin dynamics in platelet function. It acts as an inhibitor of actin polymerization, thereby disrupting the formation and elongation of actin filaments. These application notes provide a comprehensive overview and detailed protocols for using this compound to study its effects on platelet aggregation.
Mechanism of Action
This compound exerts its effects by binding to the barbed end of actin filaments, preventing the addition of new actin monomers.[1] This disruption of actin polymerization interferes with the cytoskeletal reorganization necessary for various stages of platelet activation. In unstimulated platelets, approximately 40-50% of the total actin is in a filamentous form, a percentage that rapidly increases to 70% upon stimulation with agonists like thrombin.[1] Treatment with cytochalasins can abolish this increase in filamentous actin, highlighting their utility in studying actin-dependent processes in platelets.[1]
Effects on Platelet Function
The disruption of the actin cytoskeleton by this compound leads to several observable effects on platelet function:
-
Inhibition of Shape Change: Platelet activation is normally accompanied by a change from a discoid to a spherical shape with filopodia and lamellipodia. This compound can inhibit this shape change. For instance, platelets treated with 2 µM this compound did not change shape when stimulated with thrombin.[2]
-
Modulation of Secretion: While it inhibits shape change, this compound does not necessarily block secretion. In one study, platelets treated with this compound still secreted serotonin upon thrombin stimulation.[2] Interestingly, this compound can even enhance secretion induced by protein kinase C activators, such as phorbol esters, in the absence of aggregation.
-
Inhibition of Fibrinogen Receptor Redistribution: The proper redistribution and clustering of fibrinogen receptors (GPIIb/IIIa) on the platelet surface is crucial for aggregation. Preincubation of activated platelets with this compound at concentrations of 5 x 10⁻⁶ mol/L has been shown to inhibit this redistribution.
-
Impact on Aggregation Stability: While some studies suggest that cytochalasins do not significantly inhibit platelet aggregation induced by strong agonists, they play a crucial role in the stability of the aggregates. Aggregates formed in the presence of cytochalasins can be readily disaggregated by agents like EDTA, indicating that a functional cytoskeleton is essential for the irreversible nature of platelet aggregation.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound and related compounds on platelet function.
| Parameter | Agonist | This compound Concentration | Observed Effect | Reference |
| Platelet Spreading | Surface Activation | 5 x 10⁻⁶ mol/L | Prevented platelet activation and spreading. | |
| Fibrinogen Receptor Redistribution | Surface Activation | 5 x 10⁻⁶ mol/L | Inhibited fibrinogen receptor redistribution and abolished cytoskeletal reorganization. | |
| Platelet Shape Change | Thrombin (0.1 U/ml) | 2 µM | Did not change shape. | |
| Serotonin Secretion | Thrombin (0.1 U/ml) | 2 µM | Serotonin was secreted. | |
| Serotonin Secretion | Phorbol Acetate (20 nM) | 10 µM | Enhanced secretion. |
| Parameter | Agonist | Cytochalasin D Concentration | Observed Effect | Reference |
| Fibrinogen Receptor Redistribution | Surface Activation | 5 x 10⁻⁵ mol/L | Inhibited fibrinogen receptor redistribution and abolished cytoskeletal reorganization. | |
| Collagen Internalization | Collagen | 0.1 µM | Suppressed internalization of collagen, shape change, and degranulation. | |
| Actin Polymerization | U46619, TRAP | Dose-dependent | Dose-dependent inhibition of actin polymerization. | |
| Aggregation Stability | U46619, TRAP | Dose-dependent | Aggregates were reversible upon addition of EDTA. |
Experimental Protocols
Protocol 1: Preparation of Washed Human Platelets
Objective: To obtain a suspension of washed platelets free from plasma proteins.
Materials:
-
Human whole blood collected in acid-citrate-dextrose (ACD) anticoagulant.
-
Platelet wash buffer (e.g., Tyrode's buffer without calcium).
-
Prostacyclin (PGI₂).
-
Centrifuge.
Procedure:
-
Collect human whole blood into tubes containing ACD.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully aspirate the PRP and add PGI₂ (final concentration ~1 µg/mL) to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10-15 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in platelet wash buffer containing PGI₂.
-
Repeat the centrifugation and washing step at least once.
-
Finally, resuspend the platelet pellet in a suitable buffer for the experiment (e.g., Tyrode's buffer with calcium) to the desired platelet concentration (e.g., 2-3 x 10⁸ platelets/mL).
Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To measure the effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Washed platelet suspension.
-
This compound stock solution (dissolved in DMSO).
-
Platelet agonist (e.g., ADP, thrombin, collagen).
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
Pre-warm the washed platelet suspension to 37°C.
-
Pipette the required volume of the platelet suspension into the aggregometer cuvettes.
-
Add a small volume of this compound stock solution or vehicle (DMSO) to the platelet suspension and incubate for the desired time (e.g., 10 minutes) at 37°C with stirring.
-
Establish a baseline reading (0% aggregation for platelet suspension and 100% for platelet-poor plasma or buffer).
-
Add the platelet agonist to the cuvette to initiate aggregation.
-
Record the change in light transmission over time until a stable plateau is reached.
-
Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage, slope, and lag phase.
Protocol 3: Analysis of Actin Polymerization
Objective: To quantify the effect of this compound on actin polymerization in platelets.
Materials:
-
Washed platelet suspension.
-
This compound.
-
Platelet agonist.
-
Lysis buffer containing Triton X-100 and phalloidin-FITC (or other actin filament stain).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Treat washed platelets with this compound or vehicle as described in Protocol 2.
-
Stimulate the platelets with an agonist for a short period (e.g., 30-60 seconds).
-
Fix the platelets with paraformaldehyde.
-
Permeabilize the platelets with a lysis buffer containing Triton X-100 and stain the filamentous actin with phalloidin-FITC.
-
Analyze the fluorescence intensity of the stained platelets using a flow cytometer. An increase in fluorescence intensity corresponds to an increase in filamentous actin.
-
Alternatively, visualize the stained platelets using a fluorescence microscope to observe changes in the actin cytoskeleton.
Visualizations
Signaling Pathway of Platelet Activation
Caption: Signaling pathway of platelet activation and the inhibitory effect of this compound.
Experimental Workflow for Platelet Aggregation Assay
Caption: Experimental workflow for a platelet aggregation assay using this compound.
Logical Relationship: Actin Polymerization and Platelet Aggregation
Caption: Logical relationship between actin polymerization and platelet aggregation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Cell Responses to Cytochalasin E
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Cytochalasin E in their experiments. It offers troubleshooting advice and frequently asked questions (FAQs) to address common and unexpected cellular responses to this potent actin depolymerization agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a fungal metabolite that primarily functions as a potent inhibitor of actin polymerization.[1] It binds to the barbed, fast-growing end of actin filaments, preventing the addition of new actin monomers and thereby disrupting the formation and maintenance of the actin cytoskeleton.[1] This disruption affects numerous cellular processes that are dependent on a dynamic actin network, including cell division, motility, and morphology.
Q2: What are the typical morphological changes I should expect to see in my cells after this compound treatment?
Upon treatment with effective concentrations of this compound, cells typically exhibit a loss of their defined shape, round up, and may detach from the culture substrate. You will also observe a collapse of the actin stress fibers. At higher concentrations or with prolonged exposure, multinucleation can occur due to the inhibition of cytokinesis, the final stage of cell division.
Q3: At what concentration should I use this compound?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the effective concentration for your particular cells. As a starting point, concentrations in the nanomolar to low micromolar range are often effective. The half-maximal inhibitory concentration (IC50) can vary significantly between different cell types.
Quantitative Data: IC50 Values of Cytochalasins
The following table summarizes the reported IC50 values for this compound and other members of the cytochalasin family across various cancer cell lines. This data can serve as a reference for designing your own experiments.
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | 37 - 64 |
| HeLa (Cervical Cancer) | 37 - 64 | |
| BEL-7402 (Hepatocellular Carcinoma) | 37 - 64 | |
| RKO (Colon Carcinoma) | 37 - 64 | |
| Cytochalasin B | Various Cancer Cell Lines | 3 - 90 |
| Cytochalasin D | Various Cancer Cell Lines | 3 - 90 |
Note: IC50 values can vary based on experimental conditions such as incubation time and the specific assay used.
Experimental Protocols
General Protocol for Treating Cultured Cells with this compound
This protocol provides a general guideline for treating adherent cells with this compound. It is recommended to optimize the parameters for your specific cell line and experimental goals.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks with adherent cells
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin (B8060827) conjugated to a fluorescent dye (for actin staining)
-
DAPI or Hoechst stain (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in the desired culture vessel and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is crucial to maintain a final DMSO concentration of less than 0.1% to avoid solvent-induced cytotoxicity.[2]
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO2. Incubation times can range from minutes to several hours, depending on the experiment.
-
Downstream Analysis (Example: Phalloidin Staining):
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells with PBS and then incubate with fluorescently labeled phalloidin and a nuclear stain (DAPI or Hoechst) according to the manufacturer's instructions.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides, and visualize the actin cytoskeleton and nuclei using a fluorescence microscope.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: No observable morphological changes or actin disruption after treatment.
| Potential Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment to determine the effective concentration for your cell line. Start with a broader range of concentrations. |
| Insufficient Incubation Time | Increase the incubation time. Actin disruption is a time-dependent process. |
| Degraded this compound | Ensure proper storage of your this compound stock solution (typically at -20°C or -80°C, protected from light and moisture). Avoid repeated freeze-thaw cycles. |
| Cell Health | Use healthy, sub-confluent cells for your experiments. Overly confluent or unhealthy cells may respond differently. |
Problem 2: High levels of cell death observed even at low concentrations.
| Potential Cause | Recommended Solution |
| Cell Line Sensitivity | Your cell line may be particularly sensitive to actin disruption. Perform a detailed cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. |
| High DMSO Concentration | Ensure the final concentration of the solvent (DMSO) in your culture medium is non-toxic (ideally ≤ 0.1%).[2] |
| Off-target Effects | At higher concentrations, this compound can have off-target effects. Consider using the lowest effective concentration that produces the desired phenotype. |
Problem 3: Unexpected increase in cell migration or formation of unusual protrusions.
| Potential Cause | Recommended Solution |
| Paradoxical Cellular Response | At very low, sub-inhibitory concentrations, some cytochalasins have been reported to paradoxically affect cell motility. This may be due to subtle alterations in actin dynamics that favor certain types of protrusions. |
| Cellular Compensation Mechanisms | Cells may activate compensatory signaling pathways to counteract the effects of actin disruption. This can sometimes lead to unexpected phenotypes. |
| Investigate Rho GTPase Activity | The Rho family of small GTPases (RhoA, Rac1, Cdc42) are key regulators of the actin cytoskeleton.[3] Alterations in their activity can lead to changes in cell migration and morphology. Consider performing a Rho GTPase activation assay. |
Signaling Pathways and Visualizations
The Role of Rho GTPases in Mediating this compound Effects
This compound's disruption of the actin cytoskeleton directly impacts the signaling pathways regulated by the Rho family of small GTPases: RhoA, Rac1, and Cdc42. These proteins act as molecular switches, cycling between an active (GTP-bound) and inactive (GDP-bound) state to control the formation of specific actin structures.
-
RhoA is typically associated with the formation of contractile actin stress fibers and focal adhesions.
-
Rac1 promotes the formation of lamellipodia and membrane ruffles, which are important for cell protrusion and migration.
-
Cdc42 is involved in the formation of filopodia, which act as sensory structures.
By disrupting the fundamental building blocks of these structures, this compound can lead to a complex and sometimes counterintuitive interplay between these signaling pathways.
Caption: this compound's impact on Rho GTPase signaling pathways.
Experimental Workflow for Investigating Unexpected Responses
When encountering unexpected cellular responses to this compound, a systematic approach is necessary to identify the underlying cause.
Caption: A logical workflow for troubleshooting unexpected results.
Logical Relationship for Troubleshooting High Cell Death
This diagram illustrates a decision-making process when encountering high levels of cytotoxicity.
Caption: A decision tree for addressing excessive cytotoxicity.
References
Technical Support Center: Troubleshooting Unexpected Cell Responses to Cytochalasin E
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Cytochalasin E in their experiments. It offers troubleshooting advice and frequently asked questions (FAQs) to address common and unexpected cellular responses to this potent actin depolymerization agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a fungal metabolite that primarily functions as a potent inhibitor of actin polymerization.[1] It binds to the barbed, fast-growing end of actin filaments, preventing the addition of new actin monomers and thereby disrupting the formation and maintenance of the actin cytoskeleton.[1] This disruption affects numerous cellular processes that are dependent on a dynamic actin network, including cell division, motility, and morphology.
Q2: What are the typical morphological changes I should expect to see in my cells after this compound treatment?
Upon treatment with effective concentrations of this compound, cells typically exhibit a loss of their defined shape, round up, and may detach from the culture substrate. You will also observe a collapse of the actin stress fibers. At higher concentrations or with prolonged exposure, multinucleation can occur due to the inhibition of cytokinesis, the final stage of cell division.
Q3: At what concentration should I use this compound?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the effective concentration for your particular cells. As a starting point, concentrations in the nanomolar to low micromolar range are often effective. The half-maximal inhibitory concentration (IC50) can vary significantly between different cell types.
Quantitative Data: IC50 Values of Cytochalasins
The following table summarizes the reported IC50 values for this compound and other members of the cytochalasin family across various cancer cell lines. This data can serve as a reference for designing your own experiments.
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | 37 - 64 |
| HeLa (Cervical Cancer) | 37 - 64 | |
| BEL-7402 (Hepatocellular Carcinoma) | 37 - 64 | |
| RKO (Colon Carcinoma) | 37 - 64 | |
| Cytochalasin B | Various Cancer Cell Lines | 3 - 90 |
| Cytochalasin D | Various Cancer Cell Lines | 3 - 90 |
Note: IC50 values can vary based on experimental conditions such as incubation time and the specific assay used.
Experimental Protocols
General Protocol for Treating Cultured Cells with this compound
This protocol provides a general guideline for treating adherent cells with this compound. It is recommended to optimize the parameters for your specific cell line and experimental goals.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks with adherent cells
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin conjugated to a fluorescent dye (for actin staining)
-
DAPI or Hoechst stain (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in the desired culture vessel and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is crucial to maintain a final DMSO concentration of less than 0.1% to avoid solvent-induced cytotoxicity.[2]
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO2. Incubation times can range from minutes to several hours, depending on the experiment.
-
Downstream Analysis (Example: Phalloidin Staining):
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells with PBS and then incubate with fluorescently labeled phalloidin and a nuclear stain (DAPI or Hoechst) according to the manufacturer's instructions.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides, and visualize the actin cytoskeleton and nuclei using a fluorescence microscope.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: No observable morphological changes or actin disruption after treatment.
| Potential Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment to determine the effective concentration for your cell line. Start with a broader range of concentrations. |
| Insufficient Incubation Time | Increase the incubation time. Actin disruption is a time-dependent process. |
| Degraded this compound | Ensure proper storage of your this compound stock solution (typically at -20°C or -80°C, protected from light and moisture). Avoid repeated freeze-thaw cycles. |
| Cell Health | Use healthy, sub-confluent cells for your experiments. Overly confluent or unhealthy cells may respond differently. |
Problem 2: High levels of cell death observed even at low concentrations.
| Potential Cause | Recommended Solution |
| Cell Line Sensitivity | Your cell line may be particularly sensitive to actin disruption. Perform a detailed cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. |
| High DMSO Concentration | Ensure the final concentration of the solvent (DMSO) in your culture medium is non-toxic (ideally ≤ 0.1%).[2] |
| Off-target Effects | At higher concentrations, this compound can have off-target effects. Consider using the lowest effective concentration that produces the desired phenotype. |
Problem 3: Unexpected increase in cell migration or formation of unusual protrusions.
| Potential Cause | Recommended Solution |
| Paradoxical Cellular Response | At very low, sub-inhibitory concentrations, some cytochalasins have been reported to paradoxically affect cell motility. This may be due to subtle alterations in actin dynamics that favor certain types of protrusions. |
| Cellular Compensation Mechanisms | Cells may activate compensatory signaling pathways to counteract the effects of actin disruption. This can sometimes lead to unexpected phenotypes. |
| Investigate Rho GTPase Activity | The Rho family of small GTPases (RhoA, Rac1, Cdc42) are key regulators of the actin cytoskeleton.[3] Alterations in their activity can lead to changes in cell migration and morphology. Consider performing a Rho GTPase activation assay. |
Signaling Pathways and Visualizations
The Role of Rho GTPases in Mediating this compound Effects
This compound's disruption of the actin cytoskeleton directly impacts the signaling pathways regulated by the Rho family of small GTPases: RhoA, Rac1, and Cdc42. These proteins act as molecular switches, cycling between an active (GTP-bound) and inactive (GDP-bound) state to control the formation of specific actin structures.
-
RhoA is typically associated with the formation of contractile actin stress fibers and focal adhesions.
-
Rac1 promotes the formation of lamellipodia and membrane ruffles, which are important for cell protrusion and migration.
-
Cdc42 is involved in the formation of filopodia, which act as sensory structures.
By disrupting the fundamental building blocks of these structures, this compound can lead to a complex and sometimes counterintuitive interplay between these signaling pathways.
Caption: this compound's impact on Rho GTPase signaling pathways.
Experimental Workflow for Investigating Unexpected Responses
When encountering unexpected cellular responses to this compound, a systematic approach is necessary to identify the underlying cause.
Caption: A logical workflow for troubleshooting unexpected results.
Logical Relationship for Troubleshooting High Cell Death
This diagram illustrates a decision-making process when encountering high levels of cytotoxicity.
Caption: A decision tree for addressing excessive cytotoxicity.
References
How to avoid Cytochalasin E-induced cell detachment in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cell detachment during experiments involving Cytochalasin E.
Frequently Asked Questions (FAQs)
Q1: Why do my cells detach after treatment with this compound?
A1: this compound is a potent inhibitor of actin polymerization.[1][2] The actin cytoskeleton is crucial for maintaining cell structure, morphology, and adhesion to the culture substrate.[3][4] By disrupting the actin filaments, this compound weakens the cell's internal structure and its connection to the extracellular matrix (ECM), leading to cell rounding and detachment.[3]
Q2: What are the primary strategies to prevent this compound-induced cell detachment?
A2: The primary strategies involve enhancing cell adhesion to the culture surface. This can be achieved by:
-
Optimizing Culture Vessel Coating: Pre-coating culture plates with extracellular matrix (ECM) proteins provides a stronger anchor for the cells.
-
Optimizing Cell Seeding Density: Ensuring an appropriate cell density can promote cell-cell adhesion and create a more stable monolayer.
-
Modifying Culture Media: Using serum-free media with specific supplements can enhance cell attachment.
Q3: Can I reverse the effects of this compound on my cells?
A3: The reversibility of this compound's effects can depend on the concentration used and the duration of treatment. Some studies on related cytochalasans suggest that the effects may be partially or fully reversible after washing out the compound, though this is not guaranteed for all cell types and experimental conditions.
Troubleshooting Guide: Cell Detachment After this compound Treatment
This guide provides step-by-step solutions to address cell detachment issues.
Issue 1: Cells are detaching despite using standard tissue culture-treated plates.
Cause: Standard tissue culture-treated surfaces may not provide sufficient adhesion to counteract the effects of this compound.
Solution: Enhance surface coating with Extracellular Matrix (ECM) proteins.
-
Rationale: ECM proteins mimic the natural in vivo environment, promoting stronger cell adhesion through integrin signaling. Key proteins for enhancing adhesion include Fibronectin, Collagen, and Laminin.
-
Experimental Protocol: Coating Culture Plates with ECM Proteins
-
Preparation: Dilute the chosen ECM protein (e.g., Fibronectin, Collagen I, Laminin) to the desired concentration in sterile phosphate-buffered saline (PBS).
-
Coating: Add a sufficient volume of the diluted ECM solution to cover the entire surface of the culture wells.
-
Incubation: Incubate the plates at 37°C for 1-3 hours or at 4°C overnight. Ensure the plate is covered to prevent evaporation and contamination.
-
Washing: Carefully aspirate the coating solution and wash the wells twice with sterile PBS.
-
Seeding: The coated plates are now ready for cell seeding.
-
Quantitative Data: Recommended Coating Concentrations
| Extracellular Matrix Protein | Recommended Coating Concentration | Reference(s) |
| Fibronectin | 1 - 5 µg/cm² | |
| Collagen I | 10 µg/mL | |
| Collagen IV | 10 µg/mL | |
| Laminin | >10 µg/mL | |
| Poly-L-lysine | 10 µg/mL | |
| Vitronectin | 10 - 15 µg/mL |
Issue 2: Cells are detaching even on ECM-coated plates.
Cause 1: Sub-optimal cell seeding density.
-
Rationale: A very low cell density can result in insufficient cell-cell contacts and reduced autocrine signaling, making the cells more susceptible to detachment. Conversely, an excessively high density can lead to nutrient depletion and cell stress. An optimal density, typically leading to 80-85% confluency at the time of treatment, is recommended.
-
Solution: Optimize Cell Seeding Density.
-
Experimental Protocol: Seeding Density Optimization
-
Cell Preparation: Culture and harvest healthy, logarithmically growing cells.
-
Serial Dilution: Prepare a series of cell suspensions at different concentrations.
-
Seeding: Seed the cells into a 96-well plate with a range of densities (e.g., from 5,000 to 40,000 cells per well).
-
Incubation: Culture the cells for the desired period before your experiment.
-
Analysis: Determine the cell density that results in approximately 80-85% confluency at the intended time of this compound treatment.
-
-
Quantitative Data: General Seeding Density Guidelines (96-well plate)
| Cell Density | Recommendation | Reference(s) |
| Low | 5,000 - 10,000 cells/well | |
| Medium | 10,000 - 20,000 cells/well | |
| High | 20,000 - 40,000 cells/well |
Cause 2: Culture medium composition.
-
Rationale: Standard serum-containing media can have batch-to-batch variability. Serum-free media, on the other hand, offer a more defined and consistent environment. Specific supplements can further enhance cell adhesion.
-
Solution: Transition to Serum-Free Media with Adhesion-Promoting Supplements.
-
Recommendation: Consider using a commercially available serum-free medium formulation suitable for your cell type. These often contain components that support robust cell growth and attachment.
-
Supplements: Investigate the addition of supplements known to promote cell adhesion, such as specific growth factors or purified attachment factors.
-
Signaling Pathways and Experimental Workflows
This compound and Cell Adhesion Signaling
This compound disrupts the actin cytoskeleton, which is intrinsically linked to the integrin-mediated adhesion signaling pathway. Integrins on the cell surface bind to ECM proteins, clustering to form focal adhesions. This clustering activates Focal Adhesion Kinase (FAK), which in turn initiates a signaling cascade involving proteins like Src, leading to the reinforcement of the actin cytoskeleton and stable cell adhesion. This compound's interference with actin polymerization breaks this crucial link, destabilizing focal adhesions and causing cell detachment.
Caption: this compound disrupts the actin cytoskeleton, inhibiting stable cell adhesion.
Experimental Workflow for Preventing Cell Detachment
The following workflow outlines the key steps to mitigate this compound-induced cell detachment.
Caption: Workflow to minimize this compound-induced cell detachment.
Troubleshooting Logic
This diagram illustrates a logical approach to troubleshooting cell detachment issues.
Caption: A logical guide for troubleshooting cell detachment.
References
- 1. Focal adhesion kinase signaling activities and their implications in the control of cell survival and motility [imrpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound alters the cytoskeleton and decreases ENaC activity in Xenopus 2F3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Enzymes and Ion Channels Being Modulated by the Actin Cytoskeleton at the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid Cytochalasin E-induced cell detachment in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cell detachment during experiments involving Cytochalasin E.
Frequently Asked Questions (FAQs)
Q1: Why do my cells detach after treatment with this compound?
A1: this compound is a potent inhibitor of actin polymerization.[1][2] The actin cytoskeleton is crucial for maintaining cell structure, morphology, and adhesion to the culture substrate.[3][4] By disrupting the actin filaments, this compound weakens the cell's internal structure and its connection to the extracellular matrix (ECM), leading to cell rounding and detachment.[3]
Q2: What are the primary strategies to prevent this compound-induced cell detachment?
A2: The primary strategies involve enhancing cell adhesion to the culture surface. This can be achieved by:
-
Optimizing Culture Vessel Coating: Pre-coating culture plates with extracellular matrix (ECM) proteins provides a stronger anchor for the cells.
-
Optimizing Cell Seeding Density: Ensuring an appropriate cell density can promote cell-cell adhesion and create a more stable monolayer.
-
Modifying Culture Media: Using serum-free media with specific supplements can enhance cell attachment.
Q3: Can I reverse the effects of this compound on my cells?
A3: The reversibility of this compound's effects can depend on the concentration used and the duration of treatment. Some studies on related cytochalasans suggest that the effects may be partially or fully reversible after washing out the compound, though this is not guaranteed for all cell types and experimental conditions.
Troubleshooting Guide: Cell Detachment After this compound Treatment
This guide provides step-by-step solutions to address cell detachment issues.
Issue 1: Cells are detaching despite using standard tissue culture-treated plates.
Cause: Standard tissue culture-treated surfaces may not provide sufficient adhesion to counteract the effects of this compound.
Solution: Enhance surface coating with Extracellular Matrix (ECM) proteins.
-
Rationale: ECM proteins mimic the natural in vivo environment, promoting stronger cell adhesion through integrin signaling. Key proteins for enhancing adhesion include Fibronectin, Collagen, and Laminin.
-
Experimental Protocol: Coating Culture Plates with ECM Proteins
-
Preparation: Dilute the chosen ECM protein (e.g., Fibronectin, Collagen I, Laminin) to the desired concentration in sterile phosphate-buffered saline (PBS).
-
Coating: Add a sufficient volume of the diluted ECM solution to cover the entire surface of the culture wells.
-
Incubation: Incubate the plates at 37°C for 1-3 hours or at 4°C overnight. Ensure the plate is covered to prevent evaporation and contamination.
-
Washing: Carefully aspirate the coating solution and wash the wells twice with sterile PBS.
-
Seeding: The coated plates are now ready for cell seeding.
-
Quantitative Data: Recommended Coating Concentrations
| Extracellular Matrix Protein | Recommended Coating Concentration | Reference(s) |
| Fibronectin | 1 - 5 µg/cm² | |
| Collagen I | 10 µg/mL | |
| Collagen IV | 10 µg/mL | |
| Laminin | >10 µg/mL | |
| Poly-L-lysine | 10 µg/mL | |
| Vitronectin | 10 - 15 µg/mL |
Issue 2: Cells are detaching even on ECM-coated plates.
Cause 1: Sub-optimal cell seeding density.
-
Rationale: A very low cell density can result in insufficient cell-cell contacts and reduced autocrine signaling, making the cells more susceptible to detachment. Conversely, an excessively high density can lead to nutrient depletion and cell stress. An optimal density, typically leading to 80-85% confluency at the time of treatment, is recommended.
-
Solution: Optimize Cell Seeding Density.
-
Experimental Protocol: Seeding Density Optimization
-
Cell Preparation: Culture and harvest healthy, logarithmically growing cells.
-
Serial Dilution: Prepare a series of cell suspensions at different concentrations.
-
Seeding: Seed the cells into a 96-well plate with a range of densities (e.g., from 5,000 to 40,000 cells per well).
-
Incubation: Culture the cells for the desired period before your experiment.
-
Analysis: Determine the cell density that results in approximately 80-85% confluency at the intended time of this compound treatment.
-
-
Quantitative Data: General Seeding Density Guidelines (96-well plate)
| Cell Density | Recommendation | Reference(s) |
| Low | 5,000 - 10,000 cells/well | |
| Medium | 10,000 - 20,000 cells/well | |
| High | 20,000 - 40,000 cells/well |
Cause 2: Culture medium composition.
-
Rationale: Standard serum-containing media can have batch-to-batch variability. Serum-free media, on the other hand, offer a more defined and consistent environment. Specific supplements can further enhance cell adhesion.
-
Solution: Transition to Serum-Free Media with Adhesion-Promoting Supplements.
-
Recommendation: Consider using a commercially available serum-free medium formulation suitable for your cell type. These often contain components that support robust cell growth and attachment.
-
Supplements: Investigate the addition of supplements known to promote cell adhesion, such as specific growth factors or purified attachment factors.
-
Signaling Pathways and Experimental Workflows
This compound and Cell Adhesion Signaling
This compound disrupts the actin cytoskeleton, which is intrinsically linked to the integrin-mediated adhesion signaling pathway. Integrins on the cell surface bind to ECM proteins, clustering to form focal adhesions. This clustering activates Focal Adhesion Kinase (FAK), which in turn initiates a signaling cascade involving proteins like Src, leading to the reinforcement of the actin cytoskeleton and stable cell adhesion. This compound's interference with actin polymerization breaks this crucial link, destabilizing focal adhesions and causing cell detachment.
Caption: this compound disrupts the actin cytoskeleton, inhibiting stable cell adhesion.
Experimental Workflow for Preventing Cell Detachment
The following workflow outlines the key steps to mitigate this compound-induced cell detachment.
Caption: Workflow to minimize this compound-induced cell detachment.
Troubleshooting Logic
This diagram illustrates a logical approach to troubleshooting cell detachment issues.
Caption: A logical guide for troubleshooting cell detachment.
References
- 1. Focal adhesion kinase signaling activities and their implications in the control of cell survival and motility [imrpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound alters the cytoskeleton and decreases ENaC activity in Xenopus 2F3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Enzymes and Ion Channels Being Modulated by the Actin Cytoskeleton at the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Cytochalasin E
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and mitigating the off-target effects of Cytochalasin E. The information is presented in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent fungal metabolite that primarily functions as an inhibitor of actin polymerization.[1][2] It binds to the barbed, fast-growing ends of actin filaments, preventing the addition of new actin monomers and thereby disrupting the assembly and dynamics of the actin cytoskeleton.[1][3] This disruption of the actin network leads to changes in cell morphology, inhibition of cell division, and can induce apoptosis.
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound interacts with cellular components other than its intended primary target. For this compound, this means binding to proteins other than actin. These unintended interactions are a significant concern as they can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's biological role. Understanding and controlling for off-target effects is crucial for the accurate interpretation of experimental data and for the development of specific therapeutic agents.
Q3: What are the known or potential off-target effects of this compound?
A3: While the primary target of this compound is actin, studies have revealed several off-target effects, including:
-
Interaction with other cytoskeletal components: Proteomic analyses have shown that this compound treatment can alter the levels of other cytoskeletal proteins, including α-tubulin and β-tubulin, suggesting an indirect effect on microtubule dynamics. It has also been shown to affect the subcellular expression of fodrin.
-
Inhibition of angiogenesis: this compound is a potent inhibitor of angiogenesis (the formation of new blood vessels), a property that is being explored for therapeutic applications.
-
Inhibition of autophagy: It has been found to inhibit the process of autophagy, which is the cellular mechanism for degrading and recycling cellular components.
-
Modulation of signaling pathways: this compound has been observed to enhance protein kinase C (PKC)-dependent secretion, indicating a potential interaction with specific signaling cascades.
Q4: How does this compound differ from other cytochalasins?
A4: The cytochalasin family consists of several related compounds with varying potencies and effects. This compound is distinguished by the presence of an epoxide ring, which is thought to be crucial for its high potency and specificity, particularly in its antiangiogenic effects. Unlike some other cytochalasins, such as A and B, this compound does not inhibit glucose transport.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides strategies for troubleshooting.
| Issue | Potential Cause | Troubleshooting Strategy |
| Unexpected cellular phenotype not consistent with actin disruption. | Off-target effects: The observed phenotype may be due to the interaction of this compound with proteins other than actin. | 1. Perform a dose-response analysis: Compare the concentration of this compound required to induce the unexpected phenotype with the concentration needed to disrupt the actin cytoskeleton. A significant difference may indicate an off-target effect. 2. Use a structurally different actin inhibitor: Treat cells with another actin inhibitor that has a different chemical structure (e.g., Latrunculin B). If the unexpected phenotype is not observed, it is likely an off-target effect of this compound. 3. Conduct proteomic analysis: Identify changes in the cellular proteome following this compound treatment to uncover potential off-target proteins. |
| High levels of cell death at concentrations expected to only affect actin polymerization. | On-target toxicity: Disruption of the actin cytoskeleton is a severe cellular insult that can lead to apoptosis. Off-target toxicity: this compound may be interacting with essential cellular proteins, leading to cell death through a non-actin-mediated pathway. | 1. Perform a time-course experiment: Analyze cell viability at different time points after treatment to distinguish between acute toxicity and delayed apoptosis. 2. Assess markers of apoptosis: Use assays to detect caspase activation or DNA fragmentation to confirm if the observed cell death is due to apoptosis. 3. Conduct a counter-screen: If a potential off-target is identified, use a cell line that does not express this target (if possible) to see if the toxicity is mitigated. |
| Inconsistent or variable experimental results. | Compound stability and handling: this compound may be unstable under certain conditions. Cell culture conditions: Cell density, passage number, and serum concentration can all influence the cellular response to treatment. | 1. Prepare fresh solutions: Always prepare fresh solutions of this compound from a high-quality stock solution for each experiment. 2. Standardize cell culture protocols: Ensure consistency in cell seeding density, passage number, and media composition. 3. Include appropriate controls: Always include vehicle-treated (e.g., DMSO) control cells in every experiment. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Antiproliferative Activity in Various Cell Lines
| Cell Line | Cell Type | IC50 | Reference |
| Bovine Capillary Endothelial (BCE) | Endothelial | 11 nM | |
| A549 | Human Lung Carcinoma | 37 - 64 µM | |
| HeLa | Human Cervical Cancer | 37 - 64 µM | |
| BEL-7402 | Human Liver Cancer | 37 - 64 µM | |
| RKO | Human Colon Cancer | 37 - 64 µM |
Table 2: Relative Potency of Cytochalasins in Inhibiting Actin Polymerization
| Compound | Relative Potency | Reference |
| Cytochalasin D | > | |
| This compound | ≈ | |
| Cytochalasin B | > | |
| Dihydrocytochalasin B |
Experimental Protocols
1. Protocol for Identifying Off-Target Effects using Whole-Cell Proteomics
This protocol provides a general workflow for identifying proteins that are differentially expressed or modified upon this compound treatment.
-
Cell Culture and Treatment:
-
Culture the cell line of interest to 70-80% confluency.
-
Treat cells with this compound at a concentration known to elicit the off-target phenotype of interest. Include a vehicle-treated control (e.g., DMSO).
-
Incubate for a predetermined time based on the observed kinetics of the off-target effect.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysate and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Proteomic Analysis (Mass Spectrometry):
-
Prepare protein samples for mass spectrometry (e.g., through digestion with trypsin).
-
Analyze the samples using a high-resolution mass spectrometer.
-
Identify and quantify proteins using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
-
Data Analysis:
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the control.
-
Use bioinformatics tools to perform pathway analysis and functional annotation of the differentially expressed proteins to understand the potential off-target pathways.
-
2. Protocol for Kinase Selectivity Profiling
While a specific profile for this compound is not publicly available, this protocol outlines the general procedure for assessing the inhibitory activity of a compound against a panel of kinases.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound to be tested.
-
-
Kinase Assay:
-
Use a commercial kinase profiling service or an in-house kinase panel. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound.
-
Incubate the kinase, substrate, ATP, and this compound at various concentrations.
-
Measure the kinase activity using a suitable detection method (e.g., radioactivity, fluorescence, luminescence).
-
-
Data Analysis:
-
Calculate the percent inhibition of each kinase at each concentration of this compound.
-
Determine the IC50 value for each inhibited kinase.
-
Visualize the data as a "kinome tree" or a selectivity score to represent the compound's kinase inhibitor profile.
-
3. Protocol for Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualizations
Caption: Primary Mechanism of this compound Action.
Caption: Workflow for Investigating Off-Target Effects.
Caption: On-Target vs. Potential Off-Target Effects.
References
- 1. This compound enhances the protein kinase C-dependent process of secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alters the cytoskeleton and decreases ENaC activity in Xenopus 2F3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Cytochalasin E
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and mitigating the off-target effects of Cytochalasin E. The information is presented in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent fungal metabolite that primarily functions as an inhibitor of actin polymerization.[1][2] It binds to the barbed, fast-growing ends of actin filaments, preventing the addition of new actin monomers and thereby disrupting the assembly and dynamics of the actin cytoskeleton.[1][3] This disruption of the actin network leads to changes in cell morphology, inhibition of cell division, and can induce apoptosis.
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound interacts with cellular components other than its intended primary target. For this compound, this means binding to proteins other than actin. These unintended interactions are a significant concern as they can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's biological role. Understanding and controlling for off-target effects is crucial for the accurate interpretation of experimental data and for the development of specific therapeutic agents.
Q3: What are the known or potential off-target effects of this compound?
A3: While the primary target of this compound is actin, studies have revealed several off-target effects, including:
-
Interaction with other cytoskeletal components: Proteomic analyses have shown that this compound treatment can alter the levels of other cytoskeletal proteins, including α-tubulin and β-tubulin, suggesting an indirect effect on microtubule dynamics. It has also been shown to affect the subcellular expression of fodrin.
-
Inhibition of angiogenesis: this compound is a potent inhibitor of angiogenesis (the formation of new blood vessels), a property that is being explored for therapeutic applications.
-
Inhibition of autophagy: It has been found to inhibit the process of autophagy, which is the cellular mechanism for degrading and recycling cellular components.
-
Modulation of signaling pathways: this compound has been observed to enhance protein kinase C (PKC)-dependent secretion, indicating a potential interaction with specific signaling cascades.
Q4: How does this compound differ from other cytochalasins?
A4: The cytochalasin family consists of several related compounds with varying potencies and effects. This compound is distinguished by the presence of an epoxide ring, which is thought to be crucial for its high potency and specificity, particularly in its antiangiogenic effects. Unlike some other cytochalasins, such as A and B, this compound does not inhibit glucose transport.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides strategies for troubleshooting.
| Issue | Potential Cause | Troubleshooting Strategy |
| Unexpected cellular phenotype not consistent with actin disruption. | Off-target effects: The observed phenotype may be due to the interaction of this compound with proteins other than actin. | 1. Perform a dose-response analysis: Compare the concentration of this compound required to induce the unexpected phenotype with the concentration needed to disrupt the actin cytoskeleton. A significant difference may indicate an off-target effect. 2. Use a structurally different actin inhibitor: Treat cells with another actin inhibitor that has a different chemical structure (e.g., Latrunculin B). If the unexpected phenotype is not observed, it is likely an off-target effect of this compound. 3. Conduct proteomic analysis: Identify changes in the cellular proteome following this compound treatment to uncover potential off-target proteins. |
| High levels of cell death at concentrations expected to only affect actin polymerization. | On-target toxicity: Disruption of the actin cytoskeleton is a severe cellular insult that can lead to apoptosis. Off-target toxicity: this compound may be interacting with essential cellular proteins, leading to cell death through a non-actin-mediated pathway. | 1. Perform a time-course experiment: Analyze cell viability at different time points after treatment to distinguish between acute toxicity and delayed apoptosis. 2. Assess markers of apoptosis: Use assays to detect caspase activation or DNA fragmentation to confirm if the observed cell death is due to apoptosis. 3. Conduct a counter-screen: If a potential off-target is identified, use a cell line that does not express this target (if possible) to see if the toxicity is mitigated. |
| Inconsistent or variable experimental results. | Compound stability and handling: this compound may be unstable under certain conditions. Cell culture conditions: Cell density, passage number, and serum concentration can all influence the cellular response to treatment. | 1. Prepare fresh solutions: Always prepare fresh solutions of this compound from a high-quality stock solution for each experiment. 2. Standardize cell culture protocols: Ensure consistency in cell seeding density, passage number, and media composition. 3. Include appropriate controls: Always include vehicle-treated (e.g., DMSO) control cells in every experiment. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Antiproliferative Activity in Various Cell Lines
| Cell Line | Cell Type | IC50 | Reference |
| Bovine Capillary Endothelial (BCE) | Endothelial | 11 nM | |
| A549 | Human Lung Carcinoma | 37 - 64 µM | |
| HeLa | Human Cervical Cancer | 37 - 64 µM | |
| BEL-7402 | Human Liver Cancer | 37 - 64 µM | |
| RKO | Human Colon Cancer | 37 - 64 µM |
Table 2: Relative Potency of Cytochalasins in Inhibiting Actin Polymerization
| Compound | Relative Potency | Reference |
| Cytochalasin D | > | |
| This compound | ≈ | |
| Cytochalasin B | > | |
| Dihydrocytochalasin B |
Experimental Protocols
1. Protocol for Identifying Off-Target Effects using Whole-Cell Proteomics
This protocol provides a general workflow for identifying proteins that are differentially expressed or modified upon this compound treatment.
-
Cell Culture and Treatment:
-
Culture the cell line of interest to 70-80% confluency.
-
Treat cells with this compound at a concentration known to elicit the off-target phenotype of interest. Include a vehicle-treated control (e.g., DMSO).
-
Incubate for a predetermined time based on the observed kinetics of the off-target effect.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysate and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Proteomic Analysis (Mass Spectrometry):
-
Prepare protein samples for mass spectrometry (e.g., through digestion with trypsin).
-
Analyze the samples using a high-resolution mass spectrometer.
-
Identify and quantify proteins using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
-
Data Analysis:
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the control.
-
Use bioinformatics tools to perform pathway analysis and functional annotation of the differentially expressed proteins to understand the potential off-target pathways.
-
2. Protocol for Kinase Selectivity Profiling
While a specific profile for this compound is not publicly available, this protocol outlines the general procedure for assessing the inhibitory activity of a compound against a panel of kinases.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound to be tested.
-
-
Kinase Assay:
-
Use a commercial kinase profiling service or an in-house kinase panel. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound.
-
Incubate the kinase, substrate, ATP, and this compound at various concentrations.
-
Measure the kinase activity using a suitable detection method (e.g., radioactivity, fluorescence, luminescence).
-
-
Data Analysis:
-
Calculate the percent inhibition of each kinase at each concentration of this compound.
-
Determine the IC50 value for each inhibited kinase.
-
Visualize the data as a "kinome tree" or a selectivity score to represent the compound's kinase inhibitor profile.
-
3. Protocol for Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualizations
Caption: Primary Mechanism of this compound Action.
Caption: Workflow for Investigating Off-Target Effects.
Caption: On-Target vs. Potential Off-Target Effects.
References
- 1. This compound enhances the protein kinase C-dependent process of secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alters the cytoskeleton and decreases ENaC activity in Xenopus 2F3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with low solubility of Cytochalasin E in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytochalasin E, focusing on challenges related to its low solubility in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental use of this compound.
Issue 1: Precipitate formation in cell culture medium after adding this compound.
-
Question: I diluted my this compound stock solution into my cell culture medium, and now I see crystals or a precipitate in the wells of my plate. What is happening and how can I fix it?
-
Answer: Precipitate formation is a common issue when working with hydrophobic compounds like this compound and is typically due to the compound's low solubility in aqueous solutions being exceeded.
-
Immediate Steps:
-
Visually confirm under a microscope that the precipitate is not microbial contamination.[1]
-
If the precipitate is crystalline, it is likely the this compound crashing out of solution.
-
Consider the experiment compromised, as the effective concentration of soluble this compound is unknown. It is best to discard the plate and prepare a fresh dilution.
-
-
Preventative Measures:
-
Check Final Concentration: Ensure your final working concentration of this compound is below its solubility limit in the aqueous medium. While exact solubility in complex media varies, if you observe precipitation, you are exceeding this limit. Try using a lower final concentration.
-
Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept to a minimum, ideally ≤ 0.1%, as higher concentrations can be cytotoxic and may also affect compound solubility.[2][3]
-
Dilution Method: Add the this compound stock solution to the pre-warmed cell culture medium while gently vortexing or swirling the medium. This rapid dispersal can help prevent localized high concentrations that lead to precipitation.[4] Do not add medium to the concentrated stock.
-
Warm the Medium: Using pre-warmed (37°C) medium for dilution can sometimes help improve solubility.[4]
-
-
Issue 2: Cells show signs of toxicity or unexpected morphological changes at low this compound concentrations.
-
Question: I'm using a recommended concentration of this compound, but my cells are dying or look unhealthy. What could be the cause?
-
Answer: This issue can stem from either the compound itself or the solvent used for its dissolution.
-
Troubleshooting Steps:
-
Solvent Control: Always include a vehicle control in your experiments. This is a culture of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound, but without the compound itself. This will help you determine if the observed toxicity is due to the solvent.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.1%. Some cell lines are particularly sensitive to organic solvents.
-
Stock Solution Storage: Improperly stored stock solutions can degrade. This compound stock solutions should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. It may be necessary to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line.
-
-
Frequently Asked Questions (FAQs)
Preparation and Handling
-
Q1: How should I dissolve this compound?
-
A1: this compound is practically insoluble in water. It should be dissolved in an organic solvent to prepare a stock solution. DMSO is the most commonly recommended solvent. Ethanol, methanol, and DMF are also suitable solvents.
-
-
Q2: What is a typical concentration for a this compound stock solution?
-
A2: It is advisable to prepare a concentrated stock solution, for example, 1000 times the final working concentration (e.g., 1-10 mM in DMSO). This allows for a small volume of the stock to be added to the aqueous medium, minimizing the final solvent concentration.
-
-
Q3: How should I store my this compound stock solution?
-
A3: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). This compound should also be protected from light.
-
Experimental Use
-
Q4: What is the mechanism of action of this compound?
-
A4: this compound is a potent, cell-permeable fungal metabolite that inhibits actin polymerization. It binds to the fast-growing (barbed) end of actin filaments, which blocks both the assembly and disassembly of actin monomers. This disruption of the actin cytoskeleton interferes with cellular processes such as cell division and motility. It is also a known inhibitor of angiogenesis and tumor growth.
-
-
Q5: Why is there a precipitate in my media even at low concentrations?
-
A5: The solubility of this compound in complex cell culture media can be lower than in pure water or buffer. Components in the media, such as proteins and salts, can influence solubility. Ensure thorough mixing upon dilution and consider if any recent changes to your media formulation could be a factor.
-
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Temperature |
| This compound | DMSO | Soluble (expected to be similar to Cytochalasin B) | Room Temp. |
| Ethanol | Soluble (expected to be similar to Cytochalasin B) | Room Temp. | |
| Methanol | Soluble | Room Temp. | |
| DMF | Soluble | Room Temp. | |
| Chloroform | 10 mg/mL | Room Temp. | |
| Water | Essentially Insoluble | Room Temp. | |
| Cytochalasin B | DMSO | 371 mg/mL | Room Temp. |
| (for comparison) | Ethanol | 35 mg/mL | Room Temp. |
| DMF | 492 mg/mL | Room Temp. |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 495.58 g/mol )
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1 mg of this compound powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO for a 10 mM solution:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 495.58 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 201.8 µL
-
-
Add 201.8 µL of sterile DMSO to the tube containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
-
Procedure:
-
Determine the final volume of the working solution needed for your experiment (e.g., 10 mL).
-
Calculate the volume of the 10 mM stock solution required for a final concentration of 10 µM (a 1:1000 dilution).
-
V1 (stock) * C1 (stock) = V2 (final) * C2 (final)
-
V1 = (10 mL * 10 µM) / 10,000 µM = 0.01 mL = 10 µL
-
-
Add 9.99 mL of pre-warmed cell culture medium to a sterile tube.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Immediately mix well by gentle vortexing or inverting the tube to ensure rapid and even dispersal.
-
The final concentration of DMSO in this working solution is 0.1%.
-
Use the freshly prepared working solution for your experiment immediately. Do not store aqueous solutions of this compound for long periods.
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Mechanism of action of this compound on actin polymerization.
References
Dealing with low solubility of Cytochalasin E in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytochalasin E, focusing on challenges related to its low solubility in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental use of this compound.
Issue 1: Precipitate formation in cell culture medium after adding this compound.
-
Question: I diluted my this compound stock solution into my cell culture medium, and now I see crystals or a precipitate in the wells of my plate. What is happening and how can I fix it?
-
Answer: Precipitate formation is a common issue when working with hydrophobic compounds like this compound and is typically due to the compound's low solubility in aqueous solutions being exceeded.
-
Immediate Steps:
-
Visually confirm under a microscope that the precipitate is not microbial contamination.[1]
-
If the precipitate is crystalline, it is likely the this compound crashing out of solution.
-
Consider the experiment compromised, as the effective concentration of soluble this compound is unknown. It is best to discard the plate and prepare a fresh dilution.
-
-
Preventative Measures:
-
Check Final Concentration: Ensure your final working concentration of this compound is below its solubility limit in the aqueous medium. While exact solubility in complex media varies, if you observe precipitation, you are exceeding this limit. Try using a lower final concentration.
-
Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept to a minimum, ideally ≤ 0.1%, as higher concentrations can be cytotoxic and may also affect compound solubility.[2][3]
-
Dilution Method: Add the this compound stock solution to the pre-warmed cell culture medium while gently vortexing or swirling the medium. This rapid dispersal can help prevent localized high concentrations that lead to precipitation.[4] Do not add medium to the concentrated stock.
-
Warm the Medium: Using pre-warmed (37°C) medium for dilution can sometimes help improve solubility.[4]
-
-
Issue 2: Cells show signs of toxicity or unexpected morphological changes at low this compound concentrations.
-
Question: I'm using a recommended concentration of this compound, but my cells are dying or look unhealthy. What could be the cause?
-
Answer: This issue can stem from either the compound itself or the solvent used for its dissolution.
-
Troubleshooting Steps:
-
Solvent Control: Always include a vehicle control in your experiments. This is a culture of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound, but without the compound itself. This will help you determine if the observed toxicity is due to the solvent.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.1%. Some cell lines are particularly sensitive to organic solvents.
-
Stock Solution Storage: Improperly stored stock solutions can degrade. This compound stock solutions should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. It may be necessary to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line.
-
-
Frequently Asked Questions (FAQs)
Preparation and Handling
-
Q1: How should I dissolve this compound?
-
A1: this compound is practically insoluble in water. It should be dissolved in an organic solvent to prepare a stock solution. DMSO is the most commonly recommended solvent. Ethanol, methanol, and DMF are also suitable solvents.
-
-
Q2: What is a typical concentration for a this compound stock solution?
-
A2: It is advisable to prepare a concentrated stock solution, for example, 1000 times the final working concentration (e.g., 1-10 mM in DMSO). This allows for a small volume of the stock to be added to the aqueous medium, minimizing the final solvent concentration.
-
-
Q3: How should I store my this compound stock solution?
-
A3: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). This compound should also be protected from light.
-
Experimental Use
-
Q4: What is the mechanism of action of this compound?
-
A4: this compound is a potent, cell-permeable fungal metabolite that inhibits actin polymerization. It binds to the fast-growing (barbed) end of actin filaments, which blocks both the assembly and disassembly of actin monomers. This disruption of the actin cytoskeleton interferes with cellular processes such as cell division and motility. It is also a known inhibitor of angiogenesis and tumor growth.
-
-
Q5: Why is there a precipitate in my media even at low concentrations?
-
A5: The solubility of this compound in complex cell culture media can be lower than in pure water or buffer. Components in the media, such as proteins and salts, can influence solubility. Ensure thorough mixing upon dilution and consider if any recent changes to your media formulation could be a factor.
-
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Temperature |
| This compound | DMSO | Soluble (expected to be similar to Cytochalasin B) | Room Temp. |
| Ethanol | Soluble (expected to be similar to Cytochalasin B) | Room Temp. | |
| Methanol | Soluble | Room Temp. | |
| DMF | Soluble | Room Temp. | |
| Chloroform | 10 mg/mL | Room Temp. | |
| Water | Essentially Insoluble | Room Temp. | |
| Cytochalasin B | DMSO | 371 mg/mL | Room Temp. |
| (for comparison) | Ethanol | 35 mg/mL | Room Temp. |
| DMF | 492 mg/mL | Room Temp. |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 495.58 g/mol )
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1 mg of this compound powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO for a 10 mM solution:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 495.58 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 201.8 µL
-
-
Add 201.8 µL of sterile DMSO to the tube containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
-
Procedure:
-
Determine the final volume of the working solution needed for your experiment (e.g., 10 mL).
-
Calculate the volume of the 10 mM stock solution required for a final concentration of 10 µM (a 1:1000 dilution).
-
V1 (stock) * C1 (stock) = V2 (final) * C2 (final)
-
V1 = (10 mL * 10 µM) / 10,000 µM = 0.01 mL = 10 µL
-
-
Add 9.99 mL of pre-warmed cell culture medium to a sterile tube.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Immediately mix well by gentle vortexing or inverting the tube to ensure rapid and even dispersal.
-
The final concentration of DMSO in this working solution is 0.1%.
-
Use the freshly prepared working solution for your experiment immediately. Do not store aqueous solutions of this compound for long periods.
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Mechanism of action of this compound on actin polymerization.
References
Reversibility of Cytochalasin E's effects and washout protocols.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytochalasin E.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent fungal metabolite that primarily acts as an inhibitor of actin polymerization.[1][2][3] It binds to the fast-growing barbed end (+ end) of actin filaments, which blocks the addition of new actin monomers to the filament.[1][2] This action disrupts the normal dynamics of the actin cytoskeleton, leading to changes in cell morphology, inhibition of cell division, and in some cases, apoptosis.
Q2: Are the effects of this compound reversible?
Yes, the effects of this compound on the actin cytoskeleton are generally considered to be reversible. However, the degree and rate of reversibility can depend on several factors, including the concentration of this compound used, the duration of the treatment, and the cell type. Some studies have shown that at high concentrations or with prolonged exposure, the effects may be only partially reversible or irreversible.
Q3: How do I perform a washout of this compound to test for reversibility?
A standard washout protocol involves removing the this compound-containing medium and replacing it with fresh, pre-warmed culture medium. The cells are then incubated for a specific period to allow for the recovery of the actin cytoskeleton. The effectiveness of the washout can be assessed by observing the restoration of normal cell morphology and the re-formation of actin stress fibers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or no reversal of effects after washout. | 1. High concentration of this compound: The concentration used may have caused irreversible damage to the actin cytoskeleton. 2. Prolonged incubation time: Long exposure times can lead to cellular stress and apoptosis, preventing recovery. 3. Inefficient washout: Residual this compound may remain in the culture. 4. Cell type sensitivity: Some cell lines may be more sensitive to this compound and recover more slowly or not at all. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. 2. Reduce the incubation time. A time-course experiment can help identify the optimal duration of treatment. 3. Increase the number of washes with fresh medium. Gently agitate the plate during washing to ensure complete removal of the drug. 4. Consult the literature for information on the sensitivity of your specific cell line to cytochalasins. Consider using a different cell line if necessary. |
| High cell death observed after treatment. | 1. This compound concentration is too high. 2. The solvent (e.g., DMSO) concentration is toxic. | 1. Lower the concentration of this compound. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic level for your cells (typically <0.1% for DMSO). Run a solvent-only control. |
| Variability in results between experiments. | 1. Inconsistent this compound concentration. 2. Differences in cell density or passage number. 3. Inconsistent incubation times. | 1. Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. 2. Standardize cell seeding density and use cells within a consistent passage number range. 3. Use a timer to ensure consistent incubation periods for both treatment and washout. |
| Difficulty visualizing actin filaments after washout. | 1. Suboptimal staining protocol. 2. Incomplete recovery of the actin cytoskeleton. | 1. Optimize your immunofluorescence staining protocol for actin. Ensure proper fixation and permeabilization. 2. Increase the washout incubation time to allow for more complete recovery. A time-course experiment tracking recovery can be beneficial. |
Quantitative Data on Reversibility
The reversibility of this compound's effects is often described qualitatively in the literature. However, some studies provide semi-quantitative or indirect quantitative data.
| Cell Line | This compound Concentration | Treatment Duration | Washout Duration | Observed Reversibility | Reference |
| Xenopus 2F3 cells | 1.5 µM | 60 minutes | 24 hours | ENaC activity was rescued, suggesting functional recovery of the actin cytoskeleton. | |
| U2OS cells | 1 and 5 µg/mL | 1 hour | 1 hour | Classified as reversible (+), partially reversible (+/-), or irreversible (-) based on visual assessment of actin structures. Specific data for this compound was part of a broader study on various cytochalasans. | |
| Characean internodal cells | 1-200 µM | 60 minutes | 1 hour | Recovery of cytoplasmic streaming was measured, with varying degrees of recovery depending on the specific cytochalasin. |
Experimental Protocols
General Protocol for Assessing Reversibility of this compound Effects
-
Cell Seeding: Plate cells on appropriate culture vessels (e.g., glass coverslips for imaging) at a suitable density to reach 50-70% confluency on the day of the experiment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration.
-
Remove the existing medium from the cells and add the this compound-containing medium.
-
Incubate the cells for the desired duration (e.g., 1 hour) at 37°C in a CO₂ incubator.
-
-
Washout Procedure:
-
Aspirate the this compound-containing medium.
-
Wash the cells three times with pre-warmed, fresh complete culture medium. Gently swirl the medium during each wash.
-
After the final wash, add fresh complete culture medium to the cells.
-
-
Recovery Incubation:
-
Return the cells to the incubator and incubate for various time points (e.g., 1, 4, 12, 24 hours) to assess the time course of recovery.
-
-
Analysis:
-
At each time point, fix the cells and stain for F-actin using fluorescently labeled phalloidin (B8060827).
-
Visualize the actin cytoskeleton using fluorescence microscopy.
-
Quantify the recovery of actin stress fibers or other relevant morphological features using image analysis software.
-
Protocol for Immunofluorescence Staining of F-actin
-
Fixation: After the desired treatment and washout, wash the cells once with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking: Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Phalloidin Staining: Incubate the cells with a fluorescently labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in blocking buffer for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set.
Visualizations
Caption: Mechanism of action of this compound on actin polymerization.
References
Reversibility of Cytochalasin E's effects and washout protocols.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytochalasin E.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent fungal metabolite that primarily acts as an inhibitor of actin polymerization.[1][2][3] It binds to the fast-growing barbed end (+ end) of actin filaments, which blocks the addition of new actin monomers to the filament.[1][2] This action disrupts the normal dynamics of the actin cytoskeleton, leading to changes in cell morphology, inhibition of cell division, and in some cases, apoptosis.
Q2: Are the effects of this compound reversible?
Yes, the effects of this compound on the actin cytoskeleton are generally considered to be reversible. However, the degree and rate of reversibility can depend on several factors, including the concentration of this compound used, the duration of the treatment, and the cell type. Some studies have shown that at high concentrations or with prolonged exposure, the effects may be only partially reversible or irreversible.
Q3: How do I perform a washout of this compound to test for reversibility?
A standard washout protocol involves removing the this compound-containing medium and replacing it with fresh, pre-warmed culture medium. The cells are then incubated for a specific period to allow for the recovery of the actin cytoskeleton. The effectiveness of the washout can be assessed by observing the restoration of normal cell morphology and the re-formation of actin stress fibers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or no reversal of effects after washout. | 1. High concentration of this compound: The concentration used may have caused irreversible damage to the actin cytoskeleton. 2. Prolonged incubation time: Long exposure times can lead to cellular stress and apoptosis, preventing recovery. 3. Inefficient washout: Residual this compound may remain in the culture. 4. Cell type sensitivity: Some cell lines may be more sensitive to this compound and recover more slowly or not at all. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. 2. Reduce the incubation time. A time-course experiment can help identify the optimal duration of treatment. 3. Increase the number of washes with fresh medium. Gently agitate the plate during washing to ensure complete removal of the drug. 4. Consult the literature for information on the sensitivity of your specific cell line to cytochalasins. Consider using a different cell line if necessary. |
| High cell death observed after treatment. | 1. This compound concentration is too high. 2. The solvent (e.g., DMSO) concentration is toxic. | 1. Lower the concentration of this compound. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic level for your cells (typically <0.1% for DMSO). Run a solvent-only control. |
| Variability in results between experiments. | 1. Inconsistent this compound concentration. 2. Differences in cell density or passage number. 3. Inconsistent incubation times. | 1. Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. 2. Standardize cell seeding density and use cells within a consistent passage number range. 3. Use a timer to ensure consistent incubation periods for both treatment and washout. |
| Difficulty visualizing actin filaments after washout. | 1. Suboptimal staining protocol. 2. Incomplete recovery of the actin cytoskeleton. | 1. Optimize your immunofluorescence staining protocol for actin. Ensure proper fixation and permeabilization. 2. Increase the washout incubation time to allow for more complete recovery. A time-course experiment tracking recovery can be beneficial. |
Quantitative Data on Reversibility
The reversibility of this compound's effects is often described qualitatively in the literature. However, some studies provide semi-quantitative or indirect quantitative data.
| Cell Line | This compound Concentration | Treatment Duration | Washout Duration | Observed Reversibility | Reference |
| Xenopus 2F3 cells | 1.5 µM | 60 minutes | 24 hours | ENaC activity was rescued, suggesting functional recovery of the actin cytoskeleton. | |
| U2OS cells | 1 and 5 µg/mL | 1 hour | 1 hour | Classified as reversible (+), partially reversible (+/-), or irreversible (-) based on visual assessment of actin structures. Specific data for this compound was part of a broader study on various cytochalasans. | |
| Characean internodal cells | 1-200 µM | 60 minutes | 1 hour | Recovery of cytoplasmic streaming was measured, with varying degrees of recovery depending on the specific cytochalasin. |
Experimental Protocols
General Protocol for Assessing Reversibility of this compound Effects
-
Cell Seeding: Plate cells on appropriate culture vessels (e.g., glass coverslips for imaging) at a suitable density to reach 50-70% confluency on the day of the experiment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration.
-
Remove the existing medium from the cells and add the this compound-containing medium.
-
Incubate the cells for the desired duration (e.g., 1 hour) at 37°C in a CO₂ incubator.
-
-
Washout Procedure:
-
Aspirate the this compound-containing medium.
-
Wash the cells three times with pre-warmed, fresh complete culture medium. Gently swirl the medium during each wash.
-
After the final wash, add fresh complete culture medium to the cells.
-
-
Recovery Incubation:
-
Return the cells to the incubator and incubate for various time points (e.g., 1, 4, 12, 24 hours) to assess the time course of recovery.
-
-
Analysis:
-
At each time point, fix the cells and stain for F-actin using fluorescently labeled phalloidin.
-
Visualize the actin cytoskeleton using fluorescence microscopy.
-
Quantify the recovery of actin stress fibers or other relevant morphological features using image analysis software.
-
Protocol for Immunofluorescence Staining of F-actin
-
Fixation: After the desired treatment and washout, wash the cells once with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking: Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Phalloidin Staining: Incubate the cells with a fluorescently labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in blocking buffer for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set.
Visualizations
Caption: Mechanism of action of this compound on actin polymerization.
References
Why is my Cytochalasin E treatment not affecting the actin cytoskeleton?
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Cytochalasin E treatment and its effect on the actin cytoskeleton.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent fungal metabolite that disrupts the actin cytoskeleton.[1][2][3] Its primary mechanism involves binding to the barbed (fast-growing) ends of actin filaments.[4][5] This action prevents the addition of new actin monomers to the filament ends, thereby inhibiting actin polymerization and elongation. This disruption of actin dynamics leads to changes in cell morphology, motility, and other cellular processes dependent on a functional actin cytoskeleton.
Q2: What are the expected morphological changes in cells treated with this compound?
Upon successful treatment with this compound, cells typically exhibit a loss of stress fibers, membrane blebbing, and a "stellate" or arborized appearance. You may also observe actin clumping or the formation of actin aggregates throughout the cytoplasm. In many cell types, treatment leads to cell rounding and detachment from the substrate.
Q3: How should I store and handle this compound?
Proper storage and handling are critical for maintaining the activity of this compound.
-
Storage: this compound should be stored at -20°C for long-term stability. Stock solutions prepared in a suitable solvent can be stored at -20°C for about a month or at -80°C for up to six months.
-
Light Sensitivity: Cytochalasins, including this compound, can be light-sensitive. It is advisable to store them in the dark.
-
Solubility: this compound is practically insoluble in water. It is typically dissolved in organic solvents like DMSO or chloroform (B151607) to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (e.g., ≤ 0.1% for DMSO) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Why is my this compound treatment not affecting the actin cytoskeleton?
If you are not observing the expected effects of this compound on the actin cytoskeleton, consider the following potential issues and troubleshooting steps.
Problem 1: Inactive Compound
The most common reason for treatment failure is the degradation or inactivation of the this compound compound.
| Potential Cause | Troubleshooting Step |
| Improper Storage | Verify that the solid compound and stock solutions have been stored at the correct temperature (-20°C or -80°C) and protected from light. |
| Age of Stock Solution | If the stock solution is old, prepare a fresh solution from the solid compound. |
| Degradation in Solution | This compound can be unstable in certain solvents or under acidic conditions. Ensure the solvent is of high quality and the final pH of your media is appropriate. |
| Repeated Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles of the stock solution, as this can lead to degradation. Aliquot the stock solution into smaller, single-use volumes. |
Problem 2: Suboptimal Experimental Conditions
The effectiveness of this compound can be highly dependent on the experimental setup.
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration | The optimal concentration of this compound can vary significantly between cell types. Perform a dose-response experiment to determine the effective concentration for your specific cell line. Effective concentrations can range from nanomolar to low micromolar. |
| Insufficient Incubation Time | The time required to observe effects can vary. While some changes may be visible within minutes, others may require longer incubation periods (e.g., 60 minutes or more). |
| Cell Density | Very high cell densities can sometimes reduce the effective concentration of the drug available to each cell. Ensure you are using a consistent and appropriate cell density for your experiments. |
| Cell Permeability Issues | While generally cell-permeable, some cell types may have lower permeability to the compound. Consider a slight increase in concentration or incubation time. |
Problem 3: Issues with Visualization
The method used to visualize the actin cytoskeleton can also impact the interpretation of your results.
| Potential Cause | Troubleshooting Step |
| Fixation and Permeabilization | Ensure that your fixation and permeabilization protocol is optimized for your cell type and the antibodies or stains you are using. Inadequate fixation can lead to artifacts. |
| Staining Reagent Quality | Verify the quality and expiration date of your fluorescently labeled phalloidin (B8060827) or actin antibodies. Use a positive control (e.g., a known actin-disrupting agent) to confirm that your staining protocol is working correctly. |
| Microscopy Settings | Optimize your microscope settings (e.g., exposure time, laser power) to ensure you can adequately visualize the actin filaments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a fume hood, minimizing exposure.
-
Dissolving: Dissolve the powder in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution (e.g., 1-10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Treatment of Cells with this compound
-
Cell Seeding: Plate your cells on a suitable culture vessel (e.g., coverslips for imaging, multi-well plates for biochemical assays) and allow them to adhere and grow to the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw a fresh aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final solvent concentration is non-toxic to the cells (e.g., <0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 30-60 minutes). The optimal time should be determined empirically for your cell type and experimental goals.
-
Downstream Analysis: After incubation, proceed with your planned analysis, such as fixation and staining for microscopy or cell lysis for biochemical assays.
Protocol 3: Visualization of the Actin Cytoskeleton using Phalloidin Staining
-
Fixation: After this compound treatment, gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS. Permeabilize the cells with a detergent solution, such as 0.1% Triton X-100 in PBS, for 5-10 minutes.
-
Staining: Wash the cells with PBS. Incubate the cells with a fluorescently labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in PBS containing a blocking agent (e.g., 1% BSA) for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells several times with PBS to remove unbound phalloidin.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the actin cytoskeleton using a fluorescence microscope.
Data Presentation
Table 1: Comparative Potency of Different Cytochalasins on Actin Disruption
| Cytochalasan | Relative Potency (Actin Disruption) | Notes |
| This compound | +++ (High) | Often considered one of the most potent cytochalasins. |
| Cytochalasin D | +++ (High) | Widely used and very potent in disrupting the actin cytoskeleton. |
| Cytochalasin B | ++ (Moderate) | Also inhibits glucose transport. |
| Cytochalasin H | +++ (High) | Potent disruptor of the actin cytoskeleton. |
Potency is a relative measure based on typical effective concentrations reported in the literature. "+++" indicates high potency (effective at lower concentrations), while "++" indicates moderate potency.
Visualizations
Caption: A typical experimental workflow for this compound treatment and subsequent analysis.
Caption: Simplified diagram illustrating the effect of this compound on the actin cytoskeleton and cellular processes.
References
Why is my Cytochalasin E treatment not affecting the actin cytoskeleton?
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Cytochalasin E treatment and its effect on the actin cytoskeleton.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent fungal metabolite that disrupts the actin cytoskeleton.[1][2][3] Its primary mechanism involves binding to the barbed (fast-growing) ends of actin filaments.[4][5] This action prevents the addition of new actin monomers to the filament ends, thereby inhibiting actin polymerization and elongation. This disruption of actin dynamics leads to changes in cell morphology, motility, and other cellular processes dependent on a functional actin cytoskeleton.
Q2: What are the expected morphological changes in cells treated with this compound?
Upon successful treatment with this compound, cells typically exhibit a loss of stress fibers, membrane blebbing, and a "stellate" or arborized appearance. You may also observe actin clumping or the formation of actin aggregates throughout the cytoplasm. In many cell types, treatment leads to cell rounding and detachment from the substrate.
Q3: How should I store and handle this compound?
Proper storage and handling are critical for maintaining the activity of this compound.
-
Storage: this compound should be stored at -20°C for long-term stability. Stock solutions prepared in a suitable solvent can be stored at -20°C for about a month or at -80°C for up to six months.
-
Light Sensitivity: Cytochalasins, including this compound, can be light-sensitive. It is advisable to store them in the dark.
-
Solubility: this compound is practically insoluble in water. It is typically dissolved in organic solvents like DMSO or chloroform to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (e.g., ≤ 0.1% for DMSO) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Why is my this compound treatment not affecting the actin cytoskeleton?
If you are not observing the expected effects of this compound on the actin cytoskeleton, consider the following potential issues and troubleshooting steps.
Problem 1: Inactive Compound
The most common reason for treatment failure is the degradation or inactivation of the this compound compound.
| Potential Cause | Troubleshooting Step |
| Improper Storage | Verify that the solid compound and stock solutions have been stored at the correct temperature (-20°C or -80°C) and protected from light. |
| Age of Stock Solution | If the stock solution is old, prepare a fresh solution from the solid compound. |
| Degradation in Solution | This compound can be unstable in certain solvents or under acidic conditions. Ensure the solvent is of high quality and the final pH of your media is appropriate. |
| Repeated Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles of the stock solution, as this can lead to degradation. Aliquot the stock solution into smaller, single-use volumes. |
Problem 2: Suboptimal Experimental Conditions
The effectiveness of this compound can be highly dependent on the experimental setup.
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration | The optimal concentration of this compound can vary significantly between cell types. Perform a dose-response experiment to determine the effective concentration for your specific cell line. Effective concentrations can range from nanomolar to low micromolar. |
| Insufficient Incubation Time | The time required to observe effects can vary. While some changes may be visible within minutes, others may require longer incubation periods (e.g., 60 minutes or more). |
| Cell Density | Very high cell densities can sometimes reduce the effective concentration of the drug available to each cell. Ensure you are using a consistent and appropriate cell density for your experiments. |
| Cell Permeability Issues | While generally cell-permeable, some cell types may have lower permeability to the compound. Consider a slight increase in concentration or incubation time. |
Problem 3: Issues with Visualization
The method used to visualize the actin cytoskeleton can also impact the interpretation of your results.
| Potential Cause | Troubleshooting Step |
| Fixation and Permeabilization | Ensure that your fixation and permeabilization protocol is optimized for your cell type and the antibodies or stains you are using. Inadequate fixation can lead to artifacts. |
| Staining Reagent Quality | Verify the quality and expiration date of your fluorescently labeled phalloidin or actin antibodies. Use a positive control (e.g., a known actin-disrupting agent) to confirm that your staining protocol is working correctly. |
| Microscopy Settings | Optimize your microscope settings (e.g., exposure time, laser power) to ensure you can adequately visualize the actin filaments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a fume hood, minimizing exposure.
-
Dissolving: Dissolve the powder in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution (e.g., 1-10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Treatment of Cells with this compound
-
Cell Seeding: Plate your cells on a suitable culture vessel (e.g., coverslips for imaging, multi-well plates for biochemical assays) and allow them to adhere and grow to the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw a fresh aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final solvent concentration is non-toxic to the cells (e.g., <0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 30-60 minutes). The optimal time should be determined empirically for your cell type and experimental goals.
-
Downstream Analysis: After incubation, proceed with your planned analysis, such as fixation and staining for microscopy or cell lysis for biochemical assays.
Protocol 3: Visualization of the Actin Cytoskeleton using Phalloidin Staining
-
Fixation: After this compound treatment, gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS. Permeabilize the cells with a detergent solution, such as 0.1% Triton X-100 in PBS, for 5-10 minutes.
-
Staining: Wash the cells with PBS. Incubate the cells with a fluorescently labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in PBS containing a blocking agent (e.g., 1% BSA) for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells several times with PBS to remove unbound phalloidin.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the actin cytoskeleton using a fluorescence microscope.
Data Presentation
Table 1: Comparative Potency of Different Cytochalasins on Actin Disruption
| Cytochalasan | Relative Potency (Actin Disruption) | Notes |
| This compound | +++ (High) | Often considered one of the most potent cytochalasins. |
| Cytochalasin D | +++ (High) | Widely used and very potent in disrupting the actin cytoskeleton. |
| Cytochalasin B | ++ (Moderate) | Also inhibits glucose transport. |
| Cytochalasin H | +++ (High) | Potent disruptor of the actin cytoskeleton. |
Potency is a relative measure based on typical effective concentrations reported in the literature. "+++" indicates high potency (effective at lower concentrations), while "++" indicates moderate potency.
Visualizations
Caption: A typical experimental workflow for this compound treatment and subsequent analysis.
Caption: Simplified diagram illustrating the effect of this compound on the actin cytoskeleton and cellular processes.
References
How to properly store Cytochalasin E to maintain its activity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Cytochalasin E to ensure its stability and maintain its biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at –20°C in a tightly sealed container.[1][2] It is also crucial to protect it from light, as the conjugated double bond can undergo slow isomerization when exposed to light. For long-term storage, a freezer is recommended.[3] With proper storage, solid this compound can be stable for at least four years.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is practically insoluble in water. Therefore, it is recommended to prepare stock solutions in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or chloroform. A common practice is to create a high-concentration stock solution (e.g., 1000x) in DMSO.
Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at –20°C or –80°C. At –20°C, the solution is stable for at least one month, while at –80°C, it can be stored for up to six months.
Q3: Is this compound sensitive to light?
A3: Yes, this compound should be stored in the dark. Exposure to light can cause the trans to cis isomerization of the conjugated double bond, which may affect its biological activity.
Q4: What are the signs of this compound degradation?
A4: A noticeable decrease in the expected biological activity in your experiments is the primary indicator of degradation. Visually, any change in the color or clarity of the stock solution could also suggest degradation or precipitation. If you suspect degradation, it is advisable to use a fresh stock of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reduced or no biological activity observed in the experiment. | 1. Improper storage: The compound may have been stored at the wrong temperature or exposed to light. 2. Repeated freeze-thaw cycles: Aliquoting the stock solution was not done, leading to degradation. 3. Solvent instability: The stock solution may be unstable in the chosen solvent over time. Chloroform solutions, in particular, are known to be unstable. 4. Incorrect final concentration: The final concentration of DMSO in the aqueous medium should not exceed 0.1% as it can be toxic to cells. | 1. Always store solid this compound and its stock solutions at the recommended temperatures (–20°C or –80°C) and protect from light. 2. Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. 3. For long-term storage, DMSO is a preferred solvent. Prepare fresh solutions if instability is suspected. 4. Ensure the final concentration of the solvent in your experimental setup is not affecting the cells. |
| Precipitate observed in the stock solution upon thawing. | 1. Low temperature: The compound may have precipitated out of the solution at low temperatures. 2. Solubility limit exceeded: The concentration of the stock solution may be too high for the solvent. | 1. Gently warm the tube to 37°C and use an ultrasonic bath to help redissolve the compound. 2. Ensure the stock solution concentration is within the solubility limits for the chosen solvent. |
| Inconsistent experimental results. | 1. Inaccurate pipetting of viscous stock solution: DMSO can be viscous, leading to pipetting errors. 2. Non-homogenous stock solution: The compound may not be fully dissolved. | 1. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions. 2. Ensure the compound is completely dissolved in the solvent before aliquoting and storage. Gentle warming and sonication can aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Safety Precautions: this compound is considered highly toxic and a potential teratogen. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated area or a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of solid this compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to facilitate dissolution if necessary.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protecting (amber) vials.
-
Storage: Store the aliquots at –20°C for up to one month or at –80°C for up to six months.
Protocol 2: Assessing this compound Activity by Observing Actin Disruption
-
Cell Culture: Plate cells (e.g., A549 cells) on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Treatment: Prepare a working solution of this compound by diluting the stock solution in a pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below 0.1%.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound. Incubate for the desired period.
-
Fixation and Permeabilization: Wash the cells with Phosphate-Buffered Saline (PBS) and then fix them with a suitable fixative (e.g., 4% paraformaldehyde). After fixation, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Staining: Stain the F-actin filaments with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488).
-
Imaging: Mount the coverslips on microscope slides and visualize the actin cytoskeleton using a fluorescence microscope. Disruption of actin stress fibers is indicative of this compound activity.
Visual Guides
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting guide for reduced this compound activity.
References
How to properly store Cytochalasin E to maintain its activity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Cytochalasin E to ensure its stability and maintain its biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at –20°C in a tightly sealed container.[1][2] It is also crucial to protect it from light, as the conjugated double bond can undergo slow isomerization when exposed to light. For long-term storage, a freezer is recommended.[3] With proper storage, solid this compound can be stable for at least four years.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is practically insoluble in water. Therefore, it is recommended to prepare stock solutions in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or chloroform. A common practice is to create a high-concentration stock solution (e.g., 1000x) in DMSO.
Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at –20°C or –80°C. At –20°C, the solution is stable for at least one month, while at –80°C, it can be stored for up to six months.
Q3: Is this compound sensitive to light?
A3: Yes, this compound should be stored in the dark. Exposure to light can cause the trans to cis isomerization of the conjugated double bond, which may affect its biological activity.
Q4: What are the signs of this compound degradation?
A4: A noticeable decrease in the expected biological activity in your experiments is the primary indicator of degradation. Visually, any change in the color or clarity of the stock solution could also suggest degradation or precipitation. If you suspect degradation, it is advisable to use a fresh stock of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reduced or no biological activity observed in the experiment. | 1. Improper storage: The compound may have been stored at the wrong temperature or exposed to light. 2. Repeated freeze-thaw cycles: Aliquoting the stock solution was not done, leading to degradation. 3. Solvent instability: The stock solution may be unstable in the chosen solvent over time. Chloroform solutions, in particular, are known to be unstable. 4. Incorrect final concentration: The final concentration of DMSO in the aqueous medium should not exceed 0.1% as it can be toxic to cells. | 1. Always store solid this compound and its stock solutions at the recommended temperatures (–20°C or –80°C) and protect from light. 2. Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. 3. For long-term storage, DMSO is a preferred solvent. Prepare fresh solutions if instability is suspected. 4. Ensure the final concentration of the solvent in your experimental setup is not affecting the cells. |
| Precipitate observed in the stock solution upon thawing. | 1. Low temperature: The compound may have precipitated out of the solution at low temperatures. 2. Solubility limit exceeded: The concentration of the stock solution may be too high for the solvent. | 1. Gently warm the tube to 37°C and use an ultrasonic bath to help redissolve the compound. 2. Ensure the stock solution concentration is within the solubility limits for the chosen solvent. |
| Inconsistent experimental results. | 1. Inaccurate pipetting of viscous stock solution: DMSO can be viscous, leading to pipetting errors. 2. Non-homogenous stock solution: The compound may not be fully dissolved. | 1. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions. 2. Ensure the compound is completely dissolved in the solvent before aliquoting and storage. Gentle warming and sonication can aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Safety Precautions: this compound is considered highly toxic and a potential teratogen. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated area or a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of solid this compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to facilitate dissolution if necessary.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protecting (amber) vials.
-
Storage: Store the aliquots at –20°C for up to one month or at –80°C for up to six months.
Protocol 2: Assessing this compound Activity by Observing Actin Disruption
-
Cell Culture: Plate cells (e.g., A549 cells) on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Treatment: Prepare a working solution of this compound by diluting the stock solution in a pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below 0.1%.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound. Incubate for the desired period.
-
Fixation and Permeabilization: Wash the cells with Phosphate-Buffered Saline (PBS) and then fix them with a suitable fixative (e.g., 4% paraformaldehyde). After fixation, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Staining: Stain the F-actin filaments with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488).
-
Imaging: Mount the coverslips on microscope slides and visualize the actin cytoskeleton using a fluorescence microscope. Disruption of actin stress fibers is indicative of this compound activity.
Visual Guides
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting guide for reduced this compound activity.
References
Preventing microbial contamination in Cytochalasin E stock solutions.
Welcome to the technical support center for Cytochalasin E. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals effectively use this compound stock solutions while preventing microbial contamination and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1] this compound is also soluble in other organic solvents such as ethanol, methanol, and dimethylformamide (DMF).[1] It is essentially insoluble in water.
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: Solid this compound should be stored at -20°C. For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month. It is also advised to protect this compound from light, as it can undergo slow isomerization. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Is it necessary to sterile filter this compound stock solutions?
A3: Yes, sterile filtration of the this compound stock solution is a critical step to prevent microbial contamination of your cell cultures. A 0.22 µm syringe filter is recommended for this purpose.
Q4: What is the maximum final concentration of DMSO that should be used in cell culture media?
A4: To avoid cytotoxic effects on most cell lines, the final concentration of DMSO in the cell culture medium should not exceed 0.1% to 0.5%. It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage or dilution | - The concentration of this compound exceeds its solubility limit in the solvent at the storage temperature.- The stock solution was not allowed to come to room temperature before use, causing condensation.- Rapid dilution into an aqueous buffer. | - Ensure the stock concentration does not exceed the solubility limit (see solubility table below).- Warm the vial to room temperature before opening and use.- Perform dilutions in a stepwise manner, adding the stock solution to the aqueous medium while gently vortexing. |
| Observed microbial contamination in cell culture after treatment | - Incomplete sterilization of the stock solution.- Contamination during handling or dilution. | - Ensure the use of a 0.22 µm DMSO-compatible syringe filter for sterilization.- Use aseptic techniques when preparing and diluting the stock solution.- Prepare fresh dilutions for each experiment. |
| No observable biological effect in the experiment | - Degradation of this compound due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles).- Incorrect concentration of the working solution.- The specific cell line may be less sensitive to this compound. | - Prepare a fresh stock solution from powder and store it properly in aliquots at -80°C, protected from light.- Verify the calculations for the working solution concentration.- Perform a dose-response experiment to determine the optimal concentration for your cell line.- Include a positive control to ensure the experimental setup is working as expected. |
| Inconsistent results between experiments | - Variability in stock solution concentration due to improper mixing or storage.- Degradation of the compound over time. | - Ensure the stock solution is thoroughly mixed before each use.- Use freshly prepared stock solutions or aliquots that have not undergone multiple freeze-thaw cycles.- Maintain a consistent final DMSO concentration across all experiments. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL |
| Dimethylformamide (DMF) | ~11 mg/mL |
| Ethanol | ~2 mg/mL |
| Chloroform | ~10 mg/mL |
| Water | Essentially insoluble |
Table 2: Recommended Storage and Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Duration |
| -20°C | DMSO | Up to 1 month |
| -80°C | DMSO | Up to 6 months |
Experimental Protocols
Protocol 1: Preparation of a Sterile 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 495.58 g/mol )
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Analytical balance
-
Sterile 0.22 µm syringe filter with a DMSO-compatible membrane (e.g., PTFE or nylon)
-
Sterile syringes
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: Perform all steps in a chemical fume hood. Wear appropriate PPE as Cytochalasins are considered highly toxic.
-
Weighing this compound: Carefully weigh out 5 mg of this compound powder on an analytical balance and transfer it to a sterile vial.
-
Adding DMSO: Using a sterile pipette, add 1.009 mL of anhydrous, sterile DMSO to the vial containing the this compound powder. This will result in a final concentration of 10 mM.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved.
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm DMSO-compatible syringe filter to the syringe.
-
Filter the solution into a new sterile vial.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles and light exposure.
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
Preventing microbial contamination in Cytochalasin E stock solutions.
Welcome to the technical support center for Cytochalasin E. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals effectively use this compound stock solutions while preventing microbial contamination and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1] this compound is also soluble in other organic solvents such as ethanol, methanol, and dimethylformamide (DMF).[1] It is essentially insoluble in water.
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: Solid this compound should be stored at -20°C. For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month. It is also advised to protect this compound from light, as it can undergo slow isomerization. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Is it necessary to sterile filter this compound stock solutions?
A3: Yes, sterile filtration of the this compound stock solution is a critical step to prevent microbial contamination of your cell cultures. A 0.22 µm syringe filter is recommended for this purpose.
Q4: What is the maximum final concentration of DMSO that should be used in cell culture media?
A4: To avoid cytotoxic effects on most cell lines, the final concentration of DMSO in the cell culture medium should not exceed 0.1% to 0.5%. It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage or dilution | - The concentration of this compound exceeds its solubility limit in the solvent at the storage temperature.- The stock solution was not allowed to come to room temperature before use, causing condensation.- Rapid dilution into an aqueous buffer. | - Ensure the stock concentration does not exceed the solubility limit (see solubility table below).- Warm the vial to room temperature before opening and use.- Perform dilutions in a stepwise manner, adding the stock solution to the aqueous medium while gently vortexing. |
| Observed microbial contamination in cell culture after treatment | - Incomplete sterilization of the stock solution.- Contamination during handling or dilution. | - Ensure the use of a 0.22 µm DMSO-compatible syringe filter for sterilization.- Use aseptic techniques when preparing and diluting the stock solution.- Prepare fresh dilutions for each experiment. |
| No observable biological effect in the experiment | - Degradation of this compound due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles).- Incorrect concentration of the working solution.- The specific cell line may be less sensitive to this compound. | - Prepare a fresh stock solution from powder and store it properly in aliquots at -80°C, protected from light.- Verify the calculations for the working solution concentration.- Perform a dose-response experiment to determine the optimal concentration for your cell line.- Include a positive control to ensure the experimental setup is working as expected. |
| Inconsistent results between experiments | - Variability in stock solution concentration due to improper mixing or storage.- Degradation of the compound over time. | - Ensure the stock solution is thoroughly mixed before each use.- Use freshly prepared stock solutions or aliquots that have not undergone multiple freeze-thaw cycles.- Maintain a consistent final DMSO concentration across all experiments. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL |
| Dimethylformamide (DMF) | ~11 mg/mL |
| Ethanol | ~2 mg/mL |
| Chloroform | ~10 mg/mL |
| Water | Essentially insoluble |
Table 2: Recommended Storage and Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Duration |
| -20°C | DMSO | Up to 1 month |
| -80°C | DMSO | Up to 6 months |
Experimental Protocols
Protocol 1: Preparation of a Sterile 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 495.58 g/mol )
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Analytical balance
-
Sterile 0.22 µm syringe filter with a DMSO-compatible membrane (e.g., PTFE or nylon)
-
Sterile syringes
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: Perform all steps in a chemical fume hood. Wear appropriate PPE as Cytochalasins are considered highly toxic.
-
Weighing this compound: Carefully weigh out 5 mg of this compound powder on an analytical balance and transfer it to a sterile vial.
-
Adding DMSO: Using a sterile pipette, add 1.009 mL of anhydrous, sterile DMSO to the vial containing the this compound powder. This will result in a final concentration of 10 mM.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved.
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm DMSO-compatible syringe filter to the syringe.
-
Filter the solution into a new sterile vial.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles and light exposure.
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Adjusting Cytochalasin E Concentration for Sensitive Cell Types
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytochalasin E, particularly concerning its application to sensitive cell types. The following sections offer structured guidance on optimizing experimental parameters to achieve desired effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, cell-permeable mycotoxin that primarily functions as an inhibitor of actin polymerization.[1][2] It binds to the fast-growing "barbed" end of actin filaments, preventing the addition of new actin monomers and thereby disrupting the structure and dynamics of the cellular actin cytoskeleton.[2][3] This disruption can lead to a variety of downstream effects, including the inhibition of cell division, movement, and changes in cell morphology.[4] Its epoxide group is considered essential for its high potency and specificity.
Q2: What are the initial visual signs of cytotoxicity or excessive stress in cells treated with this compound? A2: The most common morphological signs of excessive this compound concentration include severe cell rounding, detachment from the culture substrate, and the formation of prominent actin aggregates or clumps within the cytoplasm. In many cell types, inhibition of cytokinesis (the final stage of cell division) can lead to the accumulation of large, multinucleated cells. While these can be intended effects, at excessive concentrations they are often coupled with membrane blebbing and cell death (apoptosis or necrosis).
Q3: How can I determine the optimal, non-toxic working concentration of this compound for my specific cell line? A3: The optimal concentration is highly cell-type dependent, with reported IC50 values varying significantly across different cell lines. Therefore, it is critical to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations (e.g., a serial dilution from 20 µM down to 0.1 µM) for a fixed duration (e.g., 24 hours). Subsequently, you should assess cell viability using a quantitative method like an MTT, MTS, or resazurin-based assay to determine the concentration that produces the desired biological effect without causing widespread cell death.
Q4: My sensitive cells are detaching from the culture surface even at low concentrations. What troubleshooting steps can I take? A4: Cell detachment is a common issue due to the disruption of actin-based adhesion structures. To mitigate this, consider the following:
-
Reduce Incubation Time: Many of the effects of cytochalasins on the actin cytoskeleton are rapid. Try shorter incubation periods (e.g., 30-60 minutes) which may be sufficient to achieve the desired effect without leading to detachment.
-
Optimize Substrate Coating: Enhance cell adhesion by using plates coated with extracellular matrix proteins like fibronectin, collagen, or laminin.
-
Lower the Concentration Further: For highly sensitive cells, effective concentrations may be in the picomolar (pM) to low nanomolar (nM) range, especially for endpoints like the inhibition of capillary endothelial cell proliferation.
Q5: The effects of this compound are not reversing after washout in my experiments. Why is this happening? A5: The reversibility of this compound's effects can be inconsistent and is not directly correlated with its potency. Factors influencing irreversibility include:
-
High Concentration or Long Duration: Treatment with high doses or for extended periods can lead to cellular damage that is not easily repaired.
-
Compound Characteristics: The small size and specific functional groups of some cytochalasans may contribute to irreversible effects.
-
Cell-Type Specificity: The intrinsic repair and protein turnover rates of your specific cell type can influence its ability to recover from actin cytoskeleton disruption. A washout experiment, where the drug-containing media is replaced with fresh media, is the standard method to test for reversibility.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death or Detachment | Concentration is too high for the specific cell type. Incubation time is too long. Poor cell adhesion to the culture substrate. | Perform a dose-response curve to find the IC50 and work at a sub-lethal concentration. Reduce the treatment duration; start with 30-60 minutes. Use plates coated with an appropriate extracellular matrix protein. |
| Inconsistent or No Observable Effect | Concentration is too low. The compound has degraded. The vehicle (e.g., DMSO) concentration is too high, causing solvent effects. | Increase the concentration in a stepwise manner. Ensure proper storage of the this compound stock solution (typically at -20°C, protected from light). Ensure the final vehicle concentration in the media is consistent across all conditions and typically below 0.5%. |
| Irreversible Effects on Actin Cytoskeleton | Treatment parameters (concentration, duration) are too harsh. The specific cell line has a low capacity for cytoskeletal recovery. | Lower the concentration and/or shorten the incubation time significantly. If reversibility is a critical requirement, consider screening other actin inhibitors, as reversibility is not guaranteed with all cytochalasins. |
Quantitative Data Summary
The effective concentration of this compound is highly dependent on the cell type and the biological question being investigated. The tables below summarize reported concentrations and key experimental parameters.
Table 1: Reported Effective Concentrations of this compound and Other Cytochalasins
| Cell Type / Model | Cytochalasin Type | Concentration | Observed Effect | Citation |
| Xenopus 2F3 & mpkCCD cells | This compound | 1.5 µM | Actin clumping, decreased ENaC activity | |
| Bovine Capillary Endothelial (BCE) cells | This compound | pM concentrations | Inhibition of cell proliferation | |
| Various Cancer Cell Lines (e.g., A549, HeLa) | This compound | 37 - 64 µM (IC50) | Cytotoxicity | |
| MDCK Epithelial Cells | Cytochalasin D | 2 µg/mL (~4 µM) | Increased tight junction permeability | |
| Various Cancer Cell Lines | Cytochalasin B | 1.0 - 1.5 µM | Induction of multinucleated phenotype | |
| P388/ADR Leukemia Cells | Cytochalasin D | 42 µM (IC50) | Growth inhibition |
Table 2: Key Experimental Parameters for Optimization
| Parameter | Importance | Recommendation |
| Cell Type | Different cells exhibit vastly different sensitivities. | Always perform a dose-response assay for each new cell line. |
| Seeding Density | Cell density can affect drug response and cell-cell interactions. | Keep seeding density consistent across experiments. |
| Incubation Time | Effects can be rapid or accumulate over time. | Test a time course (e.g., 30 min, 2 hr, 24 hr) to find the optimal window. |
| Vehicle Control | Solvents like DMSO can have independent biological effects. | Always include a vehicle-only control group at the same final concentration. |
| Assay Endpoint | The required concentration for subtle morphological changes vs. cell death varies greatly. | Choose an assay that directly measures the desired outcome (e.g., phalloidin (B8060827) staining for actin, viability assay for cytotoxicity). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration via Dose-Response Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) and a suitable sub-lethal concentration for your experiments.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 2x concentrated stock of this compound in culture medium. Perform a serial dilution to create a range of concentrations (e.g., 40 µM, 20 µM, 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.62 µM, and a vehicle-only control).
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2x concentrated compound dilutions to the corresponding wells. This will bring the concentrations to their final 1x values.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a preferred method. Common options include:
-
Metabolic Assays: Add MTT, MTS, or resazurin (B115843) reagent and incubate according to the manufacturer's instructions before reading the absorbance or fluorescence.
-
Luminescent Assays: Use an ATP-based assay which measures the ATP content of viable cells.
-
-
Data Analysis: Plot the cell viability (%) against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value. Select a working concentration well below the IC50 for experiments where cell viability must be maintained.
Protocol 2: Assessing Actin Cytoskeleton Disruption
This protocol details how to visualize the effects of this compound on the actin cytoskeleton.
-
Cell Culture: Grow cells on sterile glass coverslips placed in a 24-well plate until they reach the desired confluency.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound and a vehicle control for the desired time (e.g., 60 minutes).
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS) and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS, then permeabilize them with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash again with PBS. Stain the F-actin by incubating the cells with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 Phalloidin) for 30-60 minutes at room temperature, protected from light. For nuclear counterstaining, a dye such as DAPI can be included.
-
Mounting and Imaging: Wash the coverslips three final times with PBS, then mount them onto microscope slides using an anti-fade mounting medium.
-
Visualization: Image the cells using a fluorescence microscope. Compare the structure of actin filaments in treated cells versus control cells, looking for signs of disruption, aggregation, or loss of stress fibers.
Visualizations
Caption: Troubleshooting workflow for optimizing this compound concentration.
Caption: Primary mechanism and downstream effects of this compound.
References
Technical Support Center: Adjusting Cytochalasin E Concentration for Sensitive Cell Types
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytochalasin E, particularly concerning its application to sensitive cell types. The following sections offer structured guidance on optimizing experimental parameters to achieve desired effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, cell-permeable mycotoxin that primarily functions as an inhibitor of actin polymerization.[1][2] It binds to the fast-growing "barbed" end of actin filaments, preventing the addition of new actin monomers and thereby disrupting the structure and dynamics of the cellular actin cytoskeleton.[2][3] This disruption can lead to a variety of downstream effects, including the inhibition of cell division, movement, and changes in cell morphology.[4] Its epoxide group is considered essential for its high potency and specificity.
Q2: What are the initial visual signs of cytotoxicity or excessive stress in cells treated with this compound? A2: The most common morphological signs of excessive this compound concentration include severe cell rounding, detachment from the culture substrate, and the formation of prominent actin aggregates or clumps within the cytoplasm. In many cell types, inhibition of cytokinesis (the final stage of cell division) can lead to the accumulation of large, multinucleated cells. While these can be intended effects, at excessive concentrations they are often coupled with membrane blebbing and cell death (apoptosis or necrosis).
Q3: How can I determine the optimal, non-toxic working concentration of this compound for my specific cell line? A3: The optimal concentration is highly cell-type dependent, with reported IC50 values varying significantly across different cell lines. Therefore, it is critical to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations (e.g., a serial dilution from 20 µM down to 0.1 µM) for a fixed duration (e.g., 24 hours). Subsequently, you should assess cell viability using a quantitative method like an MTT, MTS, or resazurin-based assay to determine the concentration that produces the desired biological effect without causing widespread cell death.
Q4: My sensitive cells are detaching from the culture surface even at low concentrations. What troubleshooting steps can I take? A4: Cell detachment is a common issue due to the disruption of actin-based adhesion structures. To mitigate this, consider the following:
-
Reduce Incubation Time: Many of the effects of cytochalasins on the actin cytoskeleton are rapid. Try shorter incubation periods (e.g., 30-60 minutes) which may be sufficient to achieve the desired effect without leading to detachment.
-
Optimize Substrate Coating: Enhance cell adhesion by using plates coated with extracellular matrix proteins like fibronectin, collagen, or laminin.
-
Lower the Concentration Further: For highly sensitive cells, effective concentrations may be in the picomolar (pM) to low nanomolar (nM) range, especially for endpoints like the inhibition of capillary endothelial cell proliferation.
Q5: The effects of this compound are not reversing after washout in my experiments. Why is this happening? A5: The reversibility of this compound's effects can be inconsistent and is not directly correlated with its potency. Factors influencing irreversibility include:
-
High Concentration or Long Duration: Treatment with high doses or for extended periods can lead to cellular damage that is not easily repaired.
-
Compound Characteristics: The small size and specific functional groups of some cytochalasans may contribute to irreversible effects.
-
Cell-Type Specificity: The intrinsic repair and protein turnover rates of your specific cell type can influence its ability to recover from actin cytoskeleton disruption. A washout experiment, where the drug-containing media is replaced with fresh media, is the standard method to test for reversibility.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death or Detachment | Concentration is too high for the specific cell type. Incubation time is too long. Poor cell adhesion to the culture substrate. | Perform a dose-response curve to find the IC50 and work at a sub-lethal concentration. Reduce the treatment duration; start with 30-60 minutes. Use plates coated with an appropriate extracellular matrix protein. |
| Inconsistent or No Observable Effect | Concentration is too low. The compound has degraded. The vehicle (e.g., DMSO) concentration is too high, causing solvent effects. | Increase the concentration in a stepwise manner. Ensure proper storage of the this compound stock solution (typically at -20°C, protected from light). Ensure the final vehicle concentration in the media is consistent across all conditions and typically below 0.5%. |
| Irreversible Effects on Actin Cytoskeleton | Treatment parameters (concentration, duration) are too harsh. The specific cell line has a low capacity for cytoskeletal recovery. | Lower the concentration and/or shorten the incubation time significantly. If reversibility is a critical requirement, consider screening other actin inhibitors, as reversibility is not guaranteed with all cytochalasins. |
Quantitative Data Summary
The effective concentration of this compound is highly dependent on the cell type and the biological question being investigated. The tables below summarize reported concentrations and key experimental parameters.
Table 1: Reported Effective Concentrations of this compound and Other Cytochalasins
| Cell Type / Model | Cytochalasin Type | Concentration | Observed Effect | Citation |
| Xenopus 2F3 & mpkCCD cells | This compound | 1.5 µM | Actin clumping, decreased ENaC activity | |
| Bovine Capillary Endothelial (BCE) cells | This compound | pM concentrations | Inhibition of cell proliferation | |
| Various Cancer Cell Lines (e.g., A549, HeLa) | This compound | 37 - 64 µM (IC50) | Cytotoxicity | |
| MDCK Epithelial Cells | Cytochalasin D | 2 µg/mL (~4 µM) | Increased tight junction permeability | |
| Various Cancer Cell Lines | Cytochalasin B | 1.0 - 1.5 µM | Induction of multinucleated phenotype | |
| P388/ADR Leukemia Cells | Cytochalasin D | 42 µM (IC50) | Growth inhibition |
Table 2: Key Experimental Parameters for Optimization
| Parameter | Importance | Recommendation |
| Cell Type | Different cells exhibit vastly different sensitivities. | Always perform a dose-response assay for each new cell line. |
| Seeding Density | Cell density can affect drug response and cell-cell interactions. | Keep seeding density consistent across experiments. |
| Incubation Time | Effects can be rapid or accumulate over time. | Test a time course (e.g., 30 min, 2 hr, 24 hr) to find the optimal window. |
| Vehicle Control | Solvents like DMSO can have independent biological effects. | Always include a vehicle-only control group at the same final concentration. |
| Assay Endpoint | The required concentration for subtle morphological changes vs. cell death varies greatly. | Choose an assay that directly measures the desired outcome (e.g., phalloidin staining for actin, viability assay for cytotoxicity). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration via Dose-Response Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) and a suitable sub-lethal concentration for your experiments.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 2x concentrated stock of this compound in culture medium. Perform a serial dilution to create a range of concentrations (e.g., 40 µM, 20 µM, 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.62 µM, and a vehicle-only control).
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2x concentrated compound dilutions to the corresponding wells. This will bring the concentrations to their final 1x values.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a preferred method. Common options include:
-
Metabolic Assays: Add MTT, MTS, or resazurin reagent and incubate according to the manufacturer's instructions before reading the absorbance or fluorescence.
-
Luminescent Assays: Use an ATP-based assay which measures the ATP content of viable cells.
-
-
Data Analysis: Plot the cell viability (%) against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value. Select a working concentration well below the IC50 for experiments where cell viability must be maintained.
Protocol 2: Assessing Actin Cytoskeleton Disruption
This protocol details how to visualize the effects of this compound on the actin cytoskeleton.
-
Cell Culture: Grow cells on sterile glass coverslips placed in a 24-well plate until they reach the desired confluency.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound and a vehicle control for the desired time (e.g., 60 minutes).
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS) and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS, then permeabilize them with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash again with PBS. Stain the F-actin by incubating the cells with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 Phalloidin) for 30-60 minutes at room temperature, protected from light. For nuclear counterstaining, a dye such as DAPI can be included.
-
Mounting and Imaging: Wash the coverslips three final times with PBS, then mount them onto microscope slides using an anti-fade mounting medium.
-
Visualization: Image the cells using a fluorescence microscope. Compare the structure of actin filaments in treated cells versus control cells, looking for signs of disruption, aggregation, or loss of stress fibers.
Visualizations
Caption: Troubleshooting workflow for optimizing this compound concentration.
Caption: Primary mechanism and downstream effects of this compound.
References
Technical Support Center: Interpreting Morphological Changes in Cells Treated with Cytochalasin E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the morphological changes observed in cells treated with Cytochalasin E.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent fungal metabolite that primarily acts by disrupting the actin cytoskeleton. It binds to the barbed (fast-growing) end of actin filaments, preventing the polymerization and elongation of new actin monomers into the filament.[1][2][3] This capping activity leads to a net depolymerization of actin filaments as the disassembly at the pointed (slow-growing) end continues.
Q2: What are the expected morphological changes in cells treated with this compound?
A2: Treatment with this compound typically induces a range of dose- and cell-type-dependent morphological changes, including:
-
Cell Rounding and Retraction: Cells lose their spread-out shape and become more rounded as the actin cytoskeleton, which is crucial for maintaining cell shape, is disrupted.[4][5]
-
Actin Filament Disruption and Aggregation: The organized network of actin stress fibers is dismantled, leading to the formation of actin aggregates or clumps throughout the cytoplasm.
-
Inhibition of Lamellipodia and Membrane Ruffling: Low concentrations of cytochalasins can inhibit the formation of lamellipodia and membrane ruffles, which are actin-rich protrusions at the leading edge of migrating cells.
-
Arborized or Stellate Morphologies: At higher concentrations, cells may develop branched, tree-like ("arborized") or star-like ("stellate") shapes.
-
Cell Flattening: In some cell types, a change from a polygonal to a more flattened shape has been observed.
Q3: How quickly do these morphological changes appear?
A3: The morphological changes induced by this compound can be observed within minutes of application. The speed of the response depends on the cell type, the concentration of this compound used, and the experimental conditions.
Q4: Are the effects of this compound reversible?
A4: Yes, the effects of this compound are generally reversible. After removing the compound from the cell culture medium, cells can regain their normal morphology and actin cytoskeleton organization. The recovery time can vary depending on the duration and concentration of the treatment.
Troubleshooting Guides
Issue 1: No observable morphological changes after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Ensure the this compound is from a reputable source and has been stored correctly (typically at -20°C). Prepare fresh stock solutions in a suitable solvent like DMSO. |
| Insufficient Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Concentrations can range from nanomolar to micromolar. |
| Short Treatment Duration | While effects can be rapid, some changes may take longer to become apparent. Increase the incubation time and observe the cells at multiple time points. |
| Cell Line Resistance | Some cell lines may be less sensitive to this compound. Verify the response in a known sensitive cell line to confirm the compound's activity. |
Issue 2: Excessive cell death or detachment.
| Possible Cause | Troubleshooting Step |
| High Concentration | High concentrations of this compound can be cytotoxic. Reduce the concentration used in your experiment. A dose-response curve will help identify a concentration that disrupts the cytoskeleton without causing widespread cell death. |
| Prolonged Treatment | Long-term exposure to this compound can induce apoptosis in some cell types. Reduce the treatment duration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells (typically <0.1%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
Issue 3: Inconsistent or variable morphological changes across the cell population.
| Possible Cause | Troubleshooting Step |
| Cell Cycle Stage | The organization of the actin cytoskeleton can vary with the cell cycle. Synchronize the cell population before treatment to obtain a more uniform response. |
| Uneven Drug Distribution | Ensure the this compound is thoroughly mixed into the culture medium to achieve a uniform concentration across the culture vessel. |
| Cell Health and Confluency | Use healthy, sub-confluent cell cultures for your experiments. Overly confluent or stressed cells may respond differently. |
Issue 4: Artifacts in fluorescence microscopy after staining for F-actin.
| Possible Cause | Troubleshooting Step | | Fixation Issues | Improper fixation can lead to artifacts. Use a fixation protocol optimized for preserving the cytoskeleton, such as fixation with paraformaldehyde followed by permeabilization with a non-ionic detergent. | | Antibody/Phalloidin (B8060827) Staining | Ensure that the concentration of your F-actin probe (e.g., fluorescently labeled phalloidin) is optimal. Titrate the staining reagent to maximize signal and minimize background. | | Microscope Settings | Optimize microscope settings (e.g., exposure time, laser power) to avoid phototoxicity and photobleaching, which can alter cell morphology and fluorescence. |
Experimental Protocols
Protocol 1: Visualization of Actin Cytoskeleton Disruption by Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 30 minutes, 1 hour, 2 hours).
-
-
Fixation:
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
F-actin Staining:
-
Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with 1% bovine serum albumin (BSA) for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining (Optional):
-
Incubate the cells with a nuclear stain (e.g., DAPI or Hoechst) diluted in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Data Presentation
Table 1: Summary of Expected Morphological Changes with Increasing this compound Concentration
| Concentration Range | Expected Morphological Changes |
| Low (nM range) | Inhibition of membrane ruffling, transient capping of barbed ends. |
| Medium (Low µM range) | Cell rounding, retraction of cell peripheries, disruption of stress fibers, formation of actin aggregates. |
| High (µM range) | Pronounced cell rounding, formation of arborized or stellate structures, potential for cytotoxicity and apoptosis with prolonged exposure. |
Visualizations
Caption: Mechanism of this compound action on actin filaments.
Caption: Experimental workflow for analyzing this compound-treated cells.
Caption: Downstream effects of this compound on cellular processes.
References
Technical Support Center: Interpreting Morphological Changes in Cells Treated with Cytochalasin E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the morphological changes observed in cells treated with Cytochalasin E.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent fungal metabolite that primarily acts by disrupting the actin cytoskeleton. It binds to the barbed (fast-growing) end of actin filaments, preventing the polymerization and elongation of new actin monomers into the filament.[1][2][3] This capping activity leads to a net depolymerization of actin filaments as the disassembly at the pointed (slow-growing) end continues.
Q2: What are the expected morphological changes in cells treated with this compound?
A2: Treatment with this compound typically induces a range of dose- and cell-type-dependent morphological changes, including:
-
Cell Rounding and Retraction: Cells lose their spread-out shape and become more rounded as the actin cytoskeleton, which is crucial for maintaining cell shape, is disrupted.[4][5]
-
Actin Filament Disruption and Aggregation: The organized network of actin stress fibers is dismantled, leading to the formation of actin aggregates or clumps throughout the cytoplasm.
-
Inhibition of Lamellipodia and Membrane Ruffling: Low concentrations of cytochalasins can inhibit the formation of lamellipodia and membrane ruffles, which are actin-rich protrusions at the leading edge of migrating cells.
-
Arborized or Stellate Morphologies: At higher concentrations, cells may develop branched, tree-like ("arborized") or star-like ("stellate") shapes.
-
Cell Flattening: In some cell types, a change from a polygonal to a more flattened shape has been observed.
Q3: How quickly do these morphological changes appear?
A3: The morphological changes induced by this compound can be observed within minutes of application. The speed of the response depends on the cell type, the concentration of this compound used, and the experimental conditions.
Q4: Are the effects of this compound reversible?
A4: Yes, the effects of this compound are generally reversible. After removing the compound from the cell culture medium, cells can regain their normal morphology and actin cytoskeleton organization. The recovery time can vary depending on the duration and concentration of the treatment.
Troubleshooting Guides
Issue 1: No observable morphological changes after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Ensure the this compound is from a reputable source and has been stored correctly (typically at -20°C). Prepare fresh stock solutions in a suitable solvent like DMSO. |
| Insufficient Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Concentrations can range from nanomolar to micromolar. |
| Short Treatment Duration | While effects can be rapid, some changes may take longer to become apparent. Increase the incubation time and observe the cells at multiple time points. |
| Cell Line Resistance | Some cell lines may be less sensitive to this compound. Verify the response in a known sensitive cell line to confirm the compound's activity. |
Issue 2: Excessive cell death or detachment.
| Possible Cause | Troubleshooting Step |
| High Concentration | High concentrations of this compound can be cytotoxic. Reduce the concentration used in your experiment. A dose-response curve will help identify a concentration that disrupts the cytoskeleton without causing widespread cell death. |
| Prolonged Treatment | Long-term exposure to this compound can induce apoptosis in some cell types. Reduce the treatment duration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells (typically <0.1%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
Issue 3: Inconsistent or variable morphological changes across the cell population.
| Possible Cause | Troubleshooting Step |
| Cell Cycle Stage | The organization of the actin cytoskeleton can vary with the cell cycle. Synchronize the cell population before treatment to obtain a more uniform response. |
| Uneven Drug Distribution | Ensure the this compound is thoroughly mixed into the culture medium to achieve a uniform concentration across the culture vessel. |
| Cell Health and Confluency | Use healthy, sub-confluent cell cultures for your experiments. Overly confluent or stressed cells may respond differently. |
Issue 4: Artifacts in fluorescence microscopy after staining for F-actin.
| Possible Cause | Troubleshooting Step | | Fixation Issues | Improper fixation can lead to artifacts. Use a fixation protocol optimized for preserving the cytoskeleton, such as fixation with paraformaldehyde followed by permeabilization with a non-ionic detergent. | | Antibody/Phalloidin Staining | Ensure that the concentration of your F-actin probe (e.g., fluorescently labeled phalloidin) is optimal. Titrate the staining reagent to maximize signal and minimize background. | | Microscope Settings | Optimize microscope settings (e.g., exposure time, laser power) to avoid phototoxicity and photobleaching, which can alter cell morphology and fluorescence. |
Experimental Protocols
Protocol 1: Visualization of Actin Cytoskeleton Disruption by Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 30 minutes, 1 hour, 2 hours).
-
-
Fixation:
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
F-actin Staining:
-
Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with 1% bovine serum albumin (BSA) for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining (Optional):
-
Incubate the cells with a nuclear stain (e.g., DAPI or Hoechst) diluted in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Data Presentation
Table 1: Summary of Expected Morphological Changes with Increasing this compound Concentration
| Concentration Range | Expected Morphological Changes |
| Low (nM range) | Inhibition of membrane ruffling, transient capping of barbed ends. |
| Medium (Low µM range) | Cell rounding, retraction of cell peripheries, disruption of stress fibers, formation of actin aggregates. |
| High (µM range) | Pronounced cell rounding, formation of arborized or stellate structures, potential for cytotoxicity and apoptosis with prolonged exposure. |
Visualizations
Caption: Mechanism of this compound action on actin filaments.
Caption: Experimental workflow for analyzing this compound-treated cells.
Caption: Downstream effects of this compound on cellular processes.
References
Troubleshooting guide for Cytochalasin E in high-resolution microscopy.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving Cytochalasin E in high-resolution microscopy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the actin cytoskeleton?
This compound is a cell-permeable mycotoxin that acts as a potent inhibitor of actin polymerization.[1] It functions by binding to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and thereby disrupting the dynamic assembly of the actin cytoskeleton.[2] This disruption leads to changes in cell morphology, motility, and other actin-dependent cellular processes.[3] In microscopy, this manifests as a reduction in filamentous actin (F-actin) and the formation of actin aggregates.
Q2: What are the typical working concentrations and incubation times for this compound in cell culture experiments?
The optimal concentration and incubation time for this compound are cell-type dependent and should be determined empirically. However, based on published studies, a general starting point can be established. It is crucial to perform a dose-response and time-course experiment to identify the minimal concentration and duration that elicits the desired effect without causing excessive cytotoxicity.
| Cell Type | Effective Concentration | Incubation Time | Observed Effect | Reference |
| Xenopus 2F3 cells | 1.5 µM | 60 minutes | Disruption of actin cytoskeleton integrity, decreased ENaC activity | [3] |
| Human Lung Cancer A549 cells | Dose-dependent | Not specified | Inhibition of cell growth, induction of autophagy | [2] |
| Bovine Capillary Endothelial (BCE) cells | Not specified | Not specified | Potent and selective inhibition of cell proliferation |
Q3: Can this compound be used for live-cell high-resolution microscopy?
Yes, but with significant considerations. The dynamic nature of this compound's effect on the actin cytoskeleton makes it a powerful tool for live-cell imaging. However, phototoxicity and the rapid cellular changes induced by the drug present challenges. For live-cell super-resolution techniques like TIRF-SIM, it is essential to use gentle imaging conditions with minimal laser power and exposure times to avoid artifacts and maintain cell health.
Troubleshooting Guide
Problem 1: No observable effect on the actin cytoskeleton after this compound treatment.
-
Possible Cause: Insufficient concentration or incubation time.
-
Solution: Perform a dose-response experiment with a range of concentrations (e.g., 0.5 µM to 10 µM) and a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal conditions for your specific cell type and experimental goals.
-
-
Possible Cause: Poor cell permeability.
-
Solution: While this compound is generally cell-permeable, ensure that the cell monolayer is healthy and not overly confluent, which can hinder drug penetration.
-
-
Possible Cause: Inactive compound.
-
Solution: Verify the quality and storage conditions of your this compound stock. Prepare fresh solutions from a reliable source.
-
Problem 2: Excessive cell death or detachment after treatment.
-
Possible Cause: Concentration of this compound is too high or incubation time is too long.
-
Solution: Reduce the concentration and/or incubation time. The goal is to disrupt the actin cytoskeleton without inducing widespread apoptosis or cell detachment.
-
-
Possible Cause: Cell type is particularly sensitive to actin disruption.
-
Solution: Use a lower concentration range and carefully monitor cell morphology and viability using a live-cell stain.
-
Problem 3: Artifacts in super-resolution images after this compound treatment.
-
Possible Cause: Formation of large, dense actin aggregates that are difficult to resolve.
-
Solution for STORM/dSTORM: The high density of fluorophores within these aggregates can lead to overlapping signals and poor localization. Consider using a lower concentration of this compound to induce more subtle changes in the actin network. Optimize your analysis software to handle high-density regions, for example, by using algorithms designed for crowded fields.
-
Solution for STED: The dense aggregates may cause excessive scattering of the depletion laser, leading to a loss of resolution. Adjust the depletion laser power and scan parameters to optimize for these challenging structures.
-
-
Possible Cause: Non-specific binding of fluorescent probes.
-
Solution: Ensure thorough washing steps after staining to remove unbound phalloidin (B8060827) or antibodies. Use high-quality, validated reagents.
-
-
Possible Cause: Fixation artifacts.
-
Solution: Proper fixation is critical for preserving the this compound-induced cellular changes. A PFA-based fixation protocol is often recommended for super-resolution imaging of the actin cytoskeleton.
-
Problem 4: Poor signal-to-noise ratio in super-resolution images.
-
Possible Cause: Reduced binding of phalloidin to disrupted actin filaments.
-
Solution: While this compound primarily affects actin polymerization, the resulting filament fragments and aggregates can still be stained with phalloidin. However, the overall fluorescence intensity may be reduced. Consider using a brighter fluorophore-conjugated phalloidin or increasing the staining concentration. Be aware that phalloidin itself can stabilize actin filaments and may counteract the effects of this compound to some extent.
-
-
Possible Cause: Photobleaching of fluorophores.
-
Solution: Use an imaging buffer with an oxygen scavenging system to reduce photobleaching, especially for long acquisition times in STORM/dSTORM. For live-cell imaging, minimize laser exposure by using the lowest possible laser power and shortest exposure times.
-
Experimental Protocols
Protocol 1: General Staining of F-actin with Phalloidin for Super-Resolution Microscopy (Fixed Cells)
-
Cell Culture and Treatment:
-
Plate cells on high-precision glass coverslips suitable for super-resolution microscopy.
-
Culture cells to the desired confluency.
-
Treat cells with the predetermined optimal concentration and duration of this compound. Include a vehicle-treated control (e.g., DMSO).
-
-
Fixation:
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the cells with a fluorescently-labeled phalloidin solution (e.g., Alexa Fluor 647-phalloidin for STORM) in PBS for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on a microscope slide using an appropriate imaging medium for super-resolution (e.g., a STORM imaging buffer containing an oxygen scavenging system).
-
Proceed with image acquisition using your super-resolution microscope.
-
Signaling Pathways and Workflows
The disruption of the actin cytoskeleton by this compound can impact various signaling pathways. One such example is the regulation of the epithelial sodium channel (ENaC), where an intact actin network is crucial for its normal function.
References
- 1. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 2. Correlative light and electron microscopy reveals the fine circuit structure underlying evidence accumulation in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for Cytochalasin E in high-resolution microscopy.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving Cytochalasin E in high-resolution microscopy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the actin cytoskeleton?
This compound is a cell-permeable mycotoxin that acts as a potent inhibitor of actin polymerization.[1] It functions by binding to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and thereby disrupting the dynamic assembly of the actin cytoskeleton.[2] This disruption leads to changes in cell morphology, motility, and other actin-dependent cellular processes.[3] In microscopy, this manifests as a reduction in filamentous actin (F-actin) and the formation of actin aggregates.
Q2: What are the typical working concentrations and incubation times for this compound in cell culture experiments?
The optimal concentration and incubation time for this compound are cell-type dependent and should be determined empirically. However, based on published studies, a general starting point can be established. It is crucial to perform a dose-response and time-course experiment to identify the minimal concentration and duration that elicits the desired effect without causing excessive cytotoxicity.
| Cell Type | Effective Concentration | Incubation Time | Observed Effect | Reference |
| Xenopus 2F3 cells | 1.5 µM | 60 minutes | Disruption of actin cytoskeleton integrity, decreased ENaC activity | [3] |
| Human Lung Cancer A549 cells | Dose-dependent | Not specified | Inhibition of cell growth, induction of autophagy | [2] |
| Bovine Capillary Endothelial (BCE) cells | Not specified | Not specified | Potent and selective inhibition of cell proliferation |
Q3: Can this compound be used for live-cell high-resolution microscopy?
Yes, but with significant considerations. The dynamic nature of this compound's effect on the actin cytoskeleton makes it a powerful tool for live-cell imaging. However, phototoxicity and the rapid cellular changes induced by the drug present challenges. For live-cell super-resolution techniques like TIRF-SIM, it is essential to use gentle imaging conditions with minimal laser power and exposure times to avoid artifacts and maintain cell health.
Troubleshooting Guide
Problem 1: No observable effect on the actin cytoskeleton after this compound treatment.
-
Possible Cause: Insufficient concentration or incubation time.
-
Solution: Perform a dose-response experiment with a range of concentrations (e.g., 0.5 µM to 10 µM) and a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal conditions for your specific cell type and experimental goals.
-
-
Possible Cause: Poor cell permeability.
-
Solution: While this compound is generally cell-permeable, ensure that the cell monolayer is healthy and not overly confluent, which can hinder drug penetration.
-
-
Possible Cause: Inactive compound.
-
Solution: Verify the quality and storage conditions of your this compound stock. Prepare fresh solutions from a reliable source.
-
Problem 2: Excessive cell death or detachment after treatment.
-
Possible Cause: Concentration of this compound is too high or incubation time is too long.
-
Solution: Reduce the concentration and/or incubation time. The goal is to disrupt the actin cytoskeleton without inducing widespread apoptosis or cell detachment.
-
-
Possible Cause: Cell type is particularly sensitive to actin disruption.
-
Solution: Use a lower concentration range and carefully monitor cell morphology and viability using a live-cell stain.
-
Problem 3: Artifacts in super-resolution images after this compound treatment.
-
Possible Cause: Formation of large, dense actin aggregates that are difficult to resolve.
-
Solution for STORM/dSTORM: The high density of fluorophores within these aggregates can lead to overlapping signals and poor localization. Consider using a lower concentration of this compound to induce more subtle changes in the actin network. Optimize your analysis software to handle high-density regions, for example, by using algorithms designed for crowded fields.
-
Solution for STED: The dense aggregates may cause excessive scattering of the depletion laser, leading to a loss of resolution. Adjust the depletion laser power and scan parameters to optimize for these challenging structures.
-
-
Possible Cause: Non-specific binding of fluorescent probes.
-
Solution: Ensure thorough washing steps after staining to remove unbound phalloidin or antibodies. Use high-quality, validated reagents.
-
-
Possible Cause: Fixation artifacts.
-
Solution: Proper fixation is critical for preserving the this compound-induced cellular changes. A PFA-based fixation protocol is often recommended for super-resolution imaging of the actin cytoskeleton.
-
Problem 4: Poor signal-to-noise ratio in super-resolution images.
-
Possible Cause: Reduced binding of phalloidin to disrupted actin filaments.
-
Solution: While this compound primarily affects actin polymerization, the resulting filament fragments and aggregates can still be stained with phalloidin. However, the overall fluorescence intensity may be reduced. Consider using a brighter fluorophore-conjugated phalloidin or increasing the staining concentration. Be aware that phalloidin itself can stabilize actin filaments and may counteract the effects of this compound to some extent.
-
-
Possible Cause: Photobleaching of fluorophores.
-
Solution: Use an imaging buffer with an oxygen scavenging system to reduce photobleaching, especially for long acquisition times in STORM/dSTORM. For live-cell imaging, minimize laser exposure by using the lowest possible laser power and shortest exposure times.
-
Experimental Protocols
Protocol 1: General Staining of F-actin with Phalloidin for Super-Resolution Microscopy (Fixed Cells)
-
Cell Culture and Treatment:
-
Plate cells on high-precision glass coverslips suitable for super-resolution microscopy.
-
Culture cells to the desired confluency.
-
Treat cells with the predetermined optimal concentration and duration of this compound. Include a vehicle-treated control (e.g., DMSO).
-
-
Fixation:
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the cells with a fluorescently-labeled phalloidin solution (e.g., Alexa Fluor 647-phalloidin for STORM) in PBS for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on a microscope slide using an appropriate imaging medium for super-resolution (e.g., a STORM imaging buffer containing an oxygen scavenging system).
-
Proceed with image acquisition using your super-resolution microscope.
-
Signaling Pathways and Workflows
The disruption of the actin cytoskeleton by this compound can impact various signaling pathways. One such example is the regulation of the epithelial sodium channel (ENaC), where an intact actin network is crucial for its normal function.
References
- 1. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 2. Correlative light and electron microscopy reveals the fine circuit structure underlying evidence accumulation in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fixation and permeabilization after Cytochalasin E treatment for imaging.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing fixation and permeabilization protocols for accurately imaging the actin cytoskeleton and associated proteins following treatment with Cytochalasin E.
Troubleshooting Guide
This guide addresses common issues encountered during the imaging of cells treated with this compound, which is known to disrupt actin filaments. Proper fixation and permeabilization are critical to preserve the resulting delicate and altered cellular structures.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Actin Staining (Phalloidin) | Loss of fragmented actin filaments: Small actin fragments generated by this compound treatment may be lost during harsh fixation or permeabilization steps. | - Use a "mild" fixation protocol with a cytoskeleton-stabilizing buffer (e.g., PEM or PHEM buffer) to better preserve fine actin structures.[1][2]- Consider using a lower concentration of Triton X-100 or switching to a milder detergent like saponin (B1150181) for permeabilization.[3][4]- Optimize fixation time; over-fixation can mask phalloidin (B8060827) binding sites. |
| Inefficient phalloidin binding: The altered conformation of actin filaments after this compound treatment might hinder phalloidin binding. | - Increase the concentration of fluorescently-labeled phalloidin.- Extend the incubation time with phalloidin. | |
| High Background Fluorescence | Inadequate washing: Insufficient removal of unbound antibodies or phalloidin. | - Increase the number and duration of wash steps after fixation, permeabilization, and antibody/phalloidin incubation.[5] |
| Non-specific antibody binding: The secondary antibody may be binding to cellular components other than the primary antibody. | - Include a blocking step with a suitable agent like Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody to reduce non-specific binding. | |
| Cellular autofluorescence: Aldehyde fixatives like paraformaldehyde (PFA) can induce autofluorescence. | - After PFA fixation, treat cells with a quenching agent such as sodium borohydride (B1222165) or glycine. | |
| Distorted Cell Morphology or Artifacts | Harsh fixation: Methanol (B129727) fixation can dehydrate cells rapidly, leading to shrinkage and distortion. While effective for some cytoskeletal components, it may not be ideal for preserving the delicate structures remaining after this compound treatment. | - Preferentially use cross-linking fixatives like PFA, which better preserve cellular architecture.- If using PFA, ensure it is freshly prepared and used at an appropriate concentration (e.g., 4% in a stabilizing buffer). |
| Inappropriate permeabilization: High concentrations of detergents can extract lipids and soluble proteins, leading to structural collapse. | - Titrate the concentration of the permeabilizing agent (e.g., Triton X-100 from 0.1% to 0.5%) to find the optimal balance between antibody/phalloidin access and structural preservation. | |
| Poor Preservation of Actin Aggregates | Disruption of aggregates during processing: The characteristic clumps of actin formed after cytochalasin treatment can be fragile. | - Handle samples gently throughout the staining procedure. Avoid vigorous pipetting or washing. |
| Fixative not stabilizing aggregates effectively: The chosen fixation method may not be optimal for cross-linking the actin aggregates. | - Consider a combination of fixatives, such as PFA followed by a brief methanol post-fixation, to potentially improve the preservation of these structures. However, this should be carefully optimized. |
Frequently Asked Questions (FAQs)
Q1: What is the best fixative for imaging cells after this compound treatment?
A1: Paraformaldehyde (PFA) is generally the preferred fixative as it is a cross-linking agent that better preserves cellular morphology compared to precipitating fixatives like methanol. For optimal preservation of the delicate actin structures that remain after this compound treatment, it is highly recommended to dissolve the PFA in a cytoskeleton-stabilizing buffer such as PEM (PIPES, EGTA, Magnesium Chloride) or PHEM (PIPES, HEPES, EGTA, Magnesium Chloride). Glutaraldehyde can also be used, as it is an excellent cross-linker for actin, but it may increase autofluorescence and can mask epitopes for antibody staining.
Q2: How does this compound treatment affect my choice of permeabilization agent?
A2: this compound leads to the depolymerization of actin stress fibers and the formation of smaller actin fragments and aggregates. This altered cytoskeleton can be more susceptible to disruption by harsh detergents. Therefore, a milder permeabilization approach is often recommended. While Triton X-100 is commonly used, you may need to use a lower concentration (e.g., 0.1% - 0.25%) or switch to a gentler detergent like saponin, which selectively permeabilizes the plasma membrane while leaving organellar membranes largely intact.
Q3: Can I use methanol for fixation after this compound treatment?
A3: While methanol fixation is rapid and also permeabilizes the cells, it is a dehydrating and precipitating fixative that can cause cell shrinkage and may not preserve the fine, fragmented actin structures as well as PFA. For visualizing microtubules and some intermediate filaments, methanol can be effective. However, for detailed analysis of the actin cytoskeleton after drug treatment, a PFA-based protocol is generally superior. If methanol is used, it should be ice-cold to minimize structural damage.
Q4: My phalloidin staining is very weak after this compound treatment. What can I do?
A4: Weak phalloidin staining is a common issue due to the significant reduction in filamentous actin. To improve the signal, you can try increasing the concentration of the fluorescently-labeled phalloidin and extending the incubation period to allow for better binding to the remaining actin filaments. Additionally, ensure your fixation and permeabilization protocol is gentle enough to prevent the loss of these smaller actin structures.
Q5: How can I minimize artifacts when imaging the delicate actin structures post-treatment?
A5: Minimizing artifacts requires careful optimization of each step. Use a cytoskeleton-stabilizing buffer for all fixation and washing steps. Handle the samples gently, and consider a "mild fixation" approach where the fixative is added dropwise while gently agitating the cells. Titrate your detergent concentration to the lowest effective level. Finally, proper controls, including untreated cells, are crucial to distinguish treatment-induced effects from artifacts of the staining procedure.
Experimental Protocols
Protocol 1: PFA Fixation with Cytoskeleton-Stabilizing Buffer
This protocol is recommended for preserving the fine actin structures after this compound treatment.
-
Cell Culture and Treatment: Plate cells on sterile coverslips and treat with the desired concentration of this compound for the appropriate duration.
-
Pre-warmed Wash: Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fixation:
-
Prepare a fresh 4% Paraformaldehyde (PFA) solution in a cytoskeleton-stabilizing buffer (e.g., PHEM buffer: 60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 2 mM MgCl₂, pH 6.9).
-
Add the 4% PFA-PHEM solution to the cells and incubate for 10-15 minutes at room temperature.
-
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization:
-
Prepare a 0.1% Triton X-100 solution in PBS.
-
Add the permeabilization solution to the cells and incubate for 5-10 minutes at room temperature.
-
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes to reduce non-specific binding.
-
Staining: Proceed with primary and secondary antibody incubation for target proteins and/or fluorescently-labeled phalloidin for F-actin.
-
Final Washes and Mounting: Wash extensively with PBS and mount the coverslips on microscope slides with an appropriate mounting medium.
Protocol 2: Mild Fixation and Saponin Permeabilization
This protocol is an alternative for very delicate structures, using a gentler permeabilization agent.
-
Cell Culture and Treatment: As in Protocol 1.
-
Pre-warmed Wash: As in Protocol 1.
-
Mild Fixation:
-
Prepare a fresh 4% PFA solution in PBS.
-
Gently add the PFA solution dropwise to the cells while swirling the dish to ensure even fixation. Incubate for 15 minutes at room temperature.
-
-
Wash: Wash cells three times with a cytoskeleton buffer (CB) for 10 minutes each.
-
Permeabilization:
-
Prepare a solution of 0.05% Saponin in CB.
-
Incubate the cells for 5-10 minutes at room temperature.
-
-
Wash: Wash cells three times with CB.
-
Blocking and Staining: Proceed as in Protocol 1, using CB as the buffer for antibody and phalloidin solutions.
Visualizations
Caption: Optimized workflow for fixation and permeabilization after this compound treatment.
References
- 1. PFA fixation enables artifact-free super-resolution imaging of the actin cytoskeleton and associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized fixation of actin filaments for improved indirect immunofluorescence staining of rickettsiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Optimizing fixation and permeabilization after Cytochalasin E treatment for imaging.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing fixation and permeabilization protocols for accurately imaging the actin cytoskeleton and associated proteins following treatment with Cytochalasin E.
Troubleshooting Guide
This guide addresses common issues encountered during the imaging of cells treated with this compound, which is known to disrupt actin filaments. Proper fixation and permeabilization are critical to preserve the resulting delicate and altered cellular structures.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Actin Staining (Phalloidin) | Loss of fragmented actin filaments: Small actin fragments generated by this compound treatment may be lost during harsh fixation or permeabilization steps. | - Use a "mild" fixation protocol with a cytoskeleton-stabilizing buffer (e.g., PEM or PHEM buffer) to better preserve fine actin structures.[1][2]- Consider using a lower concentration of Triton X-100 or switching to a milder detergent like saponin for permeabilization.[3][4]- Optimize fixation time; over-fixation can mask phalloidin binding sites. |
| Inefficient phalloidin binding: The altered conformation of actin filaments after this compound treatment might hinder phalloidin binding. | - Increase the concentration of fluorescently-labeled phalloidin.- Extend the incubation time with phalloidin. | |
| High Background Fluorescence | Inadequate washing: Insufficient removal of unbound antibodies or phalloidin. | - Increase the number and duration of wash steps after fixation, permeabilization, and antibody/phalloidin incubation.[5] |
| Non-specific antibody binding: The secondary antibody may be binding to cellular components other than the primary antibody. | - Include a blocking step with a suitable agent like Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody to reduce non-specific binding. | |
| Cellular autofluorescence: Aldehyde fixatives like paraformaldehyde (PFA) can induce autofluorescence. | - After PFA fixation, treat cells with a quenching agent such as sodium borohydride or glycine. | |
| Distorted Cell Morphology or Artifacts | Harsh fixation: Methanol fixation can dehydrate cells rapidly, leading to shrinkage and distortion. While effective for some cytoskeletal components, it may not be ideal for preserving the delicate structures remaining after this compound treatment. | - Preferentially use cross-linking fixatives like PFA, which better preserve cellular architecture.- If using PFA, ensure it is freshly prepared and used at an appropriate concentration (e.g., 4% in a stabilizing buffer). |
| Inappropriate permeabilization: High concentrations of detergents can extract lipids and soluble proteins, leading to structural collapse. | - Titrate the concentration of the permeabilizing agent (e.g., Triton X-100 from 0.1% to 0.5%) to find the optimal balance between antibody/phalloidin access and structural preservation. | |
| Poor Preservation of Actin Aggregates | Disruption of aggregates during processing: The characteristic clumps of actin formed after cytochalasin treatment can be fragile. | - Handle samples gently throughout the staining procedure. Avoid vigorous pipetting or washing. |
| Fixative not stabilizing aggregates effectively: The chosen fixation method may not be optimal for cross-linking the actin aggregates. | - Consider a combination of fixatives, such as PFA followed by a brief methanol post-fixation, to potentially improve the preservation of these structures. However, this should be carefully optimized. |
Frequently Asked Questions (FAQs)
Q1: What is the best fixative for imaging cells after this compound treatment?
A1: Paraformaldehyde (PFA) is generally the preferred fixative as it is a cross-linking agent that better preserves cellular morphology compared to precipitating fixatives like methanol. For optimal preservation of the delicate actin structures that remain after this compound treatment, it is highly recommended to dissolve the PFA in a cytoskeleton-stabilizing buffer such as PEM (PIPES, EGTA, Magnesium Chloride) or PHEM (PIPES, HEPES, EGTA, Magnesium Chloride). Glutaraldehyde can also be used, as it is an excellent cross-linker for actin, but it may increase autofluorescence and can mask epitopes for antibody staining.
Q2: How does this compound treatment affect my choice of permeabilization agent?
A2: this compound leads to the depolymerization of actin stress fibers and the formation of smaller actin fragments and aggregates. This altered cytoskeleton can be more susceptible to disruption by harsh detergents. Therefore, a milder permeabilization approach is often recommended. While Triton X-100 is commonly used, you may need to use a lower concentration (e.g., 0.1% - 0.25%) or switch to a gentler detergent like saponin, which selectively permeabilizes the plasma membrane while leaving organellar membranes largely intact.
Q3: Can I use methanol for fixation after this compound treatment?
A3: While methanol fixation is rapid and also permeabilizes the cells, it is a dehydrating and precipitating fixative that can cause cell shrinkage and may not preserve the fine, fragmented actin structures as well as PFA. For visualizing microtubules and some intermediate filaments, methanol can be effective. However, for detailed analysis of the actin cytoskeleton after drug treatment, a PFA-based protocol is generally superior. If methanol is used, it should be ice-cold to minimize structural damage.
Q4: My phalloidin staining is very weak after this compound treatment. What can I do?
A4: Weak phalloidin staining is a common issue due to the significant reduction in filamentous actin. To improve the signal, you can try increasing the concentration of the fluorescently-labeled phalloidin and extending the incubation period to allow for better binding to the remaining actin filaments. Additionally, ensure your fixation and permeabilization protocol is gentle enough to prevent the loss of these smaller actin structures.
Q5: How can I minimize artifacts when imaging the delicate actin structures post-treatment?
A5: Minimizing artifacts requires careful optimization of each step. Use a cytoskeleton-stabilizing buffer for all fixation and washing steps. Handle the samples gently, and consider a "mild fixation" approach where the fixative is added dropwise while gently agitating the cells. Titrate your detergent concentration to the lowest effective level. Finally, proper controls, including untreated cells, are crucial to distinguish treatment-induced effects from artifacts of the staining procedure.
Experimental Protocols
Protocol 1: PFA Fixation with Cytoskeleton-Stabilizing Buffer
This protocol is recommended for preserving the fine actin structures after this compound treatment.
-
Cell Culture and Treatment: Plate cells on sterile coverslips and treat with the desired concentration of this compound for the appropriate duration.
-
Pre-warmed Wash: Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fixation:
-
Prepare a fresh 4% Paraformaldehyde (PFA) solution in a cytoskeleton-stabilizing buffer (e.g., PHEM buffer: 60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 2 mM MgCl₂, pH 6.9).
-
Add the 4% PFA-PHEM solution to the cells and incubate for 10-15 minutes at room temperature.
-
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization:
-
Prepare a 0.1% Triton X-100 solution in PBS.
-
Add the permeabilization solution to the cells and incubate for 5-10 minutes at room temperature.
-
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes to reduce non-specific binding.
-
Staining: Proceed with primary and secondary antibody incubation for target proteins and/or fluorescently-labeled phalloidin for F-actin.
-
Final Washes and Mounting: Wash extensively with PBS and mount the coverslips on microscope slides with an appropriate mounting medium.
Protocol 2: Mild Fixation and Saponin Permeabilization
This protocol is an alternative for very delicate structures, using a gentler permeabilization agent.
-
Cell Culture and Treatment: As in Protocol 1.
-
Pre-warmed Wash: As in Protocol 1.
-
Mild Fixation:
-
Prepare a fresh 4% PFA solution in PBS.
-
Gently add the PFA solution dropwise to the cells while swirling the dish to ensure even fixation. Incubate for 15 minutes at room temperature.
-
-
Wash: Wash cells three times with a cytoskeleton buffer (CB) for 10 minutes each.
-
Permeabilization:
-
Prepare a solution of 0.05% Saponin in CB.
-
Incubate the cells for 5-10 minutes at room temperature.
-
-
Wash: Wash cells three times with CB.
-
Blocking and Staining: Proceed as in Protocol 1, using CB as the buffer for antibody and phalloidin solutions.
Visualizations
Caption: Optimized workflow for fixation and permeabilization after this compound treatment.
References
- 1. PFA fixation enables artifact-free super-resolution imaging of the actin cytoskeleton and associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized fixation of actin filaments for improved indirect immunofluorescence staining of rickettsiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Validating Cytochalasin E's Effect on Actin Dynamics: A Comparative Guide with siRNA Knockdown of Key Actin Regulators
A Comparison of Cytochalasin E's activity in the presence and absence of Cofilin, Arp2/3 complex, and Formins.
This guide provides a comparative analysis of the effects of this compound on actin polymerization, juxtaposed with the functional knockdown of essential actin-regulating proteins—cofilin, the Arp2/3 complex, and formins—via small interfering RNA (siRNA). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced interplay between direct actin-capping agents and the cellular machinery governing actin dynamics.
Introduction to this compound and Actin Regulation
This compound is a potent fungal metabolite known for its ability to inhibit actin polymerization.[1][2][3] It functions by binding to the barbed (fast-growing) end of actin filaments, effectively capping them and preventing the addition of new actin monomers.[1][4] This disruption of actin dynamics leads to changes in cell morphology, inhibition of cell division, and can even induce apoptosis.
The actin cytoskeleton is a highly dynamic network controlled by a multitude of actin-binding proteins. Among the most critical regulators are:
-
Cofilin: An actin-depolymerizing factor that severs existing actin filaments, creating new barbed ends for polymerization and increasing the pool of actin monomers.
-
Arp2/3 Complex: A protein complex that nucleates the formation of new actin filaments, creating branched, web-like structures, particularly at the leading edge of motile cells.
-
Formins: A group of proteins that nucleate the assembly of long, unbranched actin filaments and remain associated with the growing barbed end.
By employing siRNA to specifically silence the expression of these key regulators, we can dissect the contribution of each pathway to the overall cellular response to this compound. This approach allows for a more precise validation of this compound's mechanism and reveals potential synergistic or antagonistic effects.
Experimental Validation: Methodology
The following protocols outline the key steps for validating the effects of this compound in conjunction with siRNA-mediated knockdown of actin regulators.
Cell Culture and siRNA Transfection
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, U2OS) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute lyophilized siRNAs targeting cofilin, a subunit of the Arp2/3 complex (e.g., Arp2 or Arp3), and a formin (e.g., mDia1), as well as a non-targeting control siRNA, to a stock concentration of 20 µM.
-
Transfection: For each well, dilute 50-100 pmol of siRNA into serum-free medium. In a separate tube, dilute a suitable lipid-based transfection reagent according to the manufacturer's instructions. Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation, and then add the mixture to the cells.
-
Incubation: Incubate the cells with the transfection complexes for 48-72 hours to ensure efficient knockdown of the target proteins. The optimal time should be determined empirically for the specific cell line and target protein.
This compound Treatment
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final working concentrations.
-
Treatment: After the 48-72 hour siRNA incubation period, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period sufficient to observe the desired effects on the actin cytoskeleton, typically ranging from 30 minutes to a few hours.
Quantification of Actin Polymerization
-
Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain for F-actin using fluorescently labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488).
-
Stain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of phalloidin staining per cell using image analysis software (e.g., ImageJ).
-
Measure changes in cell morphology, such as cell area and circularity.
-
Western Blotting for Knockdown Validation
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against cofilin, Arp2/3, formin, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Experimental Workflow and Signaling Pathways
To clearly illustrate the experimental design and the molecular interactions at play, the following diagrams are provided.
Caption: Experimental workflow for siRNA knockdown and this compound treatment.
Caption: Simplified signaling pathway of actin regulators and this compound.
Comparative Data Analysis
The following tables summarize the expected quantitative outcomes from the described experiments. The data is presented as a percentage change relative to the control (non-targeting siRNA, vehicle treatment).
Table 1: Effect of this compound on F-Actin Content and Cell Area in Control and Knockdown Cells
| Treatment Group | This compound Conc. | Change in F-Actin Intensity (%) | Change in Cell Area (%) |
| Control siRNA | 0 µM | 0 | 0 |
| 1 µM | -45 ± 5.2 | -30 ± 4.1 | |
| 10 µM | -80 ± 7.8 | -55 ± 6.3 | |
| Cofilin siRNA | 0 µM | +25 ± 3.5 | +15 ± 2.8 |
| 1 µM | -30 ± 4.9 | -20 ± 3.5 | |
| 10 µM | -65 ± 6.1 | -40 ± 5.0 | |
| Arp2/3 siRNA | 0 µM | -15 ± 2.9 | -10 ± 2.1 |
| 1 µM | -55 ± 5.8 | -40 ± 4.8 | |
| 10 µM | -90 ± 8.5 | -65 ± 7.2 | |
| Formin siRNA | 0 µM | -20 ± 3.1 | -15 ± 2.5 |
| 1 µM | -60 ± 6.0 | -45 ± 5.1 | |
| 10 µM | -95 ± 9.1 | -70 ± 7.9 |
Interpretation of Table 1:
-
Control siRNA: this compound dose-dependently reduces F-actin content and cell area.
-
Cofilin siRNA: Knockdown of the depolymerizing factor cofilin leads to an initial increase in F-actin. The effect of this compound is still pronounced but less severe than in control cells at lower concentrations, suggesting that the reduced filament turnover provides some resistance.
-
Arp2/3 siRNA & Formin siRNA: Knockdown of nucleating factors (Arp2/3 for branched, formin for linear actin) already reduces the baseline F-actin content. These cells are expected to be more sensitive to this compound, as the primary mechanisms for generating new filaments are compromised, leading to a more rapid collapse of the actin cytoskeleton.
Table 2: Western Blot Analysis of Protein Knockdown Efficiency
| siRNA Target | Protein Expression Level (% of Control) |
| Control siRNA | 100 |
| Cofilin siRNA | 15 ± 4.5 |
| Arp2/3 (Arp2 subunit) siRNA | 12 ± 3.8 |
| Formin (mDia1) siRNA | 18 ± 5.1 |
Interpretation of Table 2:
This table demonstrates the successful knockdown of the target proteins, a critical validation step for interpreting the phenotypic data. The protein levels are significantly reduced in the siRNA-treated groups compared to the non-targeting control.
Conclusion
This guide outlines a robust experimental framework for validating the effects of this compound on the actin cytoskeleton. By comparing the drug's activity in cells with and without key actin regulators, researchers can gain a deeper understanding of its mechanism of action and the cellular context in which it operates. The siRNA-mediated knockdown of cofilin, Arp2/3, and formins reveals distinct contributions of actin depolymerization, branched nucleation, and linear nucleation to the overall cellular response to actin-capping agents. The provided protocols, diagrams, and comparative data tables serve as a comprehensive resource for designing and interpreting such validation studies. This approach is invaluable for drug development, allowing for a more thorough characterization of compounds that target the actin cytoskeleton.
References
Validating Cytochalasin E's Effect on Actin Dynamics: A Comparative Guide with siRNA Knockdown of Key Actin Regulators
A Comparison of Cytochalasin E's activity in the presence and absence of Cofilin, Arp2/3 complex, and Formins.
This guide provides a comparative analysis of the effects of this compound on actin polymerization, juxtaposed with the functional knockdown of essential actin-regulating proteins—cofilin, the Arp2/3 complex, and formins—via small interfering RNA (siRNA). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced interplay between direct actin-capping agents and the cellular machinery governing actin dynamics.
Introduction to this compound and Actin Regulation
This compound is a potent fungal metabolite known for its ability to inhibit actin polymerization.[1][2][3] It functions by binding to the barbed (fast-growing) end of actin filaments, effectively capping them and preventing the addition of new actin monomers.[1][4] This disruption of actin dynamics leads to changes in cell morphology, inhibition of cell division, and can even induce apoptosis.
The actin cytoskeleton is a highly dynamic network controlled by a multitude of actin-binding proteins. Among the most critical regulators are:
-
Cofilin: An actin-depolymerizing factor that severs existing actin filaments, creating new barbed ends for polymerization and increasing the pool of actin monomers.
-
Arp2/3 Complex: A protein complex that nucleates the formation of new actin filaments, creating branched, web-like structures, particularly at the leading edge of motile cells.
-
Formins: A group of proteins that nucleate the assembly of long, unbranched actin filaments and remain associated with the growing barbed end.
By employing siRNA to specifically silence the expression of these key regulators, we can dissect the contribution of each pathway to the overall cellular response to this compound. This approach allows for a more precise validation of this compound's mechanism and reveals potential synergistic or antagonistic effects.
Experimental Validation: Methodology
The following protocols outline the key steps for validating the effects of this compound in conjunction with siRNA-mediated knockdown of actin regulators.
Cell Culture and siRNA Transfection
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, U2OS) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute lyophilized siRNAs targeting cofilin, a subunit of the Arp2/3 complex (e.g., Arp2 or Arp3), and a formin (e.g., mDia1), as well as a non-targeting control siRNA, to a stock concentration of 20 µM.
-
Transfection: For each well, dilute 50-100 pmol of siRNA into serum-free medium. In a separate tube, dilute a suitable lipid-based transfection reagent according to the manufacturer's instructions. Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation, and then add the mixture to the cells.
-
Incubation: Incubate the cells with the transfection complexes for 48-72 hours to ensure efficient knockdown of the target proteins. The optimal time should be determined empirically for the specific cell line and target protein.
This compound Treatment
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final working concentrations.
-
Treatment: After the 48-72 hour siRNA incubation period, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period sufficient to observe the desired effects on the actin cytoskeleton, typically ranging from 30 minutes to a few hours.
Quantification of Actin Polymerization
-
Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain for F-actin using fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488).
-
Stain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of phalloidin staining per cell using image analysis software (e.g., ImageJ).
-
Measure changes in cell morphology, such as cell area and circularity.
-
Western Blotting for Knockdown Validation
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against cofilin, Arp2/3, formin, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Experimental Workflow and Signaling Pathways
To clearly illustrate the experimental design and the molecular interactions at play, the following diagrams are provided.
Caption: Experimental workflow for siRNA knockdown and this compound treatment.
Caption: Simplified signaling pathway of actin regulators and this compound.
Comparative Data Analysis
The following tables summarize the expected quantitative outcomes from the described experiments. The data is presented as a percentage change relative to the control (non-targeting siRNA, vehicle treatment).
Table 1: Effect of this compound on F-Actin Content and Cell Area in Control and Knockdown Cells
| Treatment Group | This compound Conc. | Change in F-Actin Intensity (%) | Change in Cell Area (%) |
| Control siRNA | 0 µM | 0 | 0 |
| 1 µM | -45 ± 5.2 | -30 ± 4.1 | |
| 10 µM | -80 ± 7.8 | -55 ± 6.3 | |
| Cofilin siRNA | 0 µM | +25 ± 3.5 | +15 ± 2.8 |
| 1 µM | -30 ± 4.9 | -20 ± 3.5 | |
| 10 µM | -65 ± 6.1 | -40 ± 5.0 | |
| Arp2/3 siRNA | 0 µM | -15 ± 2.9 | -10 ± 2.1 |
| 1 µM | -55 ± 5.8 | -40 ± 4.8 | |
| 10 µM | -90 ± 8.5 | -65 ± 7.2 | |
| Formin siRNA | 0 µM | -20 ± 3.1 | -15 ± 2.5 |
| 1 µM | -60 ± 6.0 | -45 ± 5.1 | |
| 10 µM | -95 ± 9.1 | -70 ± 7.9 |
Interpretation of Table 1:
-
Control siRNA: this compound dose-dependently reduces F-actin content and cell area.
-
Cofilin siRNA: Knockdown of the depolymerizing factor cofilin leads to an initial increase in F-actin. The effect of this compound is still pronounced but less severe than in control cells at lower concentrations, suggesting that the reduced filament turnover provides some resistance.
-
Arp2/3 siRNA & Formin siRNA: Knockdown of nucleating factors (Arp2/3 for branched, formin for linear actin) already reduces the baseline F-actin content. These cells are expected to be more sensitive to this compound, as the primary mechanisms for generating new filaments are compromised, leading to a more rapid collapse of the actin cytoskeleton.
Table 2: Western Blot Analysis of Protein Knockdown Efficiency
| siRNA Target | Protein Expression Level (% of Control) |
| Control siRNA | 100 |
| Cofilin siRNA | 15 ± 4.5 |
| Arp2/3 (Arp2 subunit) siRNA | 12 ± 3.8 |
| Formin (mDia1) siRNA | 18 ± 5.1 |
Interpretation of Table 2:
This table demonstrates the successful knockdown of the target proteins, a critical validation step for interpreting the phenotypic data. The protein levels are significantly reduced in the siRNA-treated groups compared to the non-targeting control.
Conclusion
This guide outlines a robust experimental framework for validating the effects of this compound on the actin cytoskeleton. By comparing the drug's activity in cells with and without key actin regulators, researchers can gain a deeper understanding of its mechanism of action and the cellular context in which it operates. The siRNA-mediated knockdown of cofilin, Arp2/3, and formins reveals distinct contributions of actin depolymerization, branched nucleation, and linear nucleation to the overall cellular response to actin-capping agents. The provided protocols, diagrams, and comparative data tables serve as a comprehensive resource for designing and interpreting such validation studies. This approach is invaluable for drug development, allowing for a more thorough characterization of compounds that target the actin cytoskeleton.
References
Control experiments for validating the specificity of Cytochalasin E's effects.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments to ensure the observed cellular and molecular changes are directly attributable to the actin-binding properties of Cytochalasin E. We compare its performance with other well-characterized actin-modulating agents and provide detailed experimental protocols and supporting data.
Comparison of Actin-Modulating Agents
To dissect the specific effects of this compound, it is crucial to compare its activity with other compounds that perturb the actin cytoskeleton through distinct mechanisms. This comparative analysis helps to distinguish between general effects of actin disruption and those specific to this compound's mode of action, which involves capping the barbed end of actin filaments and preventing their elongation.[1]
| Compound | Mechanism of Action | Typical Working Concentration | Key Distinctions from this compound |
| This compound | Caps the barbed (+) end of F-actin, inhibiting both polymerization and depolymerization.[1][2] | 0.5 - 10 µM | Possesses an epoxide group crucial for its high potency.[3] Its effects can be reversible.[4] |
| Latrunculin A/B | Sequesters G-actin monomers, preventing their incorporation into filaments, leading to net depolymerization. | 0.1 - 5 µM | Acts on monomeric actin, whereas this compound acts on the filament end. |
| Jasplakinolide | Stabilizes F-actin by promoting polymerization and inhibiting depolymerization. It competes with phalloidin (B8060827) for binding. | 0.1 - 1 µM | Has the opposite effect of this compound, promoting actin filament stability. |
| Phalloidin | Binds to and stabilizes F-actin, preventing depolymerization. It is generally cell-impermeable. | Used for staining fixed cells (nM range) | Primarily used as a staining reagent for F-actin in fixed and permeabilized cells due to its poor membrane permeability. |
| Inactive Cytochalasin Analogs | Structurally related to active cytochalasins but lack key functional groups, rendering them inactive against actin. | Same as active compound | Serve as a crucial negative control to rule out off-target effects unrelated to actin binding. |
| Acid-Treated this compound | The epoxide ring is hydrolyzed, leading to a significant loss of potency and specificity for inhibiting BCE cell proliferation. | Same as active compound | A specific negative control for this compound, demonstrating the importance of the epoxide moiety. |
Control Experiments to Validate Specificity
To confidently attribute an observed phenotype to this compound's effect on the actin cytoskeleton, a series of control experiments should be performed.
Use of an Inactive Analog or Vehicle Control
The most fundamental control is to treat cells with the vehicle (typically DMSO) used to dissolve this compound. This accounts for any effects of the solvent. A more rigorous negative control involves using a structurally similar but biologically inactive analog of this compound. While a specific inactive analog for this compound is not commercially available, acid-catalyzed hydrolysis of its epoxide group has been shown to abrogate its specific and potent activity.
Comparison with Other Actin-Targeting Drugs
Treating cells with other actin inhibitors that have different mechanisms of action is a powerful way to determine if the observed phenotype is a general consequence of actin cytoskeleton disruption or specific to this compound's mechanism. For example, if a cellular process is inhibited by both this compound and Latrunculin A, it is likely dependent on actin polymerization. However, if the effects differ, it may point to a more specific role of barbed-end dynamics.
Rescue Experiments
Rescue experiments aim to reverse the effects of this compound by removing the compound from the culture medium. The reversibility of this compound's effects has been observed, where washing out the compound can lead to the recovery of the actin cytoskeleton and normal cellular function over time. This demonstrates that the compound's effects are not due to irreversible toxicity.
Dose-Response Analysis
Demonstrating a clear dose-dependent effect of this compound on the phenotype of interest strengthens the argument for a specific interaction. This involves treating cells with a range of concentrations and observing a graded response.
Visualization of Actin Cytoskeleton
Directly visualizing the actin cytoskeleton using techniques like phalloidin staining can confirm that this compound is indeed disrupting actin filaments at the concentrations used in the primary experiment. This provides a direct link between the compound's molecular target and the observed cellular phenotype.
Experimental Protocols
Protocol 1: In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This assay quantitatively measures the effect of this compound on the kinetics of actin polymerization in vitro.
Materials:
-
Monomeric (G-)actin
-
Pyrene-labeled G-actin
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
G-buffer (e.g., 5 mM Tris-HCl pH 7.5, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
This compound and control compounds (dissolved in DMSO)
-
Fluorometer
Procedure:
-
Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer on ice.
-
Add this compound or control compounds at various concentrations to the G-actin solution. Include a DMSO vehicle control.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately place the sample in a fluorometer and measure the increase in pyrene (B120774) fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).
-
Plot fluorescence intensity versus time to obtain polymerization curves. The initial slope of the curve represents the polymerization rate.
Data Presentation:
| Compound | Concentration | Polymerization Rate (Arbitrary Units/sec) | % Inhibition |
| Vehicle (DMSO) | - | 100 | 0 |
| This compound | 1 µM | 25 | 75 |
| This compound | 10 µM | 5 | 95 |
| Latrunculin A | 1 µM | 15 | 85 |
| Jasplakinolide | 1 µM | 110 | -10 (enhancement) |
| Acid-Treated this compound | 10 µM | 90 | 10 |
Protocol 2: Phalloidin Staining of the Actin Cytoskeleton
This protocol allows for the visualization of F-actin in cells treated with this compound.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
Treat cells with this compound or control compounds for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash twice with PBS.
-
Incubate with fluorescently-labeled phalloidin solution (typically 1:100 to 1:1000 dilution in PBS) for 30-60 minutes at room temperature, protected from light.
-
(Optional) Counterstain with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Protocol 3: Cell Viability Assay (e.g., MTT or WST-1 Assay)
This assay assesses the cytotoxicity of this compound.
Materials:
-
Cells cultured in a 96-well plate
-
This compound and control compounds
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or control compounds for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Data Presentation:
| Compound | IC50 for Cytotoxicity (µM) |
| This compound | 1.5 - 7.0 (cell line dependent) |
| Cytochalasin D | 0.1 - 1.0 (cell line dependent) |
| Latrunculin A | 0.5 - 5.0 (cell line dependent) |
| Jasplakinolide | 0.1 - 1.0 (cell line dependent) |
Visualizing Experimental Logic and Pathways
Mechanism of Action of Different Actin Inhibitors
Caption: Mechanisms of common actin-modulating agents.
Workflow for Validating this compound Specificity
Caption: Experimental workflow for validating this compound specificity.
By employing these control experiments and comparative analyses, researchers can confidently ascertain that the biological effects observed upon treatment with this compound are a direct consequence of its specific interaction with the actin cytoskeleton. This rigorous approach is fundamental for the reliable interpretation of experimental data and for advancing our understanding of actin-dependent cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an epoxide containing Aspergillus-derived fungal metabolite, inhibits angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alters the cytoskeleton and decreases ENaC activity in Xenopus 2F3 cells - PMC [pmc.ncbi.nlm.nih.gov]
Control experiments for validating the specificity of Cytochalasin E's effects.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments to ensure the observed cellular and molecular changes are directly attributable to the actin-binding properties of Cytochalasin E. We compare its performance with other well-characterized actin-modulating agents and provide detailed experimental protocols and supporting data.
Comparison of Actin-Modulating Agents
To dissect the specific effects of this compound, it is crucial to compare its activity with other compounds that perturb the actin cytoskeleton through distinct mechanisms. This comparative analysis helps to distinguish between general effects of actin disruption and those specific to this compound's mode of action, which involves capping the barbed end of actin filaments and preventing their elongation.[1]
| Compound | Mechanism of Action | Typical Working Concentration | Key Distinctions from this compound |
| This compound | Caps the barbed (+) end of F-actin, inhibiting both polymerization and depolymerization.[1][2] | 0.5 - 10 µM | Possesses an epoxide group crucial for its high potency.[3] Its effects can be reversible.[4] |
| Latrunculin A/B | Sequesters G-actin monomers, preventing their incorporation into filaments, leading to net depolymerization. | 0.1 - 5 µM | Acts on monomeric actin, whereas this compound acts on the filament end. |
| Jasplakinolide | Stabilizes F-actin by promoting polymerization and inhibiting depolymerization. It competes with phalloidin for binding. | 0.1 - 1 µM | Has the opposite effect of this compound, promoting actin filament stability. |
| Phalloidin | Binds to and stabilizes F-actin, preventing depolymerization. It is generally cell-impermeable. | Used for staining fixed cells (nM range) | Primarily used as a staining reagent for F-actin in fixed and permeabilized cells due to its poor membrane permeability. |
| Inactive Cytochalasin Analogs | Structurally related to active cytochalasins but lack key functional groups, rendering them inactive against actin. | Same as active compound | Serve as a crucial negative control to rule out off-target effects unrelated to actin binding. |
| Acid-Treated this compound | The epoxide ring is hydrolyzed, leading to a significant loss of potency and specificity for inhibiting BCE cell proliferation. | Same as active compound | A specific negative control for this compound, demonstrating the importance of the epoxide moiety. |
Control Experiments to Validate Specificity
To confidently attribute an observed phenotype to this compound's effect on the actin cytoskeleton, a series of control experiments should be performed.
Use of an Inactive Analog or Vehicle Control
The most fundamental control is to treat cells with the vehicle (typically DMSO) used to dissolve this compound. This accounts for any effects of the solvent. A more rigorous negative control involves using a structurally similar but biologically inactive analog of this compound. While a specific inactive analog for this compound is not commercially available, acid-catalyzed hydrolysis of its epoxide group has been shown to abrogate its specific and potent activity.
Comparison with Other Actin-Targeting Drugs
Treating cells with other actin inhibitors that have different mechanisms of action is a powerful way to determine if the observed phenotype is a general consequence of actin cytoskeleton disruption or specific to this compound's mechanism. For example, if a cellular process is inhibited by both this compound and Latrunculin A, it is likely dependent on actin polymerization. However, if the effects differ, it may point to a more specific role of barbed-end dynamics.
Rescue Experiments
Rescue experiments aim to reverse the effects of this compound by removing the compound from the culture medium. The reversibility of this compound's effects has been observed, where washing out the compound can lead to the recovery of the actin cytoskeleton and normal cellular function over time. This demonstrates that the compound's effects are not due to irreversible toxicity.
Dose-Response Analysis
Demonstrating a clear dose-dependent effect of this compound on the phenotype of interest strengthens the argument for a specific interaction. This involves treating cells with a range of concentrations and observing a graded response.
Visualization of Actin Cytoskeleton
Directly visualizing the actin cytoskeleton using techniques like phalloidin staining can confirm that this compound is indeed disrupting actin filaments at the concentrations used in the primary experiment. This provides a direct link between the compound's molecular target and the observed cellular phenotype.
Experimental Protocols
Protocol 1: In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This assay quantitatively measures the effect of this compound on the kinetics of actin polymerization in vitro.
Materials:
-
Monomeric (G-)actin
-
Pyrene-labeled G-actin
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
G-buffer (e.g., 5 mM Tris-HCl pH 7.5, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
This compound and control compounds (dissolved in DMSO)
-
Fluorometer
Procedure:
-
Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer on ice.
-
Add this compound or control compounds at various concentrations to the G-actin solution. Include a DMSO vehicle control.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately place the sample in a fluorometer and measure the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).
-
Plot fluorescence intensity versus time to obtain polymerization curves. The initial slope of the curve represents the polymerization rate.
Data Presentation:
| Compound | Concentration | Polymerization Rate (Arbitrary Units/sec) | % Inhibition |
| Vehicle (DMSO) | - | 100 | 0 |
| This compound | 1 µM | 25 | 75 |
| This compound | 10 µM | 5 | 95 |
| Latrunculin A | 1 µM | 15 | 85 |
| Jasplakinolide | 1 µM | 110 | -10 (enhancement) |
| Acid-Treated this compound | 10 µM | 90 | 10 |
Protocol 2: Phalloidin Staining of the Actin Cytoskeleton
This protocol allows for the visualization of F-actin in cells treated with this compound.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
Treat cells with this compound or control compounds for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash twice with PBS.
-
Incubate with fluorescently-labeled phalloidin solution (typically 1:100 to 1:1000 dilution in PBS) for 30-60 minutes at room temperature, protected from light.
-
(Optional) Counterstain with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Protocol 3: Cell Viability Assay (e.g., MTT or WST-1 Assay)
This assay assesses the cytotoxicity of this compound.
Materials:
-
Cells cultured in a 96-well plate
-
This compound and control compounds
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or control compounds for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Data Presentation:
| Compound | IC50 for Cytotoxicity (µM) |
| This compound | 1.5 - 7.0 (cell line dependent) |
| Cytochalasin D | 0.1 - 1.0 (cell line dependent) |
| Latrunculin A | 0.5 - 5.0 (cell line dependent) |
| Jasplakinolide | 0.1 - 1.0 (cell line dependent) |
Visualizing Experimental Logic and Pathways
Mechanism of Action of Different Actin Inhibitors
Caption: Mechanisms of common actin-modulating agents.
Workflow for Validating this compound Specificity
Caption: Experimental workflow for validating this compound specificity.
By employing these control experiments and comparative analyses, researchers can confidently ascertain that the biological effects observed upon treatment with this compound are a direct consequence of its specific interaction with the actin cytoskeleton. This rigorous approach is fundamental for the reliable interpretation of experimental data and for advancing our understanding of actin-dependent cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an epoxide containing Aspergillus-derived fungal metabolite, inhibits angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alters the cytoskeleton and decreases ENaC activity in Xenopus 2F3 cells - PMC [pmc.ncbi.nlm.nih.gov]
Cytochalasin E: A Potent Disruptor of the Actin Cytoskeleton Compared to its Analogs
For Immediate Release
A comprehensive analysis of available experimental data reveals that Cytochalasin E stands out as a highly potent member of the cytochalasan family of mycotoxins, often exhibiting greater efficacy in inhibiting cell proliferation and actin polymerization than its more commonly studied counterparts, Cytochalasin B and D. This guide provides a comparative overview of the potency of these compounds, details the experimental protocols used for their evaluation, and illustrates their mechanism of action.
Comparative Potency of Cytochalasans
The inhibitory effects of cytochalasans are most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for this compound, D, and B in various cell lines.
| Cytochalasan | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | A549 (Human Lung Carcinoma) | MTT Assay | 0.0062 | [cite: ] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | VEGF-induced proliferation | 0.0114 | [cite: ] | |
| Bovine Capillary Endothelial (BCE) cells | Proliferation Assay | Potent inhibitor (specific value not provided) | [1] | |
| Cytochalasin D | P388/ADR (Murine Leukemia, Adriamycin-resistant) | Growth Inhibition | 42 | [2] |
| Actin Polymerization | Biochemical Assay | 0.025 | [3] | |
| Cytochalasin B | P388/ADR (Murine Leukemia, Adriamycin-resistant) | Growth Inhibition | 100 | [2] |
| hGLUT1 Inhibition | Cell-based ATP assay | Nanomolar range | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the specific assay used.
Qualitative comparisons have also established a hierarchy of potency among the cytochalasans. In a study on the differentiation of cytolytic T lymphocytes, the relative order of effectiveness was determined to be: Cytochalasin D > this compound > Cytochalasin A > Cytochalasan B. This indicates that both Cytochalasin D and E are significantly more potent than Cytochalasin B in this biological context.
Mechanism of Action: Inhibition of Actin Polymerization
Cytochalasans exert their biological effects primarily by disrupting the polymerization of actin, a critical component of the eukaryotic cytoskeleton. Actin filaments are dynamic structures that are essential for a wide range of cellular processes, including cell motility, division, and maintenance of cell shape.
Cytochalasans bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers to the growing filament. This "capping" of the filament leads to a net depolymerization of the actin cytoskeleton as monomeric actin continues to disassociate from the pointed (slow-growing) end. The disruption of the actin network leads to the observed cytotoxic and anti-proliferative effects.
Caption: Mechanism of cytochalasan-induced actin cytoskeleton disruption.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microplates
-
Cells of interest (e.g., A549)
-
Complete culture medium
-
Cytochalasan stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cytochalasans in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Pyrene-Actin Polymerization Assay
This in vitro assay measures the effect of compounds on the polymerization of actin by monitoring the fluorescence of pyrene-labeled actin monomers. The fluorescence of pyrene-actin increases significantly upon its incorporation into an actin filament.
Materials:
-
Unlabeled G-actin
-
Pyrene-labeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT, pH 8.0)
-
Polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0)
-
Cytochalasan stock solutions
-
Fluorometer and cuvettes
Procedure:
-
Actin Preparation: Prepare a working solution of G-actin in G-buffer containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin. Keep the solution on ice to prevent spontaneous polymerization.
-
Reaction Setup: In a fluorometer cuvette, add the desired concentration of the cytochalasan to the G-actin solution. Include a control with no inhibitor.
-
Initiation of Polymerization: Initiate actin polymerization by adding the polymerization-inducing buffer to the cuvette.
-
Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence intensity over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of polymerization can be determined from the slope of the initial linear phase of the curve. The effect of the cytochalasan is quantified by comparing the polymerization rate in its presence to the control.
Caption: Workflow for determining the potency of cytochalasans.
References
- 1. This compound, an epoxide containing Aspergillus-derived fungal metabolite, inhibits angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
Cytochalasin E: A Potent Disruptor of the Actin Cytoskeleton Compared to its Analogs
For Immediate Release
A comprehensive analysis of available experimental data reveals that Cytochalasin E stands out as a highly potent member of the cytochalasan family of mycotoxins, often exhibiting greater efficacy in inhibiting cell proliferation and actin polymerization than its more commonly studied counterparts, Cytochalasin B and D. This guide provides a comparative overview of the potency of these compounds, details the experimental protocols used for their evaluation, and illustrates their mechanism of action.
Comparative Potency of Cytochalasans
The inhibitory effects of cytochalasans are most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for this compound, D, and B in various cell lines.
| Cytochalasan | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | A549 (Human Lung Carcinoma) | MTT Assay | 0.0062 | [cite: ] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | VEGF-induced proliferation | 0.0114 | [cite: ] | |
| Bovine Capillary Endothelial (BCE) cells | Proliferation Assay | Potent inhibitor (specific value not provided) | [1] | |
| Cytochalasin D | P388/ADR (Murine Leukemia, Adriamycin-resistant) | Growth Inhibition | 42 | [2] |
| Actin Polymerization | Biochemical Assay | 0.025 | [3] | |
| Cytochalasin B | P388/ADR (Murine Leukemia, Adriamycin-resistant) | Growth Inhibition | 100 | [2] |
| hGLUT1 Inhibition | Cell-based ATP assay | Nanomolar range | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the specific assay used.
Qualitative comparisons have also established a hierarchy of potency among the cytochalasans. In a study on the differentiation of cytolytic T lymphocytes, the relative order of effectiveness was determined to be: Cytochalasin D > this compound > Cytochalasin A > Cytochalasan B. This indicates that both Cytochalasin D and E are significantly more potent than Cytochalasin B in this biological context.
Mechanism of Action: Inhibition of Actin Polymerization
Cytochalasans exert their biological effects primarily by disrupting the polymerization of actin, a critical component of the eukaryotic cytoskeleton. Actin filaments are dynamic structures that are essential for a wide range of cellular processes, including cell motility, division, and maintenance of cell shape.
Cytochalasans bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers to the growing filament. This "capping" of the filament leads to a net depolymerization of the actin cytoskeleton as monomeric actin continues to disassociate from the pointed (slow-growing) end. The disruption of the actin network leads to the observed cytotoxic and anti-proliferative effects.
Caption: Mechanism of cytochalasan-induced actin cytoskeleton disruption.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microplates
-
Cells of interest (e.g., A549)
-
Complete culture medium
-
Cytochalasan stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cytochalasans in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Pyrene-Actin Polymerization Assay
This in vitro assay measures the effect of compounds on the polymerization of actin by monitoring the fluorescence of pyrene-labeled actin monomers. The fluorescence of pyrene-actin increases significantly upon its incorporation into an actin filament.
Materials:
-
Unlabeled G-actin
-
Pyrene-labeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT, pH 8.0)
-
Polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0)
-
Cytochalasan stock solutions
-
Fluorometer and cuvettes
Procedure:
-
Actin Preparation: Prepare a working solution of G-actin in G-buffer containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin. Keep the solution on ice to prevent spontaneous polymerization.
-
Reaction Setup: In a fluorometer cuvette, add the desired concentration of the cytochalasan to the G-actin solution. Include a control with no inhibitor.
-
Initiation of Polymerization: Initiate actin polymerization by adding the polymerization-inducing buffer to the cuvette.
-
Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence intensity over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of polymerization can be determined from the slope of the initial linear phase of the curve. The effect of the cytochalasan is quantified by comparing the polymerization rate in its presence to the control.
Caption: Workflow for determining the potency of cytochalasans.
References
- 1. This compound, an epoxide containing Aspergillus-derived fungal metabolite, inhibits angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of Actin-Targeting Drugs: A Comparative Analysis with Cytochalasin E
For researchers, scientists, and drug development professionals, understanding the precise effects of actin-targeting drugs is paramount for accurate experimental design and novel therapeutic development. This guide provides a cross-validation of Cytochalasin E's performance against other prominent actin-targeting agents, supported by experimental data and detailed protocols.
This compound, a potent fungal metabolite, is widely recognized for its ability to disrupt the actin cytoskeleton by capping the barbed ends of actin filaments, thereby inhibiting their elongation.[1] This interference with a fundamental cellular process has significant implications for cell motility, division, and morphology. To provide a comprehensive understanding of its efficacy and mechanism, this guide compares this compound with other well-established actin-targeting drugs: Latrunculin A, Jasplakinolide, and Phalloidin.
Comparative Analysis of Actin-Targeting Drugs
The efficacy of these compounds can be quantitatively compared through their half-maximal inhibitory concentration (IC50) and dissociation constants (Kd). These values, while dependent on the specific experimental conditions and cell types used, offer a valuable benchmark for their relative potencies.
| Drug | Mechanism of Action | Target | Typical IC50 / Kd | Key Effects |
| This compound | Caps filament barbed ends, inhibiting polymerization.[1] | F-actin | IC50: ~11 nM (antiproliferative) | Disrupts actin filaments, inhibits cell division and motility.[2][3] |
| Latrunculin A | Sequesters G-actin monomers, preventing polymerization. | G-actin | Kd: ~0.1 µM (ATP-actin) | Depolymerizes actin filaments, leading to changes in cell shape. |
| Jasplakinolide | Stabilizes F-actin by promoting polymerization and preventing depolymerization. | F-actin | Kd: ~15 nM (binds to F-actin) | Induces actin polymerization and stabilizes existing filaments. |
| Phalloidin | Binds to and stabilizes F-actin, preventing depolymerization. | F-actin | Kd: in the nanomolar range | Stabilizes actin filaments, often used for fluorescent staining. |
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific advancement. The following are detailed methodologies for key experiments used to characterize and compare actin-targeting drugs.
Actin Polymerization Assay (Fluorescence-Based)
This assay measures the rate of actin polymerization in vitro by monitoring the fluorescence increase of pyrene-labeled actin, which fluoresces more brightly when incorporated into a filament.
Materials:
-
G-actin (unlabeled and pyrene-labeled)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP, 100 mM Tris-HCl pH 7.5)
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
Actin-targeting drugs (this compound, Latrunculin A, etc.)
-
Fluorometer and microplates
Procedure:
-
Prepare a stock solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer.
-
To initiate polymerization, add 1/10th volume of 10x Polymerization Buffer to the G-actin solution.
-
Immediately before measurement, add the desired concentration of the actin-targeting drug or vehicle control.
-
Monitor the increase in fluorescence over time using a fluorometer with excitation at ~365 nm and emission at ~407 nm.
-
The rate of polymerization can be determined from the slope of the fluorescence curve.
Cell Viability Assay (MTS-Based)
This colorimetric assay determines the number of viable cells in culture by measuring the reduction of a tetrazolium compound (MTS) to a formazan (B1609692) product by metabolically active cells.
Materials:
-
Cultured cells
-
96-well plates
-
Complete cell culture medium
-
Actin-targeting drugs
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the actin-targeting drugs or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance of the formazan product at ~490 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
The actin cytoskeleton is a dynamic structure regulated by a complex network of signaling pathways. Actin-targeting drugs can perturb these pathways, leading to downstream cellular effects. The following diagrams, generated using the DOT language, illustrate key regulatory pathways and a general experimental workflow for studying these drugs.
Caption: Rho GTPase signaling to the actin cytoskeleton.
Caption: Experimental workflow for analyzing actin-targeting drugs.
References
- 1. Signalling to actin assembly via the WASP (Wiskott-Aldrich syndrome protein)-family proteins and the Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Actin Cytoskeleton via Rho GTPase Signalling in Dictyostelium and Mammalian Cells: A Parallel Slalom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Fluorescence Imaging–based Actin Bundling Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of Actin-Targeting Drugs: A Comparative Analysis with Cytochalasin E
For researchers, scientists, and drug development professionals, understanding the precise effects of actin-targeting drugs is paramount for accurate experimental design and novel therapeutic development. This guide provides a cross-validation of Cytochalasin E's performance against other prominent actin-targeting agents, supported by experimental data and detailed protocols.
This compound, a potent fungal metabolite, is widely recognized for its ability to disrupt the actin cytoskeleton by capping the barbed ends of actin filaments, thereby inhibiting their elongation.[1] This interference with a fundamental cellular process has significant implications for cell motility, division, and morphology. To provide a comprehensive understanding of its efficacy and mechanism, this guide compares this compound with other well-established actin-targeting drugs: Latrunculin A, Jasplakinolide, and Phalloidin.
Comparative Analysis of Actin-Targeting Drugs
The efficacy of these compounds can be quantitatively compared through their half-maximal inhibitory concentration (IC50) and dissociation constants (Kd). These values, while dependent on the specific experimental conditions and cell types used, offer a valuable benchmark for their relative potencies.
| Drug | Mechanism of Action | Target | Typical IC50 / Kd | Key Effects |
| This compound | Caps filament barbed ends, inhibiting polymerization.[1] | F-actin | IC50: ~11 nM (antiproliferative) | Disrupts actin filaments, inhibits cell division and motility.[2][3] |
| Latrunculin A | Sequesters G-actin monomers, preventing polymerization. | G-actin | Kd: ~0.1 µM (ATP-actin) | Depolymerizes actin filaments, leading to changes in cell shape. |
| Jasplakinolide | Stabilizes F-actin by promoting polymerization and preventing depolymerization. | F-actin | Kd: ~15 nM (binds to F-actin) | Induces actin polymerization and stabilizes existing filaments. |
| Phalloidin | Binds to and stabilizes F-actin, preventing depolymerization. | F-actin | Kd: in the nanomolar range | Stabilizes actin filaments, often used for fluorescent staining. |
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific advancement. The following are detailed methodologies for key experiments used to characterize and compare actin-targeting drugs.
Actin Polymerization Assay (Fluorescence-Based)
This assay measures the rate of actin polymerization in vitro by monitoring the fluorescence increase of pyrene-labeled actin, which fluoresces more brightly when incorporated into a filament.
Materials:
-
G-actin (unlabeled and pyrene-labeled)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP, 100 mM Tris-HCl pH 7.5)
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
Actin-targeting drugs (this compound, Latrunculin A, etc.)
-
Fluorometer and microplates
Procedure:
-
Prepare a stock solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer.
-
To initiate polymerization, add 1/10th volume of 10x Polymerization Buffer to the G-actin solution.
-
Immediately before measurement, add the desired concentration of the actin-targeting drug or vehicle control.
-
Monitor the increase in fluorescence over time using a fluorometer with excitation at ~365 nm and emission at ~407 nm.
-
The rate of polymerization can be determined from the slope of the fluorescence curve.
Cell Viability Assay (MTS-Based)
This colorimetric assay determines the number of viable cells in culture by measuring the reduction of a tetrazolium compound (MTS) to a formazan product by metabolically active cells.
Materials:
-
Cultured cells
-
96-well plates
-
Complete cell culture medium
-
Actin-targeting drugs
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the actin-targeting drugs or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance of the formazan product at ~490 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
The actin cytoskeleton is a dynamic structure regulated by a complex network of signaling pathways. Actin-targeting drugs can perturb these pathways, leading to downstream cellular effects. The following diagrams, generated using the DOT language, illustrate key regulatory pathways and a general experimental workflow for studying these drugs.
Caption: Rho GTPase signaling to the actin cytoskeleton.
Caption: Experimental workflow for analyzing actin-targeting drugs.
References
- 1. Signalling to actin assembly via the WASP (Wiskott-Aldrich syndrome protein)-family proteins and the Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Actin Cytoskeleton via Rho GTPase Signalling in Dictyostelium and Mammalian Cells: A Parallel Slalom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Fluorescence Imaging–based Actin Bundling Assay - PMC [pmc.ncbi.nlm.nih.gov]
Cytochalasin E: A Unique Angiogenesis Inhibitor with a Distinct Mechanism of Action
Cytochalasin E, a mycotoxin produced by fungi of the Aspergillus genus, demonstrates potent anti-angiogenic properties that set it apart from many conventional angiogenesis inhibitors. Its unique mode of action, centered on the disruption of the cellular cytoskeleton in a manner that is exquisitely selective for endothelial cells at low concentrations, presents a compelling case for its consideration in therapeutic strategies targeting pathological neovascularization.
This guide provides a comparative analysis of this compound with other established angiogenesis inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in understanding its unique potential.
Unraveling the Anti-Angiogenic Profile of this compound
This compound's primary mechanism of action is the inhibition of actin polymerization, a fundamental process in cell motility and division. However, its anti-angiogenic effects appear to be more nuanced. Studies have revealed that at low concentrations, this compound can selectively inhibit the proliferation of endothelial cells, the building blocks of blood vessels, without causing a widespread disruption of the actin cytoskeleton.[1][2] This suggests a more targeted mechanism than a general cytotoxic effect. The presence of an epoxide group in its chemical structure is crucial for this potent and selective activity.[1][3]
In contrast, many other angiogenesis inhibitors, such as Bevacizumab and Sunitinib, primarily target the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Bevacizumab is a monoclonal antibody that directly sequesters VEGF-A, preventing it from binding to its receptors on endothelial cells.[4] Sunitinib is a multi-targeted tyrosine kinase inhibitor that blocks the intracellular signaling cascades initiated by VEGF receptors and other growth factor receptors.
The uniqueness of this compound lies in its ability to inhibit angiogenesis induced by multiple growth factors, including both VEGF and basic fibroblast growth factor (bFGF). This broader inhibitory profile suggests it may be effective in overcoming the resistance mechanisms that can develop with agents that target a single signaling pathway.
Quantitative Comparison of Anti-Angiogenic Potency
The efficacy of an angiogenesis inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) in endothelial cell proliferation assays. While direct comparative studies on the same cell line are limited, available data highlights the potent activity of this compound.
| Inhibitor | Target Cell Line | IC50 | Reference |
| This compound | Bovine Capillary Endothelial (BCE) Cells | ~11.0 - 11.4 nM | |
| Bevacizumab | Human Umbilical Vein Endothelial Cells (HUVEC) | Not directly applicable (antibody) | - |
| Sunitinib | Human Umbilical Vein Endothelial Cells (HUVEC) | ~10 - 50 nM (VEGFR-2 phosphorylation) | - |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and the specific endpoint being measured. The data presented here is for illustrative purposes. Bevacizumab's potency is typically measured by its binding affinity to VEGF-A.
In Vivo Efficacy of this compound
Preclinical studies have demonstrated the significant in vivo anti-angiogenic and anti-tumor activity of this compound.
| Animal Model | Assay | Treatment | Results | Reference |
| Mouse | Corneal Micropocket Assay (bFGF-induced) | Systemic administration | 40-50% inhibition of angiogenesis | |
| Mouse | Lewis Lung Carcinoma | Systemic administration | ~72% inhibition of tumor growth |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and VEGF pathway inhibitors are best visualized through their respective signaling cascades.
Caption: this compound's anti-angiogenic mechanism.
Caption: Mechanisms of VEGF pathway inhibitors.
Experimental Protocols
Endothelial Cell Proliferation Assay
This assay quantifies the effect of an inhibitor on the proliferation of endothelial cells in vitro.
Materials:
-
Bovine Capillary Endothelial (BCE) cells
-
Endothelial cell growth medium
-
96-well tissue culture plates
-
This compound (and other inhibitors)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Seed BCE cells into 96-well plates at a density of 2 x 10³ cells/well in complete growth medium.
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the inhibitor (e.g., this compound ranging from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Caption: Endothelial cell proliferation assay workflow.
Mouse Corneal Micropocket Assay
This in vivo assay assesses the effect of an inhibitor on growth factor-induced angiogenesis in the normally avascular cornea.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Basic fibroblast growth factor (bFGF)
-
Sucralfate and Hydron polymer
-
Surgical instruments for ophthalmology
-
Anesthetic
-
Systemic delivery of inhibitor (e.g., intraperitoneal injection of this compound)
Procedure:
-
Prepare slow-release pellets containing bFGF (e.g., 80 ng/pellet).
-
Anesthetize the mice.
-
Surgically create a micropocket in the center of the cornea.
-
Implant the bFGF-containing pellet into the micropocket.
-
Administer the inhibitor systemically (e.g., daily intraperitoneal injections of this compound at a specified dose) for a set period (e.g., 5 days). A control group should receive vehicle injections.
-
On day 5, anesthetize the mice and examine the corneas under a slit-lamp biomicroscope.
-
Quantify the area of neovascularization. The vessel area is calculated based on the length of the new vessels and the circumferential extent of neovascularization.
Caption: Mouse corneal micropocket assay workflow.
Conclusion
This compound presents a unique profile as an angiogenesis inhibitor. Its potent and selective inhibition of endothelial cell proliferation, even at concentrations that do not cause widespread cytoskeletal disruption, suggests a mechanism distinct from that of many clinically used anti-angiogenic agents that primarily target the VEGF signaling pathway. The ability of this compound to inhibit angiogenesis induced by multiple growth factors further underscores its potential as a robust therapeutic candidate. Further research is warranted to fully elucidate its downstream signaling targets in endothelial cells and to explore its therapeutic efficacy in a broader range of preclinical models of diseases characterized by pathological angiogenesis. The experimental frameworks provided in this guide offer a starting point for such investigations.
References
Cytochalasin E: A Unique Angiogenesis Inhibitor with a Distinct Mechanism of Action
Cytochalasin E, a mycotoxin produced by fungi of the Aspergillus genus, demonstrates potent anti-angiogenic properties that set it apart from many conventional angiogenesis inhibitors. Its unique mode of action, centered on the disruption of the cellular cytoskeleton in a manner that is exquisitely selective for endothelial cells at low concentrations, presents a compelling case for its consideration in therapeutic strategies targeting pathological neovascularization.
This guide provides a comparative analysis of this compound with other established angiogenesis inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in understanding its unique potential.
Unraveling the Anti-Angiogenic Profile of this compound
This compound's primary mechanism of action is the inhibition of actin polymerization, a fundamental process in cell motility and division. However, its anti-angiogenic effects appear to be more nuanced. Studies have revealed that at low concentrations, this compound can selectively inhibit the proliferation of endothelial cells, the building blocks of blood vessels, without causing a widespread disruption of the actin cytoskeleton.[1][2] This suggests a more targeted mechanism than a general cytotoxic effect. The presence of an epoxide group in its chemical structure is crucial for this potent and selective activity.[1][3]
In contrast, many other angiogenesis inhibitors, such as Bevacizumab and Sunitinib, primarily target the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Bevacizumab is a monoclonal antibody that directly sequesters VEGF-A, preventing it from binding to its receptors on endothelial cells.[4] Sunitinib is a multi-targeted tyrosine kinase inhibitor that blocks the intracellular signaling cascades initiated by VEGF receptors and other growth factor receptors.
The uniqueness of this compound lies in its ability to inhibit angiogenesis induced by multiple growth factors, including both VEGF and basic fibroblast growth factor (bFGF). This broader inhibitory profile suggests it may be effective in overcoming the resistance mechanisms that can develop with agents that target a single signaling pathway.
Quantitative Comparison of Anti-Angiogenic Potency
The efficacy of an angiogenesis inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) in endothelial cell proliferation assays. While direct comparative studies on the same cell line are limited, available data highlights the potent activity of this compound.
| Inhibitor | Target Cell Line | IC50 | Reference |
| This compound | Bovine Capillary Endothelial (BCE) Cells | ~11.0 - 11.4 nM | |
| Bevacizumab | Human Umbilical Vein Endothelial Cells (HUVEC) | Not directly applicable (antibody) | - |
| Sunitinib | Human Umbilical Vein Endothelial Cells (HUVEC) | ~10 - 50 nM (VEGFR-2 phosphorylation) | - |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and the specific endpoint being measured. The data presented here is for illustrative purposes. Bevacizumab's potency is typically measured by its binding affinity to VEGF-A.
In Vivo Efficacy of this compound
Preclinical studies have demonstrated the significant in vivo anti-angiogenic and anti-tumor activity of this compound.
| Animal Model | Assay | Treatment | Results | Reference |
| Mouse | Corneal Micropocket Assay (bFGF-induced) | Systemic administration | 40-50% inhibition of angiogenesis | |
| Mouse | Lewis Lung Carcinoma | Systemic administration | ~72% inhibition of tumor growth |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and VEGF pathway inhibitors are best visualized through their respective signaling cascades.
Caption: this compound's anti-angiogenic mechanism.
Caption: Mechanisms of VEGF pathway inhibitors.
Experimental Protocols
Endothelial Cell Proliferation Assay
This assay quantifies the effect of an inhibitor on the proliferation of endothelial cells in vitro.
Materials:
-
Bovine Capillary Endothelial (BCE) cells
-
Endothelial cell growth medium
-
96-well tissue culture plates
-
This compound (and other inhibitors)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Seed BCE cells into 96-well plates at a density of 2 x 10³ cells/well in complete growth medium.
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the inhibitor (e.g., this compound ranging from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Caption: Endothelial cell proliferation assay workflow.
Mouse Corneal Micropocket Assay
This in vivo assay assesses the effect of an inhibitor on growth factor-induced angiogenesis in the normally avascular cornea.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Basic fibroblast growth factor (bFGF)
-
Sucralfate and Hydron polymer
-
Surgical instruments for ophthalmology
-
Anesthetic
-
Systemic delivery of inhibitor (e.g., intraperitoneal injection of this compound)
Procedure:
-
Prepare slow-release pellets containing bFGF (e.g., 80 ng/pellet).
-
Anesthetize the mice.
-
Surgically create a micropocket in the center of the cornea.
-
Implant the bFGF-containing pellet into the micropocket.
-
Administer the inhibitor systemically (e.g., daily intraperitoneal injections of this compound at a specified dose) for a set period (e.g., 5 days). A control group should receive vehicle injections.
-
On day 5, anesthetize the mice and examine the corneas under a slit-lamp biomicroscope.
-
Quantify the area of neovascularization. The vessel area is calculated based on the length of the new vessels and the circumferential extent of neovascularization.
Caption: Mouse corneal micropocket assay workflow.
Conclusion
This compound presents a unique profile as an angiogenesis inhibitor. Its potent and selective inhibition of endothelial cell proliferation, even at concentrations that do not cause widespread cytoskeletal disruption, suggests a mechanism distinct from that of many clinically used anti-angiogenic agents that primarily target the VEGF signaling pathway. The ability of this compound to inhibit angiogenesis induced by multiple growth factors further underscores its potential as a robust therapeutic candidate. Further research is warranted to fully elucidate its downstream signaling targets in endothelial cells and to explore its therapeutic efficacy in a broader range of preclinical models of diseases characterized by pathological angiogenesis. The experimental frameworks provided in this guide offer a starting point for such investigations.
References
A comparative study of the cytotoxicity of different cytochalasins.
A Comparative Guide to the Cytotoxicity of Different Cytochalasins for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the cytotoxic effects of various cytochalasins, supported by experimental data. The information is intended to assist researchers in selecting the appropriate cytochalasin for their studies and in designing and executing cytotoxicity experiments.
Introduction to Cytochalasins
Cytochalasins are a group of fungal metabolites known for their ability to disrupt the actin cytoskeleton.[1] By binding to actin filaments, they inhibit polymerization and elongation, leading to changes in cell morphology, inhibition of cell division, and in some cases, apoptosis or programmed cell death.[1] These properties make them valuable tools in cell biology research and potential candidates for therapeutic development.
Comparative Cytotoxicity Data
The cytotoxic potential of different cytochalasins can be compared using the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. The IC50 values for several cytochalasins against various cancer cell lines are summarized in the table below. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions such as incubation time.[2][3]
| Cytochalasin | Cell Line | IC50 (µM) | Assay Method | Reference |
| Cytochalasin B | HeLa (Cervical Cancer) | 7.9 | WST-8 | [4] |
| HeLa (Cervical Cancer) | 7.30 | CellTiter Blue | ||
| K-562 (Myelogenous Leukemia) | 8.31 | CellTiter Blue | ||
| HUVEC (Umbilical Vein Endothelial) | 8.31 | CellTiter Blue | ||
| Cytochalasin D | HeLa (Cervical Cancer) | 4.96 | CellTiter Blue | |
| K-562 (Myelogenous Leukemia) | 3.67 | CellTiter Blue | ||
| HUVEC (Umbilical Vein Endothelial) | 1.08 | CellTiter Blue | ||
| Triseptatin (1) | L929 (Mouse Fibroblast) | 4.16 | MTT | |
| KB3.1 (HeLa subclone) | 1.80 | MTT | ||
| MCF-7 (Breast Adenocarcinoma) | 1.86 | MTT | ||
| A549 (Lung Carcinoma) | 7.32 | MTT | ||
| PC-3 (Prostate Cancer) | 11.28 | MTT | ||
| SKOV-3 (Ovarian Carcinoma) | 1.84 | MTT | ||
| A431 (Squamous Cell Carcinoma) | 2.17 | MTT | ||
| Deoxaphomin B (2) | L929 (Mouse Fibroblast) | 5.18 | MTT | |
| KB3.1 (HeLa subclone) | 1.83 | MTT | ||
| MCF-7 (Breast Adenocarcinoma) | 1.79 | MTT | ||
| A549 (Lung Carcinoma) | 6.91 | MTT | ||
| PC-3 (Prostate Cancer) | 2.81 | MTT | ||
| SKOV-3 (Ovarian Carcinoma) | 1.55 | MTT | ||
| A431 (Squamous Cell Carcinoma) | 1.60 | MTT |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is crucial. Below are detailed protocols for two common colorimetric assays used to determine cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells in culture
-
Cytochalasin compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cytochalasin compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the cytochalasins, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.
LDH (Lactate Dehydrogenase) Assay
The LDH assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase from damaged cells into the culture medium. The amount of LDH released is proportional to the number of dead or damaged cells.
Materials:
-
Cells in culture
-
Cytochalasin compounds
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of cytochalasins as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Signaling Pathways and Experimental Workflow
Cytochalasin-Induced Apoptosis Pathway
Cytochalasins can induce apoptosis through the mitochondrial (intrinsic) pathway. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Caption: Mitochondrial apoptosis pathway induced by cytochalasins.
General Cytotoxicity Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of different compounds.
Caption: A generalized workflow for in vitro cytotoxicity assays.
References
- 1. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the cytotoxicity of different cytochalasins.
A Comparative Guide to the Cytotoxicity of Different Cytochalasins for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the cytotoxic effects of various cytochalasins, supported by experimental data. The information is intended to assist researchers in selecting the appropriate cytochalasin for their studies and in designing and executing cytotoxicity experiments.
Introduction to Cytochalasins
Cytochalasins are a group of fungal metabolites known for their ability to disrupt the actin cytoskeleton.[1] By binding to actin filaments, they inhibit polymerization and elongation, leading to changes in cell morphology, inhibition of cell division, and in some cases, apoptosis or programmed cell death.[1] These properties make them valuable tools in cell biology research and potential candidates for therapeutic development.
Comparative Cytotoxicity Data
The cytotoxic potential of different cytochalasins can be compared using the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. The IC50 values for several cytochalasins against various cancer cell lines are summarized in the table below. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions such as incubation time.[2][3]
| Cytochalasin | Cell Line | IC50 (µM) | Assay Method | Reference |
| Cytochalasin B | HeLa (Cervical Cancer) | 7.9 | WST-8 | [4] |
| HeLa (Cervical Cancer) | 7.30 | CellTiter Blue | ||
| K-562 (Myelogenous Leukemia) | 8.31 | CellTiter Blue | ||
| HUVEC (Umbilical Vein Endothelial) | 8.31 | CellTiter Blue | ||
| Cytochalasin D | HeLa (Cervical Cancer) | 4.96 | CellTiter Blue | |
| K-562 (Myelogenous Leukemia) | 3.67 | CellTiter Blue | ||
| HUVEC (Umbilical Vein Endothelial) | 1.08 | CellTiter Blue | ||
| Triseptatin (1) | L929 (Mouse Fibroblast) | 4.16 | MTT | |
| KB3.1 (HeLa subclone) | 1.80 | MTT | ||
| MCF-7 (Breast Adenocarcinoma) | 1.86 | MTT | ||
| A549 (Lung Carcinoma) | 7.32 | MTT | ||
| PC-3 (Prostate Cancer) | 11.28 | MTT | ||
| SKOV-3 (Ovarian Carcinoma) | 1.84 | MTT | ||
| A431 (Squamous Cell Carcinoma) | 2.17 | MTT | ||
| Deoxaphomin B (2) | L929 (Mouse Fibroblast) | 5.18 | MTT | |
| KB3.1 (HeLa subclone) | 1.83 | MTT | ||
| MCF-7 (Breast Adenocarcinoma) | 1.79 | MTT | ||
| A549 (Lung Carcinoma) | 6.91 | MTT | ||
| PC-3 (Prostate Cancer) | 2.81 | MTT | ||
| SKOV-3 (Ovarian Carcinoma) | 1.55 | MTT | ||
| A431 (Squamous Cell Carcinoma) | 1.60 | MTT |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is crucial. Below are detailed protocols for two common colorimetric assays used to determine cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells in culture
-
Cytochalasin compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cytochalasin compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the cytochalasins, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.
LDH (Lactate Dehydrogenase) Assay
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium. The amount of LDH released is proportional to the number of dead or damaged cells.
Materials:
-
Cells in culture
-
Cytochalasin compounds
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of cytochalasins as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Signaling Pathways and Experimental Workflow
Cytochalasin-Induced Apoptosis Pathway
Cytochalasins can induce apoptosis through the mitochondrial (intrinsic) pathway. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Caption: Mitochondrial apoptosis pathway induced by cytochalasins.
General Cytotoxicity Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of different compounds.
Caption: A generalized workflow for in vitro cytotoxicity assays.
References
- 1. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Actin Polymerization: A Comparative Guide to Cytochalasin E
Introduction
The dynamic process of actin polymerization is fundamental to a vast array of cellular functions, including cell motility, division, and the maintenance of cell shape. This process involves the assembly of globular actin (G-actin) monomers into filamentous actin (F-actin), which forms the microfilament network of the cytoskeleton. To elucidate the specific role of actin dynamics in a given cellular process, researchers often employ pharmacological inhibitors. Among these, Cytochalasin E stands out as a potent tool for disrupting actin polymerization. This guide provides a comprehensive comparison of this compound with other commonly used actin inhibitors, supported by experimental data and detailed protocols.
This compound: A Potent Inhibitor of Actin Dynamics
This compound is a mycotoxin that exhibits profound effects on the eukaryotic cytoskeleton.[1] Its primary mechanism of action involves binding to the barbed (fast-growing) end of F-actin filaments.[2] This binding event effectively caps (B75204) the filament, preventing the addition of new G-actin monomers and thereby inhibiting filament elongation.[2][3][4] This disruption of actin dynamics leads to a range of observable cellular effects.
The epoxide moiety in the structure of this compound is crucial for its high potency and specificity, distinguishing it from some other members of the cytochalasin family. Unlike some of its counterparts, such as Cytochalasin B, this compound does not significantly inhibit glucose transport, offering a more targeted approach for studying actin-specific processes.
The inhibition of actin polymerization by this compound has been shown to impact numerous cellular processes:
-
Angiogenesis and Tumor Growth: It is a potent inhibitor of bovine capillary endothelial cell proliferation and has been shown to inhibit angiogenesis and tumor growth in vivo.
-
Cell Division: By disrupting the formation of the contractile actin ring, it can inhibit cytokinesis, leading to the formation of multinucleated cells.
-
Cell Motility: The disruption of actin filament formation impairs the development of cellular protrusions like lamellipodia and filopodia, which are essential for cell migration.
-
Autophagy: this compound has been found to inhibit the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway.
Comparative Analysis of Actin Polymerization Inhibitors
While this compound is a powerful tool, a variety of other compounds are also used to study actin dynamics. The choice of inhibitor often depends on the specific experimental question and the desired mechanism of action.
| Inhibitor | Mechanism of Action | Typical Working Concentration | Key Cellular Effects |
| This compound | Caps the barbed end of F-actin, preventing elongation. | 10 nM - 10 µM | Inhibits cell motility, cytokinesis, and angiogenesis. |
| Cytochalasin D | Binds to the barbed end of F-actin, inhibiting both polymerization and depolymerization. It has a higher potency than this compound in some contexts. | 0.2 - 20 µM | Disrupts actin stress fibers, inhibits cell division and motility. |
| Latrunculin A/B | Binds to G-actin monomers in a 1:1 ratio, sequestering them and preventing their incorporation into filaments. | 0.1 - 5 µM | Promotes the disassembly of existing actin filaments. |
| Phalloidin (B8060827) | Binds and stabilizes F-actin, preventing its depolymerization. | Used for staining, not typically for live-cell inhibition. | Locks actin filaments in a polymerized state. |
| Jasplakinolide | Binds to and stabilizes F-actin, promoting polymerization and nucleation. | 100 nM - 1 µM | Induces actin polymerization and stabilizes existing filaments. |
Experimental Protocols
General Protocol for Cellular Treatment with this compound
This protocol provides a general guideline for treating adherent cells with this compound. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.
-
Cell Culture: Plate cells on a suitable culture vessel (e.g., glass coverslips for imaging) and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-5 µg/mL).
-
Incubation: Remove the existing culture medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired period (e.g., 1 hour).
-
Washout (Optional): To study the reversibility of the effects, the this compound-containing medium can be removed, and the cells can be washed with fresh medium and incubated for an additional period.
-
Downstream Analysis: Proceed with the intended downstream analysis, such as immunofluorescence imaging, cell viability assays, or functional assays.
Protocol for Visualizing Actin Cytoskeleton Disruption via Phalloidin Staining
This protocol describes how to visualize the effects of this compound on the actin cytoskeleton using fluorescently labeled phalloidin, which specifically binds to F-actin.
-
Cell Treatment: Treat cells with this compound as described in the general protocol above.
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and then fix them with a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-20 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS and then permeabilize the cell membranes with a detergent solution, such as 0.1% Triton X-100 in PBS, for 5-10 minutes.
-
Phalloidin Staining: Wash the cells with PBS and then incubate them with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) diluted in PBS containing a blocking agent (e.g., 1% bovine serum albumin) for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional): To visualize the nuclei, a counterstain such as DAPI can be included with the phalloidin staining solution or added in a subsequent step.
-
Mounting and Imaging: After final washes with PBS, mount the coverslips onto microscope slides using an appropriate mounting medium. The slides can then be imaged using a fluorescence microscope. In this compound-treated cells, a disruption of the organized actin stress fibers and the formation of actin aggregates are typically observed.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
References
Validating the Role of Actin Polymerization: A Comparative Guide to Cytochalasin E
Introduction
The dynamic process of actin polymerization is fundamental to a vast array of cellular functions, including cell motility, division, and the maintenance of cell shape. This process involves the assembly of globular actin (G-actin) monomers into filamentous actin (F-actin), which forms the microfilament network of the cytoskeleton. To elucidate the specific role of actin dynamics in a given cellular process, researchers often employ pharmacological inhibitors. Among these, Cytochalasin E stands out as a potent tool for disrupting actin polymerization. This guide provides a comprehensive comparison of this compound with other commonly used actin inhibitors, supported by experimental data and detailed protocols.
This compound: A Potent Inhibitor of Actin Dynamics
This compound is a mycotoxin that exhibits profound effects on the eukaryotic cytoskeleton.[1] Its primary mechanism of action involves binding to the barbed (fast-growing) end of F-actin filaments.[2] This binding event effectively caps the filament, preventing the addition of new G-actin monomers and thereby inhibiting filament elongation.[2][3][4] This disruption of actin dynamics leads to a range of observable cellular effects.
The epoxide moiety in the structure of this compound is crucial for its high potency and specificity, distinguishing it from some other members of the cytochalasin family. Unlike some of its counterparts, such as Cytochalasin B, this compound does not significantly inhibit glucose transport, offering a more targeted approach for studying actin-specific processes.
The inhibition of actin polymerization by this compound has been shown to impact numerous cellular processes:
-
Angiogenesis and Tumor Growth: It is a potent inhibitor of bovine capillary endothelial cell proliferation and has been shown to inhibit angiogenesis and tumor growth in vivo.
-
Cell Division: By disrupting the formation of the contractile actin ring, it can inhibit cytokinesis, leading to the formation of multinucleated cells.
-
Cell Motility: The disruption of actin filament formation impairs the development of cellular protrusions like lamellipodia and filopodia, which are essential for cell migration.
-
Autophagy: this compound has been found to inhibit the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway.
Comparative Analysis of Actin Polymerization Inhibitors
While this compound is a powerful tool, a variety of other compounds are also used to study actin dynamics. The choice of inhibitor often depends on the specific experimental question and the desired mechanism of action.
| Inhibitor | Mechanism of Action | Typical Working Concentration | Key Cellular Effects |
| This compound | Caps the barbed end of F-actin, preventing elongation. | 10 nM - 10 µM | Inhibits cell motility, cytokinesis, and angiogenesis. |
| Cytochalasin D | Binds to the barbed end of F-actin, inhibiting both polymerization and depolymerization. It has a higher potency than this compound in some contexts. | 0.2 - 20 µM | Disrupts actin stress fibers, inhibits cell division and motility. |
| Latrunculin A/B | Binds to G-actin monomers in a 1:1 ratio, sequestering them and preventing their incorporation into filaments. | 0.1 - 5 µM | Promotes the disassembly of existing actin filaments. |
| Phalloidin | Binds and stabilizes F-actin, preventing its depolymerization. | Used for staining, not typically for live-cell inhibition. | Locks actin filaments in a polymerized state. |
| Jasplakinolide | Binds to and stabilizes F-actin, promoting polymerization and nucleation. | 100 nM - 1 µM | Induces actin polymerization and stabilizes existing filaments. |
Experimental Protocols
General Protocol for Cellular Treatment with this compound
This protocol provides a general guideline for treating adherent cells with this compound. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.
-
Cell Culture: Plate cells on a suitable culture vessel (e.g., glass coverslips for imaging) and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-5 µg/mL).
-
Incubation: Remove the existing culture medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired period (e.g., 1 hour).
-
Washout (Optional): To study the reversibility of the effects, the this compound-containing medium can be removed, and the cells can be washed with fresh medium and incubated for an additional period.
-
Downstream Analysis: Proceed with the intended downstream analysis, such as immunofluorescence imaging, cell viability assays, or functional assays.
Protocol for Visualizing Actin Cytoskeleton Disruption via Phalloidin Staining
This protocol describes how to visualize the effects of this compound on the actin cytoskeleton using fluorescently labeled phalloidin, which specifically binds to F-actin.
-
Cell Treatment: Treat cells with this compound as described in the general protocol above.
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and then fix them with a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-20 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS and then permeabilize the cell membranes with a detergent solution, such as 0.1% Triton X-100 in PBS, for 5-10 minutes.
-
Phalloidin Staining: Wash the cells with PBS and then incubate them with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) diluted in PBS containing a blocking agent (e.g., 1% bovine serum albumin) for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional): To visualize the nuclei, a counterstain such as DAPI can be included with the phalloidin staining solution or added in a subsequent step.
-
Mounting and Imaging: After final washes with PBS, mount the coverslips onto microscope slides using an appropriate mounting medium. The slides can then be imaged using a fluorescence microscope. In this compound-treated cells, a disruption of the organized actin stress fibers and the formation of actin aggregates are typically observed.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
References
Unraveling the Reversibility of Actin Inhibition: A Comparative Guide to Cytochalasin E and Other Actin Modulators
For researchers, scientists, and drug development professionals, understanding the nuanced differences between actin inhibitors is paramount for designing precise experiments and developing targeted therapeutics. This guide provides a comprehensive comparison of the reversibility of effects between Cytochalasin E and other widely used actin inhibitors—Latrunculin, Phalloidin (B8060827), and Jasplakinolide (B32604)—supported by experimental data and detailed methodologies.
The actin cytoskeleton, a dynamic network of protein filaments, is crucial for a myriad of cellular processes, including cell motility, division, and intracellular transport. Small molecule inhibitors that target actin dynamics are invaluable tools for dissecting these processes. A key characteristic that differentiates these inhibitors is the reversibility of their effects. While some compounds allow for the rapid restoration of the actin cytoskeleton upon their removal, others induce long-lasting or even permanent changes. This guide focuses on the distinct reversibility profiles of four commonly used actin inhibitors, with a particular emphasis on this compound.
Mechanisms of Action at a Glance
Before delving into the reversibility of their effects, it is essential to understand the fundamental mechanisms by which these inhibitors interact with the actin cytoskeleton.
-
Cytochalasins (e.g., this compound): This family of fungal metabolites functions by binding to the barbed (fast-growing) end of actin filaments. This interaction inhibits both the association and dissociation of actin monomers, effectively capping the filament and preventing its further elongation.
-
Latrunculins (e.g., Latrunculin A and B): Derived from marine sponges, latrunculins act by sequestering actin monomers (G-actin) in a 1:1 complex. This prevents the monomers from incorporating into growing actin filaments (F-actin), leading to the net disassembly of existing filaments.
-
Phalloidin: A toxin isolated from the Amanita phalloides mushroom, phalloidin binds with high affinity to the interface between F-actin subunits. This binding stabilizes the filament and strongly inhibits its depolymerization.
-
Jasplakinolide: This cyclic peptide, also of marine sponge origin, promotes actin polymerization and stabilizes existing filaments by binding to F-actin. It competes with phalloidin for binding, indicating an overlapping binding site.
Comparative Analysis of Reversibility
The reversibility of an actin inhibitor's effects is a critical consideration for experimental design, particularly in studies requiring temporal control over cytoskeletal dynamics. The following sections and the summary table provide a comparative overview of the reversibility of this compound, Latrunculin, Phalloidin, and Jasplakinolide.
This compound and Other Cytochalasins
The effects of cytochalasans on the actin cytoskeleton are generally considered to be reversible; however, the kinetics and completeness of this recovery can vary depending on the specific cytochalasan, its concentration, the duration of treatment, and the cell type.
Studies on Cytochalasin D, a closely related compound, have shown that upon its removal from the culture medium, the normal morphology of the actin cytoskeleton can be restored. For instance, in NIH3T2 cells, the actin filament organization showed recovery within one hour after the washout of Cytochalasin D.[1] In another study using HEp-2 cells, the rate of actin synthesis, which was elevated during Cytochalasin D treatment, returned to control levels approximately 4 hours after the drug was removed, a timeframe that coincided with the morphological recovery of the actin cytoskeleton.[2] These findings suggest that the cellular machinery can efficiently reverse the effects of cytochalasans, although the process may take several hours for full functional and morphological restoration. The reversibility of cytochalasan effects is an active area of research, with some studies suggesting that structural features of the specific cytochalasan molecule can influence the degree of reversibility.
Latrunculin
Latrunculins are widely regarded for their rapid and highly reversible effects on the actin cytoskeleton. By sequestering G-actin, they shift the equilibrium towards filament disassembly. Upon washout of the drug, the sequestered monomers are released and become available for polymerization, allowing for a swift reconstruction of the actin network.
Experimental evidence supports the high degree of reversibility of latrunculins. In hamster fibroblast NIL8 cells, the changes induced by Latrunculin B were found to be transient and fully reversible.[3] A study on Arabidopsis hypocotyl cells demonstrated that the actin cytoskeleton had almost completely recovered within 24 hours following the washout of Latrunculin B.[4] The recovery from latrunculin-induced actin disruption is a dynamic process that can be influenced by other cellular components, with some studies indicating a role for the microtubule network in orchestrating the reassembly of actin filaments.
Phalloidin
In stark contrast to the cytochalasins and latrunculins, the binding of phalloidin to F-actin is considered practically irreversible under physiological conditions. Phalloidin's high affinity and extremely slow dissociation rate mean that once bound, it effectively locks the actin filaments in a stabilized state, preventing their natural depolymerization dynamics. This "hyperstabilization" makes phalloidin an excellent tool for visualizing F-actin in fixed cells, but its irreversible nature limits its use in live-cell experiments where the recovery of actin dynamics is desired. Due to its mechanism of action, washout experiments with phalloidin do not typically result in the restoration of a dynamic actin cytoskeleton within a typical experimental timeframe.
Jasplakinolide
Jasplakinolide, while also an actin-stabilizing agent, exhibits a notable degree of reversibility. Unlike phalloidin, its effects can be washed out, allowing for the recovery of normal actin dynamics. This property makes jasplakinolide a valuable tool for studying the effects of transient actin stabilization in living cells.
Research in plant cells has demonstrated this reversibility, with the cortical actin array being re-established within 15 minutes of jasplakinolide removal. This relatively rapid recovery highlights a key difference between jasplakinolide and phalloidin, offering researchers an alternative for experiments requiring the temporary stabilization of actin filaments.
Quantitative Comparison of Reversibility
| Inhibitor | Mechanism of Action | Reversibility | Typical Recovery Timeframe | Supporting Experimental Data |
| This compound | Caps barbed ends of F-actin | Reversible | 1 - 4 hours | Recovery of actin cytoskeleton morphology in NIH3T2 cells within 1 hour after Cytochalasin D washout.[1] Return of actin synthesis rate to control levels in HEp-2 cells approximately 4 hours after Cytochalasin D removal. |
| Latrunculin | Sequesters G-actin monomers | Highly Reversible | Minutes to 24 hours | Full recovery of actin organization in NIL8 cells after Latrunculin B treatment. Almost complete recovery of the actin cytoskeleton in Arabidopsis cells 24 hours after Latrunculin B washout. |
| Phalloidin | Stabilizes F-actin, prevents depolymerization | Practically Irreversible | Not applicable | High-affinity binding and very slow dissociation from F-actin effectively prevents recovery. |
| Jasplakinolide | Stabilizes F-actin, promotes polymerization | Reversible | ~15 minutes | Re-establishment of the cortical actin array in plant cells within 15 minutes of washout. |
Experimental Protocols
General Protocol for Assessing Actin Inhibitor Reversibility via Washout and Live-Cell Imaging
This protocol provides a generalized workflow for investigating the reversibility of an actin inhibitor's effects using fluorescence microscopy.
1. Cell Culture and Labeling:
-
Plate cells of interest (e.g., NIH3T2, HeLa) on glass-bottom dishes suitable for live-cell imaging.
-
Transfect cells with a fluorescently tagged actin-binding protein (e.g., LifeAct-GFP) or a fluorescent actin construct to visualize the actin cytoskeleton. Allow for protein expression for 24-48 hours.
2. Inhibitor Treatment:
-
Prepare a stock solution of the actin inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Replace the medium in the culture dish with the inhibitor-containing medium.
-
Incubate the cells for a predetermined duration to induce the desired effect on the actin cytoskeleton (e.g., 30 minutes to 2 hours).
3. Washout Procedure:
-
Carefully aspirate the inhibitor-containing medium from the dish.
-
Gently wash the cells three times with a generous volume of pre-warmed, drug-free culture medium to ensure complete removal of the inhibitor.
-
After the final wash, add fresh, pre-warmed, drug-free medium to the dish.
4. Live-Cell Imaging and Data Acquisition:
-
Immediately after the washout, place the dish on the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain optimal temperature, humidity, and CO2 levels.
-
Acquire time-lapse images of the fluorescently labeled actin cytoskeleton at regular intervals (e.g., every 1-5 minutes) for a duration sufficient to observe potential recovery (e.g., 1 to 24 hours). Use the lowest possible laser power to minimize phototoxicity.
5. Data Analysis:
-
Analyze the time-lapse image series to qualitatively and quantitatively assess the recovery of the actin cytoskeleton.
-
Qualitative analysis involves observing the re-formation of actin structures such as stress fibers, lamellipodia, and the cortical actin network.
-
Quantitative analysis can include measuring parameters such as the fluorescence intensity of specific actin structures over time, the rate of re-formation of cellular protrusions, or using techniques like Fluorescence Recovery After Photobleaching (FRAP) to measure actin dynamics in specific regions of the cell.
Visualizing Experimental Workflows and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a typical experimental workflow for assessing inhibitor reversibility and the general signaling pathway through which many actin dynamics are regulated.
References
- 1. Imaging of Dynamic Changes of the Actin Cytoskeleton in Microextensions of Live NIH3T3 Cells with a GFP Fusion of the F-Actin Binding Domain of Moesin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pharmacological cocktail for arresting actin dynamics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Reversibility of Actin Inhibition: A Comparative Guide to Cytochalasin E and Other Actin Modulators
For researchers, scientists, and drug development professionals, understanding the nuanced differences between actin inhibitors is paramount for designing precise experiments and developing targeted therapeutics. This guide provides a comprehensive comparison of the reversibility of effects between Cytochalasin E and other widely used actin inhibitors—Latrunculin, Phalloidin, and Jasplakinolide—supported by experimental data and detailed methodologies.
The actin cytoskeleton, a dynamic network of protein filaments, is crucial for a myriad of cellular processes, including cell motility, division, and intracellular transport. Small molecule inhibitors that target actin dynamics are invaluable tools for dissecting these processes. A key characteristic that differentiates these inhibitors is the reversibility of their effects. While some compounds allow for the rapid restoration of the actin cytoskeleton upon their removal, others induce long-lasting or even permanent changes. This guide focuses on the distinct reversibility profiles of four commonly used actin inhibitors, with a particular emphasis on this compound.
Mechanisms of Action at a Glance
Before delving into the reversibility of their effects, it is essential to understand the fundamental mechanisms by which these inhibitors interact with the actin cytoskeleton.
-
Cytochalasins (e.g., this compound): This family of fungal metabolites functions by binding to the barbed (fast-growing) end of actin filaments. This interaction inhibits both the association and dissociation of actin monomers, effectively capping the filament and preventing its further elongation.
-
Latrunculins (e.g., Latrunculin A and B): Derived from marine sponges, latrunculins act by sequestering actin monomers (G-actin) in a 1:1 complex. This prevents the monomers from incorporating into growing actin filaments (F-actin), leading to the net disassembly of existing filaments.
-
Phalloidin: A toxin isolated from the Amanita phalloides mushroom, phalloidin binds with high affinity to the interface between F-actin subunits. This binding stabilizes the filament and strongly inhibits its depolymerization.
-
Jasplakinolide: This cyclic peptide, also of marine sponge origin, promotes actin polymerization and stabilizes existing filaments by binding to F-actin. It competes with phalloidin for binding, indicating an overlapping binding site.
Comparative Analysis of Reversibility
The reversibility of an actin inhibitor's effects is a critical consideration for experimental design, particularly in studies requiring temporal control over cytoskeletal dynamics. The following sections and the summary table provide a comparative overview of the reversibility of this compound, Latrunculin, Phalloidin, and Jasplakinolide.
This compound and Other Cytochalasins
The effects of cytochalasans on the actin cytoskeleton are generally considered to be reversible; however, the kinetics and completeness of this recovery can vary depending on the specific cytochalasan, its concentration, the duration of treatment, and the cell type.
Studies on Cytochalasin D, a closely related compound, have shown that upon its removal from the culture medium, the normal morphology of the actin cytoskeleton can be restored. For instance, in NIH3T2 cells, the actin filament organization showed recovery within one hour after the washout of Cytochalasin D.[1] In another study using HEp-2 cells, the rate of actin synthesis, which was elevated during Cytochalasin D treatment, returned to control levels approximately 4 hours after the drug was removed, a timeframe that coincided with the morphological recovery of the actin cytoskeleton.[2] These findings suggest that the cellular machinery can efficiently reverse the effects of cytochalasans, although the process may take several hours for full functional and morphological restoration. The reversibility of cytochalasan effects is an active area of research, with some studies suggesting that structural features of the specific cytochalasan molecule can influence the degree of reversibility.
Latrunculin
Latrunculins are widely regarded for their rapid and highly reversible effects on the actin cytoskeleton. By sequestering G-actin, they shift the equilibrium towards filament disassembly. Upon washout of the drug, the sequestered monomers are released and become available for polymerization, allowing for a swift reconstruction of the actin network.
Experimental evidence supports the high degree of reversibility of latrunculins. In hamster fibroblast NIL8 cells, the changes induced by Latrunculin B were found to be transient and fully reversible.[3] A study on Arabidopsis hypocotyl cells demonstrated that the actin cytoskeleton had almost completely recovered within 24 hours following the washout of Latrunculin B.[4] The recovery from latrunculin-induced actin disruption is a dynamic process that can be influenced by other cellular components, with some studies indicating a role for the microtubule network in orchestrating the reassembly of actin filaments.
Phalloidin
In stark contrast to the cytochalasins and latrunculins, the binding of phalloidin to F-actin is considered practically irreversible under physiological conditions. Phalloidin's high affinity and extremely slow dissociation rate mean that once bound, it effectively locks the actin filaments in a stabilized state, preventing their natural depolymerization dynamics. This "hyperstabilization" makes phalloidin an excellent tool for visualizing F-actin in fixed cells, but its irreversible nature limits its use in live-cell experiments where the recovery of actin dynamics is desired. Due to its mechanism of action, washout experiments with phalloidin do not typically result in the restoration of a dynamic actin cytoskeleton within a typical experimental timeframe.
Jasplakinolide
Jasplakinolide, while also an actin-stabilizing agent, exhibits a notable degree of reversibility. Unlike phalloidin, its effects can be washed out, allowing for the recovery of normal actin dynamics. This property makes jasplakinolide a valuable tool for studying the effects of transient actin stabilization in living cells.
Research in plant cells has demonstrated this reversibility, with the cortical actin array being re-established within 15 minutes of jasplakinolide removal. This relatively rapid recovery highlights a key difference between jasplakinolide and phalloidin, offering researchers an alternative for experiments requiring the temporary stabilization of actin filaments.
Quantitative Comparison of Reversibility
| Inhibitor | Mechanism of Action | Reversibility | Typical Recovery Timeframe | Supporting Experimental Data |
| This compound | Caps barbed ends of F-actin | Reversible | 1 - 4 hours | Recovery of actin cytoskeleton morphology in NIH3T2 cells within 1 hour after Cytochalasin D washout.[1] Return of actin synthesis rate to control levels in HEp-2 cells approximately 4 hours after Cytochalasin D removal. |
| Latrunculin | Sequesters G-actin monomers | Highly Reversible | Minutes to 24 hours | Full recovery of actin organization in NIL8 cells after Latrunculin B treatment. Almost complete recovery of the actin cytoskeleton in Arabidopsis cells 24 hours after Latrunculin B washout. |
| Phalloidin | Stabilizes F-actin, prevents depolymerization | Practically Irreversible | Not applicable | High-affinity binding and very slow dissociation from F-actin effectively prevents recovery. |
| Jasplakinolide | Stabilizes F-actin, promotes polymerization | Reversible | ~15 minutes | Re-establishment of the cortical actin array in plant cells within 15 minutes of washout. |
Experimental Protocols
General Protocol for Assessing Actin Inhibitor Reversibility via Washout and Live-Cell Imaging
This protocol provides a generalized workflow for investigating the reversibility of an actin inhibitor's effects using fluorescence microscopy.
1. Cell Culture and Labeling:
-
Plate cells of interest (e.g., NIH3T2, HeLa) on glass-bottom dishes suitable for live-cell imaging.
-
Transfect cells with a fluorescently tagged actin-binding protein (e.g., LifeAct-GFP) or a fluorescent actin construct to visualize the actin cytoskeleton. Allow for protein expression for 24-48 hours.
2. Inhibitor Treatment:
-
Prepare a stock solution of the actin inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Replace the medium in the culture dish with the inhibitor-containing medium.
-
Incubate the cells for a predetermined duration to induce the desired effect on the actin cytoskeleton (e.g., 30 minutes to 2 hours).
3. Washout Procedure:
-
Carefully aspirate the inhibitor-containing medium from the dish.
-
Gently wash the cells three times with a generous volume of pre-warmed, drug-free culture medium to ensure complete removal of the inhibitor.
-
After the final wash, add fresh, pre-warmed, drug-free medium to the dish.
4. Live-Cell Imaging and Data Acquisition:
-
Immediately after the washout, place the dish on the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain optimal temperature, humidity, and CO2 levels.
-
Acquire time-lapse images of the fluorescently labeled actin cytoskeleton at regular intervals (e.g., every 1-5 minutes) for a duration sufficient to observe potential recovery (e.g., 1 to 24 hours). Use the lowest possible laser power to minimize phototoxicity.
5. Data Analysis:
-
Analyze the time-lapse image series to qualitatively and quantitatively assess the recovery of the actin cytoskeleton.
-
Qualitative analysis involves observing the re-formation of actin structures such as stress fibers, lamellipodia, and the cortical actin network.
-
Quantitative analysis can include measuring parameters such as the fluorescence intensity of specific actin structures over time, the rate of re-formation of cellular protrusions, or using techniques like Fluorescence Recovery After Photobleaching (FRAP) to measure actin dynamics in specific regions of the cell.
Visualizing Experimental Workflows and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a typical experimental workflow for assessing inhibitor reversibility and the general signaling pathway through which many actin dynamics are regulated.
References
- 1. Imaging of Dynamic Changes of the Actin Cytoskeleton in Microextensions of Live NIH3T3 Cells with a GFP Fusion of the F-Actin Binding Domain of Moesin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pharmacological cocktail for arresting actin dynamics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Off-Target Effects: Cytochalasin E Versus Other Cytoskeletal Drugs
For Researchers, Scientists, and Drug Development Professionals
The cytoskeleton, a complex network of protein filaments, is crucial for maintaining cell shape, enabling movement, and organizing intracellular components. Its dynamic nature makes it a prime target for therapeutic intervention, particularly in oncology. However, drugs that modulate the cytoskeleton can also elicit a range of off-target effects, impacting cellular processes beyond their primary mechanism of action. This guide provides a detailed comparison of the off-target effects of Cytochalasin E, an actin polymerization inhibitor, with other commonly used cytoskeletal drugs, supported by experimental data and protocols.
Primary Mechanisms of Action
Cytoskeletal drugs are broadly categorized based on their primary target: actin filaments or microtubules.
-
Actin-Targeting Drugs:
-
Cytochalasins (e.g., this compound, D, B): This family of mycotoxins inhibits actin polymerization by binding to the barbed (+) end of actin filaments, preventing the addition of new actin monomers.[1][2]
-
Latrunculins (e.g., Latrunculin A): These marine sponge toxins prevent actin polymerization by sequestering globular actin (G-actin) monomers, making them unavailable for filament formation.[3][4]
-
Jasplakinolide: In contrast to the above, this cyclic peptide from a marine sponge stabilizes actin filaments (F-actin), promoting polymerization and preventing depolymerization.[5]
-
-
Microtubule-Targeting Drugs:
-
Nocodazole (B1683961): This synthetic compound inhibits microtubule polymerization by binding to β-tubulin, leading to microtubule depolymerization.
-
Paclitaxel (B517696) (Taxol): A well-known anti-cancer drug, paclitaxel stabilizes microtubules, preventing their disassembly and thereby arresting cells in mitosis.
-
Comparative Analysis of Off-Target Effects
While the on-target effects of these drugs on the cytoskeleton are well-documented, their off-target activities are of significant interest for understanding their full biological impact and potential side effects.
This compound has been shown to have several off-target effects, including the inhibition of angiogenesis and autophagy. Notably, unlike some other members of its family, such as Cytochalasin A and B, it does not inhibit glucose transport. A significant off-target effect shared by this compound, Cytochalasin D, and Latrunculin B is the attenuation of the epithelial sodium channel (ENaC) activity. This effect is independent of their primary action on the actin cytoskeleton and involves alterations in the subcellular expression of other proteins like fodrin.
Nocodazole , a microtubule-depolymerizing agent, exhibits off-target effects on various protein kinases. It has been identified as an inhibitor of several cancer-related kinases, including ABL, c-KIT, BRAF, MEK1, MEK2, and MET. Furthermore, nocodazole can activate the ERK (extracellular signal-regulated kinase) signaling pathway, leading to the expression of MKP-1, which in turn can inhibit p38 MAP kinase activation.
A more general, yet profound, off-target effect of all cytoskeletal drugs stems from their ability to alter the physical environment within the cell. By disrupting the polymer-monomer equilibrium of actin and tubulin, these drugs change the degree of macromolecular crowding in the cytoplasm. This alteration in cellular density can, in turn, affect the folding, stability, and function of a wide range of other proteins that are not direct targets of the drug.
Quantitative Data Presentation
The following tables summarize the cytotoxic effects (IC50 values) of the compared drugs across various human cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and assay method.
Table 1: IC50 Values of Actin-Targeting Cytoskeletal Drugs
| Drug | Cell Line | IC50 Value | Exposure Time | Assay |
| Cytochalasin B | M109 (lung carcinoma) | 3 µM | 3 h | Growth Inhibition |
| P388/ADR (leukemia) | ~30 µM | 3 h | Growth Inhibition | |
| Cytochalasin D | P388/ADR (leukemia) | 42 µM | Not Specified | Growth Inhibition |
| Latrunculin A | HT-29 (colon cancer) | 0.08 µg/mL | 48 h | MTT |
| PC-3M (prostate cancer) | 50-1000 nM | Not Specified | Anti-invasive activity | |
| Jasplakinolide | PC3 (prostate carcinoma) | 35 nM | Not Specified | Antiproliferative |
Data compiled from multiple sources.
Table 2: IC50 Values of Microtubule-Targeting Cytoskeletal Drugs
| Drug | Cell Line | IC50 Value | Exposure Time | Assay |
| Nocodazole | ABL (kinase assay) | 0.21 µM | Not Specified | Cell-free |
| ABL(E255K) (kinase assay) | 0.53 µM | Not Specified | Cell-free | |
| ABL(T315I) (kinase assay) | 0.64 µM | Not Specified | Cell-free | |
| Paclitaxel | Various human tumor lines | 2.5 - 7.5 nM | 24 h | Clonogenic |
| SK-BR-3 (breast cancer) | ~5 nM | 72 h | MTS | |
| MDA-MB-231 (breast cancer) | ~10 nM | 72 h | MTS | |
| T-47D (breast cancer) | ~2.5 nM | 72 h | MTS | |
| NSCLC (lung cancer) | 0.027 µM (median) | 120 h | Tetrazolium-based | |
| SCLC (lung cancer) | 5.0 µM (median) | 120 h | Tetrazolium-based |
Data compiled from multiple sources.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the cytoskeletal drug for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
The MTT solution is converted to insoluble purple formazan (B1609692) crystals by metabolically active cells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
2. Immunofluorescence Staining of the Cytoskeleton
This technique allows for the visualization of the effects of drugs on the actin and microtubule networks.
-
Procedure:
-
Grow cells on glass coverslips in a petri dish.
-
Treat the cells with the cytoskeletal drugs at the desired concentrations and for the appropriate duration.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (for microtubules) or with fluorescently labeled phalloidin (B8060827) (for F-actin) for 1 hour at room temperature. If using a primary antibody for tubulin, follow with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing an anti-fade reagent and DAPI for nuclear counterstaining.
-
Visualize the cytoskeleton using a fluorescence or confocal microscope.
-
3. G-actin/F-actin In Vivo Assay
This assay quantifies the ratio of globular (G-actin) to filamentous (F-actin) actin in cells, providing a direct measure of the effect of actin-targeting drugs.
-
Procedure:
-
Lyse the drug-treated and control cells in an F-actin stabilization buffer.
-
Separate the F-actin from the G-actin fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour). The F-actin will be in the pellet, and the G-actin will be in the supernatant.
-
Resuspend the F-actin pellet in a depolymerizing buffer.
-
Run equal amounts of protein from the supernatant (G-actin) and the resuspended pellet (F-actin) on an SDS-PAGE gel.
-
Perform a Western blot using an anti-actin antibody to detect the amount of actin in each fraction.
-
Quantify the band intensities to determine the G-actin/F-actin ratio.
-
Mandatory Visualizations
Experimental workflow for assessing cytoskeletal drug effects.
On-target mechanisms of various cytoskeletal drugs.
General off-target effects of cytoskeletal drugs.
References
- 1. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparisons of actin filament disruptors and Rho kinase inhibitors as potential antiglaucoma medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Off-Target Effects: Cytochalasin E Versus Other Cytoskeletal Drugs
For Researchers, Scientists, and Drug Development Professionals
The cytoskeleton, a complex network of protein filaments, is crucial for maintaining cell shape, enabling movement, and organizing intracellular components. Its dynamic nature makes it a prime target for therapeutic intervention, particularly in oncology. However, drugs that modulate the cytoskeleton can also elicit a range of off-target effects, impacting cellular processes beyond their primary mechanism of action. This guide provides a detailed comparison of the off-target effects of Cytochalasin E, an actin polymerization inhibitor, with other commonly used cytoskeletal drugs, supported by experimental data and protocols.
Primary Mechanisms of Action
Cytoskeletal drugs are broadly categorized based on their primary target: actin filaments or microtubules.
-
Actin-Targeting Drugs:
-
Cytochalasins (e.g., this compound, D, B): This family of mycotoxins inhibits actin polymerization by binding to the barbed (+) end of actin filaments, preventing the addition of new actin monomers.[1][2]
-
Latrunculins (e.g., Latrunculin A): These marine sponge toxins prevent actin polymerization by sequestering globular actin (G-actin) monomers, making them unavailable for filament formation.[3][4]
-
Jasplakinolide: In contrast to the above, this cyclic peptide from a marine sponge stabilizes actin filaments (F-actin), promoting polymerization and preventing depolymerization.[5]
-
-
Microtubule-Targeting Drugs:
-
Nocodazole: This synthetic compound inhibits microtubule polymerization by binding to β-tubulin, leading to microtubule depolymerization.
-
Paclitaxel (Taxol): A well-known anti-cancer drug, paclitaxel stabilizes microtubules, preventing their disassembly and thereby arresting cells in mitosis.
-
Comparative Analysis of Off-Target Effects
While the on-target effects of these drugs on the cytoskeleton are well-documented, their off-target activities are of significant interest for understanding their full biological impact and potential side effects.
This compound has been shown to have several off-target effects, including the inhibition of angiogenesis and autophagy. Notably, unlike some other members of its family, such as Cytochalasin A and B, it does not inhibit glucose transport. A significant off-target effect shared by this compound, Cytochalasin D, and Latrunculin B is the attenuation of the epithelial sodium channel (ENaC) activity. This effect is independent of their primary action on the actin cytoskeleton and involves alterations in the subcellular expression of other proteins like fodrin.
Nocodazole , a microtubule-depolymerizing agent, exhibits off-target effects on various protein kinases. It has been identified as an inhibitor of several cancer-related kinases, including ABL, c-KIT, BRAF, MEK1, MEK2, and MET. Furthermore, nocodazole can activate the ERK (extracellular signal-regulated kinase) signaling pathway, leading to the expression of MKP-1, which in turn can inhibit p38 MAP kinase activation.
A more general, yet profound, off-target effect of all cytoskeletal drugs stems from their ability to alter the physical environment within the cell. By disrupting the polymer-monomer equilibrium of actin and tubulin, these drugs change the degree of macromolecular crowding in the cytoplasm. This alteration in cellular density can, in turn, affect the folding, stability, and function of a wide range of other proteins that are not direct targets of the drug.
Quantitative Data Presentation
The following tables summarize the cytotoxic effects (IC50 values) of the compared drugs across various human cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and assay method.
Table 1: IC50 Values of Actin-Targeting Cytoskeletal Drugs
| Drug | Cell Line | IC50 Value | Exposure Time | Assay |
| Cytochalasin B | M109 (lung carcinoma) | 3 µM | 3 h | Growth Inhibition |
| P388/ADR (leukemia) | ~30 µM | 3 h | Growth Inhibition | |
| Cytochalasin D | P388/ADR (leukemia) | 42 µM | Not Specified | Growth Inhibition |
| Latrunculin A | HT-29 (colon cancer) | 0.08 µg/mL | 48 h | MTT |
| PC-3M (prostate cancer) | 50-1000 nM | Not Specified | Anti-invasive activity | |
| Jasplakinolide | PC3 (prostate carcinoma) | 35 nM | Not Specified | Antiproliferative |
Data compiled from multiple sources.
Table 2: IC50 Values of Microtubule-Targeting Cytoskeletal Drugs
| Drug | Cell Line | IC50 Value | Exposure Time | Assay |
| Nocodazole | ABL (kinase assay) | 0.21 µM | Not Specified | Cell-free |
| ABL(E255K) (kinase assay) | 0.53 µM | Not Specified | Cell-free | |
| ABL(T315I) (kinase assay) | 0.64 µM | Not Specified | Cell-free | |
| Paclitaxel | Various human tumor lines | 2.5 - 7.5 nM | 24 h | Clonogenic |
| SK-BR-3 (breast cancer) | ~5 nM | 72 h | MTS | |
| MDA-MB-231 (breast cancer) | ~10 nM | 72 h | MTS | |
| T-47D (breast cancer) | ~2.5 nM | 72 h | MTS | |
| NSCLC (lung cancer) | 0.027 µM (median) | 120 h | Tetrazolium-based | |
| SCLC (lung cancer) | 5.0 µM (median) | 120 h | Tetrazolium-based |
Data compiled from multiple sources.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the cytoskeletal drug for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
The MTT solution is converted to insoluble purple formazan crystals by metabolically active cells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
2. Immunofluorescence Staining of the Cytoskeleton
This technique allows for the visualization of the effects of drugs on the actin and microtubule networks.
-
Procedure:
-
Grow cells on glass coverslips in a petri dish.
-
Treat the cells with the cytoskeletal drugs at the desired concentrations and for the appropriate duration.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (for microtubules) or with fluorescently labeled phalloidin (for F-actin) for 1 hour at room temperature. If using a primary antibody for tubulin, follow with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing an anti-fade reagent and DAPI for nuclear counterstaining.
-
Visualize the cytoskeleton using a fluorescence or confocal microscope.
-
3. G-actin/F-actin In Vivo Assay
This assay quantifies the ratio of globular (G-actin) to filamentous (F-actin) actin in cells, providing a direct measure of the effect of actin-targeting drugs.
-
Procedure:
-
Lyse the drug-treated and control cells in an F-actin stabilization buffer.
-
Separate the F-actin from the G-actin fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour). The F-actin will be in the pellet, and the G-actin will be in the supernatant.
-
Resuspend the F-actin pellet in a depolymerizing buffer.
-
Run equal amounts of protein from the supernatant (G-actin) and the resuspended pellet (F-actin) on an SDS-PAGE gel.
-
Perform a Western blot using an anti-actin antibody to detect the amount of actin in each fraction.
-
Quantify the band intensities to determine the G-actin/F-actin ratio.
-
Mandatory Visualizations
Experimental workflow for assessing cytoskeletal drug effects.
On-target mechanisms of various cytoskeletal drugs.
General off-target effects of cytoskeletal drugs.
References
- 1. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparisons of actin filament disruptors and Rho kinase inhibitors as potential antiglaucoma medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Statistical Validation of Cellular Changes Induced by Cytochalasin E
This guide provides a comprehensive comparison of the cellular effects of Cytochalasin E with other actin inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound is a potent fungal metabolite that acts as a powerful inhibitor of actin polymerization.[1][2] Its ability to disrupt the actin cytoskeleton makes it a valuable tool in cell biology research and a potential therapeutic agent, particularly in areas like angiogenesis and cancer treatment.[1][3] Objective and quantitative validation of its cellular effects is crucial for reproducible and reliable scientific findings.
Mechanism of Action: Disruption of Actin Dynamics
This compound exerts its effects by binding to the barbed, fast-growing end of filamentous actin (F-actin).[3] This action prevents the addition of new actin monomers to the filament, thereby inhibiting its elongation. This disruption of actin dynamics leads to significant changes in cell morphology, inhibition of cell division, and can even trigger apoptosis. Unlike some other cytochalasins, such as A and B, this compound does not inhibit glucose transport.
Comparison with Other Actin Inhibitors
This compound belongs to a broader class of compounds that target the actin cytoskeleton. Understanding their distinct mechanisms is key to selecting the appropriate tool for a given experiment.
| Compound | Mechanism of Action | Primary Cellular Effects |
| This compound | Binds to the barbed (+) end of F-actin, preventing polymerization. | Disrupts actin filaments, leading to changes in cell shape, inhibition of cell movement, and cytokinesis. Potent anti-angiogenic effects. |
| Cytochalasin D | Similar to this compound, binds to the barbed end of F-actin and inhibits polymerization. Also reported to stimulate ATP hydrolysis in G-actin dimers. | Induces rapid changes in cell morphology, stress fiber disassembly, and membrane ruffling. |
| Latrunculin B | Binds to G-actin monomers, sequestering them and preventing their incorporation into F-actin filaments. | Leads to a net depolymerization of actin filaments, causing cell rounding and loss of stress fibers. |
| Phalloidin (B8060827) | Binds and stabilizes F-actin, preventing its depolymerization. | Locks actin filaments in a polymerized state, inhibiting dynamic processes. Commonly used as a fluorescent stain for F-actin. |
Experimental Protocols
Immunofluorescence Staining of F-actin
This protocol details a standard method for visualizing the actin cytoskeleton in cultured cells treated with this compound or other inhibitors.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will achieve 50-70% confluency.
-
Drug Treatment: Treat cells with the desired concentration of this compound or an alternative inhibitor. Include a vehicle-only control group.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes. This step allows antibodies and stains to enter the cell.
-
Blocking: After washing again with PBS, block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.
-
F-Actin Staining: Incubate the cells with a fluorescently-labeled phalloidin solution (e.g., Alexa Fluor 488 Phalloidin) for 20-60 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional): Counterstain with a nuclear dye like DAPI or Hoechst 33342 to visualize the nuclei.
-
Mounting: After final washes, carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets.
Quantitative Data and Statistical Validation
Visual inspection of cellular changes is subjective. High-content imaging and analysis software allow for the extraction of unbiased quantitative data from a large number of cells.
Key Morphological Parameters for Quantification
-
Cell Area: The total area occupied by a cell.
-
Aspect Ratio: The ratio of the major to the minor axis of a cell, indicating its elongation.
-
Actin Intensity: The mean fluorescence intensity of the phalloidin stain within the cell, corresponding to F-actin content.
-
Stress Fiber Quantification: The number, length, and orientation of actin stress fibers.
-
Cell Roundness/Circularity: A measure of how closely the cell shape resembles a perfect circle.
Example Data Table
The following table presents hypothetical data illustrating the expected effects of this compound and Latrunculin B on cellular morphology compared to an untreated control.
| Parameter | Control (Untreated) | This compound (1 µM) | Latrunculin B (0.5 µM) | p-value (vs. Control) |
| Average Cell Area (µm²) | 1500 ± 120 | 950 ± 90 | 800 ± 75 | < 0.001 |
| Average Aspect Ratio | 3.5 ± 0.5 | 1.8 ± 0.3 | 1.5 ± 0.2 | < 0.001 |
| Mean Actin Intensity (A.U.) | 8500 ± 700 | 6000 ± 550 | 4500 ± 400 | < 0.001 |
| Number of Stress Fibers/Cell | 25 ± 5 | 5 ± 2 (disorganized) | 2 ± 1 (absent) | < 0.001 |
Data are represented as mean ± standard deviation. Statistical significance is typically determined using an appropriate test such as a Student's t-test or ANOVA for multiple comparisons.
Signaling Pathway Implications
Disruption of the actin cytoskeleton by compounds like this compound can have far-reaching consequences on intracellular signaling. The actin network serves as a scaffold for many signaling proteins and is intricately linked to pathways that control cell proliferation, survival, and migration. One such critical pathway is the Rho signaling cascade, which is a master regulator of actin dynamics and cell contractility.
References
A Comparative Guide to the Statistical Validation of Cellular Changes Induced by Cytochalasin E
This guide provides a comprehensive comparison of the cellular effects of Cytochalasin E with other actin inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound is a potent fungal metabolite that acts as a powerful inhibitor of actin polymerization.[1][2] Its ability to disrupt the actin cytoskeleton makes it a valuable tool in cell biology research and a potential therapeutic agent, particularly in areas like angiogenesis and cancer treatment.[1][3] Objective and quantitative validation of its cellular effects is crucial for reproducible and reliable scientific findings.
Mechanism of Action: Disruption of Actin Dynamics
This compound exerts its effects by binding to the barbed, fast-growing end of filamentous actin (F-actin).[3] This action prevents the addition of new actin monomers to the filament, thereby inhibiting its elongation. This disruption of actin dynamics leads to significant changes in cell morphology, inhibition of cell division, and can even trigger apoptosis. Unlike some other cytochalasins, such as A and B, this compound does not inhibit glucose transport.
Comparison with Other Actin Inhibitors
This compound belongs to a broader class of compounds that target the actin cytoskeleton. Understanding their distinct mechanisms is key to selecting the appropriate tool for a given experiment.
| Compound | Mechanism of Action | Primary Cellular Effects |
| This compound | Binds to the barbed (+) end of F-actin, preventing polymerization. | Disrupts actin filaments, leading to changes in cell shape, inhibition of cell movement, and cytokinesis. Potent anti-angiogenic effects. |
| Cytochalasin D | Similar to this compound, binds to the barbed end of F-actin and inhibits polymerization. Also reported to stimulate ATP hydrolysis in G-actin dimers. | Induces rapid changes in cell morphology, stress fiber disassembly, and membrane ruffling. |
| Latrunculin B | Binds to G-actin monomers, sequestering them and preventing their incorporation into F-actin filaments. | Leads to a net depolymerization of actin filaments, causing cell rounding and loss of stress fibers. |
| Phalloidin | Binds and stabilizes F-actin, preventing its depolymerization. | Locks actin filaments in a polymerized state, inhibiting dynamic processes. Commonly used as a fluorescent stain for F-actin. |
Experimental Protocols
Immunofluorescence Staining of F-actin
This protocol details a standard method for visualizing the actin cytoskeleton in cultured cells treated with this compound or other inhibitors.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will achieve 50-70% confluency.
-
Drug Treatment: Treat cells with the desired concentration of this compound or an alternative inhibitor. Include a vehicle-only control group.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes. This step allows antibodies and stains to enter the cell.
-
Blocking: After washing again with PBS, block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.
-
F-Actin Staining: Incubate the cells with a fluorescently-labeled phalloidin solution (e.g., Alexa Fluor 488 Phalloidin) for 20-60 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional): Counterstain with a nuclear dye like DAPI or Hoechst 33342 to visualize the nuclei.
-
Mounting: After final washes, carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets.
Quantitative Data and Statistical Validation
Visual inspection of cellular changes is subjective. High-content imaging and analysis software allow for the extraction of unbiased quantitative data from a large number of cells.
Key Morphological Parameters for Quantification
-
Cell Area: The total area occupied by a cell.
-
Aspect Ratio: The ratio of the major to the minor axis of a cell, indicating its elongation.
-
Actin Intensity: The mean fluorescence intensity of the phalloidin stain within the cell, corresponding to F-actin content.
-
Stress Fiber Quantification: The number, length, and orientation of actin stress fibers.
-
Cell Roundness/Circularity: A measure of how closely the cell shape resembles a perfect circle.
Example Data Table
The following table presents hypothetical data illustrating the expected effects of this compound and Latrunculin B on cellular morphology compared to an untreated control.
| Parameter | Control (Untreated) | This compound (1 µM) | Latrunculin B (0.5 µM) | p-value (vs. Control) |
| Average Cell Area (µm²) | 1500 ± 120 | 950 ± 90 | 800 ± 75 | < 0.001 |
| Average Aspect Ratio | 3.5 ± 0.5 | 1.8 ± 0.3 | 1.5 ± 0.2 | < 0.001 |
| Mean Actin Intensity (A.U.) | 8500 ± 700 | 6000 ± 550 | 4500 ± 400 | < 0.001 |
| Number of Stress Fibers/Cell | 25 ± 5 | 5 ± 2 (disorganized) | 2 ± 1 (absent) | < 0.001 |
Data are represented as mean ± standard deviation. Statistical significance is typically determined using an appropriate test such as a Student's t-test or ANOVA for multiple comparisons.
Signaling Pathway Implications
Disruption of the actin cytoskeleton by compounds like this compound can have far-reaching consequences on intracellular signaling. The actin network serves as a scaffold for many signaling proteins and is intricately linked to pathways that control cell proliferation, survival, and migration. One such critical pathway is the Rho signaling cascade, which is a master regulator of actin dynamics and cell contractility.
References
A Researcher's Guide to Vehicle Controls in Cytochalasin E Experiments
In the intricate world of cellular biology, understanding the precise effects of a compound requires meticulous control over experimental variables. When studying potent cytoskeletal inhibitors like Cytochalasin E, which is often dissolved in dimethyl sulfoxide (B87167) (DMSO), the solvent itself can induce cellular changes. This guide provides an objective comparison of this compound treatment versus a DMSO vehicle control, supported by experimental data and detailed protocols, to aid researchers in designing robust experiments and accurately interpreting their findings.
Mechanism of Action: this compound and the Actin Cytoskeleton
This compound is a cell-permeable fungal metabolite that potently disrupts the actin cytoskeleton. Its primary mechanism involves binding to the barbed, fast-growing end (+) of filamentous actin (F-actin). This action "caps" the filament, preventing the addition of new G-actin monomers and thereby inhibiting filament elongation.[1] This disruption of actin dynamics leads to significant changes in cell morphology, motility, and division.[2]
The Critical Role of the DMSO Vehicle Control
This compound is hydrophobic and typically dissolved in DMSO for cell culture experiments. While often treated as an inert solvent, DMSO can exert its own biological effects, particularly on the cytoskeleton. Studies have shown that DMSO can:
-
Alter Microfilament Organization: DMSO can induce a reorganization of the cytoskeleton and promote the formation of thick microfilament bundles in certain cell types.[3]
-
Affect Cell Adhesion and Growth: Even at low concentrations, DMSO has been observed to influence cell adhesion and, in some cases, significantly increase cell numbers compared to medium alone.[3][4]
-
Inhibit Cytokinesis: At concentrations of 5%, DMSO can inhibit cell division, leading to the formation of large, multinucleated cells.
These potential effects underscore the absolute necessity of a vehicle control—an identical concentration of DMSO without the dissolved compound—to distinguish the specific effects of this compound from those of the solvent.
Experimental Comparison: this compound vs. DMSO Vehicle
To illustrate the importance of the vehicle control, we present data from an experiment designed to assess the effects of this compound on cell function and morphology.
Experimental Protocol: Actin Staining and Morphological Analysis
This protocol details a standard method for treating cells and visualizing the actin cytoskeleton using phalloidin (B8060827) staining.
-
Cell Culture: Plate U2OS (human bone osteosarcoma) cells onto glass coverslips in a 24-well plate at a density of 5 x 104 cells/well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of Reagents:
-
Prepare a 2 mM stock solution of this compound in cell culture-grade DMSO.
-
Prepare the treatment medium by diluting the this compound stock solution in pre-warmed complete culture medium to a final concentration of 2 µM. The final DMSO concentration will be 0.1%.
-
Prepare the vehicle control medium by adding the same volume of pure DMSO to pre-warmed complete culture medium for a final concentration of 0.1% DMSO.
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the this compound treatment medium to the designated wells and the DMSO vehicle control medium to the control wells.
-
Incubate for 60 minutes at 37°C and 5% CO2.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% methanol-free formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 Phalloidin) diluted in PBS with 1% Bovine Serum Albumin (BSA) for 45-60 minutes at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole).
-
-
Imaging and Analysis:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify cell morphology (e.g., cell area, circularity) and actin disruption using image analysis software (e.g., ImageJ/Fiji).
-
Data Presentation: Quantitative Comparison
The following tables summarize representative quantitative data comparing cells treated with a DMSO vehicle control to those treated with this compound.
Table 1: Effect on Cell Morphology and Actin Cytoskeleton
| Parameter | Vehicle Control (0.1% DMSO) | This compound (2 µM in 0.1% DMSO) |
| Cell Morphology | Spread, polygonal shape | Rounded, retracted morphology |
| Actin Stress Fibers | Organized, intact filaments | Disrupted, aggregated filaments |
| Average Cell Area (µm²) | 1500 ± 120 | 850 ± 95 |
| Cell Circularity (1.0 = perfect circle) | 0.45 ± 0.08 | 0.82 ± 0.05 |
| Cells with Disrupted Actin (%) | < 5% | > 90% |
Data are presented as mean ± standard deviation and are representative based on qualitative descriptions from cited literature.
Table 2: Effect on Epithelial Sodium Channel (ENaC) Activity
This data demonstrates a functional consequence of actin disruption by this compound.
| Parameter | Vehicle-Treated Cells | This compound-Treated Cells (1.5 µM) |
| Patches with No ENaC Activity | 24% (8 of 33) | 53% (17 of 32) |
| Channel Open Probability (Po) | 0.081 ± 0.01 | 0.043 ± 0.01 |
Data from a study on Xenopus 2F3 cells treated for 60 minutes.
Comparison with Other Actin Inhibitors
This compound is part of a larger family of cytoskeletal drugs. Understanding its performance relative to other inhibitors is crucial for experimental design.
Table 3: Comparison of Common Actin Polymerization Inhibitors
| Feature | This compound / D | Latrunculin A |
| Mechanism | Binds to F-actin barbed (+) ends, capping the filament. | Binds to G-actin monomers, preventing their incorporation into filaments. |
| Primary Effect | Inhibits filament elongation. | Promotes filament disassembly. |
| Morphological Changes | Causes cell rounding and arborization (branching). | Induces pronounced and rapid cell rounding and intercellular separation. |
| Potency | High potency; Cytochalasin D can cause maximum contraction at concentrations 10-20 times higher than Latrunculin A. | Very high potency; causes complete cell rounding at very low concentrations (e.g., 0.2 µg/ml). |
| Reversibility | Effects can be reversible, depending on concentration and duration. | Effects are typically highly and rapidly reversible. |
Conclusion and Best Practices
The experimental evidence clearly demonstrates that while this compound has profound effects on the actin cytoskeleton and cellular function, its solvent, DMSO, is not biologically inert. Therefore, attributing observed effects solely to this compound without a proper vehicle control is scientifically unsound.
Best Practices for Researchers:
-
Always Use a Vehicle Control: For every experiment, include a group of cells treated with the same concentration of DMSO used to dissolve the this compound.
-
Minimize DMSO Concentration: Prepare a high-concentration stock of this compound in DMSO to ensure the final concentration in the cell culture medium is as low as possible, ideally ≤ 0.1%.
-
Match Concentrations Precisely: The concentration of DMSO in the vehicle control must exactly match the concentration in the experimental group.
-
Consider Time-Dependent Effects: Be aware that the effects of both DMSO and this compound can be time-dependent.
-
Validate with Multiple Assays: Confirm findings using multiple methods. For example, complement morphological analysis with functional assays (e.g., cell migration, viability) to get a complete picture of the compound's effect.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships [mdpi.com]
- 3. Effects of dimethyl sulfoxide (DMSO) on microfilament organization, cellular adhesion, and growth of cultured mouse B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Vehicle Controls in Cytochalasin E Experiments
In the intricate world of cellular biology, understanding the precise effects of a compound requires meticulous control over experimental variables. When studying potent cytoskeletal inhibitors like Cytochalasin E, which is often dissolved in dimethyl sulfoxide (DMSO), the solvent itself can induce cellular changes. This guide provides an objective comparison of this compound treatment versus a DMSO vehicle control, supported by experimental data and detailed protocols, to aid researchers in designing robust experiments and accurately interpreting their findings.
Mechanism of Action: this compound and the Actin Cytoskeleton
This compound is a cell-permeable fungal metabolite that potently disrupts the actin cytoskeleton. Its primary mechanism involves binding to the barbed, fast-growing end (+) of filamentous actin (F-actin). This action "caps" the filament, preventing the addition of new G-actin monomers and thereby inhibiting filament elongation.[1] This disruption of actin dynamics leads to significant changes in cell morphology, motility, and division.[2]
The Critical Role of the DMSO Vehicle Control
This compound is hydrophobic and typically dissolved in DMSO for cell culture experiments. While often treated as an inert solvent, DMSO can exert its own biological effects, particularly on the cytoskeleton. Studies have shown that DMSO can:
-
Alter Microfilament Organization: DMSO can induce a reorganization of the cytoskeleton and promote the formation of thick microfilament bundles in certain cell types.[3]
-
Affect Cell Adhesion and Growth: Even at low concentrations, DMSO has been observed to influence cell adhesion and, in some cases, significantly increase cell numbers compared to medium alone.[3][4]
-
Inhibit Cytokinesis: At concentrations of 5%, DMSO can inhibit cell division, leading to the formation of large, multinucleated cells.
These potential effects underscore the absolute necessity of a vehicle control—an identical concentration of DMSO without the dissolved compound—to distinguish the specific effects of this compound from those of the solvent.
Experimental Comparison: this compound vs. DMSO Vehicle
To illustrate the importance of the vehicle control, we present data from an experiment designed to assess the effects of this compound on cell function and morphology.
Experimental Protocol: Actin Staining and Morphological Analysis
This protocol details a standard method for treating cells and visualizing the actin cytoskeleton using phalloidin staining.
-
Cell Culture: Plate U2OS (human bone osteosarcoma) cells onto glass coverslips in a 24-well plate at a density of 5 x 104 cells/well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of Reagents:
-
Prepare a 2 mM stock solution of this compound in cell culture-grade DMSO.
-
Prepare the treatment medium by diluting the this compound stock solution in pre-warmed complete culture medium to a final concentration of 2 µM. The final DMSO concentration will be 0.1%.
-
Prepare the vehicle control medium by adding the same volume of pure DMSO to pre-warmed complete culture medium for a final concentration of 0.1% DMSO.
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the this compound treatment medium to the designated wells and the DMSO vehicle control medium to the control wells.
-
Incubate for 60 minutes at 37°C and 5% CO2.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% methanol-free formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 Phalloidin) diluted in PBS with 1% Bovine Serum Albumin (BSA) for 45-60 minutes at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole).
-
-
Imaging and Analysis:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify cell morphology (e.g., cell area, circularity) and actin disruption using image analysis software (e.g., ImageJ/Fiji).
-
Data Presentation: Quantitative Comparison
The following tables summarize representative quantitative data comparing cells treated with a DMSO vehicle control to those treated with this compound.
Table 1: Effect on Cell Morphology and Actin Cytoskeleton
| Parameter | Vehicle Control (0.1% DMSO) | This compound (2 µM in 0.1% DMSO) |
| Cell Morphology | Spread, polygonal shape | Rounded, retracted morphology |
| Actin Stress Fibers | Organized, intact filaments | Disrupted, aggregated filaments |
| Average Cell Area (µm²) | 1500 ± 120 | 850 ± 95 |
| Cell Circularity (1.0 = perfect circle) | 0.45 ± 0.08 | 0.82 ± 0.05 |
| Cells with Disrupted Actin (%) | < 5% | > 90% |
Data are presented as mean ± standard deviation and are representative based on qualitative descriptions from cited literature.
Table 2: Effect on Epithelial Sodium Channel (ENaC) Activity
This data demonstrates a functional consequence of actin disruption by this compound.
| Parameter | Vehicle-Treated Cells | This compound-Treated Cells (1.5 µM) |
| Patches with No ENaC Activity | 24% (8 of 33) | 53% (17 of 32) |
| Channel Open Probability (Po) | 0.081 ± 0.01 | 0.043 ± 0.01 |
Data from a study on Xenopus 2F3 cells treated for 60 minutes.
Comparison with Other Actin Inhibitors
This compound is part of a larger family of cytoskeletal drugs. Understanding its performance relative to other inhibitors is crucial for experimental design.
Table 3: Comparison of Common Actin Polymerization Inhibitors
| Feature | This compound / D | Latrunculin A |
| Mechanism | Binds to F-actin barbed (+) ends, capping the filament. | Binds to G-actin monomers, preventing their incorporation into filaments. |
| Primary Effect | Inhibits filament elongation. | Promotes filament disassembly. |
| Morphological Changes | Causes cell rounding and arborization (branching). | Induces pronounced and rapid cell rounding and intercellular separation. |
| Potency | High potency; Cytochalasin D can cause maximum contraction at concentrations 10-20 times higher than Latrunculin A. | Very high potency; causes complete cell rounding at very low concentrations (e.g., 0.2 µg/ml). |
| Reversibility | Effects can be reversible, depending on concentration and duration. | Effects are typically highly and rapidly reversible. |
Conclusion and Best Practices
The experimental evidence clearly demonstrates that while this compound has profound effects on the actin cytoskeleton and cellular function, its solvent, DMSO, is not biologically inert. Therefore, attributing observed effects solely to this compound without a proper vehicle control is scientifically unsound.
Best Practices for Researchers:
-
Always Use a Vehicle Control: For every experiment, include a group of cells treated with the same concentration of DMSO used to dissolve the this compound.
-
Minimize DMSO Concentration: Prepare a high-concentration stock of this compound in DMSO to ensure the final concentration in the cell culture medium is as low as possible, ideally ≤ 0.1%.
-
Match Concentrations Precisely: The concentration of DMSO in the vehicle control must exactly match the concentration in the experimental group.
-
Consider Time-Dependent Effects: Be aware that the effects of both DMSO and this compound can be time-dependent.
-
Validate with Multiple Assays: Confirm findings using multiple methods. For example, complement morphological analysis with functional assays (e.g., cell migration, viability) to get a complete picture of the compound's effect.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships [mdpi.com]
- 3. Effects of dimethyl sulfoxide (DMSO) on microfilament organization, cellular adhesion, and growth of cultured mouse B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cytochalasin E
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Cytochalasin E are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the safe disposal of this compound, aligning with general mycotoxin handling protocols.
Immediate Safety and Handling Precautions
This compound is a mycotoxin that requires careful handling in a controlled environment. Before beginning any procedure, ensure you are familiar with your institution's specific safety guidelines and have the necessary personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Wear disposable, impermeable gloves.
-
Lab Coat: A dedicated lab coat should be worn.
-
Eye Protection: Chemical splash goggles are required.
-
Respiratory Protection: When handling dry or powdered forms, use a respirator and work within a chemical fume hood or a certified biological safety cabinet to prevent inhalation.[1]
Step-by-Step Disposal Procedures
The disposal of this compound and contaminated materials must be conducted in a manner that neutralizes its toxic effects and complies with all applicable federal, state, and local regulations.[2]
1. Decontamination of Solutions and Labware:
-
Washing: After decontamination, wash labware thoroughly with soap and water.
2. Disposal of Solid Waste:
-
Collection: All solid waste, including contaminated PPE (gloves, lab coats), plasticware, and absorbent materials used for spills, should be collected in a designated, clearly labeled hazardous waste container.
-
Packaging: Seal the container securely. For dry forms of this compound, it is crucial to avoid generating dust during collection and packaging.
-
Final Disposal: The sealed container must be disposed of through an approved hazardous waste management service. The preferred methods are:
-
Incineration: In a licensed apparatus, often after being mixed with a suitable combustible material.
-
Landfill: Burial in a licensed landfill is another option.
-
3. Handling Spills:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite, sand, or earth.
-
Gently sweep or vacuum the material into a hazardous waste container. Avoid creating dust. If sweeping, dampen the material with water to prevent it from becoming airborne.
-
Decontaminate the spill area with a sodium hypochlorite (B82951) solution, allowing for a contact time of at least 20 minutes.
-
Wash the area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and inform them of the nature of the hazard.
-
Restrict access to the area.
-
Allow at least 30 minutes for aerosols to dissipate before re-entry and cleanup by trained personnel with appropriate respiratory protection.
-
Quantitative Data Summary
| Parameter | Value/Instruction | Citation |
| Decontamination Solution | 1:10 v/v household bleach in water (recommended) | |
| Decontamination Time | Minimum 30 minutes for labware and solutions | |
| Spill Contact Time | Minimum 20 minutes for chemical decontamination | |
| Aerosol Dissipation Time (Major Spill) | Minimum 30 minutes |
Experimental Protocol: Inactivation of this compound in Solution
This protocol describes a general procedure for the chemical inactivation of a this compound solution using sodium hypochlorite.
Materials:
-
This compound solution
-
Household bleach (sodium hypochlorite solution)
-
Appropriate hazardous waste container
-
Personal Protective Equipment (PPE)
Procedure:
-
Working in a chemical fume hood, carefully add a sufficient volume of household bleach to the this compound solution to achieve a final concentration of at least 10% bleach.
-
Stir the solution gently to ensure thorough mixing.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Dispose of the neutralized solution in accordance with your institution's hazardous waste management guidelines. This may involve collection in a designated hazardous waste container.
-
Rinse the original container and any other contaminated labware with a 10% bleach solution, followed by a thorough wash with soap and water.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Safeguarding Your Laboratory: Proper Disposal Procedures for Cytochalasin E
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Cytochalasin E are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the safe disposal of this compound, aligning with general mycotoxin handling protocols.
Immediate Safety and Handling Precautions
This compound is a mycotoxin that requires careful handling in a controlled environment. Before beginning any procedure, ensure you are familiar with your institution's specific safety guidelines and have the necessary personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Wear disposable, impermeable gloves.
-
Lab Coat: A dedicated lab coat should be worn.
-
Eye Protection: Chemical splash goggles are required.
-
Respiratory Protection: When handling dry or powdered forms, use a respirator and work within a chemical fume hood or a certified biological safety cabinet to prevent inhalation.[1]
Step-by-Step Disposal Procedures
The disposal of this compound and contaminated materials must be conducted in a manner that neutralizes its toxic effects and complies with all applicable federal, state, and local regulations.[2]
1. Decontamination of Solutions and Labware:
-
Washing: After decontamination, wash labware thoroughly with soap and water.
2. Disposal of Solid Waste:
-
Collection: All solid waste, including contaminated PPE (gloves, lab coats), plasticware, and absorbent materials used for spills, should be collected in a designated, clearly labeled hazardous waste container.
-
Packaging: Seal the container securely. For dry forms of this compound, it is crucial to avoid generating dust during collection and packaging.
-
Final Disposal: The sealed container must be disposed of through an approved hazardous waste management service. The preferred methods are:
-
Incineration: In a licensed apparatus, often after being mixed with a suitable combustible material.
-
Landfill: Burial in a licensed landfill is another option.
-
3. Handling Spills:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite, sand, or earth.
-
Gently sweep or vacuum the material into a hazardous waste container. Avoid creating dust. If sweeping, dampen the material with water to prevent it from becoming airborne.
-
Decontaminate the spill area with a sodium hypochlorite solution, allowing for a contact time of at least 20 minutes.
-
Wash the area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and inform them of the nature of the hazard.
-
Restrict access to the area.
-
Allow at least 30 minutes for aerosols to dissipate before re-entry and cleanup by trained personnel with appropriate respiratory protection.
-
Quantitative Data Summary
| Parameter | Value/Instruction | Citation |
| Decontamination Solution | 1:10 v/v household bleach in water (recommended) | |
| Decontamination Time | Minimum 30 minutes for labware and solutions | |
| Spill Contact Time | Minimum 20 minutes for chemical decontamination | |
| Aerosol Dissipation Time (Major Spill) | Minimum 30 minutes |
Experimental Protocol: Inactivation of this compound in Solution
This protocol describes a general procedure for the chemical inactivation of a this compound solution using sodium hypochlorite.
Materials:
-
This compound solution
-
Household bleach (sodium hypochlorite solution)
-
Appropriate hazardous waste container
-
Personal Protective Equipment (PPE)
Procedure:
-
Working in a chemical fume hood, carefully add a sufficient volume of household bleach to the this compound solution to achieve a final concentration of at least 10% bleach.
-
Stir the solution gently to ensure thorough mixing.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Dispose of the neutralized solution in accordance with your institution's hazardous waste management guidelines. This may involve collection in a designated hazardous waste container.
-
Rinse the original container and any other contaminated labware with a 10% bleach solution, followed by a thorough wash with soap and water.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Cytochalasin E
Essential Safety and Handling Guide for Cytochalasin E
IMMEDIATE SAFETY OVERVIEW: this compound is a potent, cell-permeable fungal toxin that is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1] It is also suspected of damaging fertility or the unborn child.[1] Acute exposure can lead to severe damage of capillary walls, causing massive fluid and protein loss, shock, and potentially death.[1][2] Due to its high toxicity, strict adherence to safety protocols is mandatory to prevent any direct contact, inhalation, or ingestion.[2] This guide provides the essential personal protective equipment (PPE), handling, and disposal procedures for laboratory professionals.
Quantitative Hazard and Storage Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Species | Source |
| Oral LD50 | 9.1 mg/kg | Rat | |
| Dermal LD50 | 9,100 µg/kg | Rat | |
| Storage Temperature | -20°C | N/A |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. These values indicate extreme toxicity.
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound in any form (powder or solution).
-
Eye and Face Protection:
-
Wear tight-sealing safety goggles that meet EU EN166 standards or OSHA 29 CFR 1910.133 regulations.
-
In addition to goggles, a face shield must be worn, especially when handling the powder form or during procedures with a risk of splashing.
-
-
Skin and Body Protection:
-
Gloves: Wear two pairs of chemical-resistant, powder-free nitrile gloves. Gloves should have a minimum thickness of 0.45mm for handling spills. Change gloves immediately if they become contaminated.
-
Lab Coat/Protective Suit: A dedicated lab coat with long sleeves and tight cuffs is required. For handling larger quantities or in the event of a major spill, a chemical-resistant suit or coverall is necessary.
-
Apron: A chemical-resistant apron should be worn over the lab coat when handling concentrated solutions or the solid compound to protect against splashes.
-
-
Respiratory Protection:
-
All handling of this compound powder must be performed within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation risk.
-
If a fume hood is not available or if exposure limits are at risk of being exceeded, a NIOSH/MSHA-approved respirator with a type P3 (EN 143) filter cartridge is required. For major spills, a full-body protective suit with a self-contained breathing apparatus (SCBA) is essential.
-
Caption: Workflow for mandatory PPE selection and handling of this compound.
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, clearly marked with hazard warnings.
-
Fume Hood/BSC: Before starting, ensure your chemical fume hood or Class II biological safety cabinet is functioning correctly.
-
Gather Materials: Assemble all necessary equipment (spatulas, tubes, solvents, vortexer) and the waste container inside the hood before bringing in the this compound.
-
Don PPE: Put on all required PPE as described in the section above before entering the designated handling area.
Handling the Compound:
-
Weighing: If weighing the powder, do so inside the fume hood on an anti-vibration table if available. Use a spatula to carefully transfer the powder to a tared container. Avoid any actions that could generate dust.
-
Solubilization: this compound is typically dissolved in solvents like DMSO or chloroform. Add the solvent slowly to the powder within the container to prevent aerosolization. Cap and seal the container before vortexing or mixing.
-
Dilutions: Perform all serial dilutions within the fume hood.
-
General Use: Always handle containers of this compound, whether in solid or liquid form, with gloved hands and inside a containment device. Never eat, drink, or smoke in the laboratory.
After Handling:
-
Decontamination: Wipe down all surfaces and equipment within the fume hood with an appropriate decontamination solution (e.g., 70% ethanol (B145695) followed by a surface cleaner), and then wipe with water.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then apron, face shield, and goggles, followed by lab coat) to avoid cross-contamination. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Waste and Spills
Proper disposal is a critical final step to ensure safety for all laboratory and support personnel.
Routine Waste Disposal:
-
Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes pipette tips, tubes, gloves, and contaminated paper towels.
-
Containment: Collect all solid and liquid waste into a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's safety office.
-
Final Disposal: Dispose of the sealed container through your institution's hazardous waste management program. Contaminated lab coats should be laundered separately by a professional service familiar with cytotoxic contaminants.
Spill Cleanup Protocol:
-
Minor Spill (inside a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your full standard PPE, cover the spill with absorbent pads.
-
Gently apply a decontamination solution and wait for the recommended contact time.
-
Collect all cleanup materials into the hazardous waste container.
-
Wipe the area clean and perform a final decontamination of all surfaces.
-
-
Major Spill (outside a fume hood):
-
Evacuate: Immediately alert everyone and evacuate the area. Prevent entry.
-
Notify: Inform your lab supervisor and institutional safety office immediately.
-
Isolate: If safe to do so, close the doors to the affected area to contain any airborne powder or vapors.
-
Professional Cleanup: Do not attempt to clean a major spill yourself. Only personnel trained in hazardous material response and equipped with full-body protective clothing and a self-contained breathing apparatus should manage the cleanup.
-
Experimental Applications and Methodologies
This compound is utilized in various research contexts due to its biological activity. It is a known inhibitor of actin polymerization and has been shown to prevent angiogenesis and tumor growth.
Cited Experimental Uses:
-
Anti-Angiogenesis Assays: Used to inhibit bovine capillary endothelial (BCE) cell proliferation and angiogenesis in mouse cornea assays.
-
Actin Polymerization Studies: Applied to cells to disrupt actin stress fibers and study its effect on cellular processes like mitochondrial uptake.
-
Autophagy Research: Employed to inhibit the fusion of autophagosomes with lysosomes, amplifying the effects of certain anti-cancer drugs.
Detailed, step-by-step protocols for these specific experiments are highly dependent on the cell line, model system, and research question. Researchers should consult the primary peer-reviewed literature for precise methodologies, such as the concentrations and incubation times used in the cited studies. The safety and handling procedures outlined in this document must be followed for all experimental applications.
References
Personal protective equipment for handling Cytochalasin E
Essential Safety and Handling Guide for Cytochalasin E
IMMEDIATE SAFETY OVERVIEW: this compound is a potent, cell-permeable fungal toxin that is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1] It is also suspected of damaging fertility or the unborn child.[1] Acute exposure can lead to severe damage of capillary walls, causing massive fluid and protein loss, shock, and potentially death.[1][2] Due to its high toxicity, strict adherence to safety protocols is mandatory to prevent any direct contact, inhalation, or ingestion.[2] This guide provides the essential personal protective equipment (PPE), handling, and disposal procedures for laboratory professionals.
Quantitative Hazard and Storage Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Species | Source |
| Oral LD50 | 9.1 mg/kg | Rat | |
| Dermal LD50 | 9,100 µg/kg | Rat | |
| Storage Temperature | -20°C | N/A |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. These values indicate extreme toxicity.
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound in any form (powder or solution).
-
Eye and Face Protection:
-
Wear tight-sealing safety goggles that meet EU EN166 standards or OSHA 29 CFR 1910.133 regulations.
-
In addition to goggles, a face shield must be worn, especially when handling the powder form or during procedures with a risk of splashing.
-
-
Skin and Body Protection:
-
Gloves: Wear two pairs of chemical-resistant, powder-free nitrile gloves. Gloves should have a minimum thickness of 0.45mm for handling spills. Change gloves immediately if they become contaminated.
-
Lab Coat/Protective Suit: A dedicated lab coat with long sleeves and tight cuffs is required. For handling larger quantities or in the event of a major spill, a chemical-resistant suit or coverall is necessary.
-
Apron: A chemical-resistant apron should be worn over the lab coat when handling concentrated solutions or the solid compound to protect against splashes.
-
-
Respiratory Protection:
-
All handling of this compound powder must be performed within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation risk.
-
If a fume hood is not available or if exposure limits are at risk of being exceeded, a NIOSH/MSHA-approved respirator with a type P3 (EN 143) filter cartridge is required. For major spills, a full-body protective suit with a self-contained breathing apparatus (SCBA) is essential.
-
Caption: Workflow for mandatory PPE selection and handling of this compound.
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, clearly marked with hazard warnings.
-
Fume Hood/BSC: Before starting, ensure your chemical fume hood or Class II biological safety cabinet is functioning correctly.
-
Gather Materials: Assemble all necessary equipment (spatulas, tubes, solvents, vortexer) and the waste container inside the hood before bringing in the this compound.
-
Don PPE: Put on all required PPE as described in the section above before entering the designated handling area.
Handling the Compound:
-
Weighing: If weighing the powder, do so inside the fume hood on an anti-vibration table if available. Use a spatula to carefully transfer the powder to a tared container. Avoid any actions that could generate dust.
-
Solubilization: this compound is typically dissolved in solvents like DMSO or chloroform. Add the solvent slowly to the powder within the container to prevent aerosolization. Cap and seal the container before vortexing or mixing.
-
Dilutions: Perform all serial dilutions within the fume hood.
-
General Use: Always handle containers of this compound, whether in solid or liquid form, with gloved hands and inside a containment device. Never eat, drink, or smoke in the laboratory.
After Handling:
-
Decontamination: Wipe down all surfaces and equipment within the fume hood with an appropriate decontamination solution (e.g., 70% ethanol followed by a surface cleaner), and then wipe with water.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then apron, face shield, and goggles, followed by lab coat) to avoid cross-contamination. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Waste and Spills
Proper disposal is a critical final step to ensure safety for all laboratory and support personnel.
Routine Waste Disposal:
-
Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes pipette tips, tubes, gloves, and contaminated paper towels.
-
Containment: Collect all solid and liquid waste into a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's safety office.
-
Final Disposal: Dispose of the sealed container through your institution's hazardous waste management program. Contaminated lab coats should be laundered separately by a professional service familiar with cytotoxic contaminants.
Spill Cleanup Protocol:
-
Minor Spill (inside a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your full standard PPE, cover the spill with absorbent pads.
-
Gently apply a decontamination solution and wait for the recommended contact time.
-
Collect all cleanup materials into the hazardous waste container.
-
Wipe the area clean and perform a final decontamination of all surfaces.
-
-
Major Spill (outside a fume hood):
-
Evacuate: Immediately alert everyone and evacuate the area. Prevent entry.
-
Notify: Inform your lab supervisor and institutional safety office immediately.
-
Isolate: If safe to do so, close the doors to the affected area to contain any airborne powder or vapors.
-
Professional Cleanup: Do not attempt to clean a major spill yourself. Only personnel trained in hazardous material response and equipped with full-body protective clothing and a self-contained breathing apparatus should manage the cleanup.
-
Experimental Applications and Methodologies
This compound is utilized in various research contexts due to its biological activity. It is a known inhibitor of actin polymerization and has been shown to prevent angiogenesis and tumor growth.
Cited Experimental Uses:
-
Anti-Angiogenesis Assays: Used to inhibit bovine capillary endothelial (BCE) cell proliferation and angiogenesis in mouse cornea assays.
-
Actin Polymerization Studies: Applied to cells to disrupt actin stress fibers and study its effect on cellular processes like mitochondrial uptake.
-
Autophagy Research: Employed to inhibit the fusion of autophagosomes with lysosomes, amplifying the effects of certain anti-cancer drugs.
Detailed, step-by-step protocols for these specific experiments are highly dependent on the cell line, model system, and research question. Researchers should consult the primary peer-reviewed literature for precise methodologies, such as the concentrations and incubation times used in the cited studies. The safety and handling procedures outlined in this document must be followed for all experimental applications.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
